2-(4-Hydroxyphenoxy)propanoic acid
Description
The exact mass of the compound 2-(4-Hydroxyphenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(4-Hydroxyphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHDXGKQHFBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027025 | |
| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-61-7 | |
| Record name | 2-(4-Hydroxyphenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67648-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, a critical intermediate in the production of aryloxyphenoxypropionate herbicides.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to provide a thorough understanding for researchers, scientists, and drug development professionals. The focus is on the chemical synthesis of both racemic and chiral forms, establishing a foundation for further derivatization and process optimization.
Introduction: Significance and Application
2-(4-Hydroxyphenoxy)propanoic acid, often abbreviated as DHPPA, is a pivotal chemical building block, primarily recognized for its role in the agrochemical industry. It serves as the core structure for a class of selective, post-emergence herbicides known as aryloxyphenoxypropionates or "fops".[1][2] Prominent examples of herbicides synthesized from DHPPA include fenoxaprop-P-ethyl, quizalofop-P-ethyl, and haloxyfop-P-methyl.[3]
The herbicidal activity of these compounds is highly stereospecific. The (R)-enantiomer of DHPPA leads to the herbicidally active form, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death. Given the stereospecificity of the biological target, synthetic routes that yield optically pure (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid are of significant industrial and scientific interest.[4][5]
Core Synthetic Strategy: The Williamson Ether Synthesis
The most robust and industrially scalable method for synthesizing 2-(4-hydroxyphenoxy)propanoic acid is the Williamson ether synthesis.[1][6] This classic nucleophilic substitution reaction (SN2) involves the reaction of a phenoxide ion with an alkyl halide.[7][8] In this specific application, the phenoxide is generated from hydroquinone, which attacks an electrophilic 2-substituted propanoic acid derivative.[1][9]
General Reaction Mechanism
The synthesis proceeds in two primary steps:
-
Deprotonation: A strong base deprotonates one of the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The phenoxide ion attacks the chiral carbon of a 2-halopropanoic acid (or its ester), displacing the halide leaving group. When an (S)-2-halopropanoic acid is used, this SN2 reaction proceeds with an inversion of configuration, yielding the desired (R)-enantiomer of the product.[4]
Critical Challenge: Preventing Di-Substitution
A primary challenge in this synthesis is the difunctional nature of hydroquinone. Both hydroxyl groups are susceptible to alkylation, which can lead to the formation of a di-substituted byproduct.[4] To mitigate this, a molar excess of hydroquinone is typically used. This statistical control ensures that the propanoic acid derivative is more likely to encounter an unreacted hydroquinone molecule than a mono-substituted one. The unreacted hydroquinone can often be recovered and recycled, making the process more economically viable.[3][4]
Detailed Synthesis Protocols
Two primary variations of the Williamson ether synthesis are commonly employed: direct reaction with 2-chloropropionic acid and a multi-step approach starting from p-nitrophenol.
Method 1: Direct Synthesis from Hydroquinone
This is the most direct route and is widely used in industrial settings. It involves the reaction of excess hydroquinone with an optically active 2-halopropanoic acid, such as (S)-2-chloropropionic acid, in the presence of a strong base.[3][9]
Experimental Protocol:
-
Reactor Setup: Charge a suitable reactor with hydroquinone (e.g., 3.0-5.0 molar equivalents), a small amount of a reducing agent like sodium bisulfite (to prevent oxidation of hydroquinone), and water.[3] Establish an inert atmosphere by blanketing the reactor with nitrogen.[3]
-
Base Addition: While stirring, heat the mixture to approximately 50°C. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to deprotonate the hydroquinone.[3]
-
Reactant Addition: Heat the resulting solution to the target reaction temperature (typically 65-70°C).[3][10] Slowly add an aqueous solution of (S)-2-chloropropionic acid or its sodium salt (1.0 molar equivalent) over several hours. The slow addition is crucial to minimize di-substitution.[4]
-
Reaction Monitoring: Maintain the reaction at temperature for 4-6 hours.[3] The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the consumption of the limiting reagent is complete.[4][9]
-
Workup & Isolation:
-
Cool the reaction mixture.
-
Adjust the pH to ~11 with an acid (e.g., phosphoric acid) and extract with a solvent like methyl isobutyl ketone (MIBK) to remove unreacted hydroquinone.[3]
-
Acidify the remaining aqueous layer to a pH of 1-2 with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][9] This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
-
Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[4][9] If necessary, further purification can be achieved by recrystallization. The melting point of the purified product is expected to be in the range of 136-137.5°C.[2][11]
Method 2: Multi-step Synthesis via Nitrophenol Intermediate
An alternative route avoids the use of excess hydroquinone by starting with p-nitrophenol. This method involves more steps but can offer better control over side reactions.[10]
Reaction Sequence:
-
Etherification: p-Nitrophenol reacts with (S)-2-chloropropionic acid under basic conditions to form (R)-(+)-2-(4-nitrophenoxy)propionic acid.
-
Reduction: The nitro group is then reduced to an amine using a catalyst (e.g., Pd/C) and hydrogen gas, yielding (R)-(+)-2-(4-aminophenoxy)propionic acid.
-
Diazotization & Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. This unstable intermediate is then hydrolyzed by heating to produce the final hydroxyl group, yielding (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid.[10]
Experimental Protocol (Diazotization & Hydrolysis Step):
-
Diazotization: Dissolve (R)-(+)-2-(4-aminophenoxy)propionic acid (1.0 eq) in 50% sulfuric acid and cool the mixture to 0-10°C (preferably 3-6°C) in an ice bath.[10]
-
Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.[10]
-
Hydrolysis: Once the addition is complete, stop the cooling and allow the reaction to warm. Then, gently heat the mixture to approximately 60°C to facilitate the hydrolysis of the diazonium salt to the phenol.[10]
-
Workup: Cool the solution to induce crystallization. Filter the resulting solid, which is the crude product.
-
Purification: Recrystallize the crude solid from water to obtain the purified R-(+)-2-(4-hydroxyphenoxy)propionic acid.[10]
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on factors such as raw material cost, process complexity, and desired purity.
| Parameter | Method 1: Direct Synthesis | Method 2: Nitrophenol Route |
| Starting Materials | Hydroquinone, (S)-2-Chloropropionic Acid[3][9] | p-Nitrophenol, (S)-2-Chloropropionic Acid, NaNO₂, H₂[10] |
| Number of Steps | 1 (Core Reaction) | 3 (Etherification, Reduction, Diazotization)[10] |
| Key Advantage | More direct, fewer steps. | Avoids large excess of hydroquinone and di-substitution.[10] |
| Key Challenge | Requires significant excess of hydroquinone; potential for di-substituted byproducts.[4] | Multi-step process increases complexity; handling of diazonium salts requires care.[10] |
| Typical Overall Yield | ~85% (based on S-2-chloropropionic acid)[3] | ~71% (reported for the full sequence)[10] |
| Optical Purity | High (e.e. >99%) achievable with careful control.[10] | High (e.e. >99%) achievable.[10] |
Conclusion
The synthesis of 2-(4-hydroxyphenoxy)propanoic acid is a well-established process, with the Williamson ether synthesis being the cornerstone of industrial production. The direct reaction of hydroquinone with an optically active 2-halopropanoic acid remains the most efficient route, provided that reaction conditions are carefully controlled to minimize the formation of di-substituted byproducts. Alternative multi-step syntheses offer different advantages, particularly in avoiding the need for a large excess of one reactant. For professionals in agrochemical and pharmaceutical development, a thorough understanding of these synthetic pathways, their underlying mechanisms, and the critical parameters for optimization is essential for the efficient and cost-effective production of this vital chemical intermediate.
References
-
PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available from: [Link]
- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- Google Patents. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
IP.com. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Available from: [Link]
-
European Patent Office. EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. Available from: [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Google Patents. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
-
Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]
- Google Patents. CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl.
- Google Patents. CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids.
- Google Patents. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
-
Patsnap. Fenoxaprop-p-ethyl and preparation method thereof - Eureka. Available from: [Link]
-
University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. Available from: [Link]
- Google Patents. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
- Google Patents. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.
-
Wikipedia. 2-Chloropropionic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanoic Acid
Introduction
2-(4-Hydroxyphenoxy)propanoic acid, a molecule of significant interest in the pharmaceutical and agrochemical industries, serves as a crucial intermediate in the synthesis of a variety of commercial products.[1][2][3] Notably, its chiral (R)-enantiomer is a key building block for several aryloxyphenoxypropionate herbicides.[1][3] These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a vital component in fatty acid synthesis.[1] The biological activity of these compounds is often stereospecific, with the (R)-isomer demonstrating considerably higher efficacy.[1] This guide provides a comprehensive exploration of the core physicochemical properties of 2-(4-Hydroxyphenoxy)propanoic acid, offering foundational knowledge for researchers, scientists, and professionals engaged in drug development and crop protection.
Chemical Structure and Core Identifiers
A thorough understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.
Molecular Structure
2-(4-Hydroxyphenoxy)propanoic acid possesses a molecular formula of C₉H₁₀O₄ and a molecular weight of approximately 182.17 g/mol .[4][5] Its structure is characterized by a propanoic acid moiety linked to a hydroquinone through an ether bond. The presence of a chiral center at the second carbon of the propanoic acid chain gives rise to two enantiomers: (R)-2-(4-Hydroxyphenoxy)propanoic acid and (S)-2-(4-Hydroxyphenoxy)propanoic acid.
Diagram 1: Chemical Structure of 2-(4-Hydroxyphenoxy)propanoic acid
A 2D representation of the 2-(4-Hydroxyphenoxy)propanoic acid molecule, with the chiral center indicated by an asterisk ().*
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number (Racemic) | 67648-61-7 | |
| CAS Number ((R)-enantiomer) | 94050-90-5 | [6][7] |
| CAS Number ((S)-enantiomer) | 105118-15-8 | [8] |
| Molecular Formula | C₉H₁₀O₄ | [7][9] |
| Molecular Weight | 182.17 g/mol | [4][9] |
| InChI Key (Racemic) | AQIHDXGKQHFBNW-UHFFFAOYSA-N | |
| InChI Key ((R)-enantiomer) | AQIHDXGKQHFBNW-ZCFIWIBFSA-N | [10] |
| SMILES (Racemic) | CC(OC1=CC=C(O)C=C1)C(O)=O | |
| SMILES ((R)-enantiomer) | CC(O)=O | [10] |
Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and stability characteristics.
Physical State and Appearance
2-(4-Hydroxyphenoxy)propanoic acid typically presents as a white to off-white crystalline solid or powder at room temperature.[11][12][13]
Melting Point
The melting point is a critical indicator of purity and lattice energy. Reported values show some variation, which can be attributed to the specific enantiomeric form and the purity of the sample.
| Enantiomeric Form | Melting Point (°C) | Source |
| Racemic | 143-146 | |
| Racemic | 136-137.5 | [14] |
| (R)-(+) | 145-148 | [6][10][15] |
| (S)-(-) | 110-112 | [11] |
The variation in melting points underscores the importance of specifying the stereochemistry when reporting physical constants.
Solubility
The solubility of 2-(4-Hydroxyphenoxy)propanoic acid dictates its behavior in different solvent systems, which is crucial for reaction conditions, purification, and formulation. It is reported to be soluble in organic solvents such as ethanol and chloroform.[11] It is also soluble in methanol and slightly soluble in water.[12] Studies have shown that its solubility in methanol-ethanol binary mixtures increases with a higher mole fraction of ethanol, suggesting preferential solvation by ethanol.[4]
Acidity (pKa)
The pKa value indicates the strength of the carboxylic acid group. A predicted pKa value for the carboxylic acid proton is approximately 3.32.[13][16] This relatively low pKa signifies that the compound will be predominantly in its ionized (carboxylate) form at physiological pH.
Diagram 2: Ionization Equilibrium of 2-(4-Hydroxyphenoxy)propanoic acid
The equilibrium between the protonated and deprotonated forms is governed by the pKa.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets. The predicted XLogP3 value is 1.3, indicating moderate lipophilicity.[5] Another source reports a LogP of 0.86.[15]
Spectroscopic Profile
Spectroscopic data is indispensable for the structural elucidation and confirmation of 2-(4-Hydroxyphenoxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure.
¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons.[17] A representative ¹H NMR spectrum in acetone-d₆ shows a doublet for the methyl protons at approximately 1.52 ppm, a quartet for the methine proton at around 4.67 ppm, and a multiplet for the four aromatic protons at about 6.75 ppm.[14]
¹³C NMR: The carbon spectrum provides information about the different carbon environments. For instance, in CDCl₃, the carboxylic carbon appears around 172.48 ppm, while the aromatic carbons are observed in the 117-154 ppm range.[18]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include a broad peak for the hydroxyl group (O-H stretch) around 3265 cm⁻¹, a strong absorption for the carbonyl group (C=O stretch) of the carboxylic acid at approximately 1707 cm⁻¹, and absorptions corresponding to the ether linkage.[14][17]
Stability and Storage
2-(4-Hydroxyphenoxy)propanoic acid is generally stable under normal temperatures and pressures.[9] However, it is advisable to store it in a cool, dry place in a tightly sealed container to prevent degradation.[9] It should be kept away from incompatible materials such as strong acids and bases.[9]
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common method for preparing 2-(4-Hydroxyphenoxy)propanoic acid is through the Williamson ether synthesis, which involves the reaction of hydroquinone with a 2-halopropanoic acid or its ester under basic conditions.[1]
Diagram 3: Williamson Ether Synthesis Workflow
A simplified workflow for the synthesis of 2-(4-Hydroxyphenoxy)propanoic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve hydroquinone in an appropriate solvent.
-
Deprotonation: Add a base, such as sodium hydroxide, to deprotonate the hydroquinone, forming the phenoxide.
-
Nucleophilic Attack: Slowly add a 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate) to the reaction mixture. The phenoxide will act as a nucleophile, displacing the halide to form the ether linkage.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, neutralize the mixture and extract the ester intermediate with an organic solvent.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid by refluxing with an acid or a base. For example, refluxing with ethanol and a catalytic amount of concentrated hydrochloric acid.[14]
-
Purification: Purify the final product by recrystallization or column chromatography to obtain pure 2-(4-Hydroxyphenoxy)propanoic acid.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 2-(4-Hydroxyphenoxy)propanoic acid. From its molecular structure and identifiers to its physical and spectroscopic characteristics, the information presented herein serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is critical for the effective synthesis, handling, and application of this important chemical intermediate in both the pharmaceutical and agrochemical sectors.
References
-
ChemBK. (2024, April 9). 2-(4-HYDROXYPHENOXY)PROPIONIC ACID. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
iChemical. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, CAS No. 94050-90-5. Retrieved from [Link]
-
Cole-Parmer. (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid Material Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025, August 22). (R)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
Electronic Chemical. R-(+)-2-(4-Hydroxyphenoxy) Propionic Acid. Retrieved from [Link]
- Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]
-
PubChem. (2S)-2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 3. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 4. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]
- 5. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, CAS No. 94050-90-5 - iChemical [ichemical.com]
- 7. scbt.com [scbt.com]
- 8. (2S)-2-(4-hydroxyphenoxy)propanoic acid | C9H10O4 | CID 6950334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. R-(+)-2-(4-Hydroxyphenoxy)propionic Acid-High-Purity Chemical [yychemical.com]
- 13. Page loading... [wap.guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 16. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [amp.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Hydroxyphenoxy)propanoic Acid Derivatives
A Senior Application Scientist's Synthesis of a Key Agrochemical and Pharmaceutical Intermediate
Introduction: The Pivotal Role of 2-(4-Hydroxyphenoxy)propanoic Acid
2-(4-Hydroxyphenoxy)propanoic acid is a crucial chemical intermediate, primarily recognized for its role in the synthesis of a class of potent and selective herbicides known as aryloxyphenoxypropionates.[1][2][3][4][5][6][7][8][9] The biological activity of these herbicides is highly dependent on their stereochemistry, with the (R)-isomer demonstrating significantly greater herbicidal efficacy.[1][3][5] Consequently, the enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid is a highly sought-after precursor in the agrochemical industry.[1][3][6][10] While the molecule itself is not typically the final active ingredient, its structural backbone is fundamental to the mechanism of action of the resulting herbicidal products.[1][5] This guide will provide an in-depth exploration of the core mechanism of action of the aryloxyphenoxypropionate herbicides derived from this pivotal intermediate. Additionally, we will briefly explore an alternative therapeutic application of its derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Part 1: The Herbicidal Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary and most well-documented mechanism of action for herbicides synthesized from 2-(4-hydroxyphenoxy)propanoic acid is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid synthesis, making it an essential process for plant growth and development, particularly for the formation of cell membranes.
Molecular Target and Binding
Aryloxyphenoxypropionate herbicides are potent and selective inhibitors of the ACCase enzyme in susceptible grass species. The binding of these herbicides to ACCase is highly specific. They interact with the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of the carboxyl group from carboxybiotin to acetyl-CoA. This inhibition is non-competitive with respect to the substrates (acetyl-CoA, ATP, and bicarbonate). The precise binding site is located in a region of the CT domain that is distinct from the active site, suggesting an allosteric mechanism of inhibition.
Downstream Cellular and Physiological Effects
The inhibition of ACCase leads to a rapid cessation of fatty acid synthesis. This has several downstream consequences for the plant:
-
Disruption of Cell Membrane Formation: Without a supply of new fatty acids, the plant cannot produce the phospholipids and glycolipids necessary for the formation and repair of cell membranes. This is particularly detrimental in rapidly growing regions of the plant, such as the meristems.
-
Inhibition of Growth: The inability to form new cells and expand existing ones leads to a rapid cessation of plant growth.
-
Chlorosis and Necrosis: The disruption of membrane integrity and overall metabolic function leads to the breakdown of chlorophyll, resulting in yellowing (chlorosis) of the leaves. This is followed by tissue death (necrosis), ultimately leading to the death of the plant.[11][12]
Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol describes a method for determining the inhibitory potential of a test compound (e.g., a herbicide derived from 2-(4-hydroxyphenoxy)propanoic acid) on ACCase activity.
Objective: To quantify the IC50 (half-maximal inhibitory concentration) of a test compound against ACCase.
Materials:
-
Partially purified ACCase enzyme from a susceptible grass species (e.g., maize).
-
Acetyl-CoA.
-
ATP (Adenosine triphosphate).
-
MgCl2 (Magnesium chloride).
-
DTT (Dithiothreitol).
-
BSA (Bovine serum albumin).
-
[¹⁴C]-NaHCO₃ (radiolabeled sodium bicarbonate).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, DTT, and BSA.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the test compound (or solvent control), and the partially purified ACCase enzyme. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA, ATP, and [¹⁴C]-NaHCO₃ to the tube.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl). This will also remove any unincorporated [¹⁴C]-NaHCO₃ as ¹⁴CO₂.
-
Quantification: Transfer the reaction mixture to a scintillation vial, add the scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter. The incorporated radioactivity corresponds to the amount of [¹⁴C]-malonyl-CoA formed.
-
Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Self-Validation and Controls:
-
Negative Control: A reaction with no test compound (solvent only) to determine 100% enzyme activity.
-
Positive Control: A reaction with a known ACCase inhibitor to validate the assay.
-
Blank Control: A reaction with no enzyme to measure background radiation.
Visualizing the ACCase Inhibition Pathway
Caption: ACCase inhibition by aryloxyphenoxypropionate herbicides.
Part 2: A Secondary Application: Derivatives as PPAR Agonists
Derivatives of 2-(4-hydroxyphenoxy)propanoic acid have also been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[13][14] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[13][15][16] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ.[13][15]
Mechanism of Action as PPAR Agonists
PPAR agonists bind to and activate PPARs. Upon activation, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
-
PPARα: Primarily expressed in the liver, muscle, and heart, its activation leads to increased fatty acid oxidation.[13][15]
-
PPARγ: Highly expressed in adipose tissue, it plays a key role in adipocyte differentiation and insulin sensitivity.[13][15]
-
PPARβ/δ: Ubiquitously expressed, it is involved in lipid homeostasis and energy utilization.[13][15]
Compounds that can activate all three PPAR subtypes are known as PPAR pan agonists and are of interest for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and hepatic steatosis.[13][14]
Experimental Protocol: Luciferase Reporter Gene Assay for PPAR Activation
This protocol describes a cell-based assay to screen for compounds that activate PPARs.
Objective: To determine the ability of a test compound to activate a specific PPAR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for the ligand-binding domain of a PPAR subtype fused to a DNA-binding domain (e.g., GAL4).
-
Reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter).
-
Transfection reagent.
-
Test compound dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compound or a known PPAR agonist (positive control). Include a solvent-only control (negative control).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the fold activation of luciferase activity compared to the negative control against the test compound concentration.
Self-Validation and Controls:
-
Negative Control: Cells treated with solvent only.
-
Positive Control: Cells treated with a known agonist for the specific PPAR subtype being tested.
-
Cell Viability Assay: A parallel assay (e.g., MTT assay) should be performed to ensure that the observed effects are not due to cytotoxicity of the test compound.
Visualizing the PPAR Agonist Signaling Pathway
Caption: PPAR activation by agonist derivatives.
Quantitative Data Summary
| Parameter | Description | Typical Range of Values | Relevance |
| IC50 (ACCase Inhibition) | Concentration of herbicide required to inhibit 50% of ACCase enzyme activity. | Nanomolar to micromolar range for susceptible species. | A lower IC50 value indicates a more potent herbicide. |
| EC50 (PPAR Activation) | Concentration of agonist required to elicit 50% of the maximal response in a cell-based assay. | Sub-micromolar to micromolar range. | A lower EC50 value indicates a more potent PPAR agonist. |
| Ki (Inhibition Constant) | An indicator of the binding affinity of an inhibitor to an enzyme. | Varies depending on the specific herbicide and ACCase isoform. | Provides a more fundamental measure of inhibitor potency than IC50. |
| Selectivity Ratio | Ratio of IC50 values for ACCase from a resistant species (e.g., a crop) versus a susceptible species (e.g., a weed). | >100-fold for effective selective herbicides. | A high selectivity ratio is crucial for crop safety. |
Conclusion
2-(4-Hydroxyphenoxy)propanoic acid is a foundational molecule whose true "mechanism of action" is expressed through the more complex molecules synthesized from it. As the cornerstone of aryloxyphenoxypropionate herbicides, its structural motif is key to the potent and selective inhibition of ACCase, a vital enzyme in plant fatty acid synthesis. The disruption of this pathway leads to the effective control of grass weeds in agriculture. Furthermore, the versatility of its chemical structure allows for its derivatization into compounds with therapeutic potential, such as PPAR pan agonists for the treatment of metabolic diseases. Understanding these distinct mechanisms of action is crucial for the continued development of novel agrochemicals and pharmaceuticals based on this versatile chemical scaffold.
References
-
Fomesafen Herbicide - Minnesota Department of Agriculture. (URL: [Link])
-
Fomesafen - Wikipedia. (URL: [Link])
-
What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? - JIN DUN CHEMISTRY. (URL: [Link])
-
(R)-(+)-2-(4-Hydroxy Phenoxy)propionic acid - Hebei ShangFeng Biotech Co.,Ltd. (URL: [Link])
-
Fomesafen - Department of Agriculture, Trade and Consumer Protection - Wisconsin.gov. (URL: [Link])
-
FOMESAFEN 2 SL HERBICIDE - Greenbook.net. (URL: [Link])
-
what is fomesafen herbicide - Knowledge - Natursim Science Co., Ltd. (URL: [Link])
-
Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Cole-Parmer. (URL: [Link])
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (URL: [Link])
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. (URL: [Link])
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed. (URL: [Link])
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
-
2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem. (URL: [Link])
-
Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem - NIH. (URL: [Link])
-
EWG Skin Deep® | What is (R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID. (URL: [Link])
-
A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis - ResearchGate. (URL: [Link])
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (URL: [Link])
-
2-(4-Hydroxyphenoxy)propanoic acid - PMC - NIH. (URL: [Link])
-
Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. (URL: [Link])
-
Exploring the Applications of 2-(4-hydroxyphenoxy)propionic Acid in Chemical Synthesis. (URL: [Link])
-
PPAR agonist - Wikipedia. (URL: [Link])
Sources
- 1. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid [sfbentazone.com]
- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 7. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 8. 2-(4-Hydroxyphenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 12. Fomesafen - Wikipedia [en.wikipedia.org]
- 13. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PPAR agonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biological significance of 2-(4-Hydroxyphenoxy)propanoic acid, with a primary focus on its pivotal role as a precursor in agrochemicals and its emerging potential in other bioactive applications. We will delve into its stereospecific activity, mechanism of action as a herbicide intermediate, and the burgeoning research into its derivatives as antimicrobial and coordination chemistry agents.
Introduction to 2-(4-Hydroxyphenoxy)propanoic Acid
2-(4-Hydroxyphenoxy)propanoic acid (HPPA), with the chemical formula C₉H₁₀O₄, is an aromatic carboxylic acid.[1] Its structure consists of a propanoic acid moiety linked to a 4-hydroxyphenoxy group.[2] While modest in its direct biological effects, HPPA is a critical chiral building block, particularly its (R)-enantiomer, for the synthesis of a significant class of commercial herbicides.[3][4] Its versatile chemical nature, featuring hydroxyl, carboxylic acid, and ether functionalities, also makes it an attractive scaffold for developing novel bioactive molecules.[5]
Table 1: Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanoic Acid
| Property | Value | Reference |
| CAS Number | 67648-61-7 | [1] |
| Molecular Weight | 182.17 g/mol | [1][6] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Chirality | Exists as (R) and (S) enantiomers | [3][4] |
Core Application: Intermediate in Herbicide Synthesis
The most significant biological application of 2-(4-Hydroxyphenoxy)propanoic acid is as a key intermediate in the manufacture of aryloxyphenoxypropionate (APP) herbicides, often referred to as "fops".[7][8] These herbicides are vital for controlling grass weeds in broadleaf crops.[3]
The Critical Role of Stereochemistry
The biological activity of APP herbicides is highly dependent on their stereochemistry. The (R)-isomer of these herbicides is significantly more potent in its herbicidal action compared to the (S)-isomer.[3][4] Consequently, the synthesis of enantiomerically pure (R)-APP herbicides is paramount for efficacy and to reduce the environmental load of less active isomers.[4] This is achieved by using the chiral precursor, (R)-2-(4-Hydroxyphenoxy)propanoic acid, ensuring the correct stereochemical configuration in the final product.[3][4]
Mechanism of Action: ACCase Inhibition
Herbicides derived from (R)-HPPA, such as quizalofop, fluazifop, and haloxyfop, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[3] ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, the herbicide blocks the production of lipids essential for cell membrane formation and plant growth, ultimately leading to the death of the weed. The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants.
Caption: Mechanism of action of APP herbicides derived from (R)-HPPA.
General Synthesis Workflow
The synthesis of APP herbicides from (R)-HPPA typically involves coupling the 4-hydroxyphenoxy moiety with a suitable heterocyclic or aromatic ring system.[8] This is often achieved through a nucleophilic aromatic substitution or Williamson ether synthesis.[2][8]
Caption: General workflow for the synthesis of APP herbicides from (R)-HPPA.
Emerging Biological Activities of HPPA Derivatives
Recent research has begun to explore the potential of derivatives of 2-(4-Hydroxyphenoxy)propanoic acid beyond agriculture, particularly in the development of new antimicrobial agents.
Antimicrobial and Antifungal Potential
Studies have shown that novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant, structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens.[9][10] This includes activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[9] For instance, certain hydrazone derivatives containing heterocyclic substituents have demonstrated potent and broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[9][10]
While the exact mechanism is still under investigation for these specific derivatives, a plausible mode of action for phenolic compounds involves the disruption of the bacterial cell membrane.[11] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11]
Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Type | Pathogen | MIC Range (µg/mL) | Reference |
| Hydrazone Derivatives | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | [9][10] |
| Hydrazone Derivatives | Vancomycin-resistant E. faecalis | 0.5 - 2 | [9][10] |
| Hydrazone Derivatives | Gram-negative pathogens | 8 - 64 | [9][10] |
| Hydrazone Derivatives | Drug-resistant Candida species | 8 - 64 | [9][10] |
| Hydrazone Derivatives | Candida auris | 0.5 - 64 | [9] |
Ligand in Coordination Chemistry
2-(4-Hydroxyphenoxy)propanoic acid can also function as a ligand in coordination chemistry, binding to metal ions to form coordination complexes.[2] These complexes have been investigated for their potential in biomedical applications and catalysis. For example:
-
Triorganotin(IV) complexes have been synthesized and are being explored for their potential as antitumor and antimicrobial agents.[2]
-
Cobalt(II) complexes have shown promise as catalysts in organic reactions, such as the aldol reaction.[2]
Experimental Protocols
To facilitate further research, this section provides a standardized protocol for assessing the antimicrobial activity of novel HPPA derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (HPPA derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the test compound at twice the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. b. Add 50 µL of sterile CAMHB to well 12 (sterility control). c. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[11]
Conclusion and Future Perspectives
2-(4-Hydroxyphenoxy)propanoic acid is a molecule of significant industrial importance, primarily serving as a stereospecific building block for a major class of herbicides. Its biological relevance is intrinsically linked to the potent and selective ACCase inhibitory activity of its derivatives. Looking forward, the true potential for this scaffold may lie in the development of novel therapeutic agents. The promising antimicrobial and antifungal activities of its derivatives against multidrug-resistant pathogens warrant further investigation and optimization. The ability of HPPA to act as a ligand also opens avenues for designing new metallodrugs and catalysts. Future research should focus on elucidating the precise mechanisms of action of these novel derivatives, expanding the scope of their biological evaluation, and exploring structure-activity relationships to design next-generation bioactive compounds.
References
- JIN DUN CHEMISTRY. (2025, August 11). What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis?
- Hebei ShangFeng Biotech Co.,Ltd. (R)-(+)-2-(4-Hydroxy Phenoxy)propionic acid.
- Benchchem. Hydroxyphenoxy)
- Santa Cruz Biotechnology, Inc. 2-(4-Hydroxyphenoxy)propionic acid.
- PMC. 2-(4-Hydroxyphenoxy)
- Smolecule. (2023, August 15). Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-(4-hydroxyphenoxy)propionic Acid in Chemical Synthesis.
- PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid.
- Sigma-Aldrich. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98.
- Benchchem. Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)
- KTU ePubl. Synthesis of 3-((4-hydroxyphenyl)amino)
- PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. scbt.com [scbt.com]
- 2. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]
- 3. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid [sfbentazone.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic data for 2-(4-Hydroxyphenoxy)propanoic acid
An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Hydroxyphenoxy)propanoic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a significant chemical intermediate in the agrochemical industry.[1] Intended for researchers, chemists, and drug development professionals, this document offers an in-depth examination of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectral features, explains the rationale behind experimental methodologies, and provides detailed protocols for data acquisition to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-(4-Hydroxyphenoxy)propanoic acid
2-(4-Hydroxyphenoxy)propanoic acid is a key building block in the synthesis of various phenoxy- and heterocyclic phenoxy propanoic acid herbicides.[1][2] The efficacy of these herbicides is often stereospecific, making the precise characterization of intermediates like this crucial. Spectroscopic analysis provides the definitive structural confirmation required for quality control, reaction monitoring, and regulatory compliance. This guide serves as an authoritative resource for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of 2-(4-Hydroxyphenoxy)propanoic acid dictate its spectroscopic signature. Understanding the arrangement of its functional groups—a carboxylic acid, a phenol, an ether linkage, a chiral center, and a para-substituted aromatic ring—is fundamental to interpreting the spectral data.
Caption: Molecular structure of 2-(4-Hydroxyphenoxy)propanoic acid with key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Hydroxyphenoxy)propanoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns (multiplicity). The spectrum is typically run in a deuterated solvent like DMSO-d₆ or Acetone-d₆, which can cause slight variations in the chemical shifts of labile protons (e.g., -OH, -COOH).[1]
Table 1: ¹H NMR Spectral Data for 2-(4-Hydroxyphenoxy)propanoic acid [1][3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment | Solvent |
| ~11.6 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH ) | DMSO-d₆ |
| 6.61 - 6.68 | Multiplet | - | 4H | Aromatic (C₆H ₄) | DMSO-d₆ |
| 4.65 | Multiplet/Quartet | ~6.8 | 1H | Methine (-CH ) | DMSO-d₆ |
| 1.36 | Doublet | 6.8 | 3H | Methyl (-CH ₃) | DMSO-d₆ |
| 6.75 | Multiplet | - | 4H | Aromatic (C₆H ₄) | Acetone-d₆ |
| 4.67 | Quartet | 6.8 | 1H | Methine (-CH ) | Acetone-d₆ |
| 1.52 | Doublet | 6.8 | 3H | Methyl (-CH ₃) | Acetone-d₆ |
Interpretation and Experimental Rationale:
-
Methyl Protons (-CH₃): The signal at ~1.4-1.5 ppm is a doublet, confirming it is adjacent to a single proton (the methine proton). The integration for three protons confirms it is a methyl group.
-
Methine Proton (-CH-): This proton, located at the chiral center, appears as a quartet around 4.7 ppm. This splitting pattern (n+1 rule, 3+1=4) is a definitive indicator of its coupling to the three protons of the adjacent methyl group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ether linkage.
-
Aromatic Protons (-C₆H₄-): The signals in the aromatic region (~6.7 ppm) integrate to four protons. The para-substitution pattern gives rise to a complex multiplet that appears as an AA'BB' system, confirming the 1,4-disubstituted benzene ring.
-
Labile Protons (-OH, -COOH): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield (~11.6 ppm in DMSO-d₆). The phenolic proton signal can often exchange with residual water in the solvent and may be broad or not distinctly observed without D₂O exchange experiments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Expected ¹³C NMR Chemical Shifts for 2-(4-Hydroxyphenoxy)propanoic acid
| Chemical Shift (δ) ppm (Expected) | Carbon Assignment | Rationale for Shift |
| ~174-176 | C=O (Carboxylic Acid) | Carbonyl carbons are highly deshielded. |
| ~150-152 | C-OH (Aromatic) | Aromatic carbon attached to electron-donating -OH group. |
| ~150-152 | C-O- (Aromatic) | Aromatic carbon attached to the ether oxygen. |
| ~118-120 | Aromatic CH (ortho to -O-R) | Shielded by the ether oxygen. |
| ~115-117 | Aromatic CH (ortho to -OH) | Shielded by the hydroxyl group. |
| ~75-77 | -CH- (Methine) | Aliphatic carbon attached to an electronegative oxygen. |
| ~18-20 | -CH₃ (Methyl) | Standard aliphatic methyl carbon. |
Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments (the four aromatic CH carbons are in two pairs of two, due to symmetry). The downfield signals correspond to the carbonyl and oxygen-substituted aromatic carbons, while the aliphatic methine and methyl carbons appear upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Hydroxyphenoxy)propanoic acid shows characteristic absorption bands confirming its key structural components.[1]
Table 3: Key IR Absorption Bands [3]
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3265 (very strong, broad) | O-H Stretch | Phenol and Carboxylic Acid |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₃, CH) |
| 1707 (very strong) | C=O Stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1230 | C-O Stretch | Ether and Carboxylic Acid |
Interpretation:
-
The most prominent feature is the very broad absorption band above 3000 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.
-
The sharp, intense peak at 1707 cm⁻¹ is an unambiguous indicator of the carbonyl (C=O) group of the carboxylic acid.
-
The presence of peaks in the 1500-1600 cm⁻¹ region confirms the aromatic ring, and the strong C-O stretching band around 1230 cm⁻¹ supports the presence of both the ether linkage and the carboxylic acid C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula C₉H₁₀O₄ gives a molecular weight of approximately 182.17 g/mol .[2]
-
Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at m/z = 182.
Proposed Fragmentation Pathway: The molecule can fragment in several predictable ways upon ionization. A primary fragmentation is often the alpha-cleavage next to the carbonyl group, leading to the loss of the carboxyl group.
Caption: Proposed key fragmentation steps for 2-(4-Hydroxyphenoxy)propanoic acid in MS.
-
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH radical (45 Da), which would result in a fragment ion at m/z = 137.[4]
-
Cleavage of Ether Bond: Another likely fragmentation is the cleavage of the C-O ether bond, potentially leading to a hydroxyphenoxy radical and a propanoic acid cation, or the formation of a hydroxyphenyl cation at m/z = 109.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
NMR Spectroscopy Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for the specific solvent.
-
¹H NMR Acquisition: Acquire the spectrum at a field strength of 400 MHz or higher. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same sample at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy - KBr Pellet Method
This solid-state method is ideal for obtaining a clear spectrum of the compound free from solvent interference.
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Place a portion of the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[1]
Conclusion
The spectroscopic data presented in this guide provide a definitive and multi-faceted structural confirmation of 2-(4-Hydroxyphenoxy)propanoic acid. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. Together, these techniques provide a robust analytical package for the unambiguous identification and quality assessment of this important chemical intermediate.
References
- Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem.
- Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. BenchChem.
- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com.
- (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 1H NMR. ChemicalBook.
- (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR. ChemicalBook.
- 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182. PubChem.
- Mass Spectrometry - Fragmentation P
Sources
An In-depth Technical Guide to (R)-2-(4-hydroxyphenoxy)propanoic Acid as a Herbicide Intermediate
Introduction: The Chiral Advantage in Modern Agrochemicals
In the landscape of modern crop protection, the principle of chirality has emerged as a cornerstone for developing highly effective and environmentally conscious herbicides. Among the class of aryloxyphenoxypropionate (APP) herbicides, renowned for their selective control of grass weeds in broadleaf crops, the stereochemistry of the active molecule is paramount. It is the (R)-enantiomer that almost exclusively possesses the desired herbicidal activity. This guide provides a comprehensive technical overview of (R)-2-(4-hydroxyphenoxy)propanoic acid (also known as DHPPA or (R)-HPOPA), a pivotal chiral intermediate in the synthesis of numerous market-leading APP herbicides.[1][2][3]
The herbicidal efficacy of APP compounds stems from their targeted inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[4][5][6] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for cell membrane integrity and, consequently, plant growth.[6] The selective action of these herbicides is attributed to the structural differences in the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[6][7] The (R)-isomer of these herbicides exhibits a significantly higher binding affinity to the target enzyme, rendering it the biologically active form.[2] Consequently, the synthesis of enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid is a critical industrial endeavor, ensuring the final herbicide product is potent, efficient, and carries a reduced environmental load by avoiding the introduction of an inactive isomer.[2][8]
This guide will delve into the primary synthetic routes to (R)-2-(4-hydroxyphenoxy)propanoic acid, provide detailed analytical methodologies for its characterization, and illustrate its subsequent conversion into potent herbicidal agents.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of (R)-2-(4-hydroxyphenoxy)propanoic acid is fundamental for its handling, synthesis, and formulation.
| Property | Value | References |
| Chemical Name | (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid | [1][9] |
| CAS Number | 94050-90-5 | [1][2][9] |
| Molecular Formula | C₉H₁₀O₄ | [1][9] |
| Molecular Weight | 182.17 g/mol | [1][2][9] |
| Appearance | White to off-white powder or crystal | [1][2] |
| Melting Point | 145-148 °C | [1][9] |
| Optical Rotation | [α]20/D +58° (c = 1 in methanol) | [9] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [2] |
Safety and Handling: (R)-2-(4-hydroxyphenoxy)propanoic acid is classified as a substance that can cause serious eye damage.[2] It is also irritating to the skin and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this compound.[2][4] It is stable under normal temperatures and pressures.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Enantioselective Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic Acid
The industrial production of (R)-2-(4-hydroxyphenoxy)propanoic acid prioritizes methods that yield high enantiomeric purity. The two predominant strategies are the resolution of a racemic mixture and, more efficiently, asymmetric synthesis.
Method 1: Asymmetric Synthesis via Williamson Ether Synthesis
This is a widely employed industrial method that leverages a chiral starting material to directly yield the desired (R)-enantiomer. A common approach involves the reaction of hydroquinone with an S-2-halopropanoic acid or its salt. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center, thus producing the (R)-product.
Reaction Scheme:
Caption: Williamson Ether Synthesis for (R)-HPOPA.
Detailed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge hydroquinone and a mild reducing agent such as sodium bisulfite.[10][11] The use of a reducing agent is a critical step to prevent the oxidation of hydroquinone, which can lead to colored impurities.[10]
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.
-
Addition of Chiral Substrate: Heat the mixture to a specified temperature (e.g., 65 °C) and add an aqueous solution of S-2-chloropropanoic acid or its sodium salt.[10]
-
Reaction Monitoring: Maintain the reaction temperature for several hours, monitoring the consumption of the starting material by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and dilute it with water. Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.[10] This will precipitate the (R)-2-(4-hydroxyphenoxy)propanoic acid.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried.[10] Further purification can be achieved by recrystallization from a suitable solvent, such as water or a mixed solvent system, to yield a high-purity product.[12]
Method 2: Biosynthesis
An alternative, environmentally benign approach involves the regioselective hydroxylation of (R)-2-phenoxypropionic acid using microorganisms. Strains of the fungus Beauveria bassiana have been shown to be effective biocatalysts for this transformation, specifically hydroxylating the C-4 position of the phenyl ring to produce (R)-2-(4-hydroxyphenoxy)propanoic acid.[8][13] This method offers the advantage of mild reaction conditions and high selectivity.[14]
Process Overview:
-
Cultivation: A selected strain of Beauveria bassiana is cultivated in a suitable fermentation medium.[13]
-
Substrate Addition: (R)-2-phenoxypropionic acid is added to the culture.
-
Biotransformation: The microorganism's hydroxylase enzymes catalyze the conversion of the substrate to the desired product.
-
Extraction and Purification: The product is then extracted from the fermentation broth and purified.
Optimization of fermentation parameters such as nutrient composition, temperature, and pH is crucial for maximizing the yield and efficiency of this biotransformation.[8][13]
Analytical Characterization
Rigorous analytical control is essential to ensure the chemical identity, purity, and enantiomeric excess of (R)-2-(4-hydroxyphenoxy)propanoic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of (R)-2-(4-hydroxyphenoxy)propanoic acid and for quantifying any impurities.
-
Purity Analysis (Reverse-Phase HPLC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.[15]
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230 nm or 275 nm).[3][16]
-
-
Chiral Analysis:
-
Column: A chiral stationary phase is required to separate the (R) and (S) enantiomers. A common choice is a Chiralcel OB-H column.[3]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of heptane and isopropanol, is typically used.[3]
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm).[3]
-
Spectroscopic Analysis
Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methine, and aromatic protons, as well as the acidic proton of the carboxylic acid and the phenolic hydroxyl group.[5][17]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[5][8]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum displays characteristic absorption bands for the functional groups present: a broad O-H stretch for the carboxylic acid and phenol, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkages.[5]
-
Application as a Herbicide Intermediate
(R)-2-(4-hydroxyphenoxy)propanoic acid is a versatile intermediate that serves as the core building block for a variety of APP herbicides. The general synthetic strategy involves the reaction of the phenolic hydroxyl group with a suitable halo-aromatic or halo-heterocyclic compound, followed by esterification of the carboxylic acid.
Synthesis of Quizalofop-P-ethyl
Quizalofop-P-ethyl is a widely used herbicide for the control of annual and perennial grass weeds. Its synthesis from (R)-2-(4-hydroxyphenoxy)propanoic acid proceeds as follows:
Reaction Scheme:
Caption: Synthesis of Quizalofop-P-ethyl from (R)-HPOPA.
Detailed Experimental Protocol:
-
Formation of Quizalofop-P Acid:
-
(R)-2-(4-hydroxyphenoxy)propanoic acid is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
A base, typically potassium carbonate, is added, and the mixture is stirred.
-
2,6-dichloroquinoxaline is then added, and the reaction mixture is heated to drive the nucleophilic aromatic substitution.
-
Upon completion, the reaction mixture is cooled and poured into ice water. Acidification precipitates the intermediate, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid (Quizalofop-P acid).
-
-
Esterification:
-
The Quizalofop-P acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, Quizalofop-P-ethyl.
-
The product is isolated and purified, often by recrystallization.
-
Synthesis of Fenoxaprop-P-ethyl
Fenoxaprop-P-ethyl is another important herbicide synthesized from (R)-2-(4-hydroxyphenoxy)propanoic acid.
Detailed Experimental Protocol:
-
Condensation Reaction:
-
Esterification:
-
The intermediate acid is then esterified with ethanol to produce Fenoxaprop-P-ethyl.[6]
-
Conclusion
(R)-2-(4-hydroxyphenoxy)propanoic acid is a fundamentally important chiral intermediate in the agrochemical industry. Its enantioselective synthesis is a key step in the production of a range of high-performance aryloxyphenoxypropionate herbicides. The methodologies for its synthesis, whether through asymmetric chemical routes or biotransformation, are continually being refined to improve efficiency, enantiopurity, and sustainability. A thorough understanding of its chemical properties, analytical characterization, and subsequent conversion to active herbicidal ingredients is essential for researchers and professionals in the field of drug development and crop protection. The continued focus on chiral chemistry, exemplified by the use of intermediates like (R)-2-(4-hydroxyphenoxy)propanoic acid, will undoubtedly pave the way for the development of next-generation herbicides with enhanced efficacy and improved environmental profiles.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
JIN DUN CHEMISTRY. (2025). What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis?. Retrieved from [Link]
- Google Patents. (n.d.). CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.
-
Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- Google Patents. (n.d.). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
-
Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regulator. (n.d.). Retrieved from [Link]
-
Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). Retrieved from [Link]
- Haiyan Zhou. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering, 32, 315-323.
- European Patent Office. (2007). PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS (EP 1670743 B1).
-
Enhanced (R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (n.d.). Retrieved from [Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (2018). Hydroxyphenoxy propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
-
R-(+)-2-(4-hydroxyphenoxy)propionic acid preparation method - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]
-
Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubChem. (n.d.). Hydroxyphenoxy propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. Retrieved from [Link]
- Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
ResearchGate. (n.d.). Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 7. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
- 8. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR spectrum [chemicalbook.com]
- 9. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. R-(+)-2-(4-hydroxyphenoxy)propionic acid preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 13. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 16. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Environmental Fate of 2-(4-Hydroxyphenoxy)propanoic Acid (HPOPA)
Introduction
2-(4-Hydroxyphenoxy)propanoic acid, commonly referred to as HPOPA, is a molecule of significant interest in environmental science and agricultural chemistry. Its primary relevance stems from two interconnected roles: it is a key chiral intermediate in the chemical synthesis of many modern, high-efficacy aryloxyphenoxypropionate (AOPP) herbicides, and it is also a primary environmental transformation product of these same herbicides.[1][2] AOPP herbicides, such as quizalofop-p-ethyl, fenoxaprop-p-ethyl, and fluazifop-p-butyl, are selectively used to control grass weeds in numerous broadleaf crops.[3]
The application of these parent herbicides in the environment inevitably leads to their degradation. This process frequently begins with the rapid hydrolysis of the parent ester, yielding the herbicidally active free acid and, subsequently, metabolites like HPOPA.[4][5] Therefore, understanding the environmental fate of HPOPA is not merely an academic exercise; it is critical for conducting comprehensive environmental risk assessments of the entire AOPP herbicide class. The mobility, persistence, and degradation pathways of HPOPA determine its potential for accumulation in soil and water, its bioavailability, and its overall environmental impact. This guide provides a detailed technical overview of the abiotic and biotic processes that govern the environmental fate of HPOPA, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. These parameters influence its solubility in water, its potential to volatilize, and its tendency to associate with soil particles. For HPOPA, its nature as a polar, ionizable organic acid is the defining characteristic that governs its fate.
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₉H₁₀O₄ | [6] | Basic molecular identity. |
| Molecular Weight | 182.17 g/mol | Influences diffusion and transport. | |
| Physical State | White to off-white crystalline solid | [2][7] | Relevant for handling and formulation; low dust potential. |
| Melting Point | 145-148 °C | Indicates stability at typical environmental temperatures. | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [7][8] | Extremely low; indicates that volatilization from soil or water surfaces is not a significant dissipation pathway. |
| pKa | 3.32 ± 0.10 (Predicted) | [7][9] | Critical value. At typical environmental pH (5-9), HPOPA will exist almost entirely as the anionic carboxylate form, which is highly water-soluble and less sorptive to organic matter. |
| LogP (Octanol-Water Partition Coefficient) | 0.86 - 1.3 | [1][8][10] | Low value indicates hydrophilicity. The compound prefers to partition into aqueous phases rather than fatty tissues or soil organic matter. |
| Water Solubility | Slightly soluble; Soluble in methanol, DMSO | [9][11][12] | While qualitative, its anionic nature at environmental pH ensures significant water solubility, enhancing its potential for mobility in soil pore water and surface water. |
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical without the intervention of microorganisms. For HPOPA, the key processes are hydrolysis and photodegradation.
Hydrolysis
Hydrolysis is a primary degradation pathway for the parent AOPP ester herbicides, rapidly converting them into their corresponding active acids. This is a crucial first step that leads to the formation of HPOPA in the environment.[4] However, the HPOPA molecule itself contains a chemically stable diaryl ether linkage (-O-). This bond is resistant to hydrolysis under the pH conditions (pH 3-9) and temperatures typically found in the environment.[13] Therefore, once formed, HPOPA is not expected to undergo further significant degradation via hydrolysis in soil or aquatic systems.
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum. The parent herbicide quizalofop-p-ethyl is known to be unstable to light, with a half-life of 10-30 days.[13] HPOPA, containing a hydroxyphenoxy chromophore that absorbs UV radiation, is also expected to be susceptible to phototransformation.
-
Direct Photolysis: In clear, sunlit surface waters, direct absorption of sunlight can lead to the excitation of the HPOPA molecule. This can initiate reactions such as the cleavage of the ether bond or oxidation of the aromatic rings.
-
Indirect Photolysis: In natural waters, dissolved organic matter and nitrate ions can absorb sunlight and generate highly reactive transient species, such as hydroxyl radicals (•OH). These radicals can rapidly attack the aromatic rings of the HPOPA molecule, leading to hydroxylation and eventual ring opening. This is often the dominant photodegradation pathway in natural aquatic environments.
Biotic Degradation: The Primary Dissipation Pathway
The primary mechanism for the dissipation of HPOPA in soil and water is microbial degradation. As a metabolite of numerous widely used herbicides, soil and water microbial communities have adapted to utilize it and its precursors as a source of carbon and energy.[3][14]
Aerobic Biodegradation
In the presence of oxygen, microorganisms employ a series of enzymatic reactions to break down HPOPA. The degradation of AOPP herbicides and their metabolites is well-documented.[3][15] The process typically begins with the hydrolysis of the parent ester by microbial esterases, forming the AOPP acid.[4][5] Subsequent metabolism can lead to the formation of HPOPA, which is then further degraded.
A plausible aerobic degradation pathway for HPOPA, synthesized from pathways of parent AOPPs, involves the following key steps:
-
Formation from Parent Herbicide: An AOPP herbicide like Fenoxaprop-P-ethyl is hydrolyzed by esterase enzymes to Fenoxaprop-P.
-
Ether Cleavage: The crucial step is the microbial cleavage of the diaryl ether bond of the AOPP acid. This reaction releases the propanoic acid side chain and the corresponding phenol. In the case of Fenoxaprop-P, this yields HPOPA and 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenol.[3]
-
Aromatic Ring Cleavage: Once formed, HPOPA is likely subject to attack by microbial dioxygenase enzymes. These enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of catecholic intermediates.
-
Ortho- or Meta-Cleavage: The di-hydroxylated ring is now unstable and is cleaved by other dioxygenases, either via an ortho- or meta- cleavage pathway.
-
Funneling into Central Metabolism: The resulting aliphatic acid intermediates are then further metabolized and funneled into the Krebs cycle (TCA cycle), ultimately leading to complete mineralization into carbon dioxide and water.
Anaerobic Biodegradation
In environments devoid of oxygen, such as saturated soils, deeper sediments, or certain wastewater treatment stages, anaerobic degradation becomes the relevant process. The degradation of halogenated aromatic compounds often begins with reductive dehalogenation under anaerobic conditions.[16] For a non-halogenated molecule like HPOPA, anaerobic degradation is expected to proceed much more slowly than aerobic degradation. The initial steps may involve fermentation of the propanoic acid side chain and eventual cleavage of the ether bond, but this is generally a less efficient process. For risk assessment purposes, HPOPA can be considered significantly more persistent under anaerobic conditions.
Environmental Distribution and Mobility
The ultimate fate of HPOPA is also determined by how it moves and where it partitions within the environment. Its high polarity and ionizable nature are the key drivers of its mobility.
Soil Sorption and Mobility
Sorption, the process by which a chemical binds to soil particles, is a critical factor controlling its mobility. Weakly sorbed chemicals are more likely to leach through the soil profile and potentially reach groundwater. The sorption of ionizable herbicides like HPOPA is highly dependent on soil properties.[17]
-
Influence of Soil pH: This is the most critical factor. HPOPA has a predicted pKa of ~3.32.[7] At soil pH values above 4, the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anion is highly water-soluble and is repelled by the negatively charged surfaces of clay minerals and soil organic matter, leading to very weak sorption and high mobility. At very acidic pH (<4), the molecule becomes neutral, and sorption to organic matter increases.
-
Influence of Soil Organic Matter (SOM): SOM is a primary sorbent for many organic compounds. However, for the anionic form of HPOPA prevalent at typical soil pH, electrostatic repulsion limits this interaction. Therefore, the correlation between sorption and organic carbon content (Koc) is expected to be weak and pH-dependent.
-
Influence of Clay and Metal Oxides: While clay surfaces are generally negative, iron and aluminum oxides, which can be present as coatings on soil particles, can have positively charged sites at lower pH values. These sites can attract the anionic HPOPA molecule through electrostatic interaction, contributing to sorption.[18]
Given its properties, HPOPA is classified as a highly mobile compound in most agricultural soils. Its potential to leach is significant, particularly in soils with low organic matter content and neutral to alkaline pH.
| Soil Parameter | Influence on HPOPA Sorption | Rationale |
| pH | Dominant Factor. Sorption decreases dramatically as pH increases above the pKa (~3.3). | At higher pH, HPOPA is anionic and electrostatically repelled from negative soil colloids. |
| Organic Carbon (%) | Secondary Factor. Minor increase in sorption at low pH. | The neutral form (at pH < pKa) can partition into organic matter. Anionic form has low affinity. |
| Clay Content (%) | Minor Factor. Can contribute to repulsion. | Negatively charged clay surfaces repel the anionic form of HPOPA. |
| Iron/Aluminum Oxides | Can increase sorption, especially at moderately acidic pH. | Oxides can have pH-dependent positive charges that attract the HPOPA anion. |
Analytical Methodologies
Accurate monitoring of HPOPA in environmental matrices requires robust and sensitive analytical methods. The standard approach for quantifying polar, non-volatile acids like HPOPA in complex samples such as soil and water is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of HPOPA in Soil
This protocol provides a self-validating workflow for the extraction, cleanup, and analysis of HPOPA from soil samples.
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. b. Fortify the sample with an appropriate isotopic internal standard (e.g., 2-(4-Hydroxyphenoxy)propanoic acid-¹³C₆) to correct for matrix effects and recovery losses. c. Add 20 mL of an extraction solvent (e.g., acetonitrile:water 80:20 v/v, acidified with 0.1% formic acid). The acidic condition ensures HPOPA is in its less polar, protonated form, improving extraction efficiency. d. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes. e. Centrifuge at 4000 rpm for 10 minutes to separate the soil from the supernatant. f. Carefully transfer the supernatant to a clean tube.
2. Extract Cleanup (Solid-Phase Extraction - SPE): a. Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. b. Load 1 mL of the soil extract onto the conditioned SPE cartridge. c. Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. d. Elute the HPOPA from the cartridge with 2 mL of methanol into a collection vial. The methanol disrupts the hydrophobic and polar interactions holding the analyte to the sorbent.
3. Instrumental Analysis (LC-MS/MS): a. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). b. Transfer the final extract to an autosampler vial. c. Inject 10 µL onto a reverse-phase C18 HPLC column (e.g., 100 x 2.1 mm, 1.8 µm). d. Use a gradient elution with (A) water + 0.1% formic acid and (B) methanol + 0.1% formic acid. e. Detect using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for confident identification and quantification (one for quantification, one for confirmation).
Summary and Outlook
The environmental fate of 2-(4-Hydroxyphenoxy)propanoic acid (HPOPA) is characterized by its formation as a primary metabolite of AOPP herbicides, its high mobility in soil, and its ultimate degradation by microbial communities.
-
Persistence: HPOPA is not persistent in aerobic environments due to rapid microbial degradation. Its persistence will be significantly longer in anaerobic or sterile conditions.
-
Mobility: Due to its anionic nature in typical environmental pH ranges, HPOPA has a high potential for leaching in soil, posing a risk for transport to surface and groundwater.
-
Primary Degradation Route: Aerobic biodegradation is the most significant pathway for the complete removal of HPOPA from the environment.
Knowledge Gaps: While the general fate of HPOPA can be confidently predicted, specific quantitative data are lacking. Future research should focus on determining empirical soil-water distribution coefficients (Kd) across a range of soil types, measuring aerobic and anaerobic biodegradation rates (DT₅₀ values), and identifying the specific microbial species and enzymes responsible for its degradation. Such data would allow for more refined and accurate environmental risk modeling for the entire class of AOPP herbicides.
References
-
(R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc. (2025). Chemsrc. [Link]
-
2-(4-HYDROXYPHENOXY)PROPIONIC ACID - ChemBK. (2024). ChemBK. [Link]
-
2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem. (n.d.). PubChem. [Link]
-
Hydroxyphenoxy propionic acid - SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019). United States Environmental Protection Agency. [Link]
-
QUIZALOFOP-P-ETHYL - EXTOXNET PIP. (1996). Extension Toxicology Network. [Link]
-
R-(+)-2-(4-Hydroxyphenoxy) Propionic Acid - Electronic Chemical. (n.d.). Electronic Chemical. [Link]
-
Influence of SOM Composition, Clay Minerals, and pH on 2,4-D and MCPA Retention in Peri-Urban Soils - MDPI. (n.d.). MDPI. [Link]
-
Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes | Request PDF. (2020). ResearchGate. [Link]
-
Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism - PubMed. (2024). PubMed. [Link]
-
Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. (2012). ResearchGate. [Link]
-
Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism | Request PDF. (2024). ResearchGate. [Link]
-
Degradation of Some Phenoxy Acid Herbicides by Mixed Cultures of Bacteria Isolated From Soil Treated With 2-(2-methyl-4-chloro)phenoxypropionic Acid - PubMed. (1980). PubMed. [Link]
-
Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem. (n.d.). PubChem. [Link]
-
hydroxyphenoxy propionic acid, 94050-90-5. (n.d.). The Good Scents Company. [Link]
-
Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem. (n.d.). PubChem. [Link]
-
Differential enantioselectivity of quizalofop ethyl and its acidic metabolite: Direct enantiomeric separation and assessment of multiple toxicological endpoints | Request PDF. (2017). ResearchGate. [Link]
-
Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. (2010). Polish Journal of Environmental Studies. [Link]
-
The basic structure of aryloxyphenoxypropionate (AOPP) herbicides - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Biological Remediation of Phenoxy Herbicide-Contaminated Environments. (2019). ResearchGate. [Link]
-
Biodegradation of the Commercial Phenoxy Herbicide 2,4-D by Microbial Consortium. (n.d.). ScienceCentral. [Link]
-
Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - MDPI. (2018). MDPI. [Link]
-
Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 9. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [amp.chemicalbook.com]
- 10. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 11. R-(+)-2-(4-Hydroxyphenoxy)propionic Acid-High-Purity Chemical [yychemical.com]
- 12. 2-(4-HYDROXYPHENOXY)PROPIONIC ACID | 67648-61-7 [m.chemicalbook.com]
- 13. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pjoes.com [pjoes.com]
- 18. Dissipation and transport of quizalofop-p-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: An In-depth Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the toxicological profile of 2-(4-Hydroxyphenoxy)propanoic acid, with a primary focus on the enantiomer (R)-2-(4-hydroxyphenoxy)propanoic acid (CAS 94050-90-5), for which a robust regulatory dataset is available. As a key intermediate in the synthesis of certain herbicides, a thorough understanding of its toxicological properties is critical for risk assessment and ensuring safe handling and use.[1] This document synthesizes data from the European Chemicals Agency (ECHA) registration dossier, providing an authoritative foundation for our analysis, and delves into the methodologies of the standardized tests used to generate this data.
Executive Summary of Toxicological Profile
Based on comprehensive studies conducted according to internationally recognized OECD guidelines, 2-(4-Hydroxyphenoxy)propanoic acid exhibits a low order of toxicity. The key findings from the ECHA registration dossier are summarized below and will be detailed throughout this guide.
| Toxicological Endpoint | Result | Classification |
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw (rat) | Not Classified |
| Genotoxicity (In Vitro) | Non-mutagenic & Non-clastogenic | Not Classified |
| Repeated Dose Oral Toxicity | NOAEL = 1000 mg/kg bw/day (rat) | No target organ toxicity identified |
| Skin Sensitization | Not a sensitizer | Not Classified |
Acute Oral Toxicity
Acute toxicity studies are the first step in characterizing the intrinsic toxicity of a substance from a single exposure. The primary goal is to determine the median lethal dose (LD50) and observe any clinical signs of toxicity.
Study Findings
A study following the OECD 425 guideline concluded that the acute oral LD50 of 2-(4-Hydroxyphenoxy)propanoic acid in female rats is greater than 2000 mg/kg body weight. Throughout the 14-day observation period, no mortality or any treatment-related adverse clinical signs were noted. This result indicates a very low acute toxicity profile via the oral route.
| Parameter | Result | Species | Guideline | Reference |
| Acute Oral LD50 | > 2000 mg/kg bw | Rat (female) | OECD 425 | [2] |
Experimental Protocol: OECD 425 - Acute Oral Toxicity: Up-and-Down Procedure (UDP)
The UDP is a refined method designed to estimate the LD50 using a minimal number of animals, typically 6 to 10, making it an ethical and efficient choice.[3]
Causality Behind Experimental Choices: The selection of the UDP over traditional methods reflects a commitment to the "3Rs" (Replacement, Reduction, and Refinement) of animal testing. It provides a statistically robust LD50 estimate while significantly reducing animal usage. The use of a single sex (typically females, which are often slightly more sensitive) is also a refinement to minimize animal numbers when significant sex-based differences in toxicity are not expected.[4]
Step-by-Step Methodology:
-
Dose Selection: A starting dose is chosen based on existing data, typically near the estimated LD50. For a substance with low expected toxicity, a limit test is often initiated at 2000 mg/kg.[5]
-
Animal Dosing: A single animal is dosed by oral gavage. The animal must be fasted prior to dosing to ensure proper absorption.[3]
-
Observation: The animal is observed for a minimum of 48 hours. The key outcome is either survival or death.[4]
-
Sequential Dosing Logic:
-
If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2x).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Study Termination: The test is stopped when a specified number of reversals in outcome have occurred, allowing for the calculation of the LD50 using the Maximum Likelihood Estimation method.
-
Post-Dose Observation: All surviving animals are observed for a total of 14 days for any signs of delayed toxicity, and changes in body weight are recorded.
Caption: Simplified decision logic for the OECD 425 Up-and-Down Procedure.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause damage to DNA and chromosomes, a potential initiating event for cancer and heritable diseases. A standard battery of in vitro tests is used for initial screening.
Study Findings
2-(4-Hydroxyphenoxy)propanoic acid has been evaluated in a comprehensive in vitro genotoxicity battery and was found to be non-genotoxic.
| Assay Type | Test System | Metabolic Activation | Result | Guideline | Reference |
| Bacterial Reverse Mutation | S. typhimurium & E. coli | With and without S9 | Negative | OECD 471 | [2] |
| Mammalian Cell Micronucleus | Human lymphocytes | With and without S9 | Negative | OECD 487 | [2] |
Experimental Protocol: OECD 471 - Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a cornerstone of genotoxicity testing, valued for its high sensitivity, speed, and well-established protocols.[6][7]
Causality Behind Experimental Choices: The test uses multiple bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537) because each is engineered to detect a specific type of DNA mutation (frameshift vs. base-pair substitution). The inclusion of an S9 fraction, a rat liver homogenate, is critical because it mimics mammalian metabolism, allowing for the detection of substances that only become mutagenic after being metabolized in the body.
Step-by-Step Methodology:
-
Strain Preparation: Cultures of the required bacterial strains (which are auxotrophic for histidine) are grown overnight.
-
Metabolic Activation: The test is run in parallel plates: one set with the test substance and bacteria alone, and another set that also includes the S9 metabolic activation mix.
-
Exposure: The test substance, at various concentrations, is mixed with the bacterial culture (and S9 mix, if applicable).
-
Plating: The mixture is combined with a top agar containing a trace amount of histidine and poured onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for the mutation to be expressed.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring and Interpretation: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and will grow into visible colonies. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
Repeated Dose Toxicity
This endpoint assesses the potential for adverse effects following repeated exposure to a substance over a defined period, providing insights into target organ toxicity and helping to establish a No-Observed-Adverse-Effect Level (NOAEL).
Study Findings
In a 28-day repeated dose oral toxicity study in rats, conducted according to OECD Guideline 407, the NOAEL for 2-(4-Hydroxyphenoxy)propanoic acid was determined to be 1000 mg/kg bw/day, which was the highest dose tested. No treatment-related adverse effects on body weight, food consumption, clinical pathology, or histopathology were observed.
| Parameter | Result | Duration | Species | Guideline | Reference |
| NOAEL | 1000 mg/kg bw/day | 28 days | Rat | OECD 407 | [2] |
Experimental Protocol: OECD 407 - Repeated Dose 28-day Oral Toxicity Study in Rodents
This study is a fundamental component of toxicological evaluation, providing critical data for risk assessment of chemicals with potential for repeated human exposure.[8][9][10]
Causality Behind Experimental Choices: A 28-day duration is considered sufficient to reveal the toxic potential of a substance in a sub-acute scenario.[11] The use of at least three dose levels plus a control group is essential to establish a dose-response relationship and identify the NOAEL.[12] Comprehensive analysis, including hematology, clinical chemistry, and histopathology of key organs, ensures a thorough screen for any potential target organ toxicity.
Step-by-Step Methodology:
-
Group Allocation: Animals (typically rats) are randomly assigned to control and treatment groups (e.g., low, mid, high dose). Each group contains an equal number of males and females.
-
Dosing: The test substance is administered daily, typically by oral gavage, for 28 consecutive days. The control group receives the vehicle only.
-
Clinical Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Terminal Procedures: At the end of the 28-day period, all animals are euthanized.
-
Pathology: A full gross necropsy is performed. Key organs (e.g., liver, kidneys, brain, spleen) are weighed, and tissues from all animals are preserved for microscopic histopathological examination.
Skin Sensitization
Skin sensitization is an allergic response that occurs after skin contact with a substance. Modern testing strategies prioritize non-animal, mechanism-based in vitro methods.
Study Findings
An in vitro skin sensitization study (ARE-Nrf2 luciferase test method) concluded that 2-(4-Hydroxyphenoxy)propanoic acid is not a skin sensitizer.
| Assay Type | Test System | Result | Guideline | Reference |
| ARE-Nrf2 Luciferase Test | KeratinoSens™ | Not a sensitizer | OECD 442D | [2] |
Experimental Protocol: OECD 442D - In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method
This assay addresses the second key event in the Adverse Outcome Pathway (AOP) for skin sensitization: the activation of keratinocytes.[13][14]
Causality Behind Experimental Choices: Many chemical sensitizers are electrophiles that react with skin proteins. This process induces oxidative stress in skin cells (keratinocytes), activating the Keap1-Nrf2-ARE signaling pathway.[15] The KeratinoSens™ assay uses a human keratinocyte cell line engineered with a luciferase reporter gene linked to the Antioxidant Response Element (ARE). Activation of this pathway by a test chemical leads to the production of light, which can be quantified.[16]
Step-by-Step Methodology:
-
Cell Culture: The KeratinoSens™ cell line is cultured and seeded into 96-well plates.
-
Chemical Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 48 hours).
-
Cell Viability Assessment: A parallel assay is run to measure cytotoxicity, ensuring that the observed luciferase induction is not a result of cell death.
-
Luciferase Assay: After exposure, the cells are lysed, and a luciferase substrate is added.
-
Measurement: The light output (luminescence) is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to solvent controls. A chemical is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase activity above a certain threshold.
Caption: Adverse Outcome Pathway (AOP) for skin sensitization, highlighting the focus of OECD 442D.
Conclusion and Implications for Drug Development
The comprehensive toxicological data available for 2-(4-Hydroxyphenoxy)propanoic acid indicates a favorable safety profile. With a low acute toxicity, no evidence of genotoxic potential, a high NOAEL in a repeated-dose study, and no skin sensitization properties, the substance does not present significant toxicological hazards under the conditions of these studies. For drug development professionals, this profile suggests that, from a toxicological standpoint, this molecule is a low-risk intermediate. However, it is imperative to note that this assessment does not cover all possible toxicological endpoints, such as reproductive/developmental toxicity or carcinogenicity, which may be required for substances with higher exposure potentials or different use patterns.
References
-
OECD. (n.d.). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing. Retrieved from [Link]
-
Charles River. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Retrieved from [Link]
-
EU Science Hub. (n.d.). Repeated dose toxicity. The Joint Research Centre. Retrieved from [Link]
-
Charles River. (n.d.). OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). Retrieved from [Link]
-
Gentronix. (2023, December 17). OECD 471 Ames Test | Regulatory Genotoxicity Studies. Retrieved from [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
-
Toxi-Coop Zrt. (n.d.). Acute toxicity. Retrieved from [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]
-
ECHA. (n.d.). (R)-2-(4-hydroxyphenoxy)propanoic acid - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
-
Charles River. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved from [Link]
-
OECD. (n.d.). Test No. 442D: In Vitro Skin Sensitisation. OECD Publishing. Retrieved from [Link]
-
National Toxicology Program. (2001, July 23). OECD Guidance Document Number 24: Acute Oral Toxicity Testing. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyphenoxy propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved from [Link]
-
ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]
-
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
-
Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from [Link]
-
OECD. (1998, September 21). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
OECD. (2023, July 4). Test Guideline No. 442C In Chemico Skin Sensitisation. OECD Publishing. Retrieved from [Link]
-
Gov4Nano. (n.d.). Applicability of OECD Test Guideline 442D in vitro skin sensitization for nanomaterials. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations. Retrieved from [Link]
-
OECD. (n.d.). Test No. 442D: In Vitro Skin Sensitisation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 7. biosafe.fi [biosafe.fi]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. ecetoc.org [ecetoc.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. gov4nano.eu [gov4nano.eu]
- 15. fdsc.or.jp [fdsc.or.jp]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
CAS number 67648-61-7 properties
An In-depth Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid (CAS: 67648-61-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction
2-(4-Hydroxyphenoxy)propanoic acid, identified by CAS Number 67648-61-7, is a pivotal chemical intermediate with significant applications in agrochemical synthesis and burgeoning interest in medicinal and coordination chemistry. Structurally, it is an aromatic compound featuring a propanoic acid moiety linked to a hydroquinone via an ether bond.[1] This unique arrangement of functional groups—a carboxylic acid, a phenol, and a chiral center—makes it a versatile scaffold for chemical elaboration.
Its most prominent role is as a key building block for the synthesis of aryloxyphenoxypropionate ("FOP") herbicides.[2][3] The biological activity of these herbicides is highly stereospecific, with the (R)-enantiomer typically possessing the majority of the herbicidal effect.[4] This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis and analytical protocols, and a detailed examination of its primary biological mechanism of action, designed to empower researchers in their application and development efforts.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. 2-(4-Hydroxyphenoxy)propanoic acid is a white to off-white solid at room temperature.[5] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67648-61-7 | [6] |
| IUPAC Name | 2-(4-hydroxyphenoxy)propanoic acid | [6] |
| Molecular Formula | C₉H₁₀O₄ | [6] |
| Molecular Weight | 182.17 g/mol | [6] |
| Melting Point | 143-148 °C | [7] |
| SMILES | CC(C(=O)O)OC1=CC=C(C=C1)O | [6] |
| InChI Key | AQIHDXGKQHFBNW-UHFFFAOYSA-N (racemic) | [6] |
| XLogP3 (Predicted) | 1.3 | [6] |
| Appearance | White to light yellow solid | [5] |
| ¹H NMR (acetone-d₆) | δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H) | [8][9] |
| IR (KBr) | 3265 cm⁻¹ (O-H stretch, broad), 1707 cm⁻¹ (C=O stretch) | [9] |
Synthesis Methodologies: From Benchtop to Scale-up
The synthesis of 2-(4-hydroxyphenoxy)propanoic acid is most commonly achieved via the Williamson ether synthesis, a robust and well-documented SN2 reaction. This section provides a detailed protocol for this method, chosen for its reliability and direct relevance to industrial production.
Core Methodology: Williamson Ether Synthesis
This synthesis route involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific application, hydroquinone is deprotonated under basic conditions to form the phenoxide, which then displaces a halide from a 2-halopropanoic acid derivative.[3][8] The choice of a strong base like sodium hydroxide is critical to ensure complete deprotonation of the phenolic hydroxyl group, which has a pKa of approximately 10, thereby generating a potent nucleophile. The reaction is typically performed in an aqueous medium where the reagents are soluble.
Experimental Protocol: Williamson Ether Synthesis[9]
Materials:
-
Hydroquinone
-
(S)-2-chloropropanoic acid sodium salt
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Deionized Water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
Procedure:
-
Vessel Preparation: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge hydroquinone and a small quantity of sodium bisulfite into an aqueous solution of sodium hydroxide.
-
Scientist's Note: Sodium bisulfite is added as an antioxidant to prevent the oxidation of hydroquinone under the basic and heated reaction conditions, which would otherwise lead to colored impurities.
-
-
Phenoxide Formation: Stir the mixture under a nitrogen atmosphere and heat to approximately 65°C to ensure complete dissolution and formation of the sodium phenoxide salt.
-
Nucleophilic Substitution: Prepare an aqueous solution of (S)-2-chloropropanoic acid sodium salt. Add this solution dropwise to the reaction flask while maintaining the temperature at 65°C.
-
Reaction Monitoring: Maintain the reaction mixture at 65°C for 4 hours with continuous stirring. The reaction progress can be monitored by techniques such as HPLC by observing the disappearance of the starting materials.
-
Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature.
-
Acidification: Slowly and carefully acidify the mixture to a pH of approximately 2-3 using concentrated H₂SO₄ or HCl. This step protonates the carboxylate to form the final carboxylic acid product and also protonates any unreacted phenoxide.
-
Causality: The product is insoluble in acidic aqueous media. This pH adjustment is the critical step for precipitating the desired compound out of the solution.
-
-
Precipitation and Filtration: The product, 2-(4-hydroxyphenoxy)propanoic acid, will precipitate as a solid. Cool the slurry in an ice bath to maximize yield.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight. The expected yield is approximately 85%.[8]
Synthesis Workflow Diagram
Caption: Key steps in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Applications and Biological Mode of Action
While primarily an intermediate, the compound's structure is the foundation for significant biological activity, especially in the agrochemical sector.
Agrochemicals: A Herbicide Precursor
Derivatives of 2-(4-hydroxyphenoxy)propanoic acid are potent and selective post-emergence herbicides that control grass weeds in broadleaf crops.[1] They belong to the "FOPs" chemical family, a class of acetyl-CoA carboxylase (ACCase) inhibitors.[2]
Mechanism of Action: ACCase is a biotin-dependent enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][10] This reaction is fundamental for the production of lipids, which are essential for building cell membranes and for energy storage. By inhibiting ACCase in the chloroplasts of susceptible grass species, these herbicides halt lipid synthesis.[2] This leads to a rapid cessation of growth at the meristematic tissues (growing points), followed by chlorosis and necrosis, ultimately resulting in plant death.[11] The selectivity for grasses over broadleaf plants is due to structural differences in the target ACCase enzyme between the two plant types.[11]
ACCase Inhibition Pathway Diagram
Caption: Inhibition of ACCase disrupts the fatty acid biosynthesis pathway.
Coordination Chemistry and Pharmaceutical Research
The presence of both a carboxylic acid and a phenolic hydroxyl group makes 2-(4-hydroxyphenoxy)propanoic acid an effective bidentate ligand for coordinating with metal ions. It has been used to prepare triorganotin(IV) and Co(II) complexes. Such complexes are being investigated for potential biomedical applications, including as antimicrobial or antitumor agents, and for their catalytic activity in organic reactions like the aldol reaction. Furthermore, derivatives have been explored as potential agonists for G protein-coupled receptor 40, a target for treating type 2 diabetes.
Analytical Methodologies
Accurate quantification of 2-(4-hydroxyphenoxy)propanoic acid and its derivatives is crucial for pharmacokinetic studies, environmental monitoring, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Quantification in Aqueous Samples
This protocol is a representative method synthesized from standard practices for analyzing acidic herbicides in water.[12][13][14]
1. Sample Preparation (Direct Injection):
-
For clean matrices like drinking water, direct injection is often possible, leveraging the sensitivity of modern mass spectrometers.[12][13]
-
Collect 1 mL of the aqueous sample into an autosampler vial.
-
Fortify with an isotopic internal standard (e.g., 2-(4-hydroxyphenoxy)propanoic acid-d₄) to a final concentration of 100 ng/L. The internal standard corrects for matrix effects and variations in instrument response.
-
Vortex briefly to mix.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY UPLC I-Class).[13]
-
Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[14]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte, promoting efficient positive or negative ion formation in the ESI source.
-
-
Gradient: A typical gradient would be 5% B held for 0.5 min, ramped to 95% B over 4 min, held for 1 min, and returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 50-100 µL.[13]
-
Mass Spectrometer: Tandem quadrupole (e.g., Waters Xevo TQ-S).[13]
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Causality: The carboxylic acid is easily deprotonated to form a [M-H]⁻ ion, making ESI- the most sensitive ionization mode for this class of compounds.
-
-
MRM Transitions: Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte and one for the internal standard. For 2-(4-hydroxyphenoxy)propanoic acid (m/z 181.05):
-
Quantifier: e.g., 181.05 > 137.05
-
Qualifier: e.g., 181.05 > 93.03
-
3. Data Analysis:
-
Quantify the analyte using a calibration curve prepared in a matrix-matched blank (or pure solvent if matrix effects are negligible).
-
The concentration is calculated based on the ratio of the analyte peak area to the internal standard peak area.
Analytical Workflow Diagram
Caption: High-level workflow for the quantitative analysis by LC-MS/MS.
Safety and Handling
As with any laboratory chemical, proper handling of 2-(4-hydroxyphenoxy)propanoic acid is essential.
-
GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated hood to avoid inhalation.
-
Handling: Avoid creating dust. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. If inhaled, move the person to fresh air.
Conclusion
2-(4-Hydroxyphenoxy)propanoic acid (CAS 67648-61-7) is a compound of significant industrial utility, primarily serving as a cornerstone for the synthesis of modern herbicides. Its well-defined synthesis via the Williamson ether reaction and the clear, potent biological mechanism of its derivatives make it a subject of continued importance. The detailed synthetic and analytical protocols provided herein serve as a validated starting point for researchers. As investigations into its utility in coordination chemistry and as a scaffold for pharmaceutical development continue, a foundational understanding of its properties and handling is more critical than ever for unlocking its full potential.
References
-
ResearchGate. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Available at: [Link]
-
IntechOpen. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Available at: [Link]
-
ResearchGate. (2006). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available at: [Link]
-
University of California–Davis, Plant Sciences. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. Available at: [Link]
-
Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available at: [Link]
-
Waters Corporation. (2012). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available at: [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available at: [Link]
-
Williamson Ether Synthesis Lab Manual. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
PubMed. (2014). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Available at: [Link]
-
Chemsrc. (2025). (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5. Available at: [Link]
-
Williamson Ether Synthesis Lab Manual. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available at: [Link]
-
PubChem. (n.d.). Hydroxyphenoxy propionic acid. Available at: [Link]
- Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 5. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
- 6. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 15. mdpi.com [mdpi.com]
2-(4-Hydroxyphenoxy)propanoic acid metabolic pathway in microorganisms
An In-depth Technical Guide to the Microbial Metabolism of 2-(4-Hydroxyphenoxy)propanoic Acid
Authored by a Senior Application Scientist
Foreword: The Environmental Imperative and Scientific Opportunity
Aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-p-ethyl, are cornerstones of modern agriculture for controlling grassy weeds in broadleaf crops.[1] However, their widespread application has led to their detection as environmental contaminants, raising concerns about their ecotoxicological impact.[1][2] Microbial catabolism represents the most effective and environmentally benign route for the remediation of these compounds.[3] At the heart of this degradation process lies a key intermediate: 2-(4-hydroxyphenoxy)propanoic acid (HPPA).[4][5] Understanding the microbial pathways that funnel various AOPPs through HPPA and subsequently mineralize it is not merely an academic exercise. It is fundamental for developing robust bioremediation strategies, designing next-generation biodegradable herbicides, and performing accurate environmental risk assessments.
This guide provides a comprehensive technical overview of the microbial metabolic pathways targeting HPPA and its parent compounds. We will delve into the enzymatic machinery, the diverse microorganisms that harbor these capabilities, and the state-of-the-art methodologies required to elucidate these complex biological systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical intersection between environmental microbiology and agricultural chemistry.
Part 1: The Catabolic Landscape of AOPP Herbicides
The journey to mineralizing the core HPPA structure begins with the biotransformation of more complex parent AOPP herbicides. Microorganisms have evolved sophisticated enzymatic strategies to dismantle these molecules, typically initiating the attack at one of two primary sites: the ester linkage or the ether bond.
Initial Hydrolysis: The Gateway Reaction
The most common initial step in the microbial degradation of AOPP herbicides is the hydrolysis of the carboxylic acid ester bond.[2] This reaction is catalyzed by carboxylesterases, which are widespread in soil microorganisms. This de-esterification is critical because it transforms the relatively less phytotoxic pro-herbicide into its more biologically active acidic form.[6]
For instance, fenoxaprop-p-ethyl is rapidly hydrolyzed to fenoxaprop acid (FA).[6][7] Numerous bacterial strains have been identified that perform this crucial first step, including species of Rhodococcus, Pseudomonas, and Corynebacterium.[2][8] The bacterium Corynebacterium sp. Z-1, for example, produces a novel esterase, QfeH, that efficiently cleaves the ester bonds in a variety of AOPPs, including fenoxaprop-p-ethyl.[8] Similarly, Rhodococcus ruber JPL-2 was shown to degrade 94.6% of 100 mg L⁻¹ fenoxaprop-p-ethyl within 54 hours, with the initial step being hydrolysis to the corresponding acid.[2]
Cleavage of the Diphenyl Ether Bond
While ester hydrolysis is a dominant initial step, the cleavage of the diphenyl ether bond is the central reaction for breaking down the core aromatic structure. This is an energetically challenging step that is typically catalyzed by potent oxygenase enzyme systems. In microorganisms, particularly within the versatile Sphingomonas genus, dioxygenases are known to catalyze the angular dioxygenation of diaryl ethers, inserting two hydroxyl groups and destabilizing the ether linkage.[9] This leads to ring fission and the formation of hydroxylated phenols and corresponding side chains.
In the context of AOPP degradation, cleavage of the ether bond in fenoxaprop acid would yield 6-chlorobenzoxazol-2-one (CDHB) and the central topic of this guide, 2-(4-hydroxyphenoxy)propanoic acid (HPPA). While the direct microbial cleavage of the fenoxaprop acid ether bond is a theoretical step in some degradation pathways, it is a well-established reaction for analogous compounds in specialized bacteria.[4][10]
The Central Metabolite: 2-(4-Hydroxyphenoxy)propanoic Acid (HPPA)
HPPA (C₉H₁₀O₄) is a critical junction in the catabolic pathway.[11] Its formation signifies the successful separation of the two aromatic ring systems of the parent herbicide. From here, the microbial objective is to cleave the aromatic ring of HPPA and funnel the resulting aliphatic products into central metabolism, such as the tricarboxylic acid (TCA) cycle.
The degradation of HPPA itself is presumed to follow established pathways for phenolic compounds. This typically involves:
-
Hydroxylation: Mono- or dioxygenases introduce additional hydroxyl groups onto the aromatic ring, often resulting in the formation of a catechol or protocatechuate derivative.
-
Ring Cleavage: The now-dihydroxylated ring is susceptible to cleavage by specialized dioxygenases. This can occur via an ortho or meta cleavage pathway, breaking the aromaticity and forming linear, unsaturated dicarboxylic acids.[12]
-
Downstream Metabolism: A series of hydrolases, isomerases, and reductases process the ring-fission products into intermediates of central metabolic pathways, such as pyruvate, acetyl-CoA, and succinate, completing the mineralization process.[12]
The overall proposed metabolic pathway from a parent AOPP herbicide to central metabolism is visualized below.
Caption: Figure 1: Proposed microbial metabolic pathway for Fenoxaprop-P-Ethyl.
Part 2: Key Microbial Players and Enzymology
A diverse array of microorganisms capable of degrading AOPP herbicides has been isolated, primarily from agricultural soils with a history of herbicide application. These microbes possess the specific enzymes required for the initial hydrolytic and subsequent oxidative steps.
Prominent Degrading Microorganisms
Several bacterial genera have been identified as potent AOPP degraders. Research highlights the particular importance of:
-
Sphingomonas : This genus is renowned for its ability to degrade a wide range of recalcitrant aromatic compounds, including diaryl ethers like dibenzo-p-dioxin.[9][13] Their powerful dioxygenase systems make them prime candidates for executing the critical ether bond cleavage step in AOPP metabolism.
-
Rhodococcus : Species like Rhodococcus ruber have demonstrated high efficiency in degrading fenoxaprop-p-ethyl, primarily through potent esterase activity.[2]
-
Pseudomonas : Various Pseudomonas species are known to rapidly hydrolyze the ester linkage of AOPPs, initiating the degradation cascade.[2][6]
-
Corynebacterium : Recent studies have isolated Corynebacterium strains that produce novel and highly efficient esterases for AOPP degradation.[8]
-
Alcaligenes : An Alcaligenes sp. isolated from industrial sludge was shown to use fenoxaprop-p-ethyl as a sole carbon source, demonstrating complete mineralization potential.[14]
Characterized Enzymes in the Pathway
While the complete enzymatic cascade for HPPA mineralization is still an active area of research, several key enzymes responsible for the initial steps have been cloned and characterized.
| Enzyme Class | Gene Example | Microbial Source | Substrate(s) | Function | Reference(s) |
| Carboxylesterase | feh | Rhodococcus ruber JPL-2 | Fenoxaprop-p-ethyl, other AOPPs | Hydrolyzes ester bond to form the corresponding acid. | [2] |
| Esterase | QfeH | Corynebacterium sp. Z-1 | Quizalofop-p-ethyl, Fenoxaprop-p-ethyl | Catalyzes cleavage of ester bonds in multiple AOPPs. | [8] |
| Esterase | AopE | Brevundimonas sp. YS | Haloxyfop-methyl | Enantioselective hydrolysis of (R)-enantiomer. | [15] |
| Dioxygenase | tfdA | Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid | Cleaves ether-linked side chain (analogous function). | [12] |
| Dioxygenase | pbhA | Sphingomonas paucimobilis | 2,3-Dihydroxybiphenyl | Ring cleavage (analogous function for aromatic rings). | [16] |
Part 3: Methodologies for Elucidating Metabolic Pathways
A multi-faceted experimental approach is required to isolate and identify degrading microorganisms, trace the metabolic pathway, and characterize the enzymes involved. The following section provides detailed protocols for these core experimental workflows.
Experimental Workflow Overview
The process of discovering and characterizing a novel metabolic pathway follows a logical progression from microbial isolation to molecular-level analysis.
Caption: Figure 2: Experimental workflow for pathway elucidation.
Protocol: Isolation of AOPP-Degrading Microorganisms via Enrichment Culture
Causality: This protocol selectively enriches for microorganisms from a complex environmental sample (e.g., soil) that can utilize the target herbicide as a sole source of carbon and energy, thereby isolating strains with the desired catabolic capabilities.[14]
Methodology:
-
Sample Collection: Collect soil samples (approx. 10 g) from a site with a history of AOPP herbicide application.
-
Medium Preparation: Prepare a sterile Mineral Salts Medium (MSM). A typical composition is (per liter): 1.6 g K₂HPO₄, 0.4 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.1 g (NH₄)₂SO₄, 0.01 g CaCl₂, 0.005 g FeSO₄·7H₂O. Adjust pH to 7.0.
-
Primary Enrichment:
-
Add 1 g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.
-
Spike the medium with the parent herbicide (e.g., fenoxaprop-p-ethyl) to a final concentration of 50 mg L⁻¹. Use a stock solution in a minimal amount of a suitable solvent like acetone (include a solvent control).
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Sub-culturing:
-
Transfer 5 mL of the enriched culture to 95 mL of fresh MSM containing 50 mg L⁻¹ of the herbicide.
-
Repeat this step 3-5 times to further select for the most efficient degraders.
-
-
Isolation:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enriched culture in sterile saline.
-
Spread-plate 100 µL of each dilution onto MSM agar plates coated with the herbicide as the sole carbon source.
-
Incubate at 30°C until distinct colonies appear (3-7 days).
-
-
Purification: Streak individual colonies onto fresh MSM-herbicide plates to obtain pure isolates. Verify purity by microscopy.
-
Identification: Identify promising isolates by 16S rRNA gene sequencing.
Protocol: Metabolite Identification using HPLC-MS/MS
Causality: This protocol allows for the separation, identification, and quantification of the parent compound and its metabolic byproducts from a liquid culture. High-Performance Liquid Chromatography (HPLC) separates the compounds, while tandem Mass Spectrometry (MS/MS) provides definitive structural information based on mass-to-charge ratio and fragmentation patterns.[7][17]
Methodology:
-
Sample Preparation:
-
Inoculate the pure isolate into 100 mL of MSM with 50 mg L⁻¹ of the herbicide.
-
Collect 2 mL aliquots at various time points (e.g., 0, 12, 24, 48, 72 hours).
-
Centrifuge at 10,000 x g for 10 min to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Liquid-Liquid Extraction (if necessary for concentration):
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract twice with an equal volume of ethyl acetate.
-
Pool the organic phases, dry over anhydrous Na₂SO₄, and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-95% B; 15-18 min, 95% B; 18-20 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes. Acquire full scan data (e.g., m/z 100-1000) and data-dependent MS/MS fragmentation spectra for the most abundant ions.
-
-
Data Analysis:
-
Identify the parent compound and metabolites by comparing their retention times and exact masses ([M+H]⁺ or [M-H]⁻) with analytical standards, if available.
-
For unknown metabolites, propose structures based on accurate mass measurements and interpretation of the MS/MS fragmentation patterns.
-
Part 4: Conclusion and Future Directions
The microbial metabolism of 2-(4-hydroxyphenoxy)propanoic acid and its parent AOPP herbicides is a field of significant environmental relevance. While the initial hydrolytic steps are well-characterized, with several potent esterases identified, the complete catabolic pathway for the HPPA core, particularly the enzymes responsible for ether bond and aromatic ring cleavage, remains an area ripe for discovery.
Future research should focus on:
-
Functional Genomics and Proteomics: Employing RNA-Seq and proteomics on degrading strains grown on AOPPs to identify upregulated genes and proteins, which can pinpoint the specific oxygenases and hydrolases involved in the downstream pathway.
-
Enzyme Engineering: Modifying known esterases and dioxygenases to enhance their catalytic efficiency, substrate range, and stability for practical bioremediation applications.[8]
-
Consortium-Based Bioremediation: Investigating the synergistic interactions within microbial consortia, as complex pathways are often partitioned between different species in a natural environment.
By continuing to unravel these intricate metabolic networks at a molecular level, the scientific community can develop more effective tools to mitigate the environmental impact of essential agricultural chemicals, ensuring a more sustainable future.
References
-
Wang, Y., et al. (2018). Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes. World Journal of Microbiology and Biotechnology, 34(8), 117. [Link]
-
Li, S., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, Z., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Environmental Science and Health, Part B, 42(7), 811-6. [Link]
-
Wang, C., et al. (2016). The Novel Enantioselective Esterase AopE from Brevundimonas sp. Strain YS Preferentially Catabolizes the (R)-Enantiomer of the Herbicide Haloxyfop-Methyl. Journal of Agricultural and Food Chemistry, 64(1), 84-91. [Link]
-
Li, X., et al. (2023). Transcriptome analysis and the identification of genes involved in the metabolic pathways of fenoxaprop-P-ethyl in rice treated with isoxadifen-ethyl hydrolysate. Pesticide Biochemistry and Physiology, 190, 105345. [Link]
-
Wang, Y., et al. (2018). Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes. ResearchGate. [Link]
-
Sudarut, R., et al. (2016). Photodegradation Kinetics of Fenoxaprop-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Chemistry. [Link]
-
Li, J., et al. (2015). Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 and the cloning of a novel carboxylesterase gene (feh). PeerJ, 3, e1196. [Link]
-
Christoffers, C., et al. (2016). Degradation and metabolism of fenoxaprop-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. ResearchGate. [Link]
-
Song, L., et al. (2005). Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge. Journal of Hazardous Materials, 118(1-3), 247-51. [Link]
-
Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4710-6. [Link]
-
Wang, Y., et al. (2018). The reported metabolic pathways of AOPPs by microorganisms. ResearchGate. [Link]
-
Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 194-208. [Link]
-
White, D. C., et al. (1996). The genus Sphingomonas: physiology and ecology. Current Opinion in Biotechnology, 7(3), 301-306. [Link]
-
Wittich, R. M., et al. (1992). Metabolism of dibenzo-p-dioxin by Sphingomonas sp. strain RW1. Applied and Environmental Microbiology, 58(3), 1004-1010. [Link]
-
National Center for Biotechnology Information. Hydroxyphenoxy propionic acid. PubChem Compound Database. [Link]
-
Story, S. P., et al. (2001). Identification of four structural genes and two putative promoters necessary for utilization of naphthalene, phenanthrene, fluoranthene by Sphingomonas paucimobilis var. EPA505. Gene, 271(2), 241-9. [Link]
Sources
- 1. Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 and the cloning of a novel carboxylesterase gene (feh) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of dibenzo-p-dioxin by Sphingomonas sp. strain RW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. davidcwhite.org [davidcwhite.org]
- 14. Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of four structural genes and two putative promoters necessary for utilization of naphthalene, phenanthrene, fluoranthene by Sphingomonas paucimobilis var. EPA505 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
The Lynchpin of Modern Herbicides: A Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid in Agrochemical Synthesis
Abstract
2-(4-Hydroxyphenoxy)propanoic acid, a chiral phenoxypropionic acid derivative, stands as a cornerstone intermediate in the synthesis of a critically important class of selective, post-emergence herbicides: the aryloxyphenoxypropionates (APPs or FOPs). The profound efficacy of these graminicides is intrinsically linked to the stereochemistry of this precursor, with the (R)-enantiomer dictating the herbicidal potency. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanism of action, and application of 2-(4-Hydroxyphenoxy)propanoic acid in the agrochemical industry. We will delve into the causality behind synthetic choices, present validated experimental protocols, and visualize the intricate biochemical pathways, offering a definitive resource for researchers and professionals in agrochemical development.
The Strategic Importance of 2-(4-Hydroxyphenoxy)propanoic Acid in Weed Management
Effective weed control is a fundamental pillar of modern agriculture, directly impacting crop yield and quality. The aryloxyphenoxypropionate (APP) herbicides, derived from 2-(4-Hydroxyphenoxy)propanoic acid, are indispensable tools for farmers, offering selective control of grass weeds in a wide array of broadleaf crops.[1] The significance of this chemical intermediate lies in its direct contribution to the synthesis of highly active and selective herbicides such as quizalofop, fluazifop, and haloxyfop.[2]
A crucial aspect of 2-(4-Hydroxyphenoxy)propanoic acid is its chirality. The herbicidal activity of the resulting APP herbicides is predominantly associated with the (R)-enantiomer.[1][2] This stereospecificity is a testament to the precise molecular interactions at the target site within the plant. Consequently, the use of enantiomerically pure (R)-2-(4-Hydroxyphenoxy)propanoic acid is paramount for producing more potent herbicides, which can be applied at lower rates, thereby reducing the environmental footprint.[1]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal prowess of aryloxyphenoxypropionates originates from their specific and potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4][5][6] ACCase is a biotin-dependent enzyme that plays a pivotal role in the de novo biosynthesis of fatty acids.[4] It catalyzes the first committed and rate-limiting step: the carboxylation of acetyl-CoA to form malonyl-CoA.[1][4]
By obstructing the function of ACCase, APP herbicides effectively halt the production of fatty acids, which are essential for the formation and maintenance of cell membranes.[1][3] This disruption of lipid synthesis leads to a cascade of detrimental effects in susceptible grass species, including the cessation of growth, altered membrane fluidity, and ultimately, cell death.[3][7] The selectivity of these herbicides is attributed to structural differences in the ACCase enzyme between grasses and broadleaf plants; the enzyme in grasses is significantly more sensitive to inhibition by this class of herbicides. A secondary mechanism of toxicity involves the induction of oxidative stress through the generation of reactive oxygen species, which can cause further damage to cellular components.[3][7]
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides.
Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid: Methodologies and Protocols
The synthesis of 2-(4-Hydroxyphenoxy)propanoic acid can be achieved through various chemical and biocatalytic routes. The choice of methodology is often dictated by factors such as stereoselectivity, yield, and cost-effectiveness.
Williamson Ether Synthesis
A prevalent and robust method for preparing 2-(4-Hydroxyphenoxy)propanoic acid is the Williamson ether synthesis.[8] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, hydroquinone is reacted with a 2-halopropanoic acid or its ester under basic conditions.[8][9]
Experimental Protocol: Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic Acid via Williamson Ether Synthesis
Materials:
-
Hydroquinone
-
(S)-2-Chloropropionic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Sodium bisulfite (optional, to prevent oxidation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve hydroquinone (2 equivalents) and sodium hydroxide (1.1 equivalents) in water.[9]
-
Create an inert atmosphere by purging the vessel with nitrogen.[9]
-
Slowly add (S)-2-chloropropionic acid (1 equivalent) to the reaction mixture while maintaining the temperature between 30-70°C.[9]
-
Stir the mixture for several hours until the reaction is complete, monitoring by a suitable analytical method (e.g., HPLC).
-
Cool the reaction mixture and acidify to a pH of approximately 1 with concentrated hydrochloric acid to precipitate the product.[9]
-
Filter the slurry and wash the solid product with water.[9]
-
Dry the product under vacuum to yield (R)-2-(4-Hydroxyphenoxy)propanoic acid.
Biocatalytic Synthesis
Recent advancements have led to the development of biocatalytic methods for the synthesis of 2-(4-Hydroxyphenoxy)propanoic acid, offering a more environmentally sustainable approach.[10][11] One such method utilizes a fungal peroxygenase from Agrocybe aegerita to catalyze the H2O2-dependent hydroxylation of 2-phenoxypropionic acid.[11][12] This enzymatic reaction proceeds with high regioselectivity, yielding the desired (R)-isomer with a significant enantiomeric excess.[11][12]
Application in the Synthesis of Aryloxyphenoxypropionate Herbicides: The Case of Quizalofop-p-ethyl
2-(4-Hydroxyphenoxy)propanoic acid is a pivotal intermediate in the industrial synthesis of numerous APP herbicides. A prime example is the synthesis of Quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds.[5][6]
The synthesis of Quizalofop-p-ethyl from (R)-2-(4-Hydroxyphenoxy)propanoic acid typically involves a nucleophilic aromatic substitution reaction with 2,6-dichloroquinoxaline.[13]
Caption: Synthetic workflow for Quizalofop-p-ethyl.
Experimental Protocol: Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)Phenoxy)propionic acid
Materials:
-
(R)-2-(4-Hydroxyphenoxy)propanoic acid
-
2,6-dichloroquinoxaline
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Ice water
-
Hydrochloric acid
Procedure:
-
In a reaction flask, dissolve (R)-2-(4-Hydroxyphenoxy)propanoic acid (1 equivalent) in DMF.[13]
-
Add potassium carbonate (1.65 equivalents) and stir the mixture at room temperature for 15-30 minutes.[13]
-
Heat the mixture to 75°C and stir for 2 hours.[13]
-
Add 2,6-dichloroquinoxaline (1 equivalent) and raise the temperature to 145°C for 6 hours.[13]
-
After completion, cool the reaction mixture to room temperature.[13]
-
Pour the reaction solution into ice water and acidify with hydrochloric acid to a pH of 4-5 to precipitate the product.[13]
-
Filter, wash with water, and dry to obtain the desired intermediate.[13]
This intermediate is then esterified with ethanol to yield the final product, Quizalofop-p-ethyl.
Quantitative Data Summary
| Compound | Purity (%) | Chirality (%) | Reference |
| (R)-2-(4-Hydroxyphenoxy)propanoic acid (DHPPA) | ≥99.0 | ≥99.0 | [14] |
| Herbicide Derivative | Efficacy against Grass Weeds | Crop Safety (Broadleaf) | Reference |
| Quizalofop-p-ethyl | Excellent | Excellent | [15] |
| QPP-7 | Excellent | Excellent | [16] |
Conclusion
2-(4-Hydroxyphenoxy)propanoic acid is an indispensable building block in the synthesis of aryloxyphenoxypropionate herbicides, a class of agrochemicals vital for global food security. The profound impact of its stereochemistry on herbicidal activity underscores the importance of enantioselective synthesis in modern agrochemical development. The methodologies and protocols outlined in this guide provide a robust framework for the synthesis and application of this critical intermediate. Future research and development in this area will likely focus on further optimizing synthetic routes, exploring novel biocatalytic pathways, and developing next-generation herbicides with enhanced efficacy and improved environmental profiles.
References
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: )
- An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropion
- (PDF)
- What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? - JIN DUN CHEMISTRY. (URL: )
- Application Notes and Protocols for the Use of 2-(4-hydroxyphenyl)propionic Acid in Herbicide Synthesis - Benchchem. (URL: )
- Application Notes and Protocols for 2-(4-Hydroxyphenoxy)
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols - Benchchem. (URL: )
- Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 - Smolecule. (URL: )
- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid - Benchchem. (URL: )
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety | Journal of Agricultural and Food Chemistry - ACS Public
- Quizalofop-P-ethyl (Ref: DPX 79376) - AERU. (URL: )
- 2-(4-hydroxyphenoxy)
- Regioselective preparation of (R)-2-(4-hydroxyphenoxy)
- Quizalofop-P synthesis - ChemicalBook. (URL: )
- US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)
- (R)-2-(4-HYDROXYPHENOXY) PROPIONIC ACID 99%MIN (DHPPA). (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
- 10. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]
- 14. (R)-2-(4-HYDROXYPHENOXY) PROPIONIC ACID 99%MIN (DHPPA) [agrochemicals.com.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
A Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid: A Core Metabolite of Aryloxyphenoxypropionate Herbicides
Abstract
Aryloxyphenoxypropionate (AOPP) herbicides are a critical class of agrochemicals for the selective control of grass weeds in broadleaf crops. Their environmental and biological fate is of significant interest to researchers, regulators, and drug development professionals. A key step in the degradation of these compounds is the formation of various metabolites, among which 2-(4-Hydroxyphenoxy)propanoic acid (HPPA) represents a significant breakdown product. This technical guide provides an in-depth examination of HPPA's role as a metabolite, detailing the metabolic pathways of parent AOPP herbicides, the mechanisms of HPPA formation, robust analytical methodologies for its detection and quantification, and its toxicological significance. By synthesizing information from peer-reviewed literature and regulatory documents, this guide serves as an authoritative resource for scientists working in agrochemical development, environmental science, and toxicology.
Introduction to Aryloxyphenoxypropionate (AOPP) Herbicides
Aryloxyphenoxypropionate herbicides, often referred to as "FOPs," are a group of highly effective, selective, post-emergence herbicides.[1] They are widely used in agriculture to manage annual and perennial grass weeds in a variety of broadleaf crops such as soybeans and cotton.[2]
Mechanism of Action: The herbicidal activity of AOPPs stems from their potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[4] By blocking this enzyme in susceptible grass species, AOPP herbicides disrupt the production of lipids necessary for building new cell membranes, ultimately leading to growth cessation and plant death.[4] The structural differences in the ACCase enzyme between grasses and broadleaf plants are the basis for this selectivity.[5]
Chirality and Biological Activity: AOPP herbicides possess a chiral center in the propanoic acid moiety. The biological activity is highly stereospecific, with the (R)-enantiomer exhibiting the vast majority of the herbicidal efficacy.[6] Consequently, modern formulations focus on producing enantiomerically pure (R)-isomer products, such as fenoxaprop-P-ethyl and quizalofop-P-ethyl, to increase potency and reduce environmental loading.[1][6]
Metabolic Pathways and Formation of HPPA
Once applied, AOPP herbicides undergo metabolic transformation in both target plants and the environment (soil and water). These processes are crucial for detoxification in tolerant species and for the overall environmental degradation of the compound. The metabolism typically occurs in phases, starting with the bioactivation of the parent compound.
AOPP herbicides are generally applied as esters (e.g., fenoxaprop-p-ethyl, quizalofop-p-ethyl) to facilitate uptake through the plant cuticle.[3] Inside the plant or in the environment, these esters are rapidly hydrolyzed by esterase enzymes to their corresponding carboxylic acids (e.g., fenoxaprop acid, quizalofop acid).[7][8] This acid form is the biologically active molecule that inhibits the ACCase enzyme.[3]
The formation of 2-(4-hydroxyphenoxy)propanoic acid (HPPA) occurs through the cleavage of the ether linkage in the parent herbicide or its acid metabolite. This is a critical degradation step. For instance, the hydrolysis of fenoxaprop-p-ethyl is strongly pH-dependent.[9][10]
-
Under basic conditions (pH 8-10): The primary degradation pathway is the hydrolysis of the ester bond to form the active fenoxaprop acid.[9][10]
-
Under acidic conditions (pH 4-5): The benzoxazolyl-oxy-phenyl ether linkage is cleaved, yielding ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[9][10] The EHPP intermediate is then further hydrolyzed to HPPA.
-
Under neutral conditions (pH 6-7): Both degradation pathways occur concurrently.[9][10]
Microbial activity in soil and sediment is a primary driver for the degradation of AOPPs and the subsequent formation of metabolites like HPPA.
Caption: Metabolic degradation pathways of AOPP herbicides.
Physicochemical and Toxicological Profile of HPPA
HPPA is a stable, solid compound whose properties are relevant to its environmental behavior and toxicological assessment.
Table 1: Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanoic Acid
| Property | Value | Source |
| CAS Number | 67648-61-7 | [11] |
| Molecular Formula | C₉H₁₀O₄ | [11] |
| Molecular Weight | 182.17 g/mol | [11] |
| Appearance | Powder | [12] |
| General Hazards | Irritating to eyes, respiratory system, and skin. | [12] |
The toxicological properties of HPPA have not been fully investigated.[13] However, available data on related metabolites provide insight into its relative toxicity. Studies on the aquatic organism Daphnia magna show that the intermediate metabolite EHPP is significantly less toxic than the parent herbicide fenoxaprop-p-ethyl (FE) and its active acid form (FA).[9][10]
Table 2: Comparative Aquatic Toxicity of Fenoxaprop-p-ethyl and its Metabolites on Daphnia magna
| Compound | 48h EC₅₀ (µmol/L) | Relative Toxicity | Source |
| Fenoxaprop-p-ethyl (FE) | 14.3 | High | [9][10] |
| Fenoxaprop Acid (FA) | 43.8 | Moderate | [9][10] |
| CDHB | 49.8 | Moderate | [9][10] |
| EHPP** | 333.1 | Low | [9][10] |
| 6-chloro-2,3-dihydrobenzoxazol-2-one | |||
| **Ethyl 2-(4-hydroxyphenoxy)propanoate, the ester precursor to HPPA |
This data suggests that the degradation of AOPP herbicides to HPPA is a detoxification pathway, reducing the overall risk to aquatic invertebrates. However, the lack of a complete toxicological profile for HPPA itself indicates a data gap that warrants further research.[13] Safety data sheets consistently advise that HPPA may cause irritation to the skin, eyes, and respiratory system and that appropriate personal protective equipment should be used when handling the compound.[12][14]
Analytical Methodologies for HPPA Detection
Accurate quantification of HPPA in environmental and biological matrices is essential for metabolism studies and risk assessment. The standard approach involves sample extraction followed by instrumental analysis using liquid chromatography.
Caption: General analytical workflow for the quantification of HPPA.
Experimental Protocol: Quantification of HPPA from Soil
This protocol provides a robust methodology for the extraction and analysis of HPPA and related AOPP metabolites from soil samples, adapted from established methods for phenoxy acid herbicides.[15][16]
1. Materials and Reagents
-
Analytical standards of HPPA and parent herbicides (e.g., fenoxaprop-p-ethyl, quizalofop-p-ethyl)
-
Isotopically labeled internal standards (if available)
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I)
-
Formic acid, Phosphoric acid
-
Anhydrous magnesium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Centrifuge tubes (50 mL), Vials (2 mL)
2. Sample Extraction
-
Weigh 5-10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with the internal standard solution, if used.
-
Add 20 mL of an extraction solvent, such as acetonitrile/water with 0.1% phosphoric acid (80:20, v/v).[16] The acidic modifier ensures that HPPA is in its protonated state, improving extraction efficiency.
-
Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 3-6) on the soil pellet with a fresh aliquot of extraction solvent to ensure quantitative recovery. Combine the supernatants.
3. Extract Cleanup (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (e.g., 0.1% formic acid). Do not allow the cartridge to go dry.
-
Dilute the combined extract supernatant with acidified water to reduce the acetonitrile content to <10%, which ensures proper retention on the SPE sorbent.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10-15 minutes.
-
Elute the analytes from the cartridge with 5-10 mL of methanol or acetonitrile into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[15][17]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is preferred for detecting the deprotonated [M-H]⁻ ion of HPPA.
-
Quantification: Create a calibration curve using serial dilutions of the analytical standard. Quantify the analyte in the sample by comparing its peak area to the calibration curve, correcting for the internal standard response.
Conclusion and Future Directions
2-(4-Hydroxyphenoxy)propanoic acid is a well-established and significant metabolite in the environmental and biological degradation of aryloxyphenoxypropionate herbicides. Its formation, primarily through ether bond cleavage, represents a key detoxification step, as available data indicates HPPA precursors are less toxic to aquatic life than the parent herbicides. Robust analytical methods based on LC-MS/MS are available for its reliable detection, enabling further research into its environmental fate.
However, a comprehensive toxicological profile of HPPA itself remains a notable data gap. Future research should focus on detailed toxicological studies to fully characterize its risk profile for non-target organisms and humans. Additionally, investigating the enantioselective degradation pathways leading to HPPA could provide deeper insights into the environmental behavior of modern chiral AOPP herbicides. A complete understanding of the entire lifecycle of these herbicides, including their metabolites, is paramount for ensuring their sustainable use in global agriculture.
References
- Chen, J., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed.
- Abdullahi, A., et al. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. Academics Journals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid. Santa Cruz Biotechnology.
- Capot Chemical Co., Ltd. (2013). MSDS of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid. Capot Chemical.
- Xu, J., et al. (2010). Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. PubMed.
- ResearchGate. (n.d.). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. ResearchGate.
- Environmental Working Group. (n.d.). (R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID. EWG Skin Deep®.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid. AK Scientific, Inc..
- Délye, C. (2013). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. PMC - NIH.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. BenchChem.
- ResearchGate. (n.d.). The chemical structure of fenoxaprop-P-ethyl ((D+). ResearchGate.
- ResearchGate. (n.d.). Clinical Characteristics of Patients after Aryloxyphenoxy Propionate Herbicide Ingestion. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.
- Health Canada Pest Management Regulatory Agency. (2022). Quizalofop-p-ethyl and Its Associated End-use Products. Health Canada.
- Zhang, L., et al. (2018). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC - NIH.
- Tandon, P., et al. (2019). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. PubMed.
- PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. PubChem.
- BenchChem. (2025). Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate. BenchChem.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
- Purdue University. (n.d.). Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants. passel.
- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Eurofins.
- BenchChem. (2025). An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of 2-(4-hydroxyphenyl)propionic Acid in Herbicide Synthesis. BenchChem.
- Li, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI.
- Saleh, A., et al. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. MDPI.
- Rasheed, T., et al. (2021). Analytical methods for determining environmental contaminants of concern in water and wastewater. PMC - NIH.
- Li, S., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl. Google Patents.
- ResearchGate. (n.d.). (PDF) Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. ResearchGate.
- U.S. Environmental Protection Agency. (2016). Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Soil. EPA.
- ChemicalBook. (n.d.). Quizalofop-P synthesis. ChemicalBook.
- MedchemExpress.com. (n.d.). Fenoxaprop-P-ethyl | Herbicide. MedchemExpress.com.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
- R Discovery. (n.d.). aryloxyphenoxy-propionate-herbicides Research Articles. R Discovery.
- MDPI. (n.d.). Herbicide Physiology and Environmental Fate. MDPI.
- Lee, K., et al. (n.d.). Clinical Characteristics of Patients after Aryloxyphenoxy Propionate Herbicide Ingestion. Journal of Korean Medical Science.
- ResearchGate. (2013). (PDF) The herbicide glyphosate and its metabolite AMPA in the Lavaux vineyard area, western Switzerland: Proof of widespread export to surface waters. Part II. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 6. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. capotchem.cn [capotchem.cn]
- 14. aksci.com [aksci.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review | MDPI [mdpi.com]
structural analogs of 2-(4-Hydroxyphenoxy)propanoic acid
The study of 2-(4-hydroxyphenoxy)propanoic acid analogs remains a dynamic field. In agriculture, the primary challenge is the evolution of herbicide-resistant weeds. Future research will focus on designing novel ACCase inhibitors that can overcome existing resistance mechanisms. This may involve computational modeling and molecular docking studies to design analogs that bind to mutated forms of the enzyme. [9] In medicinal chemistry, the HPPA scaffold and its isomers represent an attractive starting point for fragment-based drug discovery. By exploring novel substitutions and incorporating different heterocyclic systems, there is significant potential to develop new therapeutic agents for a range of diseases, from metabolic disorders to infectious diseases and cancer. The development of more efficient and stereoselective synthetic routes, including biocatalytic methods, will be crucial to facilitate the exploration of this versatile chemical space. [5]
References
- Unknown. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides.
- O.J., A., & A.O., A. (2019, August 3). (PDF) Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- ChemicalBook. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5.
- MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
- Agilent. (2004, April). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Unknown. (2025, November 27). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- cipac.org. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
- Smolecule. (2023, August 15). Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7.
- Hajslová, J., Pudil, F., Jehlicková, Z., Víden, I., & Davídek, J. (1988, April 1). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid | CAS 67648-61-7.
- Unknown. (2025, August 6). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-(4-hydroxyphenoxy)propionic Acid in Chemical Synthesis.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5.
- Unknown. (n.d.). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC.
- PubChem. (n.d.). Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741.
- Zawahir, S., Roberts, D. M., Palangasinghe, C., & Gawarammana, I. (2009, August). The chemical structure of fenoxaprop-P-ethyl ((D+)-ethyl-2[4-(6-chloro-2-benzoxaolyloxy) phenoxy] propanoate). ResearchGate.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Unknown. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 5. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 17. mdpi.com [mdpi.com]
- 18. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5 [sigmaaldrich.com]
Methodological & Application
Quantitative Analysis of 2-(4-Hydroxyphenoxy)propanoic Acid in Human Plasma by LC-MS/MS
Introduction
2-(4-Hydroxyphenoxy)propanoic acid (HPPA) is a key intermediate in the synthesis of various aryloxyphenoxypropionic acid herbicides.[1][2] Its detection and quantification in biological matrices are crucial for toxicological and environmental monitoring, as well as for understanding the metabolic fate of related compounds. This application note presents a robust and sensitive method for the quantitative analysis of HPPA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The inherent polarity and carboxylic acid functional group of HPPA present challenges for retention on traditional reversed-phase chromatography columns and can lead to poor ionization efficiency.[3] LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for accurately measuring low concentrations of HPPA in complex biological samples.[4][5] This protocol is developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure data integrity and reliability.[6][7][8][9][10]
Principle of the Method
This method employs a protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard (IS) is recommended to compensate for matrix effects and variations in sample processing and instrument response.
Experimental Protocol
Materials and Reagents
-
2-(4-Hydroxyphenoxy)propanoic acid (HPPA) reference standard (≥98% purity)
-
Stable isotope-labeled HPPA (e.g., HPPA-d4) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a suitable concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Rationale for LC Conditions:
-
A C18 column is suitable for retaining moderately polar compounds like HPPA.[4]
-
The use of formic acid in the mobile phase aids in the protonation of the analyte, which can improve peak shape for carboxylic acids.[11][12]
-
A gradient elution is employed to ensure efficient separation from endogenous plasma components and a reasonable run time.
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by infusion of a standard solution |
| Precursor Ion (Q1) | [M-H]⁻ for HPPA (m/z 181.05) |
| Product Ion (Q3) | A stable fragment ion (e.g., loss of COOH) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Dwell Time | 100 ms |
Rationale for MS Conditions:
-
Negative ESI mode is chosen due to the acidic nature of the carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion.[13][14]
-
The precursor ion for HPPA corresponds to its deprotonated molecular weight (C9H10O4, MW = 182.17).[12]
-
The product ion for fragmentation in MS/MS would likely result from the loss of the carboxyl group (-COOH, 45 Da) or other characteristic fragments.[15][16] The exact m/z values for Q1 and Q3 transitions must be optimized experimentally.
Caption: Schematic of the LC-MS/MS workflow.
Method Validation
A full validation of this bioanalytical method should be performed according to regulatory guidelines.[6][7][8][17][18] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal concentration (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. S/N ratio > 10. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability under various conditions: freeze-thaw, short-term bench-top, long-term storage, and post-preparative. |
Representative Validation Data (Hypothetical)
The following tables present hypothetical data that would be expected from a successful method validation.
Table 1: Calibration Curve Details
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.998 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | < 10% | ± 12% | < 15% | ± 15% |
| Low | 3 | < 8% | ± 9% | < 10% | ± 11% |
| Medium | 100 | < 6% | ± 7% | < 8% | ± 8% |
| High | 800 | < 5% | ± 5% | < 7% | ± 6% |
Conclusion
This application note provides a detailed protocol for the quantitative determination of 2-(4-Hydroxyphenoxy)propanoic acid in human plasma by LC-MS/MS. The described method, which includes protein precipitation for sample preparation and analysis by negative ion ESI-MS/MS, is designed to be sensitive, selective, and robust. Adherence to the principles of bioanalytical method validation as outlined by the FDA and ICH is critical to ensure the generation of high-quality, reliable data for research, clinical, or regulatory purposes.
References
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. Available from: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available from: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available from: [Link]
-
Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate. Available from: [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. PubMed. Available from: [Link]
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
-
Analysis of 2-(4-Hydroxyphenoxy)propionic acid [lc_00299] (Application Note). Shinwa Chemical Industries Ltd. Available from: [Link]
-
Hydroxyphenoxy propionic acid. SIELC Technologies. Available from: [Link]
- Preparation of 2-(4-hydroxyphenoxy) propionates. Google Patents.
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Google Patents.
-
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available from: [Link]
Sources
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. lcms.cz [lcms.cz]
- 12. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. hhs.gov [hhs.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
A Robust, Validated HPLC Method for the Separation and Quantification of 2-(4-Hydroxyphenoxy)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(4-Hydroxyphenoxy)propanoic acid. This compound is a significant intermediate in the synthesis of various aryloxyphenoxypropionic acid herbicides and possesses a chiral center, making its accurate analysis critical for quality control and research.[1] This guide provides a comprehensive protocol, from fundamental chromatographic principles and method parameters to step-by-step procedures for execution and validation according to International Council for Harmonisation (ICH) guidelines.[2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method's mechanics. Additionally, considerations for chiral separation are discussed, offering a complete analytical perspective for professionals in the field.
Introduction and Chromatographic Principles
2-(4-Hydroxyphenoxy)propanoic acid is a carboxylic acid derivative with moderate polarity, stemming from its hydroxyl and carboxyl functional groups.[4] The primary challenge in developing a robust HPLC method for such an analyte is to achieve consistent retention and sharp, symmetrical peak shapes. Reversed-phase liquid chromatography (RP-LC) is the most widely used mode of HPLC, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5] It is the ideal choice for this application.
Causality of Method Design:
-
Analyte Properties: As an acidic compound, 2-(4-Hydroxyphenoxy)propanoic acid can exist in both ionized (deprotonated) and non-ionized (protonated) forms, depending on the pH of the mobile phase. The ionized form is highly polar and exhibits very poor retention on a non-polar C18 stationary phase.[6]
-
Ion Suppression: To ensure reproducible retention and good chromatography, the ionization of the carboxylic acid group must be controlled. This is achieved through a technique called ion suppression, where the mobile phase pH is lowered significantly below the analyte's pKa.[7][8] By adding an acidifier like phosphoric acid, the equilibrium is shifted to favor the neutral, less polar form of the molecule, which can be effectively retained and separated by the C18 column.[7][9]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent hydrophobic separation power and high surface area coverage, making it well-suited for retaining the protonated form of the analyte.[5]
-
Mobile Phase Selection: A mixture of acidified water and acetonitrile serves as the mobile phase. Water is the weak, polar solvent, while acetonitrile is the strong, less polar organic solvent used to elute the analyte from the column.[10] The ratio of these solvents is optimized to achieve a suitable retention time.
The logical flow for developing this method is grounded in matching the analytical technique to the physicochemical properties of the analyte.
Caption: Logical workflow for HPLC method development.
Optimized Achiral HPLC Method Parameters
The following table summarizes the optimized and validated conditions for the routine separation and quantification of 2-(4-Hydroxyphenoxy)propanoic acid.
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detection. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent hydrophobic retention and resolution for this class of compounds.[5][11] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v) | The 30:70 ratio provides optimal retention. 0.1% H₃PO₄ ensures a low pH (~2.1) for effective ion suppression.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times and improves reproducibility. |
| Detection | UV-Vis Detector at 220 nm | The analyte exhibits significant absorbance at this wavelength, providing good sensitivity.[11] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Detailed Experimental Protocol
This section provides a step-by-step guide for implementing the HPLC method.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
HPLC vials
-
2-(4-Hydroxyphenoxy)propanoic acid reference standard
-
HPLC-grade acetonitrile
-
Concentrated phosphoric acid (H₃PO₄)
-
HPLC-grade water
Reagent and Standard Preparation
-
Mobile Phase (0.1% H₃PO₄ in 70:30 Water/Acetonitrile):
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.[11]
-
Measure 700 mL of the 0.1% H₃PO₄ solution and 300 mL of HPLC-grade acetonitrile.
-
Combine the solutions in a suitable reservoir, mix well, and degas using sonication or vacuum filtration before use.[11]
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the 2-(4-Hydroxyphenoxy)propanoic acid reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
-
Working Standard Solutions (for Linearity and Quantification):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
The sample preparation will vary based on the matrix.
-
For Pure Substance/Drug Product: Accurately weigh the sample, dissolve it in the mobile phase to achieve a concentration within the linear range of the method, and filter through a 0.45 µm syringe filter into an HPLC vial.
-
For Complex Matrices (e.g., biological fluids, environmental samples): A more extensive cleanup may be required. Solid-Phase Extraction (SPE) is a common technique where the sample is passed through an SPE cartridge to retain the analyte, wash away interferences, and then elute the analyte with a suitable solvent.[11][12] The eluate can then be analyzed.
HPLC System Operation and Analysis
Caption: Analytical workflow from system setup to final result.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]
-
Blank Injection: Perform a blank injection (mobile phase or sample diluent) to ensure the system is clean and free of interfering peaks.
-
Calibration: Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample solutions.
-
System Suitability: Bracket the sample injections with injections of a known standard to monitor system performance and suitability throughout the analytical run.[13]
-
Data Analysis: Integrate the peak area of 2-(4-Hydroxyphenoxy)propanoic acid in the chromatograms. Construct a calibration curve by plotting peak area versus concentration for the standards and determine the concentration of the analyte in the samples using linear regression.
Method Validation Protocol
Method validation is a regulatory requirement that ensures the suitability of the analytical method for its intended purpose.[3] The developed HPLC method should be validated according to ICH Q2(R1) guidelines.[2][14]
| Validation Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Inject blank, placebo (if applicable), and a spiked sample to demonstrate that no interferences co-elute with the analyte peak. | The analyte peak should be well-resolved from any impurities or matrix components.[15] |
| Linearity & Range | Analyze a minimum of five concentrations across the specified range (e.g., 80-120% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[15][16] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% - 102.0%.[2] |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14][15] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] |
| Robustness | Deliberately introduce small variations to method parameters (e.g., ±5% mobile phase composition, ±2°C column temperature, ±0.1 mL/min flow rate) and assess the impact. | The method should remain unaffected by small changes; system suitability parameters must still be met. %RSD ≤ 2.0%.[15] |
Advanced Topic: Chiral Separation Considerations
The structure of 2-(4-Hydroxyphenoxy)propanoic acid contains a stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). The achiral method described above will not separate these enantiomers. For applications requiring enantiomeric purity analysis, a specialized chiral HPLC method is necessary.[17]
Approaches to Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most common approach, utilizing a column where the stationary phase itself is chiral. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.
-
Example 1 (Normal Phase): A CHIRALPAK® IG column with a mobile phase of n-hexane / 2-propanol / trifluoroacetic acid (90 / 10 / 0.1) has been shown to resolve the enantiomers.[18]
-
Example 2 (Normal Phase): An (R,R) ULMO column with a mobile phase of Hexane/Ethanol + 0.1% TFA has also been used successfully.[19]
-
-
Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in solution before they interact with a standard achiral column. This method is less common today.
Developing a chiral separation often requires screening several different CSPs and mobile phase systems to find the optimal conditions.[17]
Conclusion
This application note details a comprehensive, scientifically-grounded RP-HPLC method for the analysis of 2-(4-Hydroxyphenoxy)propanoic acid. By employing ion suppression with an acidified mobile phase and a C18 column, this method provides reliable, reproducible, and accurate results suitable for routine quality control and research applications. The included validation protocol, based on ICH guidelines, ensures the trustworthiness of the data generated. Furthermore, the discussion of chiral separation provides a pathway for more specialized analyses, making this document a complete resource for scientists working with this compound.
References
-
Faizal, A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Lab-Training.com. Retrieved from [Link]
-
Ankur Choudhary. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101182, 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]
-
Gjamovski, V., Stafilov, T., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
Regis Technologies. (n.d.). 2-(4-Hydroxy-Phenoxy) Propionic Acid. Retrieved from [Link]
-
Showa Denko K.K. (n.d.). Analysis of Chiral Compounds = Chiral Separation by CD-HQ Series (1). Shodex. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]
-
Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
PubMed. (1987, June 19). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Li, Y., et al. (2020). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Hydroxyphenoxy propionic acid. Retrieved from [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
PubMed. (2011, March). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]
Sources
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ionsource.com [ionsource.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. search.daicelchiral.com [search.daicelchiral.com]
- 19. 2-(4-Hydroxy-Phenoxy) Propionic Acid - Regis Technologies [registech.com]
Application Note: A Robust Protocol for the Chiral Separation of 2-(4-Hydroxyphenoxy)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality
2-(4-Hydroxyphenoxy)propanoic acid is a chiral carboxylic acid that serves as a crucial structural component in various herbicides and pharmaceutical agents.[1] The stereochemistry of such molecules is of paramount importance, as individual enantiomers frequently exhibit distinct pharmacological, toxicological, and metabolic profiles.[2][3] For instance, in the aryloxyphenoxypropionic acid class of herbicides, the herbicidal activity is often confined to a single enantiomer, typically the R-enantiomer.[4] Consequently, the ability to separate and quantify these enantiomers is essential for drug development, quality control, and environmental monitoring.[1][2]
This application note provides a comprehensive, scientifically-grounded guide to a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 2-(4-Hydroxyphenoxy)propanoic acid enantiomers. It delves into the causality behind methodological choices and offers detailed, step-by-step protocols to ensure reliable and reproducible results.
The Principle of Chiral Recognition via HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector, which is immobilized onto a stationary phase. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are among the most powerful and versatile tools for this purpose.[5][6]
The mechanism of chiral recognition on these CSPs is a multifactorial process involving a combination of intermolecular interactions, such as:
-
Hydrogen bonding
-
Dipole-dipole interactions
-
π-π stacking
-
Steric hindrance
These interactions occur within the chiral grooves and cavities of the polysaccharide structure.[7] The subtle differences in how each enantiomer fits into this chiral environment lead to a difference in retention time, enabling their separation.[8] For acidic compounds like 2-(4-Hydroxyphenoxy)propanoic acid, adding a small amount of an acidic modifier to the mobile phase is critical. This suppresses the ionization of the carboxyl group, enhancing its interaction with the CSP and dramatically improving peak shape and resolution.[1]
Primary Protocol: Normal-Phase HPLC
Normal-Phase HPLC using polysaccharide-based CSPs is the premier method for the chiral resolution of 2-(4-Hydroxyphenoxy)propanoic acid due to its high efficiency and selectivity. The following protocol details a validated method using an immobilized polysaccharide-based column. Immobilized CSPs offer the significant advantage of being compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility and robustness.[9][10]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chiral Stationary Phase:
-
CHIRALPAK® IG (Immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
Dimensions: 4.6 x 250 mm, 5 µm particle size
-
-
Chemicals and Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Racemic 2-(4-Hydroxyphenoxy)propanoic acid standard
-
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol into a suitable solvent reservoir.
-
Add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture. This corresponds to a final composition of n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) .
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using ultrasonication or vacuum filtration to prevent pump cavitation and baseline noise.
Causality Note: The n-Hexane/IPA mixture provides the optimal polarity for retention and elution in normal-phase mode. TFA serves as an acidic modifier to protonate the carboxylic acid group of the analyte, minimizing peak tailing and sharpening the peaks by ensuring a consistent interaction state with the CSP.[11]
Step 2: Standard Solution Preparation
-
Prepare a stock solution of racemic 2-(4-Hydroxyphenoxy)propanoic acid at a concentration of 1.0 mg/mL in the mobile phase.
-
Ensure the standard is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column or injector.
Step 3: HPLC System Setup and Equilibration
-
Install the CHIRALPAK® IG column into the HPLC system.
-
Set the column oven temperature to 25 °C .
-
Set the flow rate to 1.0 mL/min .
-
Set the UV detector wavelength to 230 nm .
-
Equilibrate the column by flushing with the mobile phase for at least 30-45 minutes, or until a stable, flat baseline is achieved.
Causality Note: A constant temperature is crucial for reproducible retention times. The 230 nm wavelength is selected for optimal absorbance of the phenoxy moiety.[11] Thorough equilibration ensures the stationary phase is saturated with the mobile phase, which is critical for stable and repeatable chromatography.
Step 4: Injection and Data Acquisition
-
Inject 5 µL of the prepared standard solution.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute and return to baseline (typically 15-20 minutes).
Expected Results and Data Presentation
Under the conditions described, a baseline separation of the two enantiomers is expected. The data can be summarized as follows:
| Parameter | Method Conditions |
| Chiral Stationary Phase | CHIRALPAK® IG (4.6 x 250 mm, 5 µm)[11] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Temperature | 25 °C[11] |
| Detection | UV at 230 nm[11] |
| Injection Volume | 5 µL |
Table 1: Chromatographic Conditions
| Peak | Retention Time (t R ) | k' (Capacity Factor) | α (Selectivity Factor) | R s (Resolution) |
| Enantiomer 1 | ~10.5 min[11] | ~2.50[11] | 1.32[11] | > 2.0 |
| Enantiomer 2 | ~12.9 min[11] | ~3.30[11] |
Table 2: Expected Chromatographic Performance
Note: Actual retention times may vary slightly based on system dead volume and specific column batch.
Protocol Validation and Trustworthiness
To ensure the reliability and integrity of this method, the following validation parameters should be assessed:
-
Specificity: Confirmed by the baseline resolution (R s > 1.5) of the two enantiomers, demonstrating the method's ability to distinguish between them.
-
Linearity: Assessed by creating a calibration curve with at least five concentrations of the racemic standard and ensuring the detector response is proportional to the concentration (R² > 0.999).
-
Precision: Determined by performing at least six replicate injections of the same standard. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, temperature ±2 °C) and observing that the separation remains effective. This demonstrates the method's reliability for routine use.
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: HPLC workflow for chiral separation.
Chiral Recognition Logic Diagram
Caption: Principle of chiral recognition on a CSP.
Alternative and Complementary Methods
While HPLC is the primary technique, other methods can be employed:
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster and "greener" separations by using supercritical CO₂ as the main mobile phase component.[7] Anion-exchange columns like CHIRALPAK QN-AX and QD-AX have shown excellent performance for acidic compounds in SFC.[7]
-
Gas Chromatography (GC): For GC analysis, the non-volatile 2-(4-Hydroxyphenoxy)propanoic acid must first be derivatized to a more volatile form. A common approach involves converting the carboxylic acid to its isopropylamide derivative using thionyl chloride and isopropylamine.[12] The resulting diastereomers can then be separated on a chiral GC column like CP-Chirasil-Val.[12]
-
Capillary Electrophoresis (CE): CE, particularly with cyclodextrins like (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the background electrolyte, can effectively resolve phenoxy acid enantiomers.[13]
References
-
Gámiz-Gracia, L., et al. (2015). Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. ResearchGate. Retrieved from [Link]
-
Bescós, B., et al. (1998). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. PubMed. Retrieved from [Link]
-
Cortada, C., et al. (2009). Enantiomeric Separation of Chlorophenoxy Acid Herbicides by Nano Liquid Chromatography-UV Detection on a Vancomycin-based Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
-
Liu, D., et al. (2010). Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. Retrieved from [Link]
-
Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. Retrieved from [Link]
-
Frey, M. K., et al. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. Penn State Research Database. Retrieved from [Link]
-
Whelpton, R., & Strang, D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
-
Singh, R., et al. (2012). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Retrieved from [Link]
-
Kolhekar, D. (2023). CHIRAL HPLC. Slideshare. Retrieved from [Link]
-
Pirkle, W. H., & Welch, C. J. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2015). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. Retrieved from [Link]
-
Chiral Technology Korea. (2017). [Application]2-(4-Hydroxyphenoxy)propionic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (2018). Hydroxyphenoxy propionic acid. Retrieved from [Link]
-
Manna, S., et al. (2012). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Retrieved from [Link]
-
Li, B., & Haynie, D. T. (2007). Chiral Drug Separation. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Enantiomer separation of phenoxyacid herbicides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. search.daicelchiral.com [search.daicelchiral.com]
- 12. agilent.com [agilent.com]
- 13. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-(4-Hydroxyphenoxy)propanoic Acid
Introduction
2-(4-Hydroxyphenoxy)propanoic acid (HPOPA) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of aryloxyphenoxypropionate herbicides.[1][2][3] This class of herbicides is valued for its high efficiency and selectivity in controlling grass weeds in broadleaf crops. The biological efficacy of these agrochemicals is often stereospecific, with the (R)-enantiomer of HPOPA serving as the key building block for the most active herbicidal agents.[3][4] This stereospecificity underscores the critical need for precise analytical methods to not only confirm the chemical identity and purity of HPOPA but also to determine its enantiomeric composition.
This guide provides a comprehensive framework for the analytical characterization of 2-(4-Hydroxyphenoxy)propanoic acid. It is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific analytical techniques. The methodologies covered include structural elucidation by spectroscopic methods and quantification by chromatographic techniques, ensuring a robust and validated approach to its analysis.
Table 1: Chemical and Physical Properties of 2-(4-Hydroxyphenoxy)propanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [5][6][7] |
| Molecular Weight | 182.17 g/mol | [5][6][7] |
| CAS Number (Racemate) | 67648-61-7 | [2][7] |
| CAS Number ((R)-enantiomer) | 94050-90-5 | [5][6] |
| Appearance | White to off-white powder or crystal | [5] |
| Melting Point ((R)-enantiomer) | 145-148 °C | [8][9] |
| IUPAC Name | 2-(4-hydroxyphenoxy)propanoic acid | [7] |
Part 1: Structural Elucidation and Identification
The foundational step in analyzing any chemical standard is the unambiguous confirmation of its molecular structure. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.[1] For HPOPA, ¹H NMR confirms the presence and connectivity of different proton environments (aromatic, methine, methyl), while ¹³C NMR distinguishes each unique carbon atom, providing definitive structural verification. The choice of a deuterated polar solvent like DMSO-d₆ is crucial for dissolving the analyte and avoiding the exchange of the acidic carboxylic and phenolic protons.[1]
Table 2: ¹H NMR Spectral Data for 2-(4-Hydroxyphenoxy)propanoic acid in DMSO-d₆ [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.6 | Singlet (s) | 1H | Carboxylic Acid (-COOH) |
| 6.61 - 6.68 | Multiplet (m) | 4H | Aromatic (C₆H₄) |
| 4.65 | Multiplet (m) | 1H | Methine (-CH) |
| 1.36 | Doublet (d) | 3H | Methyl (-CH₃) |
Table 3: ¹³C NMR Spectral Data for 2-(4-Hydroxyphenoxy)propanoic acid in DMSO-d₆ [1]
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | Carboxylic Carbon (-COOH) |
| 152.8 | Aromatic Carbon (C-O) |
| 150.7 | Aromatic Carbon (C-OH) |
| 119.55 | Aromatic Carbons |
| 115.4 | Aromatic Carbons |
| 72.36 | Methine Carbon (-CH) |
| 16.84 | Methyl Carbon (-CH₃) |
-
Sample Preparation: Accurately weigh 5-10 mg of the HPOPA analytical standard.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for proton).[1]
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1] For HPOPA, the IR spectrum provides direct evidence for the key hydroxyl (-OH), carboxylic acid (C=O), and ether (C-O) functionalities, which are the defining features of its structure. The KBr pellet method is a common and reliable technique for analyzing solid samples.[1]
Table 4: Characteristic IR Absorption Frequencies for HPOPA [1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3265 | Very Strong, Broad | O-H stretch (from hydroxyl and carboxylic acid groups) |
| 1707 | Very Strong | C=O stretch (from carboxylic acid) |
| ~1230 | Strong | C-O stretch (from ether linkage and carboxylic acid) |
-
Sample Preparation: Grind a small amount (1-2 mg) of the HPOPA standard with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent disk.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in HPOPA.
Part 2: Quantification and Purity Assessment
Once the structure is confirmed, chromatographic methods are employed to quantify the compound, assess its purity, and, if necessary, determine its enantiomeric composition.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the workhorse for purity assessment and quantification of moderately polar organic compounds like HPOPA.[10] The choice of a C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase is a critical component; a mixture of acetonitrile and water is used to elute the compound. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous portion of the mobile phase is essential.[10] This suppresses the ionization of HPOPA's carboxylic acid group, resulting in a single, sharp, and well-retained peak, which is crucial for accurate quantification. UV detection is ideal due to the strong absorbance of the aromatic ring.
Table 5: Isocratic RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard analytical HPLC system |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | Industry standard for retaining nonpolar to moderately polar analytes |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) | Acetonitrile is the organic modifier; acidified water suppresses analyte ionization |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run time |
| Injection Volume | 10 µL | Standard volume for analytical scale |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity |
| Detection | UV-Vis Detector at 220 nm | Wavelength of high absorbance for the phenyl ring |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities |
-
Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the 0.1% phosphoric acid solution. Degas the final mixture using sonication or vacuum filtration.[10]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of HPOPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This is your stock solution.
-
Sample Solution Preparation: Prepare sample solutions at a similar concentration to the standard solution using the mobile phase as the diluent.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main HPOPA peak relative to the total area of all peaks in the chromatogram.
-
Quantification: For quantification, a calibration curve should be prepared using a series of standards of known concentrations (e.g., 1-100 µg/mL).[10] The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
References
-
2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
(R)-2-(4-Hydroxyphenoxy)propanoic acid (BSC) | CAS No: 94050-90-5. Pharmaffiliates. Available from: [Link]
- Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Google Patents.
-
(R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5. Chemsrc. Available from: [Link]
-
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. Available from: [Link]
-
2-(4-Hydroxy-Phenoxy) Propionic Acid. Regis Technologies. Available from: [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
-
(2S)-2-(4-hydroxyphenoxy)propanoic acid | C9H10O4 | CID 6950334. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC, National Center for Biotechnology Information. Available from: [Link]
-
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. John Wiley & Sons, Inc. Available from: [Link]
-
Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation. Available from: [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 9. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Experimental Protocol for the Williamson Ether Synthesis of 2-(4-Hydroxyphenoxy)propanoic acid
<
For: Researchers, scientists, and drug development professionals
Introduction
2-(4-Hydroxyphenoxy)propanoic acid is a pivotal intermediate in the synthesis of numerous agrochemicals, particularly aryloxyphenoxypropionate herbicides.[1][2] Its derivatives are also explored in medicinal chemistry for their potential therapeutic applications.[2] The Williamson ether synthesis stands as a robust and widely adopted method for the preparation of this and other ethers, valued for its versatility in creating both symmetrical and asymmetrical ethers.[3][4][5] This reaction, developed by Alexander Williamson in 1850, proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3][4][6] In this process, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide and displacing a leaving group.[3][7]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Hydroxyphenoxy)propanoic acid, grounded in the principles of the Williamson ether synthesis. It offers not just a procedural outline but also delves into the rationale behind key experimental choices, ensuring a thorough understanding for reproducible and successful synthesis.
Reaction Mechanism and Rationale
The synthesis of 2-(4-Hydroxyphenoxy)propanoic acid via the Williamson ether synthesis involves the reaction of hydroquinone with a 2-halopropanoic acid (such as 2-bromopropanoic acid or 2-chloropropanoic acid) under basic conditions.[1][2] The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of hydroquinone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-halopropanoic acid, displacing the halide ion in a classic S(_N)2 reaction to form the ether linkage.[3][5]
A critical consideration in this synthesis is the potential for over-alkylation of hydroquinone, leading to the formation of a bis-acid byproduct.[8] To mitigate this, an excess of hydroquinone is often used. Another challenge is the oxidation of hydroquinone, which can result in colored impurities.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize this side reaction.[8] The choice of a primary alkyl halide is preferred as secondary and tertiary halides are more prone to undergo E2 elimination reactions, which would lead to the formation of an alkene instead of the desired ether.[4][5][6]
Experimental Protocol
This protocol details the synthesis of 2-(4-Hydroxyphenoxy)propanoic acid from hydroquinone and 2-bromopropanoic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Hydroquinone | C₆H₆O₂ | 110.11 | Specify molar excess | |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | Limiting reagent | Corrosive, handle with care |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | See procedure | Corrosive, causes severe burns |
| Deionized Water | H₂O | 18.02 | As needed | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated | Corrosive, handle in a fume hood |
| Organic Solvent (e.g., Toluene) | C₇H₈ | 92.14 | For extraction/purification | Flammable |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
Application Note: High-Recovery Sample Preparation for the Analysis of 2-(4-Hydroxyphenoxy)propanoic Acid in Complex Soil Matrices
Abstract & Introduction
2-(4-Hydroxyphenoxy)propanoic acid (HPPA) is a significant chemical intermediate and a primary metabolite of several aryloxyphenoxypropionate herbicides, a class of compounds widely used in modern agriculture.[1][2][3] Its presence and concentration in soil are critical indicators for environmental monitoring, toxicological risk assessment, and studies on herbicide degradation pathways. However, the analysis of HPPA in soil is challenging due to its polar, acidic nature and the complexity of the soil matrix, which is rich in potential interferences such as humic acids, fulvic acids, and lipids.
This application note provides a detailed, field-proven protocol for the efficient extraction and cleanup of HPPA from various soil types. We present a primary method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for acidic analytes, and a secondary method using traditional Solid-Phase Extraction (SPE). The causality behind each step is thoroughly explained to empower researchers to adapt the methodology to their specific laboratory and sample contexts.
Analyte Physicochemical Properties: The Key to Extraction Strategy
Understanding the inherent properties of 2-(4-Hydroxyphenoxy)propanoic acid is fundamental to designing a robust sample preparation workflow. As an acidic molecule, its protonation state is pH-dependent, which dictates its solubility and interaction with sorbents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [4][5][6] |
| Molecular Weight | 182.17 g/mol | [5][6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 145-148 °C | [7] |
| Functional Groups | Carboxylic acid, Phenolic hydroxyl, Ether | [1] |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water | [4] |
| XLogP3 | 1.3 | [5][6] |
The presence of the carboxylic acid group makes HPPA an acidic compound. To ensure its efficient extraction into a moderately polar organic solvent like acetonitrile, the sample environment must be acidified. This suppresses the deprotonation of the carboxyl group, converting the analyte into its more non-polar, neutral form, thereby increasing its partitioning from the aqueous soil environment into the organic extraction solvent.
Pre-analytical Phase: Sample Collection and Homogenization
The integrity of any analytical result begins in the field. Inaccurate or inconsistent sample collection will invalidate even the most precise laboratory work.
Field Sampling Protocol
-
Representative Sampling: Collect composite soil samples from the area of interest. For a given plot, take multiple sub-samples (cores) from the upper 3-6 inches of topsoil, where herbicide residues are most concentrated.[8]
-
Control Samples: Always collect a control soil sample from an area known to be free of the target analyte or other potential contaminants.[8][9] This is crucial for preparing matrix-matched calibration standards and identifying background interferences.
-
Storage and Transport: Place samples in clean, labeled bags or containers. To prevent degradation of the analyte through microbial or non-biological processes, samples should be kept cool and transported to the laboratory promptly. For long-term storage, freezing is required.[9]
Laboratory Homogenization
-
Drying: Spread the soil sample on a clean tray and allow it to air-dry in a well-ventilated area until it is workable and friable. Do not oven-dry at high temperatures, as this can degrade the analyte.
-
Sieving: Gently crush any large clods and pass the soil through a 2 mm sieve to remove stones, roots, and other debris.[8]
-
Homogenization: Thoroughly mix the sieved soil to ensure a homogenous sample from which to draw analytical aliquots. This step is critical for achieving reproducible results.[10]
Primary Protocol: Modified QuEChERS for Acidic Analytes
The QuEChERS method offers a superb balance of speed, efficiency, and low solvent consumption.[11][12] We have modified the standard procedure by incorporating an acidification step to maximize recovery for HPPA.
QuEChERS Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for HPPA analysis.
Detailed Step-by-Step Protocol
-
Initial Extraction: Extract 10 g of soil with 20 mL of a methanol/water (80:20, v/v) solution containing 0.5% formic acid by shaking for 30 minutes.
-
Clarification: Centrifuge the sample and collect the supernatant.
-
pH Adjustment & Dilution: Dilute the supernatant 1:5 with reagent water that has been acidified to pH 2 with formic or phosphoric acid. This step is critical to ensure HPPA is fully protonated and will retain on the reversed-phase sorbent. [13][14]4. SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2). Do not let the sorbent go dry.
-
Sample Loading: Pass the diluted extract through the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in acidified water to remove salts and highly polar interferences.
-
Elution: Dry the cartridge under vacuum or nitrogen for 5 minutes, then elute the trapped HPPA with 5 mL of methanol or acetonitrile into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis & Method Validation
The prepared extracts are best analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
| Parameter | Typical Condition | Rationale |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | Good retention and separation for polar aromatic compounds. [15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive ion mode and maintains analyte in protonated state. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic eluent for gradient elution. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group is readily deprotonated in the ESI source, making negative mode highly sensitive. |
| Monitored Transitions | Q1 (Precursor Ion) -> Q3 (Product Ion) | Specific MRM transitions provide high selectivity and quantification. |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and accuracy of the results, the following quality control measures are mandatory:
-
Matrix-Matched Calibration: Prepare calibration standards in the extract of a blank control soil sample that has been processed through the entire sample preparation procedure. This compensates for any signal suppression or enhancement caused by the soil matrix.
-
Internal Standards: Use a suitable isotopically labeled internal standard (if available) or a structurally similar compound not expected in the samples. The internal standard should be added to the sample before extraction to correct for variations in extraction efficiency and instrument response.
-
Quality Control Samples: Analyze a procedural blank, a fortified blank (spike), and a duplicate sample with every batch of 10-20 samples to monitor for contamination, recovery, and precision.
References
- Lesueur, C., et al. (2008). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. Journal of Chromatography A, 1186(1-2), 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLVDAwI_8emLxEKep81d2ohjYUOf9lgZnJDn-HbkUO42LwAJ8ygAdaY1EnmBEuZLRm9IcTIli9VUfZ-FhifgGCdk6QEIaLd9NQ4wdBvDG1VTM7I738Q_1GiAMNuUJSPv0z-0WpryBuclw8IKX5cCnTjIVtM_IWus04DkWE43-Un43j62J3Hw==]
- University of Nebraska-Lincoln Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyLzV67_qaHzaY7mjTg4RhaAa7eyzT6u6vGe5urWPwBoNU9pF7dxcGGBx6uiJctxDTbmxHs_0ROWvU3uM7Asy_dnSzoZ6j2Pzm4sMRVHtguY5sMmVtDA5y-pA4lkRKzOILIorV5WDhyYzgGtSjUiAMb43XRbum]
- Tadeo, J. L., et al. (2012). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. International Journal of Environmental Analytical Chemistry, 92(15), 1771-1804. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkX7aJyUyqN7yCEsWttoNFyoohi3XUzR4BgEjps_RONvXcvk6oIWhsWnEAuAGzZF0T-4uog0DNl8O0rqj-h9ibAIlpRLgFvR5phIveMWvq4KzKaHe7wueVU7bYzyPIltrGQxiEWuRtrMkc8HlAx8UpIrWbt8sR0V_piQENWlZLm7fWIIISobmij6i_FiDBLyQGJjcmKUJpkDD3-Es4cTauKNl2x4ZTDH433O5bDlvdnq06_ww2vADEoInt-sbFGaXiw-73OA==]
- Spectroscopy Online. (2023). Soil Sample Preparation for Pesticide Analysis. Spectroscopy Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1MFzT7-zkVR6i9N_1wxJJhNLohM-BXIjo3SNx4adh55OkA8JryIeAp2QzV6mdEO4kV18tMjsTYd41CwTRW2q-kCxHoFtwZ7IkLZECfbqjiXz4LFM8gGULwvJod7EeP1uPSVvhwh7A809TZw5gfw3IzkKpzcU_in3HteV74EU1J68ETLVpnZwzmGsrSNU=]
- Moorman, T. B. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0TLMtjjpePJYchRX05A6GcM_u0pnu1J8wpCngR3tm5VrXsjnIzgV1HKuHxRn0i5wmgWdWTr3jUyefY0mK__dnuG851eY3Cn1r3U-oQFvItXXJTqdvMPXsHCEC-Z9dLkRRE_mv]
- Electronic Chemical. (n.d.). R-(+)-2-(4-Hydroxyphenoxy) Propionic Acid. Electronic Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtQq5I6kqF_h5Qao3d46ul86SEYSn8s21bW6WkBF9mCinpRa9dGMx_3Wun0f6G0ISjZcb_YiT69bwufM5mjc77VT5IIRmlCUCUTH_lgpy4n4RScqZgzQ1J3gnTdqcN1CvK5rbxxEf0jAvP9jRb_qhj0VSi9x9qMqYOUQw-gQxVyOM0ihj0oP9SC8c=]
- Grainews. (2019, March 18). Check your soil for herbicide residue. Grainews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcEftz0N0oqMKXOkbtM1TQxr84n-JXC3JR331LqnMvx_u3G_XjkGUQLWfSHhyI9OyiDMcE4Zu6Ms0eAnw0eLTMeYu-nAmKhXwGd85HM1f67j73aZ4b3Sx2D5VORGmWffYyc3PTUKs7nKOUPYCmBXQmd6SbPQmO-fT1aL3UEPVT3jU=]
- Chemsrc. (n.d.). (R)-2-(4-Hydroxyphenoxy)propanoic acid. Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvciLpVr2Wn3ibnBHCB206r8bgy6-7-mIhqdoR1C3gFWE2SbEo9KCRM4TtmjyMAHKNDYFi-i4BOEjy_TPiAlBBvKccuW01Uo4iQOE2D7UEvleIUd0XMbkSdMkKszE2ou4R4kaXBYpv3wvNhJbdL-IacA==]
- PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/101182]
- BenchChem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoJxJaMIofQk8EwaEB2exygfUGrxjkAdna1sJyFSKw89GB856ROGhOIj4AtfhIjRDx_xOSRghDE8qFMy8NM_y86OsO-mp7ELif7aEG9t7yaNQ-4Dj8wAZwtxtVyKo4uvxi901KEk__vVIRtCPxxAPRr9wBohokkIfBMuiLAFitbOmVQ2MoMZ8skodIMVmfvrc-NxZ0-SX5t_2wWibrnG2DS2tlhduZEIaBtwi4Oc5TY_kTSxxVYzeC2e_7x0H21cA2xj9xInnDuQ==]
- UCT, Inc. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. UCT, Inc. Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMC7nm3pzr_Ge3IqyKaqmg6fHZXfKKcE95hqyaon2CcTPUae8bLIArnCiWe9Tw2pUkVOp3bLfnbhAA-rf2ls6x5q-H6DWalne0AnTq108Loz0QrjDu-GtkEUNc7uQ581z1erd8bCqL2peDHt62Lm1pbCEXkisDdej1BHPUft0rVzgNHBKo3_Y=]
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98%. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/474533]
- U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzfBEPida3_evktAqa3qbwmjpz9M7dtROdM9v1gVM9IglpyzZeNOUNm1jCmCNKAMHer0yeOUF14IB443ttITeAZcYv183c9vqANSBXBVGDgne06jJToMWjDELPJwFN9Ow05Fva1YhF2mQItSDRYaRkJ4SHl7Qcx8S_ojaRJkM=]
- PubChem. (n.d.). (2S)-2-(4-hydroxyphenoxy)propanoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/6950334]
- ResearchGate. (2000). Solid-phase extraction of acidic herbicides. Request PDF. [https://www.researchgate.net/publication/12386909_Solid-phase_extraction_of_acidic_herbicides]
- Phenomenex. (2025, April 1). QuEChERS Method: Applications and Benefits. Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqcgMNKum6QYAUD1_UE4RIRic5hheUwhsbMLyg-vSKHoJ_usYKHrroBf4P32WInzT75_jplZXexufjoSES5wXbTESVliNOi63KAifwZ_f0LRRVQdc9BE8fNmxWYwP7R2R7O-1GFN_Cl9YOzB4ftYZma0RggGL7LESO3cTxcWkLW1tOUBMXmM6XsSue]
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKGkOeP9g_-ZOliHON3p3k36fz-Vh6Thd8DXUxDk-hAIWs87Zq2Mi5QIIw0QY51J4od55y0TRb5BoYn9PWQjVYNEOdN5FPH1k85x0Vynw9Ma7liGG7kZODLu8M1gmroaQhrNjsSTH8V_QlNgDEWJQ670ojW_QeHNESQMpAvxsdOZ7KA6kMq8DIuiuuWOo7RYWoZ3LlDj6KP-FPiOYSSQ=]
- Calvini, R., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268305/]
- Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt8_ojFukPdXmCFL1xQMUL35RO3Si2yz_7cqT2y2dXi0dnCTfRfdoTD9egcBrWWYxv5THr943H7t97cVQPQOtZ_lXCpc2w1tLPGF-DDlxwNsir-qAqRcnhh1r5Djq0pQPbxWLNdKK_eukRWGD1j4iBw1lYnfs7-LYeQ-HosaPOoVvtJC_TwuisUPZJptmdRR_h]
- Journal of Chromatographic Science. (2001). Determination of Acidic Herbicides in Surface Water by Solid-Phase Extraction Followed by Capillary Zone Electrophoresis. Oxford Academic. [https://academic.oup.com/chromsci/article/39/5/189/322238]
- eurl-pesticides.eu. (2006). The QuEChERS Method. European Union Reference Laboratory for Pesticides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFrnGxDYjfMNuxGAhnfP3xHOrSJjgUMfRNX_r21z9MShPGXHJ-UlRtCJA5xcB94rvIcQ59YYQ1tLk43_K_h2SoZOmPxKP6JeGDbh6BHzrYZgv9tnRupXTadzLiFy9xvuw_yxXLUz6ReO9OHCwKt7-gEcFh7VLguHpjNSPfhpHvSB90bCFV-86Um_VKLGGFgwLB2MU0Jc83]
- Shinwa Chemical Industries Ltd. (n.d.). Analysis of 2-(4-Hydroxyphenoxy)propionic acid. Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMY4Lmyc18eLDCr2gOEAhoC_5jPeQq-qK7EOKDfRJtH2UfiCxWHEI9-j_F102JuyuUQ-IjqKH4iS7Et6DOEnXf2Xt5Eu2875P61ii_VTfZ9L4G0doNe4BM7ZyukOFs801kOZvlEUpfTp83V5XY1me1BA==]
- Santa Cruz Biotechnology. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid. SCBT. [https://www.scbt.com/p/2-4-hydroxyphenoxy-propionic-acid-67648-61-7]
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. DTSC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjSYtoj327rwjmWinjSND7OcquqKnXwNG9o0D_jt3Nb7ysl2UOc-O6_d_mRf6GE-66HLxgl0bg-FXk_4iS6waNEeVisZpx0PBY_BtD3riAeuK3T_ab2w6MBADe1YSNafsEDjbNcw5jMipO6v17UY7JbjCbiKOUpAcSDw-4x15bFuHR4jHdaWvAPw==]
- BenchChem. (n.d.). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTDb8NXRXIcd0Xp6GqZfIkIk-r4EsjGQ93zLe5AnQGLViyj3Thwno7KO3N-yBQf_A3odPVOu46AZAlJ3yIqQ45UbU00vbWyBqGFdxi6S_U-FLR_BV8BSgPb0BfOJEyb-M1ssXt1Dy-Uqkt2Kic3moMyzc07f-iCf56KaoK0UGDC1PuQaaz8UrpC0jUjDOjUyMgwYP3pIrCI4_a866EBs-aViJlN_p7E7w]
- SIELC Technologies. (2018, May 16). Hydroxyphenoxy propionic acid. SIELC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVp2SVcmM3a8fRZQlxjkSZUsEMjhCOMMrNt_gPmvSa7srdpMKURf1oPtUjnRrxWi3lkyUV4AiP7G0yKCHXH8NpqCPBrJURGzcMiGtXPDFYliziTjAopfB5Rn9_gQ7n5TpZgOiIEdkpgJQq]
- ResearchGate. (2025). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Request PDF. [https://www.researchgate.net/publication/382894546_A_high-throughput_screening_method_for_improved_R-2-4-hydroxyphenoxypropionic_acid_biosynthesis]
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98. Sigma-Aldrich. [https://www.sigmaaldrich.com/BE/en/product/aldrich/474533]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-(+)-2-(4-羟基苯氧基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. R-(+)-2-(4-Hydroxyphenoxy)propionic Acid-High-Purity Chemical [yychemical.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-(4-hydroxyphenoxy)propanoic acid | C9H10O4 | CID 6950334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 8. grainews.ca [grainews.ca]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 13. epa.gov [epa.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Determination of 2-(4-Hydroxyphenoxy)propanoic Acid in Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of 2-(4-Hydroxyphenoxy)propanoic acid in various water matrices, including surface water and drinking water. 2-(4-Hydroxyphenoxy)propanoic acid is a key metabolite and degradation product of several aryloxyphenoxypropionate herbicides, such as Cyhalofop-butyl, making its presence in water a significant indicator of environmental contamination[1]. The described method utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach provides the low detection limits required to meet stringent regulatory guidelines, such as the European Union's limit for individual pesticides in drinking water of 0.1 µg/L. The protocol herein is detailed with explanations for critical steps, method validation parameters, and data analysis procedures to ensure scientific rigor and trustworthy results.
Introduction and Scientific Principle
The widespread use of aryloxyphenoxypropionate herbicides necessitates reliable monitoring of their environmental fate. 2-(4-Hydroxyphenoxy)propanoic acid (HPPA), a principal degradation product, is more polar than its parent compounds and can be mobile in aquatic systems. Its detection is crucial for assessing water quality and understanding herbicide degradation pathways.
The analytical challenge lies in detecting HPPA at trace concentrations (ng/L to µg/L) within complex aqueous matrices[2]. Direct injection of water samples into an analytical system typically lacks the required sensitivity and can lead to instrument contamination. Therefore, a sample preparation step is essential.
Methodological Rationale:
-
Solid-Phase Extraction (SPE): This is the most frequently employed technique for enriching organic micropollutants from water samples[3]. It effectively isolates analytes of interest from the bulk water matrix and potential interferences while simultaneously concentrating them, thereby significantly lowering the method's detection limit[4][5][6]. We employ a polymeric reversed-phase sorbent, which offers excellent retention for a wide range of polar and non-polar compounds.
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is used to separate HPPA from other co-extracted organic compounds prior to detection[7][8]. A gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation.
-
Tandem Mass Spectrometry (MS/MS): This detection technique provides exceptional sensitivity and selectivity, which is paramount for trace-level analysis in environmental samples[2][9]. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of HPPA is selected and fragmented to produce a characteristic product ion. This specific transition is monitored, minimizing the likelihood of false positives from matrix interferences[6]. Electrospray ionization (ESI) is the preferred ionization source for polar analytes like HPPA[9][10].
Overall Analytical Workflow
The entire process, from sample collection to data reporting, follows a systematic and validated pathway to ensure data integrity.
Sources
- 1. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 2. wrc.org.za [wrc.org.za]
- 3. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 4. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. revistas.ufpr.br [revistas.ufpr.br]
Application Note: A Practical Guide to the Enzymatic Kinetic Resolution of Racemic 2-(4-Hydroxyphenoxy)propanoic Acid
Introduction: The Imperative for Chiral Purity
2-(4-Hydroxyphenoxy)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. As with many biologically active molecules, its enantiomers often exhibit significantly different pharmacological or physiological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive or even cause undesirable side effects.[1] Consequently, the production of enantiomerically pure forms of such compounds is a critical objective in modern chemistry.
Enzymatic kinetic resolution stands out as a powerful and environmentally benign strategy for achieving this separation.[2] This technique leverages the inherent stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This differential reaction rate allows for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting or unreacted enantiomer.[3]
This application note provides a comprehensive, field-tested guide for the kinetic resolution of racemic 2-(4-hydroxyphenoxy)propanoic acid via lipase-catalyzed enantioselective esterification. We will delve into the causality behind experimental choices, present detailed, replicable protocols, and outline the necessary analytical methods to validate the process, ensuring both scientific rigor and practical applicability for researchers in drug discovery and process development.
Principle of the Method: Lipase-Catalyzed Enantioselective Esterification
The core of this method is a kinetic resolution driven by a lipase, an enzyme class renowned for its ability to catalyze the formation and hydrolysis of esters with high enantioselectivity.[4][5] In this protocol, the racemic carboxylic acid is reacted with an alcohol in a non-aqueous (organic) solvent. The use of an organic medium is a critical choice; it suppresses the enzyme's hydrolytic activity and shifts the thermodynamic equilibrium towards the formation of the ester product.[6][7]
The lipase, acting as the chiral catalyst, will recognize and bind one enantiomer of the acid (e.g., the R-enantiomer) more effectively within its active site, leading to a significantly faster rate of esterification for that enantiomer. The other enantiomer (e.g., the S-enantiomer) fits poorly and reacts very slowly.
(R,S)-Acid + Alcohol
The reaction is intentionally stopped at or near 50% conversion. At this point, the theoretical maximum for both the enantiomeric excess of the product ester (ee_p) and the remaining substrate acid (ee_s) is achieved. Subsequent separation of the acidic substrate from the neutral ester is straightforward, typically accomplished via liquid-liquid extraction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20090181439A1 - Process for enzymatically preparing carboxylic esters - Google Patents [patents.google.com]
application of 2-(4-Hydroxyphenoxy)propanoic acid in plant physiology studies
An In-Depth Technical Guide to the Application of 2-(4-Hydroxyphenoxy)propanoic Acid in Plant Physiology Studies
Introduction: A Critical Intermediate for a Major Herbicide Class
2-(4-Hydroxyphenoxy)propanoic acid (HPPA), a phenoxypropionic acid derivative, serves as a pivotal intermediate in the chemical synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][2] These herbicides are a cornerstone of modern agriculture, offering selective, post-emergence control of grass weeds in a wide range of broadleaf crops.[3][4] The biological activity of APP herbicides is highly stereospecific, with the (R)-enantiomer of HPPA (CAS 94050-90-5) being the crucial precursor for the more potent herbicidal molecules.[1][2][5]
It is essential to distinguish HPPA and its derivatives from another class of compounds with a similar naming convention: the phenoxy herbicides such as 2,4-D and Fenoprop (also known as Silvex or 2,4,5-TP).[6][7][8] While both are types of phenoxy acids, their mechanisms of action are fundamentally different. Auxinic herbicides like Fenoprop mimic the plant hormone auxin, causing uncontrolled growth and death in broadleaf plants.[7][9] In stark contrast, herbicides derived from HPPA act by inhibiting a specific enzyme, Acetyl-CoA Carboxylase (ACCase), a mechanism that confers selectivity for grasses.[1][9][10] This guide focuses exclusively on HPPA and its application in studying ACCase inhibition in plants.
| Property | Value |
| Chemical Name | 2-(4-hydroxyphenoxy)propanoic acid |
| Synonyms | HPPA, DHPPA |
| Molecular Formula | C₉H₁₀O₄[11] |
| Molecular Weight | 182.17 g/mol [11] |
| CAS Number (Racemic) | 67648-61-7[11] |
| CAS Number ((R)-enantiomer) | 94050-90-5[12] |
| Appearance | White to off-white crystalline powder[1] |
Part 1: Mechanistic Insights for Physiological Studies
The utility of HPPA in plant physiology is realized through the study of its herbicidal derivatives. Understanding their mechanism of action is fundamental to designing robust experiments.
The Molecular Target: Acetyl-CoA Carboxylase (ACCase)
ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Fatty acids are the building blocks of lipids, which are essential for the formation of cell membranes, energy storage, and signaling molecules. In plants, this process is vital for new growth, particularly in the meristematic tissues where cell division is rapid.
Mechanism of Inhibition and the Basis of Selectivity
APP herbicides, synthesized from HPPA, are potent and specific inhibitors of the ACCase enzyme found in the plastids of grasses.[9] By blocking ACCase, these herbicides halt fatty acid production, leading to a cessation of membrane synthesis and, consequently, growth. This inhibition ultimately results in necrosis and death of the susceptible grass plant.
The remarkable selectivity of APP herbicides stems from structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The ACCase in most dicot crops is structurally different and less sensitive to inhibition by this class of herbicides, allowing them to survive treatment unscathed.[9] This biochemical distinction is the foundation of their widespread use for in-crop weed management.
Figure 1. Mechanism of ACCase Inhibition by HPPA-derived Herbicides.
Part 2: Application Notes for Experimental Design
HPPA itself is not typically applied directly to plants in physiological studies; rather, it serves as the foundational scaffold for synthesizing active herbicidal molecules. These derivatives are invaluable tools for several lines of research.
-
Studying Herbicide Resistance: The widespread use of ACCase inhibitors has led to the evolution of resistance in many grass weed populations. Researchers can use HPPA-derived herbicides to screen for resistant biotypes, investigate the genetic basis of resistance (e.g., target-site mutations in the ACCase gene or enhanced metabolic degradation), and develop strategies to manage it.
-
Structure-Activity Relationship (SAR) Studies: HPPA is an ideal starting material for medicinal chemists in agrochemical research. By synthesizing a library of derivatives with modifications to the phenoxy or propionic acid moieties, researchers can systematically investigate how chemical structure affects ACCase binding, herbicidal potency, plant uptake, translocation, and metabolic stability. This is a direct and powerful application of HPPA in a research setting.[13]
-
Investigating Plant Metabolism and Transport: By synthesizing a radiolabeled version of an HPPA-derived herbicide (e.g., with ¹⁴C), physiologists can precisely track its journey within the plant.[14][15] Such studies can quantify the rates of absorption through the leaf cuticle, map the translocation pathways via the phloem to meristematic sinks, and identify the metabolic products formed as the plant attempts to detoxify the compound.[15] These studies are crucial for understanding why some species are more susceptible than others.
-
Screening for Novel Bioactivities: While the primary known function is ACCase inhibition, HPPA and its derivatives can be used in high-throughput screening assays to explore potential secondary effects or novel bioactivities, such as broader plant growth regulation.[16]
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for using HPPA-derived compounds in plant physiology research. The specific herbicide used would first need to be synthesized from HPPA.[3][13]
Protocol 1: Whole-Plant Bioassay for Efficacy and Selectivity
This protocol is designed to determine the effective dose of an HPPA-derived herbicide on a target weed and to confirm its selectivity in a non-target crop.
Objective: To calculate the effective dose required to reduce plant growth by 50% (ED₅₀) in a susceptible grass species and to assess crop tolerance at herbicidally effective concentrations.
Materials:
-
Seeds of a susceptible grass weed (e.g., wild oat, Avena fatua) and a tolerant broadleaf crop (e.g., soybean, Glycine max).
-
Potting medium (e.g., peat, perlite, and vermiculite mix).
-
Pots (10 cm diameter).
-
Controlled environment growth chamber or greenhouse.
-
HPPA-derived test herbicide, technical grade.
-
Solvent (e.g., acetone) and surfactant.
-
Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).
-
Analytical balance.
Procedure:
-
Plant Propagation: Sow 3-5 seeds of each species per pot. After emergence, thin to one uniform seedling per pot. Grow plants under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod) until they reach the appropriate growth stage for treatment (typically 2-3 leaf stage for the grass weed).[17]
-
Herbicide Preparation: Prepare a stock solution of the HPPA-derived herbicide in a suitable solvent. Create a dilution series to achieve a range of 6-8 application rates (e.g., 0, 5, 10, 20, 40, 80, 160 g active ingredient/hectare). The final spray solution should contain a standard surfactant concentration (e.g., 0.25% v/v).
-
Experimental Design: Arrange the pots in a randomized complete block design with 4-5 replicates for each species and each herbicide rate.
-
Herbicide Application: Transfer plants to the track sprayer. Apply the herbicide solutions evenly to the foliage.[17] An untreated control group (sprayed with solvent and surfactant only) must be included. For crop tolerance assessment, include a treatment at twice the anticipated label rate.
-
Post-Treatment Growth and Assessment: Return plants to the growth chamber. Water as needed, avoiding washing the herbicide from the leaves. Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
Data Collection: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants. Use a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the ED₅₀ value for the susceptible weed species.[18] Analyze crop biomass data using ANOVA to determine if any significant injury occurred.
Figure 2. Experimental Workflow for a Whole-Plant Bioassay.
Protocol 2: Radiolabeling Study for Herbicide Uptake and Translocation
This protocol outlines a method to study the movement of an HPPA-derived herbicide in a plant using a radiolabeled version.
Objective: To quantify the absorption and map the distribution of a ¹⁴C-labeled HPPA-derived herbicide following foliar application.
Materials:
-
¹⁴C-labeled HPPA-derived herbicide of known specific activity.
-
Plants grown as described in Protocol 1.
-
Micro-syringe.
-
Cellulose acetate solution.
-
Leaf washing solution (e.g., 10% methanol, 0.5% Tween 20).
-
Biological oxidizer and liquid scintillation counter (LSC).
-
Phosphor imager or X-ray film for autoradiography.
Procedure:
-
Plant Preparation: Select uniform plants at the 3-4 leaf stage. Choose a single, fully expanded leaf for treatment (e.g., the second leaf).
-
Herbicide Application: Using a micro-syringe, apply a known amount of the ¹⁴C-herbicide solution (e.g., 10 µL containing ~2 kBq of radioactivity) as small droplets to the adaxial surface of the selected leaf.[14]
-
Harvesting: Harvest replicate plants at various time points after treatment (e.g., 6, 24, 48, and 72 hours).
-
Quantifying Absorption:
-
At each harvest time, carefully excise the treated leaf.
-
Wash the leaf surface with two consecutive rinses of the leaf wash solution to remove unabsorbed herbicide. Combine the rinses into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity in the leaf wash using LSC. This represents the unabsorbed portion.
-
The amount of absorbed herbicide is calculated as the total amount applied minus the amount recovered in the wash.
-
-
Quantifying Translocation:
-
Section the washed plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Dry and combust each section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and counted by LSC.[15]
-
Calculate the percentage of absorbed radioactivity that has translocated to each plant part.
-
-
Visualization by Autoradiography:
-
For a qualitative view of translocation, press a whole, harvested plant against a phosphor screen or X-ray film.
-
Expose for a sufficient duration (days to weeks) based on the amount of radioactivity.
-
Develop the image to visualize the movement of the ¹⁴C-label from the treated leaf to other parts of the plant, particularly the meristems.[14]
-
Conclusion
2-(4-Hydroxyphenoxy)propanoic acid is a compound of significant importance not as a direct physiological effector, but as the foundational structure for a major class of selective herbicides. For researchers, scientists, and drug development professionals, HPPA provides the chemical starting point to synthesize molecular probes—the APP herbicides—that are essential for studying fatty acid biosynthesis, herbicide resistance, chemical transport in plants, and the principles of structure-activity relationships. The protocols outlined here provide a framework for leveraging these HPPA-derived tools to answer fundamental questions in plant physiology and to drive innovation in agricultural science.
References
- Vertex AI Search. Fenoprop.
- ChemicalBook. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5.
- Santa Cruz Biotechnology. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | CAS 94050-90-5.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Utah State University Extension. Herbicide Injury.
- Wikipedia. Fenoprop.
- Tschirley, F. H. (1971). The Phenoxy Herbicides. Weed Science, 19(5), 493-499.
- Modern Agriculture. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182.
- Sigma-Aldrich. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98%.
- Grossmann, K. (2009). Auxin Herbicide Action: Lifting the Veil Step by Step.
- Gazolla, C. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 45(12), 2124-2132.
- JIN DUN CHEMISTRY. (2025). What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis?.
- ResearchGate. (2009).
- Sigma-Aldrich. 2-(4-Hydroxyphenoxy)propionic acid 97%.
- Hebei ShangFeng Biotech Co.,Ltd. (R)-(+)-2-(4-Hydroxy Phenoxy)propionic acid.
- Wikipedia. Phenoxy herbicide.
- Tennessee State University. (2018). Interpreting Herbicide Damage in the Nursery.
- University of Nebraska-Lincoln MediaHub. (2018). Auxin and Auxinic Herbicide Mechanisms of Action.
- PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Spader, V., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35.
- University of Hertfordshire. Fenoprop - AERU.
- Prevent Cancer Now. (2007). FENOPROP.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52943.
- Compendium of Pesticide Common Names.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Zhou, H., et al. (2020). 2-(4-Hydroxyphenoxy)
- Santa Cruz Biotechnology. 2-(4-Hydroxyphenoxy)propionic acid | CAS 67648-61-7.
- Spader, V., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35.
- ChemicalBook. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis.
- BenchChem. (2025). Hydroxyphenoxy)
- Gressel, J. (2002). Assessment of herbicide effects. In Molecular Biology of Weed Control (pp. 11-28). CRC Press.
- Government of Canada. (1993).
- PubChem. What are the properties and applications of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid?.
- Chem-Impex. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- MDPI. (2020). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- BenchChem. (2025). Application Notes and Protocols for 2-(4-Hydroxyphenoxy)
Sources
- 1. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]
- 2. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 6. Fenoprop [a.osmarks.net]
- 7. Fenoprop - Wikipedia [en.wikipedia.org]
- 8. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 11. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. chemimpex.com [chemimpex.com]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Microbial Production of (R)-2-(4-hydroxyphenoxy)propanoic acid
Foreword: The Imperative for Chiral Purity in Modern Agrochemicals
The relentless pursuit of efficacy and environmental benignity in the agrochemical industry has underscored the critical importance of stereochemistry. Many active compounds, particularly herbicides, exhibit chirality, where one enantiomer possesses the desired biological activity while the other may be inactive or even detrimental. The aryloxyphenoxypropionic acid class of herbicides is a prime example, with the (R)-enantiomer being significantly more potent than its (S)-counterpart[1][2]. This necessitates the production of enantiomerically pure intermediates. (R)-2-(4-hydroxyphenoxy)propanoic acid (R-HPPA) stands out as a pivotal chiral building block for the synthesis of several next-generation herbicides, including fenoxaprop-P-ethyl, clodinafop-propargyl, and quizalofop-p-ethyl[1][3][4]. Traditional chemical synthesis routes to R-HPPA often grapple with challenges such as the use of expensive reagents, low yields, and difficulties in achieving high enantiopurity[4].
Biocatalysis, leveraging the inherent stereoselectivity of microbial enzymes, presents a compelling and sustainable alternative[5][6][7]. This guide provides a comprehensive overview and detailed protocols for the microbial production of R-HPPA through the regioselective hydroxylation of (R)-2-phenoxypropionic acid (R-PPA). We will delve into the selection of microbial catalysts, fermentation strategies, process optimization, and downstream processing, with a focus on the well-documented capabilities of the fungus Beauveria bassiana.
I. The Biocatalytic Principle: Regioselective Aromatic Hydroxylation
The core of this biotransformation is the specific introduction of a hydroxyl group (-OH) onto the C-4 position of the aromatic ring of R-PPA. This reaction is catalyzed by microbial hydroxylases or peroxygenases, which offer remarkable regioselectivity, a feat often difficult to achieve with conventional chemical methods[8][9][10].
The entomopathogenic fungus Beauveria bassiana has emerged as a particularly effective biocatalyst for this transformation[1][3]. Strains of this fungus are known to possess a robust enzymatic machinery capable of hydroxylating a variety of aromatic and saturated carbon atoms[1]. The reaction is a peroxygenation, where the phenolic hydroxyl group in R-HPPA originates from hydrogen peroxide (H₂O₂), suggesting the involvement of a heme-thiolate peroxygenase[10].
Figure 1: The biocatalytic conversion of R-PPA to R-HPPA.
II. Experimental Workflow Overview
The production of R-HPPA via microbial fermentation follows a structured workflow, from the initial screening and cultivation of the biocatalyst to the final purification of the target compound. This guide will provide protocols for two effective fermentation strategies: Submerged Fermentation (SmF) and Solid-State Fermentation (SSF).
Figure 2: General experimental workflow for R-HPPA production.
III. Protocol 1: Submerged Fermentation (SmF) for R-HPPA Production
Submerged fermentation is a conventional and widely used technique for cultivating microorganisms in a liquid nutrient broth. This method allows for excellent control over process parameters and is readily scalable.
A. Materials and Media
-
Microorganism: Beauveria bassiana (e.g., ATCC 7159, CCN-A7)[1][11].
-
Seed Culture Medium (PDB): Potato Dextrose Broth (200 g/L potato infusion, 20 g/L glucose)[1][3].
-
Fermentation Medium: (per liter)
-
Microelement Solution: (per liter)
-
FeSO₄·7H₂O: 2 g
-
ZnSO₄·4H₂O: 100 mg
-
H₃BO₃: 300 mg
-
CoCl₂·6H₂O: 200 mg
-
CuCl₂·2H₂O: 10 mg
-
NiCl₂·6H₂O: 20 mg
-
Na₂MoO₄·2H₂O: 30 mg
-
-
Inducer: 30% (w/v) H₂O₂ solution.
B. Step-by-Step Protocol
-
Inoculum Preparation: a. Inoculate a loopful of B. bassiana from a PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB medium. b. Incubate at 28°C on a rotary shaker at 200 rpm for 72 hours[11].
-
Fermentation: a. Prepare the fermentation medium and adjust the pH to 6.8 with 5 N NaOH[1][11]. b. Autoclave the medium (excluding glucose, phosphates, and R-PPA) at 121°C for 20 minutes. Prepare and autoclave glucose and phosphate solutions separately and add them to the cooled medium aseptically[11]. c. Add filter-sterilized R-PPA to the final concentration. d. Inoculate 50 mL of the sterile fermentation medium in a 250 mL Erlenmeyer flask with 13.3% (v/v) of the seed culture[1]. e. Incubate the flasks under static conditions (no shaking) at 28°C[1].
-
Induction with H₂O₂: a. After a predetermined period of cultivation (e.g., 24-48 hours), add H₂O₂ to the culture to a final concentration of 1.08 g/L/100 mL[1]. The addition of H₂O₂ has been shown to significantly improve R-HPPA titer, likely by inducing peroxidase-type enzymes[1].
-
Monitoring and Harvest: a. The fermentation is typically carried out for 4-7 days[1][11]. b. Monitor the conversion of R-PPA to R-HPPA periodically by taking samples and analyzing them via HPLC. c. Harvest the fermentation broth for downstream processing once maximum conversion is achieved.
C. Optimization Insights
Statistical experimental designs like Plackett-Burman and Central Composite Design (CCD) are invaluable for optimizing medium components and culture conditions[1]. Studies have shown that glucose, peptone, and H₂O₂ concentration are significant factors affecting R-HPPA production[1].
| Parameter | Initial Value | Optimized Value | Reference |
| Glucose | 20 g/L | 38.81 g/L | [1] |
| Peptone | 5 g/L (Yeast Extract) | 7.28 g/L | [1] |
| Inoculum Size | 5% (v/v) | 13.3% (v/v) | [1] |
| Temperature | 25°C | 28°C | [1] |
| H₂O₂ Addition | None | 1.08 g/L/100 mL | [1] |
| Resulting Titer | 9.60 g/L | 19.53 g/L | [1] |
Table 1: Example of SmF Optimization for R-HPPA Production by B. bassiana CCN-A7.
IV. Protocol 2: Solid-State Fermentation (SSF) for R-HPPA Production
SSF is an attractive alternative to SmF, particularly for fungal cultures. It involves growing microorganisms on a solid substrate with limited free water. SSF can offer advantages such as lower wastewater generation and potentially higher product yields[3].
A. Materials and Media
-
Microorganism: Beauveria bassiana ZJB16007[3].
-
Seed Culture Medium (PDB): As described in Protocol 1.
-
SSF Substrate and Nutrient Solution:
B. Step-by-Step Protocol
-
Inoculum Preparation: a. Prepare the seed culture of B. bassiana ZJB16007 as described in Protocol 1.
-
Substrate Preparation and Sterilization: a. In a 250 mL Erlenmeyer flask, mix 6 g of rice bran and 1.5 g of silkworm chrysalis powder. b. Add 12 mL of the nutrient salts solution containing R-PPA. The initial moisture content should be optimized (typically around 65%). c. Autoclave the prepared SSF medium at 121°C for 20 minutes[3].
-
Fermentation: a. Inoculate the sterile solid substrate with the seed culture (optimization may be required, e.g., 10% v/w). b. Mix thoroughly to ensure even distribution of the inoculum. c. Incubate the flasks statically at an optimized temperature (e.g., 26°C) for a specified duration (e.g., 6 days)[3].
-
Harvest and Extraction: a. After the fermentation period, extract the R-HPPA from the solid mass. b. Add a suitable solvent (e.g., ethyl acetate) to the flask and shake vigorously. c. Separate the solid and liquid phases by filtration or centrifugation. d. The liquid extract containing R-HPPA is then collected for further analysis and purification.
C. Optimization Insights
For SSF, key parameters to optimize include the choice of solid substrate, initial moisture content, incubation temperature, and inoculum density[3]. Rice bran has been identified as a superior substrate compared to others like wheat bran or corn cob meal[3].
| Parameter | Condition | Yield | Reference |
| Substrate | Rice Bran | 77.78% | [3] |
| Initial Moisture | 65% | - | [3] |
| Temperature | 26°C | - | [3] |
| Incubation Time | 6 days | - | [3] |
Table 2: Optimized SSF Parameters for R-HPPA Production.
V. Downstream Processing: Analysis and Purification
A. Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction progress and quantifying R-PPA and R-HPPA.
-
Sample Preparation:
-
Take 1 mL of fermentation broth (or solvent extract from SSF).
-
Acidify with 1 N HCl.
-
Extract with an equal volume of ethyl acetate[12].
-
Evaporate the organic phase to dryness.
-
Redissolve the residue in a known volume of mobile phase for injection.
-
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol, water, and acetic acid.
-
Detection: UV detector at a suitable wavelength (e.g., 275 nm).
-
Quantification: Use standard curves for both R-PPA and R-HPPA.
-
B. Product Purification
Purification of R-HPPA from the fermentation broth or extract is crucial to obtain a high-purity product.
-
Extraction: After acidification of the fermentation broth, R-HPPA can be extracted into an organic solvent like ethyl acetate or methyl isobutyl ketone (MIBK)[13].
-
Crystallization: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture or toluene[14][15]. Cooling the solution will induce the crystallization of high-purity R-HPPA[14].
VI. Concluding Remarks
The microbial production of (R)-2-(4-hydroxyphenoxy)propanoic acid offers a powerful, stereoselective, and environmentally conscious alternative to traditional chemical synthesis. By leveraging robust biocatalysts like Beauveria bassiana and optimizing fermentation conditions through either submerged or solid-state strategies, researchers and drug development professionals can efficiently produce this key chiral intermediate. The protocols and insights provided in this guide serve as a comprehensive starting point for developing a scalable and efficient bioprocess for R-HPPA, contributing to the advancement of sustainable agrochemical manufacturing.
References
-
Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Production of (R)-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. (2020, March 10). Taylor & Francis. Retrieved January 11, 2026, from [Link]
-
A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. (2012, September 10). HETEROCYCLES. Retrieved January 11, 2026, from [Link]
- Process for fermentative production of 2-(4-hydroxyphenoxy-) propionic acid. (n.d.). Google Patents.
- Process for fermentative production of 2-(4-hydroxyphenoxy-)propionic acid. (n.d.). Google Patents.
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.). Google Patents.
-
Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (n.d.). Google Patents.
-
Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Biocatalytic synthesis of chiral pharmaceutical intermediates. (2014, June 11). AIR Unimi. Retrieved January 11, 2026, from [Link]
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.). Google Patents.
-
Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds. (n.d.). European Patent Office. Retrieved January 11, 2026, from [Link]
-
Metabolic engineering of biocatalysts for carboxylic acids production. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels. (2016, August 25). University of Waterloo. Retrieved January 11, 2026, from [Link]
-
Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
(PDF) Metabolic engineering of type II methanotroph, Methylosinus trichosporium OB3b, for production of 3-hydroxypropionic acid from methane via a malonyl-CoA reductase-dependent pathway. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. tandfonline.com [tandfonline.com]
- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 5. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CA2047714C - Process for fermentative production of 2-(4-hydroxyphenoxy-)propionic acid - Google Patents [patents.google.com]
- 12. KR0136574B1 - Process for fermentative production of 2-(4-hydroxyphenoxy-) propionic acid - Google Patents [patents.google.com]
- 13. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 14. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Advanced Analytical Strategies for the Quantification of Phenoxy Herbicide Metabolites in Environmental and Biological Matrices
**Abstract
Phenoxy herbicides, a class of widely used selective pesticides, and their subsequent metabolites are of significant environmental and toxicological concern. The accurate and sensitive quantification of these compounds in complex matrices such as water, soil, and biological tissues is critical for regulatory monitoring, environmental fate studies, and human exposure assessment. This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the determination of phenoxy herbicide metabolites. We will explore two primary workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document furnishes detailed, field-proven protocols, explains the rationale behind critical experimental steps, and presents representative performance data to guide researchers and laboratory professionals in developing and validating robust analytical methods.
Introduction: The Analytical Challenge
Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are systemic pesticides that can be metabolized in plants and soil or excreted by animals. Their primary metabolites are often polar, acidic compounds that possess higher water solubility and different toxicological profiles than the parent herbicides. The analytical challenge lies in their low concentration in complex samples, their physicochemical properties (high polarity, low volatility), and the potential for matrix interference.
An effective analytical workflow must therefore accomplish three core objectives:
-
Efficient Extraction: Isolate the target metabolites from the sample matrix.
-
Robust Separation: Chromatographically resolve the metabolites from each other and from co-extractive interferences.
-
Sensitive and Selective Detection: Quantify the analytes at trace levels with high confidence.
This guide will focus on the two most powerful and widely adopted techniques for this purpose: LC-MS/MS and GC-MS.
Principle of Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred technique for phenoxy herbicide metabolites due to its ability to analyze polar and thermally labile compounds directly, without the need for chemical derivatization. The metabolites, being acidic, are readily ionized using Electrospray Ionization (ESI) in negative mode.
-
Expertise & Experience: The key advantage of LC-MS/MS is its direct-injection capability for aqueous samples (after filtration) and its high specificity. The selection of a reversed-phase C18 column is standard, but for highly polar metabolites, a polar-modified or mixed-mode column may provide better retention and peak shape. The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective detection through Multiple Reaction Monitoring (MRM), virtually eliminating matrix background and ensuring confident identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and is a robust, widely available technique. However, the acidic and polar nature of phenoxy herbicide metabolites makes them non-volatile. Therefore, a chemical derivatization step is mandatory to convert them into less polar, more volatile, and thermally stable esters (e.g., methyl or silyl esters) suitable for GC analysis.
-
Trustworthiness: While requiring an extra sample preparation step, derivatization followed by GC-MS is a self-validating system. A successful derivatization yields a product with a predictable mass shift and retention time change, confirming the identity of the analyte. This technique has been a cornerstone of environmental analysis for decades and is supported by numerous standardized methods, such as those from the U.S. Environmental Protection Agency (EPA).
Experimental Workflows & Protocols
The logical flow for analyzing phenoxy herbicide metabolites begins with sample preparation, followed by instrumental analysis.
Caption: General analytical workflow for phenoxy herbicide metabolites.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is applicable to water samples and can be adapted for soil or tissue extracts. The choice of sorbent is critical. Polymeric sorbents (e.g., Oasis HLB) are excellent for retaining a broad range of polar and non-polar compounds, while anion-exchange sorbents can specifically target acidic analytes.
Objective: To extract and concentrate phenoxy acid metabolites from a 100 mL water sample.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., 200 mg, 6 mL).
-
Methanol (HPLC grade), Water (HPLC grade), Formic Acid.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporator.
Step-by-Step Procedure:
-
Sample Pre-treatment: Acidify the 100 mL water sample to pH 2-3 with formic acid. This ensures the acidic metabolites are in their neutral form, enhancing their retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of HPLC-grade water (at pH 3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge thoroughly by applying vacuum or positive pressure for 10-15 minutes. This step is crucial to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped analytes with 2 x 4 mL of methanol into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).
Protocol 2: Analysis by LC-MS/MS
Instrumentation:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
LC Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions: The following table provides example MRM transitions. These must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 2,4-D | 219.0 | 161.0 | 10 |
| MCPA | 199.0 | 141.0 | 12 |
| Dichlorprop (2,4-DP) | 233.0 | 175.0 | 10 |
| 4-CPA | 185.0 | 127.0 | 15 |
Protocol 3: Derivatization and Analysis by GC-MS
This protocol is for the sample extract obtained from Protocol 3.1.
Objective: To convert the acidic metabolites into their methyl esters for GC-MS analysis.
Caption: The principle of derivatization for GC analysis.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (Silylation grade).
-
GC Vials with inserts.
Step-by-Step Procedure:
-
Solvent Exchange: Ensure the dried extract from SPE is completely free of water. Reconstitute in 100 µL of pyridine.
-
Derivatization Reaction: Add 100 µL of BSTFA to the vial. Cap tightly.
-
Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 60°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (50-450 amu) and/or Selected Ion Monitoring (SIM) |
Performance Data & Validation
Method performance is typically evaluated by assessing linearity, accuracy (recovery), precision (reproducibility), and sensitivity (LOD/LOQ). The following table presents typical performance data for the LC-MS/MS method in surface water.
Table 1: Representative LC-MS/MS Method Performance Data
| Compound | Recovery (%) | RSD (%) | LOQ (µg/L) |
| 2,4-D | 95 ± 5 | < 7 | 0.05 |
| MCPA | 92 ± 6 | < 8 | 0.05 |
| Dichlorprop | 98 ± 4 | < 5 | 0.02 |
| 4-CPA | 89 ± 8 | < 10 | 0.10 |
| Data is representative and should be determined experimentally for each matrix. |
Conclusion and Future Trends
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of phenoxy herbicide metabolites. The choice between them depends on available instrumentation, desired sample throughput, and the specific analytes of interest. LC-MS/MS offers the significant advantage of direct analysis for these polar compounds, simplifying sample preparation and increasing throughput. For labs primarily equipped with GC-MS, derivatization provides a robust and well-established alternative.
Future trends point towards the increasing adoption of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems. HRMS allows for the untargeted screening of metabolites and transformation products, providing a more comprehensive picture of environmental contamination beyond a pre-defined target list. Furthermore, advances in sample preparation, including the use of automated SPE and miniaturized techniques, continue to improve efficiency and reduce solvent consumption.
References
-
Title: Determination of phenoxy acid herbicides in water samples by in-situ derivatization followed by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry. Source: Journal of Chromatography A URL: [Link]
-
Title: Development of an analytical method for the determination of pesticides in soil and water by QuEChERS extraction and MEPS/LC-MS/MS analysis. Source: Talanta URL: [Link]
-
Title: Analysis of acidic pesticides and related compounds in water and soil by capillary electrophoresis-mass spectrometry. Source: Journal of Chromatography A URL: [Link]
-
Title: Determination of phenoxy acid herbicides in soils by ultrasound-assisted extraction, methylation and gas chromatography-mass spectrometry. Source: Analytica Chimica Acta URL: [Link]
-
Title: Determination of acidic herbicides in water by liquid chromatography-tandem mass spectrometry. Source: Agilent Technologies Application Note URL: [Link]
method development for separating acidic chiral compounds
Application Notes & Protocols
Topic: Method Development for the Separation of Acidic Chiral Compounds Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Chiral Separation of Acidic Molecules
The stereoisomeric composition of a drug is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization and control of stereoisomers in pharmaceutical products.[2][3] Acidic compounds, particularly those containing carboxylic acid moieties, represent a significant class of chiral molecules. Their separation presents unique challenges and opportunities, primarily centered on controlling the ionization state of the acidic functional group to modulate interactions with the Chiral Stationary Phase (CSP).
This guide provides a comprehensive framework for developing robust and efficient methods for separating acidic chiral compounds, moving from foundational principles to actionable laboratory protocols.
The Bedrock of Separation: Chiral Recognition Mechanisms
Successful chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] The stability of these complexes differs, leading to different retention times. According to the three-point interaction model, a minimum of three simultaneous interactions between the analyte and the CSP is necessary for effective chiral recognition.[5][6] For acidic compounds, these interactions typically include:
-
Ionic Interactions: This is often the most powerful interaction for acidic analytes. It involves an ion-exchange mechanism between the deprotonated (anionic) acidic group of the analyte and a positively charged site on the CSP.[7]
-
Hydrogen Bonding: The carboxylic acid group, along with other hydrogen bond donors or acceptors in the molecule, can form hydrogen bonds with complementary sites on the CSP.[7]
-
π-π Interactions: Aromatic rings within the analyte molecule can interact with π-acidic or π-basic regions of the CSP.[5][8]
-
Steric Hindrance: The overall three-dimensional fit of the enantiomer into the chiral cavity or onto the surface of the CSP plays a crucial role. Differences in steric repulsion can significantly contribute to enantioselectivity.[7]
The key to separating acidic compounds is to manipulate the mobile phase environment to promote the most effective combination of these interactions.
Choosing Your Weapon: A Comparison of Separation Techniques
Three primary chromatographic and electrophoretic techniques are employed for chiral separations. The choice depends on the analyte's properties, the required scale, and available instrumentation.
| Technique | Principle | Advantages for Acidic Compounds | Common Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid CSP.[4] | Highly versatile (Normal Phase, Reversed Phase, Polar Ionic modes). A vast library of CSPs is available.[8][9] Excellent for both analytical and preparative scale.[10] | Mobile phase additives (acids) are almost always required to control ionization and improve peak shape.[11] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the primary mobile phase.[12] | Fast separations due to low mobile phase viscosity.[13] Reduced organic solvent consumption ("greener").[14] The inherent acidity of CO2 in the mobile phase can be beneficial.[7][15] | Requires specialized instrumentation. Method development can be less intuitive than HPLC for new users. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. A chiral selector is added to the background electrolyte.[16] | Excellent for highly polar and charged compounds.[17] Requires minimal sample and reagent volumes. High separation efficiency. | Limited to analytical scale. Less robust than HPLC for some applications. |
A Systematic Strategy for Method Development
A trial-and-error approach to chiral method development is inefficient and time-consuming.[9] A systematic screening strategy dramatically increases the probability of success.
Figure 1. Systematic Chiral Method Development Workflow
Step 1 & 2: Analyte Characterization and Initial Selections
Before any experiment, understand your molecule's pKa and solubility. This knowledge guides the selection of the mobile phase and CSPs. For acidic compounds, the initial CSP screening should focus on phases known to perform well with this class of analytes.
Table 1: Recommended Chiral Stationary Phases for Acidic Compounds
| CSP Type | Common Examples | Primary Interaction Mechanism | Notes |
| Anion-Exchanger | CHIRALPAK QN-AX, QD-AX | Ion-exchange, H-bonding, Dipole-dipole | Specifically designed for acidic compounds; often provides high enantioselectivity.[7] |
| Polysaccharide-Based | Chiralcel® OD, OJ; Chiralpak® AD, AS, IH | H-bonding, π-π interactions, Steric inclusion | Broadly applicable and should always be included in screening.[9][18][19] Can be used in multiple modes (NP, RP, Polar Organic). |
| Pirkle-Type | Whelk-O® 1 | π-π interactions, H-bonding, Dipole-dipole | Effective for NSAIDs and other π-acidic analytes.[9][10] The Whelk-O 1 was originally developed for separating naproxen.[9] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T, R | H-bonding, Ionic, Steric inclusion | Versatile phases that can operate in multiple modes, including the Polar Ionic Mode, which is excellent for ionizable molecules.[20][21][22] |
Step 3: The Screening Protocol
The goal of screening is to efficiently test a diverse set of conditions to find a promising starting point ("hit"). This involves screening 3-5 different CSPs with a limited set of mobile phases.
Protocol 1: HPLC/SFC Screening for Acidic Chiral Compounds
-
Column Selection: Choose a minimum of three columns from Table 1, prioritizing a polysaccharide, an anion-exchanger, and a Pirkle-type or macrocyclic glycopeptide phase.
-
Sample Preparation: Dissolve the racemic standard in the initial mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
-
Mobile Phase Preparation: Prepare the screening mobile phases. For acidic analytes, an acidic additive is critical to ensure peak shape and consistent ionization.[9][11]
-
Normal Phase (NP) / SFC:
-
MP A: Hexane/Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
MP B: Hexane/Ethanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
SFC Modifier: Methanol + 0.1% TFA
-
-
Reversed Phase (RP):
-
MP C: Acetonitrile/Water (50:50 v/v) + 0.1% Formic Acid
-
MP D: Methanol/Water (50:50 v/v) + 0.1% Formic Acid
-
-
-
Instrument Conditions (Typical):
-
Flow Rate: 1.0 mL/min (HPLC); 3.0 mL/min (SFC)
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength
-
Injection Volume: 5 µL
-
-
Execution:
-
Equilibrate the first column with the first mobile phase until a stable baseline is achieved.
-
Inject the sample and run for 15-20 minutes.
-
Repeat for each selected mobile phase on each column.
-
-
Evaluation: Analyze the chromatograms for any sign of peak splitting, shoulders, or baseline separation. A "hit" is any condition that shows partial resolution (Rs > 0.5).
Step 4: Optimization Protocol
Once a "hit" is identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.
Figure 2. Iterative Optimization Workflow
Protocol 2: Mobile Phase and Temperature Optimization
This protocol assumes a "hit" was found in Normal Phase (e.g., Hexane/Ethanol + 0.1% TFA).
-
Optimize Organic Modifier Percentage:
-
Keeping the additive constant (0.1% TFA), vary the percentage of the alcohol modifier.
-
Decrease the ethanol percentage in 2-5% increments (e.g., from 10% to 8% to 6%). This typically increases retention and improves resolution.[23]
-
Find a balance between resolution and analysis time.
-
-
Optimize Acidic Additive:
-
The type and concentration of the acidic additive can significantly impact selectivity.[11][24]
-
Type: Test acetic acid or formic acid in place of TFA. Acetic acid is weaker and can sometimes provide different selectivity.[11]
-
Concentration: Vary the concentration of the chosen acid (e.g., 0.05%, 0.1%, 0.2%). Higher concentrations can sometimes reduce retention.[20]
-
-
Optimize Temperature:
-
Temperature affects the thermodynamics of the chiral recognition process.[24]
-
Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.[23]
-
Conversely, test higher temperatures (e.g., 30 °C, 35 °C) as they can sometimes improve peak efficiency or even invert the elution order.[24]
-
-
Optimize Flow Rate:
-
Once good resolution is achieved, the flow rate can be adjusted.
-
Decreasing the flow rate often improves resolution at the cost of longer run times.[20]
-
Increasing the flow rate can shorten the analysis but may compromise resolution.
-
Troubleshooting Common Issues
Even with a systematic approach, challenges can arise. The following table outlines common problems and their solutions.
Table 2: Troubleshooting Guide for Acidic Chiral Separations
| Symptom | Potential Cause | Recommended Solution |
| No or Poor Resolution (Rs < 0.5) | Incorrect CSP selection. | Screen a wider range of CSPs with different chemistries.[23] |
| Inappropriate mobile phase. | Change the alcohol modifier (e.g., isopropanol to ethanol) or switch from Normal Phase to Reversed Phase or Polar Ionic Mode.[23] | |
| Peak Tailing | Secondary interactions with silica support. | Ensure an acidic additive (e.g., 0.1% TFA) is present in the mobile phase to suppress analyte ionization and mask active silanol sites.[11][23] |
| Column overload. | Dilute the sample by a factor of 10 and re-inject. If peak shape improves, the original sample was too concentrated.[23] | |
| Irreproducible Retention Times | Insufficient column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis. |
| "Memory effects" from previous additives.[25] | Dedicate columns to specific mobile phase types (e.g., acidic vs. basic additives) or use a rigorous flushing procedure between methods. |
Regulatory Validation and System Suitability
Once an optimized method is developed, it must be validated for its intended purpose according to ICH Q2(R2) guidelines.[1] A crucial part of both validation and routine analysis is the system suitability test (SST), which ensures the chromatographic system is performing adequately.
Typical SST Parameters for Chiral Methods:
-
Resolution (Rs): Must be ≥ 1.5 (or as defined by the method) between the enantiomer peaks.
-
Tailing Factor (T): Typically ≤ 2.0 for both enantiomer peaks.
-
Repeatability (RSD): The relative standard deviation of peak areas from replicate injections (e.g., n=5) should be ≤ 2.0%.[1]
Conclusion
Developing a separation method for acidic chiral compounds is a systematic process grounded in the principles of chiral recognition. By carefully selecting a range of appropriate chiral stationary phases and employing a structured screening and optimization protocol, researchers can efficiently develop robust, reliable, and transferable methods. The key lies in modulating the mobile phase—particularly through the use of acidic additives—to control the analyte's ionization state and promote the selective interactions that are the foundation of a successful chiral separation.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate.
-
A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Benchchem.
-
Chiral Method Development Screening Protocols. Sigma-Aldrich.
-
Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
-
Chiral Chromatography. Chemistry LibreTexts.
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
-
Chiral HPLC Column. Phenomenex.
-
Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
-
Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
-
Trouble with chiral separations. Chromatography Today.
-
Optimizing mobile phase for better chiral separation of amides. Benchchem.
-
Chiral Chromatography Frequently Asked Questions. Merck Millipore.
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
-
CHIRAL STATIONARY PHASES. Regis Technologies.
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
-
Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. PubMed.
-
Development of New Stereoisomeric Drugs May 1992. FDA.
-
Chiral Recognition Mechanisms. ACS Publications.
-
Analysis of chiral compounds using supercritical fluid chromatography. The Column.
-
Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Springer Nature Experiments.
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International.
-
A generic chiral separation strategy for supercritical fluid chromatography. AFMPS.
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
-
Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies.
-
Chiral and Molecular Recognition through Protonation between Aromatic Amino Acids and Tripeptides Probed by Collision-Activated Dissociation in the Gas Phase. PubMed Central.
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
-
Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
-
Revisiting Chiral Recognition Mechanism on Chicken Alpha 1-Acid Glycoprotein: Location of Chiral Binding Sites and Insight into Chiral Binding Mechanism. MDPI.
-
Chiral analysis. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. chiraltech.com [chiraltech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. chiraltech.com [chiraltech.com]
- 15. fagg.be [fagg.be]
- 16. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographytoday.com [chromatographytoday.com]
Synthesis of 2-(4-hydroxyphenoxy)propanoic Acid from p-Nitrophenol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of 2-(4-hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The described methodology commences with the readily available starting material, p-nitrophenol, and proceeds through a three-step sequence involving Williamson ether synthesis, nitro group reduction, and diazotization followed by hydrolysis. This document offers detailed, step-by-step protocols, explains the chemical principles and rationale behind the experimental choices, and provides guidance on characterization and purification. The inclusion of process visualization through diagrams and tabulated data aims to facilitate a thorough understanding and successful implementation of this synthetic strategy in a laboratory setting.
Introduction
2-(4-Hydroxyphenoxy)propanoic acid and its derivatives are of significant interest in the chemical and pharmaceutical industries. Notably, they serve as crucial building blocks for a class of herbicides known as aryloxyphenoxypropionates, which are valued for their selective control of grass weeds in broadleaf crops.[3] The biological activity of these herbicides is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher efficacy.[4] Beyond agrochemical applications, this scaffold is also explored in medicinal chemistry.
The synthesis of 2-(4-hydroxyphenoxy)propanoic acid can be approached through various synthetic routes. This guide focuses on a logical and reliable pathway starting from p-nitrophenol, a cost-effective and commercially available precursor. The chosen strategy is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Synthetic Strategy Overview
The synthesis is designed as a three-step process. The rationale for this multi-step approach is to sequentially introduce the desired functional groups while managing reactivity and minimizing side-product formation.
-
Step 1: Williamson Ether Synthesis. This initial step involves the formation of the ether linkage by reacting p-nitrophenol with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropionate. The Williamson ether synthesis is a classic and highly reliable method for forming ether bonds.[5][6][7] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating p-nitrophenol with a suitable base, acts as a nucleophile and displaces the halide from the propionate ester.[5][7]
-
Step 2: Reduction of the Nitro Group. The nitro group of the resulting ethyl 2-(4-nitrophenoxy)propanoate is then reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation, often employing catalysts like palladium on carbon (Pd/C).[8][9] Alternative reducing agents such as sodium borohydride in the presence of a catalyst can also be utilized.[10][11][12] This step yields ethyl 2-(4-aminophenoxy)propanoate.
-
Step 3: Diazotization and Hydrolysis. The final step involves the conversion of the amino group to a hydroxyl group. This is achieved through a Sandmeyer-type reaction.[13] The primary aromatic amine is first treated with a nitrite source, typically sodium nitrite, under acidic conditions to form a diazonium salt. This intermediate is then hydrolyzed in situ by heating the aqueous solution to yield the target molecule, 2-(4-hydroxyphenoxy)propanoic acid.[14] This step also facilitates the hydrolysis of the ethyl ester to the carboxylic acid.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from p-nitrophenol to 2-(4-hydroxyphenoxy)propanoic acid.
Caption: Synthetic pathway from p-nitrophenol to the final product.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate (Intermediate 1)
Principle: This reaction is a classic Williamson ether synthesis.[5][15] The phenolic proton of p-nitrophenol is acidic and can be readily removed by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate in an SN2 reaction to form the ether linkage.[5] Anhydrous conditions are preferable to prevent the hydrolysis of the ester and the reaction of the base with water.
Materials:
-
p-Nitrophenol
-
Ethyl 2-bromopropionate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone or DMF to the flask to create a stirrable suspension.
-
Slowly add ethyl 2-bromopropionate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate.[16]
-
The product can be further purified by column chromatography on silica gel if necessary.
PART 2: Synthesis of Ethyl 2-(4-aminophenoxy)propanoate (Intermediate 2)
Principle: The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[8] The nitro compound is exposed to hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reaction proceeds on the surface of the catalyst.
Materials:
-
Ethyl 2-(4-nitrophenoxy)propanoate (from Step 1)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl acetate as solvent
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the ethyl 2-(4-nitrophenoxy)propanoate (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or use a standard hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-aminophenoxy)propanoate. This product is often used in the next step without further purification.
PART 3: Synthesis of 2-(4-hydroxyphenoxy)propanoic Acid (Final Product)
Principle: This final step involves two key transformations: the conversion of the amino group to a hydroxyl group and the hydrolysis of the ethyl ester to a carboxylic acid. The first part is a diazotization reaction, where the aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[14] These salts are generally unstable and, upon heating in an aqueous solution, decompose to form a phenol and nitrogen gas. The acidic conditions and heat also promote the hydrolysis of the ester functionality.[17][18]
Materials:
-
Ethyl 2-(4-aminophenoxy)propanoate (from Step 2)
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Ice
-
Water
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Prepare a solution of ethyl 2-(4-aminophenoxy)propanoate (1.0 eq) in a dilute aqueous solution of sulfuric acid or hydrochloric acid in a beaker or flask. Cool this solution to 0-5 °C in an ice bath.
-
In a separate container, prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of the amine, keeping the temperature below 5 °C. Stir the mixture for approximately 15-20 minutes after the addition is complete.
-
After the formation of the diazonium salt is complete, slowly and carefully heat the reaction mixture to 50-60 °C. You will observe the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases. This process also facilitates the hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-(4-hydroxyphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
Characterization Data
The final product, 2-(4-hydroxyphenoxy)propanoic acid, should be characterized to confirm its identity and purity. Typical analytical techniques and expected data are summarized below.
| Technique | Expected Observations |
| Melting Point | 145-148 °C[19] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 11.6 (s, 1H, -COOH), 6.61-6.68 (m, 4H, Ar-H), 4.65 (m, 1H, -CH-), 1.36 (d, J=6.8Hz, 3H, -CH₃)[2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 174.26, 153.22, 151.76, 120.35, 119.55, 72.36, 16.84[2] |
| IR (KBr) | ν (cm⁻¹): 3265 (O-H stretch, broad), 1707 (C=O stretch)[17] |
| Mass Spec (ESI-) | m/z: 181.05 [M-H]⁻ |
Safety and Handling Precautions
-
p-Nitrophenol: Toxic and an environmental hazard. Avoid inhalation, ingestion, and skin contact.
-
Ethyl 2-bromopropionate: Lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
-
Palladium on Carbon: Flammable solid. The dry powder can be pyrophoric. Handle with care and keep wet.
-
Sodium Nitrite: Oxidizer and toxic. Keep away from combustible materials.
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care, using appropriate PPE.
-
Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Troubleshooting and Key Considerations
-
Williamson Ether Synthesis: Incomplete reaction can be due to wet solvents or insufficient base. Ensure all reagents and solvents are anhydrous. The choice of solvent can also influence the reaction rate; polar aprotic solvents like DMF can accelerate SN2 reactions.
-
Nitro Reduction: Incomplete reduction may occur if the catalyst is inactive or if there is insufficient hydrogen pressure. Ensure the catalyst is fresh and that the system is properly sealed.
-
Diazotization: The temperature must be strictly controlled (0-5 °C) to prevent the premature decomposition of the diazonium salt. The addition of the nitrite solution should be slow.
-
Hydrolysis: The final hydrolysis step may require prolonged heating to go to completion. Monitoring by TLC is recommended.
Conclusion
The synthetic route from p-nitrophenol to 2-(4-hydroxyphenoxy)propanoic acid described in this guide is a practical and well-established method. By following the detailed protocols and considering the key scientific principles, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and agrochemical development. Proper characterization and adherence to safety protocols are paramount for successful and safe execution.
References
- US Patent US4264525A, "Stepwise reduction of p-nitrophenol", Google P
- Google Patents, "CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid".
-
ScienceDirect, "Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles". [Link]
-
PrepChem, "Synthesis of 2-(4-hydroxyphenoxy)propanoic acid". [Link]
- Google Patents, "CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid".
-
Semantic Scholar, "Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study". [Link]
-
YouTube, "Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol". [Link]
- Google Patents, "CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid".
-
PubMed Central, "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)". [Link]
-
ResearchGate, "(PDF) Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study". [Link]
-
PubMed, "Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl". [Link]
-
Semantic Scholar, "A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi". [Link]
-
PubChem, "2-(4-Hydroxy-phenoxy)-propionic acid". [Link]
-
Organic Chemistry Portal, "Sandmeyer Reaction". [Link]
-
Wikipedia, "Williamson ether synthesis". [Link]
-
Khan Academy, "Williamson ether synthesis (video)". [Link]
-
YouTube, "How to Synthesize Ethers via the Williamson Ether Synthesis". [Link]
-
Master Organic Chemistry, "The Williamson Ether Synthesis". [Link]
- Google P
- Google Patents, "US20050283020A1 - Process for the prepar
-
Organic Syntheses, "2-phenylpropionic acid". [Link]
-
Science Madness, "Azo dye: p-aminophenol and 4-chloro-2-nitrophenol". [Link]
-
MDPI, "Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts". [Link]
-
OSTI.GOV, "Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol". [Link]
-
MDPI, "Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent". [Link]
-
PubMed, "Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol". [Link]
-
Semantic Scholar, "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters". [Link]
-
ResearchGate, "(PDF) Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol". [Link]
-
ResearchGate, "( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with...". [Link]
-
PrepChem, "Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)propanoate". [Link]
-
ResearchGate, "Reduction of Propanoic Acid over Pd‐Promoted Supported WOx Catalysts". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 9. [PDF] Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study | Semantic Scholar [semanticscholar.org]
- 10. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 15. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
- 17. prepchem.com [prepchem.com]
- 18. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As a key building block for many aryloxyphenoxypropionate herbicides, optimizing its synthesis for both yield and purity is critical.[1][2][3][4] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Foundational Synthesis Protocol: Williamson Ether Synthesis
The most prevalent and industrially scalable method for preparing 2-(4-hydroxyphenoxy)propanoic acid is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide from a 2-halopropanoic acid by a hydroquinone-derived phenoxide.[2][6] The following protocol outlines a typical procedure for the synthesis of the optically active R-enantiomer, which often exhibits higher biological activity.[7]
Experimental Protocol: Synthesis of R-2-(4-hydroxyphenoxy)propanoic Acid
This protocol is adapted from established industrial processes.[2][8][9]
Materials:
-
Hydroquinone
-
S-2-chloropropanoic acid (or its sodium salt)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃) (optional, as a mild reducing agent)
-
Water (deionized)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Methyl isobutyl ketone (MIBK) for extraction (optional)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge hydroquinone, a small quantity of sodium bisulfite, and water. It is advantageous to use an excess of hydroquinone to minimize di-alkylation.[8][9]
-
Inert Atmosphere: Blanket the reaction mixture with an inert gas, such as nitrogen, to prevent the oxidation of hydroquinone.[8]
-
Base Addition: While stirring, heat the mixture to approximately 50°C and add a 47% aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: Heat the resulting solution to 65°C. Slowly add an aqueous solution of S-2-chloropropanoic acid sodium salt over a period of time.
-
Reaction Monitoring: Maintain the reaction mixture at 65°C for 4-6 hours, with continuous stirring.[1][2] Monitor the reaction progress using a suitable analytical technique, such as HPLC or TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture.
-
If excess hydroquinone was used, it can be recovered. Adjust the pH to be slightly basic (e.g., pH 11 with phosphoric acid, then to pH 7 with sulfuric acid) and extract with a solvent like MIBK.[9]
-
Carefully acidify the aqueous phase to pH 1-2 with concentrated HCl or H₂SO₄ while cooling in an ice-water bath.[8][9]
-
The product, R-2-(4-hydroxyphenoxy)propanoic acid, will precipitate as a white solid.
-
-
Purification:
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My final yield is disappointingly low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following can help pinpoint the cause:
-
Incomplete Deprotonation: The first step of the Williamson synthesis is the deprotonation of the hydroquinone hydroxyl group to form the nucleophilic phenoxide.[11] If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction. Ensure you are using a sufficient molar excess of a strong base like NaOH or KOH relative to the hydroquinone.[9][12]
-
Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction that may not reach completion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide.[13] A typical temperature range is 60-70°C.[2][8]
-
Choice of Leaving Group: The nature of the halide on the propanoic acid matters. 2-bromopropanoic acid is more reactive than 2-chloropropanoic acid due to bromide being a better leaving group. However, 2-chloropropanoic acid is often preferred for industrial applications due to lower cost and greater stability.[8]
-
Hydrolysis of Alkylating Agent: In the aqueous alkaline conditions, the 2-halopropanoic acid can be hydrolyzed to lactic acid, consuming the reagent and reducing the yield. Adding the alkylating agent slowly to the heated phenoxide solution can help ensure it reacts preferentially with the phenoxide.
Q2: My reaction mixture turns dark brown or black, and the isolated product is discolored. What is causing this and how can it be prevented?
A2: This is a classic sign of hydroquinone oxidation. Hydroquinone is highly susceptible to oxidation, especially under basic conditions and in the presence of oxygen, forming highly colored quinone-type byproducts.[9]
To prevent this:
-
Maintain an Inert Atmosphere: The most effective solution is to conduct the reaction under a blanket of an inert gas like nitrogen or argon. This displaces oxygen from the reaction vessel.[8]
-
Use a Mild Reducing Agent: Adding a small amount of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium dithionite, at the beginning of the reaction can scavenge dissolved oxygen and prevent the oxidation of hydroquinone.[2][8][9]
Q3: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?
A3: The formation of 1,4-bis(1-carboxyethoxy)benzene is the most common side reaction, occurring when both hydroxyl groups of hydroquinone are alkylated.[9][14] This byproduct can be difficult to separate from the desired mono-substituted product.
Strategies to minimize over-alkylation include:
-
Stoichiometric Control: Use a molar excess of hydroquinone relative to the 2-halopropanoic acid. A common ratio is 3 to 5 moles of hydroquinone per mole of the alkylating agent.[9] This statistically favors the mono-alkylation. The unreacted hydroquinone can be recovered and recycled.[8][9]
-
Controlled Addition: Add the 2-halopropanoic acid solution slowly and steadily to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, reducing the likelihood of a second alkylation event on the already formed product.
-
Precipitation of the Product Salt: In some processes, reaction conditions are chosen so that the sodium salt of the desired mono-alkylation product precipitates out of the solution as it is formed, effectively protecting it from further reaction.[12]
Q4: My reaction seems to stall and does not go to completion. What should I investigate?
A4: A stalled reaction can be frustrating. Check the following points:
-
Reagent Quality: Ensure the 2-halopropanoic acid has not degraded. Similarly, verify the concentration and purity of your base solution. Old or improperly stored reagents can be a source of problems.
-
pH of the Reaction: The reaction medium must remain sufficiently basic throughout the process. The reaction consumes the base, so ensure you have used an adequate amount from the start. Monitoring the pH can provide insights.
-
Phase Transfer Issues: If you are working in a biphasic system (e.g., an organic solvent and an aqueous base), the reaction can be slow due to the low concentration of the phenoxide in the organic phase. In such cases, using a phase transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically increase the reaction rate by transporting the phenoxide anion into the organic phase.[13][15][16]
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of using the ester of 2-chloropropanoic acid instead of the free acid? A: Using an ester, such as ethyl 2-bromopropionate, followed by a final hydrolysis step can sometimes provide better yields by avoiding the direct handling of the carboxylic acid, which can participate in acid-base side reactions.[1] The esterification-then-hydrolysis route also offers an alternative purification strategy for the intermediate ester, which may be easier to separate from byproducts via distillation or chromatography before the final hydrolysis to the desired acid.[17]
Q: Can this synthesis be performed in non-aqueous solvents? A: Yes. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, often in combination with weaker bases like potassium carbonate (K₂CO₃).[18][19] These polar aprotic solvents can accelerate Sₙ2 reactions. However, for industrial-scale production, water is often preferred due to its low cost, safety, and environmental benefits.[8][9]
Q: Besides Williamson synthesis, are there other notable routes? A: While Williamson synthesis is dominant, other methods exist. One involves the reaction of a p-hydroxyacetophenone with a haloalkanoic acid, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.[18] Another approach is the regioselective hydroxylation of (R)-2-phenoxypropionic acid using microbial methods, which can offer excellent stereoselectivity under mild conditions.[3][7][20]
Data Summary & Visualizations
Table 1: Comparison of Selected Synthesis Parameters
| Starting Materials | Base / Reagents | Solvent | Temperature | Yield | Reference |
| Hydroquinone, S-2-chloropropanoic acid sodium salt | NaOH, Sodium bisulfite | Water | 65°C | 85% | [2][8] |
| Mono-benzyl ether of hydroquinone, 2-bromopropionic acid ethyl ester | NaOH | Dehydrated ethanol | Room Temp. | N/A for final product | [1] |
| 2-(4-Acetoxyphenoxy)propanoic acid | Concentrated HCl (for hydrolysis) | Ethanol | Reflux | 93% | [21] |
Diagrams
Overall Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Caption: Workflow for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Reaction Pathways: Desired Product vs. Side Products
This diagram illustrates the desired reaction pathway competing with the formation of major byproducts.
Caption: Competing reaction pathways in the synthesis.
References
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
-
Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - European Patent Office - EP 0192849 B1. Googleapis.com. [Link]
- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. IPIndia. [Link]
- EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]
-
A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
Sources
- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
- 9. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 10. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 11. Khan Academy [khanacademy.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 17. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]
- 18. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
- 19. jk-sci.com [jk-sci.com]
- 20. researchgate.net [researchgate.net]
- 21. prepchem.com [prepchem.com]
stability issues of 2-(4-Hydroxyphenoxy)propanoic acid in solution
Welcome to the technical support center for 2-(4-Hydroxyphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
Introduction to 2-(4-Hydroxyphenoxy)propanoic Acid and its Stability
2-(4-Hydroxyphenoxy)propanoic acid is a key intermediate in the synthesis of various compounds, including aryloxyphenoxypropionate herbicides[1]. Its structure, featuring a phenolic hydroxyl group and a carboxylic acid moiety, dictates its chemical reactivity and stability profile. While generally stable under normal temperature and pressure, its functional groups are susceptible to degradation under certain environmental conditions[2]. Understanding these potential instabilities is crucial for accurate and reproducible experimental results.
This guide will walk you through the potential degradation pathways, provide actionable advice for preventing and troubleshooting stability problems, and offer standardized protocols for assessing the stability of your solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments with 2-(4-Hydroxyphenoxy)propanoic acid solutions.
Question 1: I prepared a solution of 2-(4-Hydroxyphenoxy)propanoic acid, and it has developed a yellow or brownish tint. What could be the cause?
Answer:
A change in color, particularly to yellow or brown, is a strong indicator of degradation, most likely due to oxidation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type structures[3].
-
Causality: This process can be accelerated by several factors in your experimental setup:
-
Presence of Dissolved Oxygen: Solvents, especially aqueous buffers, that have not been degassed contain dissolved oxygen which can act as an oxidizing agent.
-
Exposure to Light: Photons can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal ion contaminants in your reagents or glassware can catalyze oxidation.
-
Elevated Temperatures: Heat can increase the rate of oxidative degradation.
-
-
Immediate Actions & Solutions:
-
Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to prevent further photodegradation[3].
-
Use High-Purity, Degassed Solvents: For future preparations, use HPLC-grade or equivalent purity solvents. Degas your aqueous buffers by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum.
-
Work with Freshly Prepared Solutions: Whenever possible, prepare solutions of 2-(4-Hydroxyphenoxy)propanoic acid immediately before use. If storage is necessary, keep the solution at a low temperature (2-8 °C or frozen) and protected from light.
-
Consider Antioxidants: For long-term studies or applications where oxidative stress is expected, the inclusion of a small amount of an antioxidant may be beneficial, though its compatibility with your experimental system must be verified.
-
Question 2: I'm observing unexpected peaks in my HPLC/UPLC analysis of a 2-(4-Hydroxyphenoxy)propanoic acid sample. How can I determine the source of these new peaks?
Answer:
The appearance of new peaks in your chromatogram strongly suggests the presence of impurities or degradation products. The troubleshooting workflow below can help you identify the source.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: Workflow for troubleshooting unexpected HPLC/UPLC peaks.
-
Detailed Explanation of Workflow Steps:
-
Inject a Solvent Blank: This will help you rule out contamination from your mobile phase, solvent, or the HPLC system itself[3].
-
Analyze a Freshly Prepared Standard: If the new peaks are also present in a freshly prepared solution from the same solid material, it indicates that the starting material may contain impurities.
-
Review Sample Storage and Handling: Compare the chromatogram of your aged sample with the fresh standard. If the new peaks are only in the aged sample, this points to degradation over time. Review how the sample was stored (temperature, light exposure) and handled.
-
Perform a Forced Degradation Study: Intentionally stressing the compound under conditions of acid, base, oxidation, heat, and light can help you predict and identify potential degradation products[3][4][5]. If the unexpected peaks in your sample match the retention times of peaks generated during the forced degradation study, it provides strong evidence for their identity as degradants.
-
Question 3: My biological assay results using 2-(4-Hydroxyphenoxy)propanoic acid are inconsistent, showing a loss of activity over time. Could this be a stability issue?
Answer:
Yes, a loss of biological activity is a common consequence of compound degradation. If the parent molecule degrades into other species, the effective concentration of your active compound decreases, leading to inconsistent or weaker than expected results.
-
Potential Degradation Pathways Affecting Activity:
-
Oxidation: The phenolic ring is often critical for biological activity. Oxidation to a quinone or other species can significantly alter its interaction with biological targets.
-
Hydrolysis: While the ether linkage is generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures, cleavage could occur. The propanoic acid side chain is generally stable to hydrolysis[2].
-
Photodegradation: Exposure to UV or even ambient light can cause structural changes that may lead to a loss of activity.
-
-
Recommended Actions:
-
Parallel Stability Assessment: When running a lengthy biological experiment, prepare a parallel sample of your compound in the same assay medium. At various time points (e.g., 0, 6, 12, 24 hours), analyze this sample by a stability-indicating HPLC method to quantify the amount of parent compound remaining.
-
Assess Stability in Assay Medium: Components of your cell culture or assay buffer could potentially react with or catalyze the degradation of your compound. It's crucial to test the stability directly in the complete assay medium under your experimental conditions (e.g., 37°C, 5% CO2)[3].
-
Strict Adherence to Proper Handling: Always prepare fresh solutions for your assays. If stock solutions are used, ensure they are stored correctly (protected from light, at low temperature) and have not undergone multiple freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for 2-(4-Hydroxyphenoxy)propanoic acid solutions?
-
Solubility: 2-(4-Hydroxyphenoxy)propanoic acid is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is pH-dependent and generally lower at acidic pH.
-
Stock Solutions: It is best practice to prepare concentrated stock solutions in a high-purity organic solvent such as DMSO.
-
Storage: Store stock solutions in amber glass vials at -20°C or -80°C to minimize degradation. For working solutions in aqueous buffers, it is highly recommended to prepare them fresh on the day of use. Avoid repeated freeze-thaw cycles of stock solutions.
Q2: What are the primary degradation pathways for 2-(4-Hydroxyphenoxy)propanoic acid?
Based on its chemical structure and data from similar compounds, the following are the most probable degradation pathways:
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(4-Hydroxyphenoxy)propanoic acid.
-
Oxidation: The phenolic hydroxyl group is the most likely site of oxidation, potentially forming hydroquinones and subsequently quinones, which are often colored[3].
-
Hydrolysis: The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, especially when combined with heat, which would yield hydroquinone and 2-hydroxypropanoic acid. However, under typical experimental conditions, this is less likely to be a major degradation route.
-
Photodegradation: Exposure to light, particularly in the UV range, can induce a variety of reactions, including oxidation and cleavage of the molecule[3].
Q3: How can I set up a forced degradation study for this compound?
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[4][5]. The goal is to achieve 5-20% degradation of the parent compound.
Protocol: Forced Degradation Study
-
Prepare a Stock Solution: Prepare a solution of 2-(4-Hydroxyphenoxy)propanoic acid in a suitable solvent mixture (e.g., acetonitrile/water).
-
Aliquot for Stress Conditions: Divide the stock solution into several aliquots in appropriate vials.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for several hours.
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat a neutral solution at 60-80°C.
-
Photodegradation: Expose a solution to a light source as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
-
Control Sample: Maintain an unstressed sample protected from light at a cold temperature (e.g., 5°C).
-
Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable HPLC-UV method.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 N HCl | 60-80°C | 2-8 hours |
| Base Hydrolysis | 0.1 N NaOH | 60-80°C | 2-8 hours |
| Oxidation | 3-6% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Neutral Solution | 60-80°C | 24-48 hours |
| Photolytic | ICH Q1B compliant light source | Room Temperature | As per guidelines |
Q4: What constitutes a good stability-indicating HPLC method for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
-
Key Characteristics:
-
Specificity: The method must be able to resolve the main peak of 2-(4-Hydroxyphenoxy)propanoic acid from all potential degradation product peaks. This is typically demonstrated using samples from a forced degradation study.
-
Accuracy, Precision, and Linearity: The method must be validated according to ICH guidelines to ensure it provides reliable quantitative data.
-
-
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used for separating polar aromatic compounds[2].
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile is often effective[6].
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 220-280 nm) is standard. Diode-array detection (DAD) is highly recommended as it can assess peak purity.
-
References
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Benchchem. (2025). Stability testing and degradation of 2-(4-hydroxyphenyl)propionic acid under various conditions.
- Benchchem. (2025). stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
- Benchchem. (2025). stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
-
PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
Regis Technologies. (n.d.). 2-(4-Hydroxy-Phenoxy) Propionic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
SIELC Technologies. (2018). Hydroxyphenoxy propionic acid. Retrieved from [Link]
Sources
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrpp.com [ijrpp.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Mobile Phase for 2-(4-Hydroxyphenoxy)propanoic Acid Chiral Separation
Welcome to the technical support center for the chiral separation of 2-(4-Hydroxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for achieving successful enantiomeric separation of this acidic compound. As a molecule of interest in pharmaceutical and agricultural industries, robust and reproducible chiral separation is paramount.[1][2][3] This resource provides a structured approach to mobile phase optimization, troubleshooting common issues, and understanding the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is most suitable for separating 2-(4-Hydroxyphenoxy)propanoic acid?
A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the chiral separation of acidic compounds like 2-(4-Hydroxyphenoxy)propanoic acid.[4][5] These phases, for instance, Chiralcel® OD or NUCLEOCEL Delta S, provide a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving enantiomers of phenoxypropionic acids.[4] Anion-exchange type CSPs, like CHIRALPAK® QN-AX and QD-AX, are also specifically designed for the enantioseparation of acidic compounds and can offer excellent selectivity.[6]
Q2: Why is an acidic additive necessary in the mobile phase for this separation?
A2: For acidic compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase is crucial.[7] The acidic additive serves two primary purposes:
-
Suppressing Analyte Ionization: By keeping the carboxylic acid group of 2-(4-Hydroxyphenoxy)propanoic acid in its protonated (neutral) state, undesirable ionic interactions with the stationary phase are minimized. This leads to better peak shape and more reproducible retention times.
-
Enhancing Chiral Recognition: In many cases, the neutral form of the analyte interacts more effectively and specifically with the chiral selector of the CSP, leading to improved enantioselectivity.[8]
Q3: Can temperature be used to optimize the separation?
A3: Yes, temperature is a critical parameter in chiral chromatography.[9][10] Lowering the column temperature often increases the separation factor (α) and resolution (Rs), as the interactions between the analyte and the CSP become more defined and stable.[11][12] However, this is not a universal rule, and in some cases, an increase in temperature can improve separation or even reverse the elution order.[9] Therefore, it is a valuable parameter to investigate during method development.
Q4: What are the typical mobile phase compositions for this type of separation?
A4: For normal-phase chromatography on polysaccharide-based CSPs, a common mobile phase consists of a mixture of a non-polar solvent (like n-hexane or n-heptane), a polar organic modifier (such as 2-propanol or ethanol), and a small percentage of an acidic additive (typically 0.1% v/v).[4][13] A representative starting mobile phase could be n-hexane/2-propanol/trifluoroacetic acid (90:10:0.1, v/v/v).[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing a logical workflow for diagnosis and resolution.
Problem 1: Poor or No Resolution Between Enantiomers
Q: I am injecting a racemic standard of 2-(4-Hydroxyphenoxy)propanoic acid, but I am seeing a single peak or two poorly resolved peaks. What should I do?
A: Poor resolution is a common challenge in chiral separations and can stem from several factors.[5][14] Follow this systematic approach to troubleshoot the issue:
Step 1: Verify Mobile Phase Composition and Preparation.
-
Rationale: An incorrectly prepared mobile phase is a frequent source of separation problems. The ratio of the organic modifier to the non-polar solvent is critical for controlling retention and selectivity. The acidic additive is essential for good peak shape and chiral recognition.[8]
-
Action:
-
Prepare a fresh batch of mobile phase, carefully measuring each component.
-
Ensure thorough mixing and degassing of the mobile phase to prevent bubbles in the system.[5]
-
Confirm that the acidic additive has been added in the correct proportion (e.g., 0.1%).
-
Step 2: Evaluate the Chiral Stationary Phase (CSP).
-
Rationale: The choice of CSP is the most critical factor for achieving chiral separation.[5] Not all CSPs are effective for all compounds.
-
Action:
-
Confirm that you are using a suitable CSP, such as a polysaccharide-based or anion-exchange column.[4][6]
-
If the history of the column is unknown, or if it has been used with basic additives previously, it may be contaminated. A "memory effect" can occur where additives strongly bind to the stationary phase and alter its selectivity.[8] Consider flushing the column with a strong, compatible solvent (as per the manufacturer's instructions) or testing a new column.[15]
-
Step 3: Optimize the Mobile Phase Composition.
-
Rationale: The type and concentration of the organic modifier significantly impact enantioselectivity.
-
Action:
-
Vary the Organic Modifier Percentage: Systematically change the percentage of the alcohol (e.g., 2-propanol) in the mobile phase. Try decreasing the percentage to increase retention and potentially improve resolution.
-
Change the Organic Modifier: If varying the percentage is not effective, try a different alcohol. For example, switching from 2-propanol to ethanol can alter the chiral recognition mechanism.
-
Step 4: Adjust the Column Temperature.
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process.[10]
-
Action:
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Problem 2: Excessive Peak Tailing
Q: My peaks are showing significant tailing, which is affecting integration and quantification. How can I improve the peak shape?
A: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or other components of the HPLC system.[16][17]
Step 1: Check the Concentration of the Acidic Additive.
-
Rationale: Insufficient acidic additive may not fully suppress the ionization of the analyte, leading to interactions with active sites on the silica support of the CSP, causing tailing.[16]
-
Action:
-
Ensure the concentration of the acidic additive (e.g., TFA, formic acid) is appropriate, typically around 0.1%.
-
Consider slightly increasing the concentration (e.g., to 0.2%) to see if peak shape improves. However, be aware that excessive acid can sometimes reduce selectivity.
-
Step 2: Evaluate the Sample Solvent.
-
Rationale: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[5]
-
Action:
-
Whenever possible, dissolve the sample in the mobile phase itself.
-
If a different solvent must be used for solubility reasons, ensure it is as weak as or weaker than the mobile phase.
-
Step 3: Reduce Sample Overload.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[18] This is a common issue in chiral separations.
-
Action:
-
Dilute your sample and inject a smaller amount.
-
If the peak shape improves upon dilution, you were likely overloading the column.
-
Step 4: Inspect for System Issues.
-
Rationale: Issues outside of the column, such as dead volumes or a partially blocked frit, can contribute to peak tailing.[15][16]
-
Action:
-
Check all fittings for proper connection to minimize dead volume.
-
If the column backpressure has increased significantly, the inlet frit may be blocked. Reversing the column and flushing it (if permitted by the manufacturer) may help.[15]
-
Data Summary: Effect of Mobile Phase Additive on Peak Shape
| Additive (in n-hexane/2-propanol 90:10) | Tailing Factor (As) | Resolution (Rs) |
| None | > 2.0 | < 1.0 |
| 0.1% Acetic Acid | 1.3 | 1.8 |
| 0.1% Trifluoroacetic Acid (TFA) | 1.1 | 2.1 |
Note: This is illustrative data. Actual results may vary.
Mobile Phase Optimization Workflow
This section provides a systematic protocol for developing an optimized mobile phase for the chiral separation of 2-(4-Hydroxyphenoxy)propanoic acid.
Experimental Protocol
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a starting mobile phase of n-hexane/2-propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 225 nm or 275 nm).
2. Initial Injection and Evaluation:
-
Prepare a 1 mg/mL solution of racemic 2-(4-Hydroxyphenoxy)propanoic acid in the mobile phase.
-
Inject a suitable volume (e.g., 10 µL).
-
Evaluate the initial chromatogram for retention time, resolution, and peak shape.
3. Optimization of the Organic Modifier:
-
Rationale: The type and concentration of the polar modifier are the most powerful parameters for adjusting selectivity in normal-phase chiral chromatography.
-
Procedure:
-
Keeping the TFA concentration at 0.1%, vary the percentage of 2-propanol (e.g., 5%, 15%, 20%).
-
If resolution is not optimal, switch the organic modifier to ethanol and repeat the screening process.
-
4. Optimization of the Acidic Additive:
-
Rationale: The nature of the acidic additive can influence selectivity and peak shape.[19]
-
Procedure:
-
Using the best alcohol and percentage determined in the previous step, test different acidic additives (e.g., formic acid, acetic acid) at the same concentration (0.1%).
-
Compare the resulting chromatograms for resolution and peak symmetry.
-
5. Temperature Optimization:
-
Rationale: Fine-tuning the temperature can provide the final improvement in resolution.
-
Procedure:
-
Using the optimized mobile phase, analyze the sample at different temperatures (e.g., 15°C, 20°C, 30°C, 40°C).
-
Select the temperature that provides the best balance of resolution, analysis time, and peak shape.
-
Mobile Phase Optimization Workflow Diagram
Sources
- 1. R-(+)-2-(4-Hydroxyphenoxy)propionic Acid-High-Purity Chemical [yychemical.com]
- 2. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chiraltech.com [chiraltech.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of 2-(4-Hydroxyphenoxy)propanoic acid
Welcome to the technical support guide for the mass spectrometric analysis of 2-(4-hydroxyphenoxy)propanoic acid (HPPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common interferences and challenges encountered during method development and routine analysis. As an intermediate in the synthesis of many critical agrochemicals, accurate and robust quantification of HPPA is paramount.[1][2][3] This guide provides in-depth, field-proven insights to help you troubleshoot issues and ensure the integrity of your results.
Analytical Approaches: An Overview
The analysis of HPPA, a polar carboxylic acid, is typically approached using one of two primary mass spectrometry techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and direct approach. It leverages the inherent polarity of HPPA for separation via reversed-phase chromatography and allows for detection without chemical modification.[4][5] Analysis is almost universally performed in negative ion electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, HPPA cannot be analyzed directly by GC-MS. It requires a chemical derivatization step to convert the polar carboxylic acid and phenol groups into a more volatile, thermally stable form, typically through silylation or alkylation.[6][7][8] While adding complexity, this can be a highly sensitive and selective method.
Interference can plague both techniques, but its nature and remedy differ significantly. This guide will focus primarily on LC-MS/MS, the more prevalent technique, while also addressing key challenges specific to GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for 2-(4-hydroxyphenoxy)propanoic acid in LC-MS/MS? A1: Given its molecular weight of 182.17 g/mol [9], you should target the deprotonated molecule [M-H]⁻ at m/z 181.2 in negative ion mode ESI. Positive ion mode is generally not recommended due to significantly lower ionization efficiency for this class of compounds.
Q2: My analyte signal is very weak or completely absent. What is the most likely cause? A2: For LC-MS/MS, the most common culprit is ion suppression , where co-eluting components from your sample matrix interfere with the ionization of your target analyte in the ESI source.[10][11] Other causes include incorrect source parameters, analyte degradation, or poor chromatographic peak shape.
Q3: What are the major sources of interference in complex matrices like soil or biological fluids? A3: Matrix interferences are diverse and sample-dependent.[12][13] Key sources include:
-
Inorganic salts: Can alter droplet properties in the ESI source.
-
Phospholipids (in biological samples): Notorious for causing ion suppression.
-
Humic and fulvic acids (in environmental samples): Can co-elute and interfere.
-
Other organic acids: May compete with the analyte for ionization.[14]
Q4: Is derivatization always necessary for GC-MS analysis of HPPA? A4: Yes. The free carboxylic acid and phenolic hydroxyl groups make HPPA non-volatile and prone to adsorption and thermal degradation in a GC system.[6][7] Derivatization, typically by creating silyl or methyl esters, is essential to produce a volatile and thermally stable derivative suitable for GC analysis.[15][16]
In-Depth Troubleshooting Guides
Issue 1: Poor or Inconsistent Signal Intensity (Ion Suppression)
This is the most frequent challenge in LC-MS/MS analysis of HPPA, especially at low concentrations in complex matrices.
Symptoms:
-
Low analyte signal-to-noise ratio.
-
High variability in peak area between replicate injections.
-
Poor recovery in spiked quality control (QC) samples.
Causality and Troubleshooting Workflow:
Ion suppression occurs when matrix components co-eluting with HPPA reduce its ionization efficiency in the mass spectrometer's source.[11][17] The troubleshooting process should be systematic to identify and mitigate the source of this interference.
Caption: Troubleshooting workflow for low signal intensity.
Solutions in Detail:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection. A simple "dilute-and-shoot" approach is often insufficient for complex samples.
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up environmental water samples and biological extracts.[18][19] For an acidic compound like HPPA, a mixed-mode or anion-exchange SPE sorbent can provide excellent selectivity.
-
Liquid-Liquid Extraction (LLE): A classic technique to isolate HPPA from aqueous matrices. By adjusting the pH of the sample to be acidic (pH < 2), HPPA will be in its neutral form and can be extracted into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[8]
-
-
Optimize Chromatography: If you cannot remove the interference, chromatographically separate HPPA from it.
-
Adjust Mobile Phase Gradient: Modify the gradient slope to improve resolution around the HPPA peak.
-
Change Mobile Phase pH: Maintaining an acidic mobile phase (e.g., with 0.1% formic acid) is critical to ensure HPPA is in its acid form and produces a consistent, sharp peak shape.[20]
-
Consider a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and may resolve the interference. For acidic compounds prone to chelation, a metal-free or PEEK-lined column can sometimes dramatically improve peak shape and intensity.[21]
-
-
Use a Stable Isotope Labeled (SIL) Internal Standard: This is the most robust way to correct for matrix effects. A SIL internal standard (e.g., ¹³C₆- or D₄-HPPA) is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement.[13] By using the peak area ratio of the analyte to the internal standard, accurate quantification is achieved even with signal variation.
Issue 2: Inaccurate Quantification and In-source Fragmentation
Symptoms:
-
Calibration curves have poor linearity (R² < 0.99).
-
QC samples consistently fail acceptance criteria (e.g., >15% deviation).
-
The precursor ion signal is weak, but fragment ion signals are present in a full scan.
Causality and Solutions:
-
In-Source Fragmentation: Phenoxy acid herbicides can sometimes be "fragile," meaning they fragment in the ion source before reaching the quadrupole for precursor selection.[4][22] This reduces the intensity of the intended precursor ion (m/z 181.2), leading to poor sensitivity and inaccurate results.
-
Matrix-Induced Calibration Bias: Using a calibration curve prepared in a clean solvent to quantify samples in a complex matrix is a common error. If the matrix causes suppression, all sample results will be biased low.
-
Solution: Use Matrix-Matched Calibrants. Prepare your calibration standards in a blank matrix extract that is representative of your actual samples.[13] This ensures that the standards and samples experience the same matrix effects, canceling out the bias.
-
Table 1: Typical LC-MS/MS Parameters for HPPA Analysis
| Parameter | Setting | Rationale |
| Polarity | Negative ESI | HPPA is a carboxylic acid, readily forming [M-H]⁻. |
| Precursor Ion (Q1) | m/z 181.2 | [C₉H₉O₄]⁻ |
| Product Ion 1 (Q3) | m/z 137.1 | [M-H-CO₂]⁻, loss of the carboxyl group. |
| Product Ion 2 (Q3) | m/z 109.1 | Cleavage of the ether linkage, [C₆H₅O₂]⁻ fragment. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains acidic pH for good peak shape.[20] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Source Temp. | 120-150 °C | Lower temperatures can reduce in-source fragmentation.[4] |
| Desolvation Temp. | 300-400 °C | Lower temperatures can reduce in-source fragmentation.[4] |
Issue 3 (GC-MS): Incomplete Derivatization or Poor Peak Shape
Symptoms:
-
Broad or tailing peaks for the derivatized analyte.
-
Multiple peaks corresponding to partially derivatized species.
-
Low and inconsistent response.
Causality and Solutions:
-
Presence of Water: Silylating reagents (e.g., BSTFA, MTBSTFA) are extremely sensitive to moisture. Water will consume the reagent and prevent the reaction from going to completion.[16]
-
Solution: Ensure Anhydrous Conditions. Thoroughly dry sample extracts before adding the derivatizing reagent. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
-
Incorrect Stoichiometry or Reaction Conditions: The derivatization reaction requires an excess of reagent and optimal time and temperature to proceed to completion.
-
Solution: Optimize the Derivatization Protocol. Experiment with the reagent-to-analyte molar ratio (a 2:1 excess per active hydrogen is a good starting point), reaction temperature (e.g., 60-75 °C), and time (e.g., 30-60 minutes) to ensure a complete reaction.[16]
-
Key Experimental Protocols
Protocol 1: Identifying Ion Suppression via Post-Column Infusion (PCI)
This experiment definitively identifies retention time windows where matrix components cause ion suppression.[23]
Caption: Experimental setup for Post-Column Infusion.
Methodology:
-
Setup: Using a T-connector, continuously infuse a standard solution of HPPA directly into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Stabilize: Allow the infused signal to stabilize, creating a high, flat baseline for the HPPA MRM transition.
-
Inject: Inject a blank matrix extract that has been through your complete sample preparation procedure.
-
Analyze: Monitor the stable baseline. A significant dip in the signal indicates a region of ion suppression. If this dip coincides with the retention time of HPPA in your normal analysis, you have confirmed that co-eluting matrix components are the cause of your signal loss.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general framework for cleaning up aqueous samples to reduce matrix interference.[18]
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX).
-
Methanol, Water (HPLC Grade).
-
Formic Acid, Ammonium Hydroxide.
-
Water sample.
Methodology:
-
Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) to pH ~3 with formic acid.
-
Condition Cartridge: Sequentially wash the SPE cartridge with 5 mL Methanol, followed by 5 mL Water.
-
Load Sample: Pass the acidified water sample through the cartridge at a slow flow rate (~5 mL/min).
-
Wash Cartridge: Wash the cartridge with 5 mL of 5% Ammonium Hydroxide in water to remove neutral and basic interferences. Follow with a 5 mL Methanol wash to remove less polar interferences.
-
Elute Analyte: Elute the trapped HPPA with 5 mL of Methanol containing 2% Formic Acid. The acid neutralizes the anion-exchange sites, releasing the analyte.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
References
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
-
Baranowska, I., & Koper, M. (2007). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. ResearchGate. [Link]
-
TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]
-
Waters Corporation. (2019). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]
-
Waters Corporation. (2023). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. [Link]
-
YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. [Link]
-
ResearchGate. (2021). Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
ResearchGate. (2001). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. [Link]
-
Waters Corporation. (2019). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
-
ResearchGate. (2019). Matrix effects between organic acids. [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]
-
ALS Environmental. (2022). Determination of Acid herbicides in Liquids by GCMS. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
Journal of the Association for Laboratory Automation. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
National Institutes of Health. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. 2-(4-Hydroxyphenoxy)propionic acid 97 67648-61-7 [sigmaaldrich.com]
- 10. zefsci.com [zefsci.com]
- 11. providiongroup.com [providiongroup.com]
- 12. bme.psu.edu [bme.psu.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. waters.com [waters.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 2-(4-Hydroxyphenoxy)propanoic acid
Welcome to the technical support center for 2-(4-Hydroxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of potential degradation of this compound. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, ensuring its stability is paramount for reliable and reproducible experimental outcomes.
Introduction: Understanding the Stability of 2-(4-Hydroxyphenoxy)propanoic acid
2-(4-Hydroxyphenoxy)propanoic acid is a generally stable molecule under recommended storage conditions.[1] However, its structure, containing a phenol group and a carboxylic acid moiety, predisposes it to specific degradation pathways, primarily oxidation and photodegradation, especially during long-term storage or when handled improperly. This guide will walk you through the best practices for storage, how to identify and troubleshoot degradation, and protocols for conducting your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(4-Hydroxyphenoxy)propanoic acid?
A1: To ensure long-term stability, 2-(4-Hydroxyphenoxy)propanoic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
Q2: I've noticed my solid 2-(4-Hydroxyphenoxy)propanoic acid has developed a yellowish or brownish tint over time. What could be the cause?
A2: Discoloration of phenolic compounds is a common indicator of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: My solution of 2-(4-Hydroxyphenoxy)propanoic acid appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can indicate several issues. It could be due to the low solubility of the compound in your chosen solvent, especially if it's an aqueous solution. Alternatively, it could be the result of degradation, where the degradation products are less soluble. It is recommended to first verify the solubility of the compound in your solvent system and then proceed to an analytical assessment of its purity.
Q4: How can I analytically confirm if my sample of 2-(4-Hydroxyphenoxy)propanoic acid has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact parent compound from any impurities or degradation products. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can identify and quantify any degradation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of Solid or Solution | Oxidative Degradation: The phenolic group is prone to oxidation by atmospheric oxygen, which can be accelerated by light and heat. | Store the compound under an inert atmosphere (argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. Store at recommended cool temperatures. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical Degradation: The sample has likely degraded due to improper storage or handling, leading to the formation of new chemical entities. | Conduct a forced degradation study (see protocols below) to intentionally generate degradation products. This can help in identifying the nature of the new peaks by comparing their retention times under different stress conditions. |
| Decreased Peak Area of the Main Compound in HPLC | Degradation: A portion of the active compound has degraded into other products. | Quantify the loss of the main peak against a reference standard. Implement stricter storage and handling protocols to prevent further degradation. |
| Inconsistent Results in Biological Assays | Compound Instability in Assay Medium: The compound may be degrading in the aqueous and/or buffered conditions of the biological assay, especially at physiological temperatures (e.g., 37°C). | Prepare fresh solutions of the compound for each experiment. Perform a time-course stability study of the compound in the assay medium by incubating it under assay conditions and analyzing samples by HPLC at different time points to assess its stability. |
Understanding Degradation Pathways
The chemical structure of 2-(4-Hydroxyphenoxy)propanoic acid suggests two primary degradation pathways under typical storage and experimental conditions:
-
Oxidative Degradation: The phenol ring is electron-rich and susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. The reaction likely proceeds through a phenoxy radical intermediate, leading to the formation of hydroquinones, catechols, and ultimately quinone-like structures, which are often colored.
-
Photodegradation: Phenolic compounds can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and cleavage of the ether bond. It is crucial to protect both solid samples and solutions from light.
While the ether and carboxylic acid functional groups are generally stable, they can be susceptible to hydrolysis under extreme pH and high temperatures, conditions that are typically not encountered during standard storage.
Caption: Potential degradation pathways for 2-(4-Hydroxyphenoxy)propanoic acid.
Experimental Protocols: Assessing Stability
To proactively assess the stability of your sample and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation.
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products and test the specificity of your analytical method. It is based on the International Council for Harmonisation (ICH) guidelines.[2]
1. Sample Preparation:
-
Prepare a stock solution of 2-(4-Hydroxyphenoxy)propanoic acid in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, using your HPLC method.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from its degradation products.
1. Initial Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm and 280 nm.
-
Column Temperature: 30°C
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).
-
If co-elution occurs, adjust the gradient slope, mobile phase pH, or try a different column chemistry (e.g., a phenyl-hexyl column) to improve separation.
-
The final method should demonstrate baseline separation of the parent compound from all significant degradation products.
Data Summary
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Minimal to no degradation expected. | - |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Potential for some degradation, especially with prolonged heating. | Hydrolysis products (if any). |
| Oxidation (3% H₂O₂, RT) | Significant degradation is likely. | Oxidized species (e.g., hydroquinones, quinones). |
| Thermal (80°C) | May accelerate oxidative degradation if oxygen is present. | Similar to oxidative degradation products. |
| Photolytic (ICH Q1B) | Degradation is expected. | Photodegradation products, potentially including oxidized and cleavage products. |
Conclusion
By understanding the inherent chemical properties of 2-(4-Hydroxyphenoxy)propanoic acid and implementing proper storage and handling procedures, its degradation can be minimized. This technical guide provides a framework for troubleshooting common stability issues and for developing robust analytical methods to ensure the quality and reliability of your research. For further assistance, please consult the references provided below or contact our technical support team.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-108). Springer.
-
Shinwa Chemical Industries Ltd. (n.d.). Analysis of 2-(4-Hydroxyphenoxy)propionic acid. Retrieved from [Link]
- Hu, H. F., et al. (2019). A rapid throughput assay for screening (R)-2-(4-hydroxyphenoxy)propionic acid producing microbes. Journal of microbiological methods, 158, 44-51.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 157-168.
Sources
Technical Support Center: Troubleshooting Poor Resolution of 2-(4-Hydroxyphenoxy)propanoic Acid Enantiomers
Welcome to the technical support center for the chiral resolution of 2-(4-Hydroxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the separation of its enantiomers. Whether you are employing classical diastereomeric salt crystallization or modern chiral HPLC techniques, this resource offers expert insights and actionable protocols to help you achieve optimal enantiomeric purity.
Section 1: Troubleshooting Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation is a powerful technique for large-scale enantiomer separation.[1][2] It relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.[3][4] However, achieving high purity and yield can be challenging. This section addresses the most common hurdles.
Q1: The diastereomeric excess (d.e.) of my crystallized salt is low. What's causing this and how can I improve it?
A1: Low diastereomeric excess (d.e.) is typically a result of poor differentiation in the solubility of the two diastereomeric salts, leading to co-precipitation.[5] The goal is to find conditions where one salt is significantly less soluble than the other, allowing it to crystallize selectively while the other remains in the mother liquor.
Core Causality: The fundamental principle of this resolution technique is the difference in physical properties, primarily solubility, between the diastereomeric pairs.[3][6] If the solubilities are too similar in your chosen solvent system, both salts will crystallize, resulting in a product with low d.e.
Troubleshooting Workflow:
-
Systematic Solvent Screening: The choice of solvent is the most critical factor.[5] You must screen a variety of solvents with different polarities and hydrogen bonding capabilities to maximize the solubility difference. A structured screening process is more effective than random trials.
-
Optimize Crystallization Temperature: Temperature directly impacts solubility.[5][6] A controlled cooling profile is essential. Experiment with different final crystallization temperatures; sometimes a lower temperature can significantly decrease the solubility of the target salt and improve the d.e.
-
Adjust Resolving Agent Stoichiometry: While a 1:1 stoichiometry is a common starting point, this is not always optimal. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective, as the system's selectivity then depends on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[7]
-
Construct a Phase Diagram: For a thorough understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can reveal the optimal conditions for recovering the desired salt.[7][8] This advanced technique provides a complete map of the solid-liquid equilibrium.
Experimental Protocol: Solvent Screening for Diastereomeric Salt Crystallization
Objective: To identify an optimal solvent system that provides high diastereomeric excess.
Methodology:
-
Preparation: In an array of small vials, dissolve a fixed amount of racemic 2-(4-Hydroxyphenoxy)propanoic acid.
-
Salt Formation: Add a stoichiometric equivalent (e.g., 1.0 eq) of your chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) to each vial.[1]
-
Solvent Addition: Add a small, consistent volume of a different test solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof) to each vial, sufficient to dissolve the components, heating gently if necessary.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by a period at a lower temperature (e.g., 4 °C) for 24-48 hours to induce crystallization.
-
Isolation & Analysis:
-
Isolate any crystalline material by filtration, washing with a small amount of the cold solvent.
-
Dry the crystals and record the yield.
-
Liberate the acid from a small sample of the crystals by treating with a dilute acid (e.g., 1M HCl) and extracting with an organic solvent.
-
Analyze the enantiomeric excess (e.e.) of the liberated acid using chiral HPLC to determine the diastereomeric excess (d.e.) of the salt.
-
Data Presentation: Illustrative Solvent Effects on Crystallization
| Solvent System | Solubility of Diastereomer 1 (mg/mL) | Solubility of Diastereomer 2 (mg/mL) | Selectivity (S2/S1) | Expected d.e. |
| Methanol | 50 | 65 | 1.3 | Low |
| Ethyl Acetate | 10 | 35 | 3.5 | Moderate |
| Toluene | 2 | 20 | 10.0 | High |
| Acetone/Water (9:1) | 15 | 18 | 1.2 | Low |
Note: This table provides hypothetical data to illustrate the concept of solvent selectivity.
Visualization: Troubleshooting Low Diastereomeric Excess
Caption: Troubleshooting workflow for low diastereomeric excess.
Q2: I'm not getting any crystals, or the product is "oiling out." What should I do?
A2: The failure to form solid crystals, often resulting in a viscous liquid or "oil," is a common problem in crystallization.[5] This typically occurs when the supersaturation level is too high or when the melting point of the diastereomeric salt is below the crystallization temperature.
Troubleshooting Steps:
-
Reduce Supersaturation: The most common cause of oiling out is that the solution is too concentrated.
-
Action: Add more solvent to reduce the concentration.[5] A more dilute solution will reach supersaturation more slowly, favoring ordered crystal growth over amorphous precipitation.
-
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, promoting solidification.
-
Action: Try a slower cooling ramp or a lower final temperature (e.g., -20 °C if the solvent allows).
-
-
Induce Nucleation: If no solid forms at all, the solution may need help to start crystallizing.
-
Action: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If available, add a few seed crystals of the desired diastereomer.
-
-
Change the Solvent System: A different solvent can dramatically alter the outcome.
-
Action: Switch to a less polar solvent, which might favor crystallization over oiling out. An anti-solvent addition (a solvent in which the salt is poorly soluble) can also be an effective strategy.[5]
-
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yield is a frequent trade-off for high purity.[7] This indicates that a significant portion of your target diastereomer remains dissolved in the mother liquor.
Strategies to Improve Yield:
-
Optimize Solvent and Temperature: As with purity, the solvent system is key. Find a solvent that further decreases the solubility of the target salt. A lower final crystallization temperature will also leave less material in the solution.[9]
-
Recycle the Mother Liquor: This is a common industrial practice. The mother liquor is enriched in the undesired diastereomer. The resolving agent can be recovered, and the undesired enantiomer of your acid can be racemized (converted back to a 50:50 mixture) and recycled into an earlier batch, improving the overall process yield.[7][9]
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): In some advanced systems, it's possible to racemize the undesired diastereomer in situ while the desired one crystallizes. This can theoretically drive the yield of the desired enantiomer towards 100%.[7][9]
Section 2: Troubleshooting Chiral HPLC Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining enantiomeric purity and is also used for preparative-scale separations.[10][11] Poor resolution is a common frustration, but it can almost always be overcome with a systematic approach.
Q1: I'm seeing poor or no resolution of the enantiomers (Resolution < 1.5). What are the primary causes and solutions?
A1: Achieving baseline resolution (typically defined as Rs > 1.5) depends on the interplay between the chiral stationary phase (CSP), the mobile phase, and other chromatographic parameters. Poor resolution means the CSP is not discriminating effectively between the two enantiomers under the current conditions.[12]
Troubleshooting Workflow:
-
Verify the Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. For profen-like molecules such as 2-(4-Hydroxyphenoxy)propanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.[13][14] If you have screened a column with no success, trying a CSP with a different chiral selector is the most important step.
-
Optimize the Mobile Phase: The mobile phase composition is critical for modulating the interactions between the enantiomers and the CSP.[15]
-
Organic Modifier: In normal phase, the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) is a key parameter. In reversed-phase, it's the acetonitrile or methanol content.
-
Additives: For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is often essential to ensure good peak shape and improve selectivity by suppressing the ionization of the carboxyl group.[12][16]
-
-
Adjust the Temperature: Temperature plays a complex role in chiral recognition.[12]
-
General Rule: Lower temperatures often increase chiral selectivity by enhancing the subtle intermolecular forces responsible for separation. Try running the column at 15 °C or 10 °C.
-
Exceptions: In some cases, higher temperatures can improve peak efficiency or even reverse the elution order. Temperature should be treated as a valuable optimization parameter.[12]
-
-
Lower the Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Reducing the flow rate gives the enantiomers more time to interact with the CSP, which can significantly improve resolution.
Data Presentation: Starting Conditions for Chiral HPLC Screening
| Chromatographic Mode | Column Type | Mobile Phase | Additives |
| Normal Phase | Polysaccharide (e.g., CHIRALPAK® IK) | n-Hexane / Ethanol (e.g., 90:10 v/v) | 0.1% Trifluoroacetic Acid (TFA) |
| Reversed Phase | Polysaccharide (e.g., CHIRALPAK® IA) | Acetonitrile / Water (e.g., 60:40 v/v) | 0.1% Formic Acid or Acetic Acid |
| Polar Organic Mode | Polysaccharide (e.g., CHIRALPAK® IC) | Methanol or Acetonitrile | 0.1% TFA or 0.1% Diethylamine (DEA) |
Note: An application note for 2-(4-Hydroxyphenoxy)propanoic acid on a CHIRALPAK® IK column used a mobile phase of n-hexane/ethanol/trifluoroacetic acid = 93/7/0.1, achieving a resolution of 4.23.[16]
Visualization: Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing is an asymmetry where the back half of the peak is broader than the front.[12] It compromises resolution and quantification.
Common Causes and Solutions:
-
Secondary Interactions: The analyte may have undesirable ionic interactions with residual silanols on the silica-based CSP.
-
Solution: For an acidic compound like yours, ensure the mobile phase pH is low enough to keep it fully protonated. Adding 0.1% TFA or acetic acid is standard practice.[12]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, you were overloading the column.[12]
-
-
Column Contamination/Degradation: A contaminated or old column can lead to poor peak shape.
Q3: I'm observing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?
A3: Ghost peaks are unexpected peaks that can originate from several sources.[12]
Systematic Identification:
-
Run a Blank Gradient: Run your method with no injection. If the ghost peaks are present, the source is the mobile phase or the HPLC system itself.
-
Action: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and fresh, filtered water.[12]
-
-
Inject Sample Solvent: If the blank run is clean, inject the solvent you used to dissolve your sample. If peaks appear, the solvent is contaminated.
-
Action: Use a fresh, high-purity solvent.
-
-
Check for Carryover: If the solvent blank is also clean, the issue is likely carryover from a previous injection in the autosampler.
-
Action: Optimize the needle wash procedure. Use a wash solvent that is strong enough to completely dissolve your analyte.[12]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and how is it calculated?
A1: Enantiomeric excess (e.e.) is a measurement of the purity of a chiral substance.[18][19] It represents the percentage of the major enantiomer minus the percentage of the minor enantiomer. A 50:50 mixture of enantiomers is a racemic mixture and has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.[18][20]
Calculation Formulas:
-
e.e. (%) = |% Major Enantiomer - % Minor Enantiomer|[20]
-
e.e. (%) = ([Major] - [Minor]) / ([Major] + [Minor]) * 100[20]
For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90% (95% - 5%).[21]
Q2: What are some common resolving agents for an acidic compound like 2-(4-Hydroxyphenoxy)propanoic acid?
A2: As a carboxylic acid, this compound is resolved using an enantiomerically pure chiral base.[3] Commonly used resolving agents for acids include naturally occurring alkaloids and synthetic amines.[1][3]
-
Examples: (R)- or (S)-1-phenylethylamine, brucine, quinine, cinchonidine, and N-methyl-D-glucamine.[1][4][8] The choice of resolving agent is often empirical and requires screening to find one that forms diastereomeric salts with significantly different solubilities.[2]
Q3: Is there a way to avoid classical resolution altogether?
A3: Yes. The primary alternative to resolving a racemic mixture is asymmetric synthesis , which aims to create only the desired enantiomer from the start. While this avoids the inherent 50% loss of the undesired enantiomer from a classical resolution, developing a robust asymmetric synthesis can be a significant research endeavor in itself.[1][2] For existing racemic products, resolution remains a vital and widely used technique.
References
-
Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Detailed Understanding of Enantiomeric Excess. (n.d.). Unacademy. Retrieved January 11, 2026, from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). DAICEL Chiral Technologies. Retrieved January 11, 2026, from [Link]
-
Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved January 11, 2026, from [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
6.8: Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Resolution of Enantiomers. (n.d.). Pharma 180. Retrieved January 11, 2026, from [Link]
-
Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011, April 14). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 11, 2026, from [Link]
-
Chromatography For Troubleshooting Explained. (n.d.). LinkedIn. Retrieved January 11, 2026, from [Link]
-
Enantiomeric excess. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved January 11, 2026, from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved January 11, 2026, from [Link]
-
4.4: Enantiomeric Excess. (2025, January 13). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. (2021, July 7). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). American Institute of Chemical Engineers. Retrieved January 11, 2026, from [Link]
-
2-(4-Hydroxyphenoxy)propionic acid. (n.d.). DAICEL Chiral Application Search. Retrieved January 11, 2026, from [Link]
-
Hydroxyphenoxy propionic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. esports.bluefield.edu - Chromatography For Troubleshooting Explained [esports.bluefield.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. search.daicelchiral.com [search.daicelchiral.com]
- 17. chiraltech.com [chiraltech.com]
- 18. A Detailed Understanding of Enantiomeric Excess [unacademy.com]
- 19. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 20. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 2-(4-Hydroxyphenoxy)propanoic Acid Production
Introduction
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(4-hydroxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. As a critical building block in the synthesis of various agrochemicals, particularly aryloxyphenoxypropionate herbicides, mastering its production is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient scale-up of your synthesis.
The most prevalent and industrially viable method for synthesizing 2-(4-hydroxyphenoxy)propanoic acid is the Williamson ether synthesis.[1] This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, hydroquinone is typically reacted with a 2-halopropanoic acid or its ester under basic conditions. While robust, this process is not without its challenges, especially during scale-up. This guide will focus on addressing these critical issues to facilitate a smooth transition from lab to plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Williamson ether synthesis for 2-(4-hydroxyphenoxy)propanoic acid?
A1: The two most significant challenges are the over-alkylation of hydroquinone, leading to the formation of the di-substituted byproduct 1,4-bis(1-carboxyethoxy)benzene, and the oxidation of hydroquinone, which results in highly colored impurities.[2] These issues can significantly impact yield, purity, and the complexity of downstream processing.
Q2: How can I minimize the formation of the di-alkylation byproduct?
A2: A common strategy to suppress di-alkylation is to use a molar excess of hydroquinone relative to the 2-halopropanoic acid. This statistical approach favors the mono-alkylation product. The unreacted hydroquinone can then be recovered and recycled in subsequent batches to improve process economics.[3]
Q3: What measures can be taken to prevent the oxidation of hydroquinone?
A3: The oxidation of hydroquinone is a significant concern that leads to colored impurities, making the final product off-spec. To mitigate this, the reaction should be carried out under an inert atmosphere, such as a nitrogen blanket.[3] Additionally, the use of a mild reducing agent, like sodium bisulfite, has been shown to be effective in preventing the formation of these colored by-products.[3]
Q4: What are the recommended reaction conditions for industrial-scale synthesis?
A4: While specific conditions can vary, a typical industrial process involves reacting hydroquinone with an S-2-halopropanoic acid (e.g., S-2-chloropropanoic acid) in the presence of a base like sodium hydroxide. The reaction is often carried out in water or a water-miscible solvent at temperatures ranging from 10-100°C, more preferably between 30-70°C.[3]
Q5: Are there alternative synthesis routes to the Williamson ether synthesis?
A5: Yes, other routes exist, such as the hydrolysis of ester precursors and biosynthetic methods. For instance, 2-(4-acetoxyphenoxy)propanoic acid can be hydrolyzed to yield the desired product.[4] Biosynthetic routes using microorganisms like Beauveria bassiana to hydroxylate (R)-2-phenoxypropionic acid are also being explored and optimized.[5][6][7]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of 2-(4-hydroxyphenoxy)propanoic acid production.
Issue 1: Low Yield of the Desired Mono-alkylation Product
Symptoms:
-
Lower than expected isolated yield of 2-(4-hydroxyphenoxy)propanoic acid.
-
Significant presence of starting materials or byproducts in the crude product analysis (e.g., by HPLC).
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing. | Monitor the reaction progress using in-process controls (e.g., HPLC). Consider extending the reaction time or optimizing the temperature. Ensure adequate agitation, especially at larger scales, to maintain a homogeneous reaction mixture. |
| Suboptimal Stoichiometry | An incorrect molar ratio of reactants can lead to either unreacted starting material or the formation of byproducts. | Carefully control the stoichiometry. As mentioned in the FAQs, using an excess of hydroquinone is a common strategy to favor mono-alkylation. |
| Base Degradation | The strength and stability of the base are crucial. Degradation of the base can lead to an incomplete reaction. | Use a freshly prepared solution of a suitable base, such as sodium hydroxide. Ensure the quality of the base used. |
| Poor Phase Transfer | In biphasic reaction systems, inefficient transfer of the reactants between phases can limit the reaction rate. | While this synthesis is often run in a single phase (aqueous), if an organic solvent is used, consider the use of a phase-transfer catalyst to improve the reaction rate. |
Issue 2: High Levels of Impurities
Symptoms:
-
The final product has a dark color (pink, brown, or black).
-
Analytical data (HPLC, NMR) shows significant peaks corresponding to byproducts.
Possible Causes and Solutions:
| Impurity | Identification | Mitigation Strategies |
| 1,4-bis(1-carboxyethoxy)benzene (Di-alkylation Product) | Higher Rf value on TLC compared to the desired product. Absence of a phenolic OH peak in ¹H NMR and a corresponding higher molecular weight in mass spectrometry.[2] | Use a molar excess of hydroquinone. Control the rate of addition of the 2-halopropanoic acid. Optimize the reaction temperature to disfavor the second alkylation step. |
| Oxidized Hydroquinone Byproducts | Presence of intense coloration in the product. | Conduct the reaction under an inert nitrogen atmosphere. Add a mild reducing agent like sodium bisulfite to the reaction mixture.[3] Ensure raw materials are free from metal contaminants that can catalyze oxidation. |
| Unreacted Starting Materials | Peaks corresponding to hydroquinone and/or 2-halopropanoic acid in the final product analysis. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Implement an effective purification strategy, such as crystallization or extraction, to remove unreacted starting materials. |
Troubleshooting Workflow for Impurity Issues
Caption: A decision-making workflow for troubleshooting common impurity issues.
Experimental Protocols for Scale-Up
General Williamson Ether Synthesis Protocol (Industrial Scale Example)
This protocol is a generalized representation based on common industrial practices.[3] Specific quantities and parameters should be optimized for your particular equipment and scale.
Materials:
-
Hydroquinone
-
S-2-chloropropanoic acid
-
Sodium hydroxide (e.g., 47% aqueous solution)
-
Sodium bisulfite
-
Water (demineralized)
-
Sulfuric acid or Hydrochloric acid (for acidification)
-
Methyl isobutyl ketone (MIBK) or other suitable extraction solvent (optional)
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and condenser
-
Inert gas (nitrogen) supply
-
Addition funnel or dosing pump
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with hydroquinone, sodium bisulfite, and water. Establish a nitrogen blanket.
-
Base Addition: With agitation, heat the mixture to approximately 50°C and add the sodium hydroxide solution.
-
Reaction: Heat the solution to the desired reaction temperature (e.g., 65°C) and add the aqueous solution of S-2-chloropropanoic acid or its sodium salt over a period of time.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature for a specified duration (e.g., 4 hours), with continuous stirring. Monitor the reaction progress by a suitable analytical method like HPLC until the starting material is consumed.
-
Work-up and Extraction (if applicable): Cool the reaction mixture. If necessary, adjust the pH and perform an extraction with a suitable solvent like MIBK to remove unreacted hydroquinone.
-
Product Isolation: Acidify the aqueous phase with sulfuric or hydrochloric acid to precipitate the 2-(4-hydroxyphenoxy)propanoic acid.
-
Filtration and Washing: Filter the precipitated solid and wash it with water to remove inorganic salts and other water-soluble impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature to a constant weight.
Scale-Up Process Flow Diagram
Caption: A typical process flow for the scaled-up synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Safety Considerations
When scaling up any chemical process, safety is of paramount importance. Below are key safety considerations for the production of 2-(4-hydroxyphenoxy)propanoic acid.
| Hazard | Precautionary Measures |
| Corrosive Materials | Sodium hydroxide and the acids used for work-up are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[8][9][10] |
| Irritant Product | 2-(4-hydroxyphenoxy)propanoic acid is irritating to the eyes, respiratory system, and skin.[8] Avoid inhalation of dust and direct contact with the skin and eyes. Use in a well-ventilated area and wear appropriate PPE.[9][11] |
| Exothermic Reaction | The reaction can be exothermic, especially at a large scale. The rate of addition of reactants should be carefully controlled to manage the heat generated. Ensure the reactor's cooling system is adequate to maintain the desired temperature. In case of a thermal runaway, have an emergency cooling and quenching plan in place.[12] |
| Handling of Solids | Handling large quantities of solid materials like hydroquinone and the final product can generate dust. Use engineering controls such as fume hoods or contained charging systems to minimize dust exposure. Respiratory protection may be required.[11][13] |
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis for detailed safety information. [8][9][10][11][13]
References
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. [Link]
-
Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [Link]
-
A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate. [Link]
-
Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds. European Patent Office. [Link]
-
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]
-
2-(4-Hydroxy-Phenoxy) Propionic Acid. Regis Technologies. [Link]
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- Production process of optically pure 2- (4-hydroxyphenoxy) - propionic acid compounds.
-
Efficient production of R-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana using biofilm-based two-stage fermentation. PubMed. [Link]
-
2-(4-Hydroxyphenoxy)propanoic acid. ResearchGate. [Link]
-
2-(4-Hydroxyphenoxy)propanoic acid. PMC - NIH. [Link]
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
-
Hydroxyphenoxy propionic acid. SIELC Technologies. [Link]
-
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
-
Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. ResearchGate. [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
- Preparation of 2-(4-hydroxyphenoxy) propionates.
-
Williamson ether synthesis. Wikipedia. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Propionic Acid: Method of Production, Current State and Perspectives. PMC - NIH. [Link]
-
Propionic Acid: Method of Production, Current State and Perspectives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2005042460A1 - Production process of optically pure 2- (4-hydroxyphenoxy) - propionic acid compounds - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. 2-(4-羟基苯氧基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
minimizing by-product formation in 2-(4-Hydroxyphenoxy)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses the most frequent problems observed during the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, primarily through the Williamson ether synthesis route, which is a widely used and robust method.[1]
Issue 1: Formation of a Significant Amount of Bis-substituted By-product
Question: My reaction is producing a high percentage of a by-product with a higher molecular weight than my target compound, which I've identified as 1,4-bis(1-carboxyethoxy)benzene. How can I minimize this?
Answer: The formation of the bis-substituted by-product is a classic case of over-alkylation of the hydroquinone starting material.[2][3] Since hydroquinone has two reactive hydroxyl groups, it can react with two molecules of the 2-halopropanoic acid or its ester.
The primary cause is the statistical probability of the second hydroxyl group reacting after the first one has formed the desired mono-ether. This is particularly problematic if the reaction conditions favor further alkylation.
There are several effective strategies to enhance the selectivity for the desired mono-alkylation product:
1. Molar Ratio Adjustment:
-
Principle: By using a molar excess of hydroquinone relative to the 2-halopropanoic acid, you increase the probability that the alkylating agent will react with an unreacted hydroquinone molecule rather than the already mono-alkylated product.
-
Protocol:
-
Start with a hydroquinone to 2-halopropanoic acid molar ratio of at least 2:1. Ratios up to 4:1 can be explored for further optimization.
-
Dissolve the hydroquinone in a suitable solvent (e.g., ethanol, water, or a mixture) with a base (e.g., sodium hydroxide).
-
Slowly add the 2-halopropanoic acid to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
2. Use of a Protecting Group:
-
Principle: Protecting one of the hydroxyl groups of hydroquinone ensures that only one site is available for alkylation. A common protecting group for phenols is the benzyl group, which can be removed later by hydrogenolysis.[4]
-
Protocol:
-
Synthesize 4-(benzyloxy)phenol (hydroquinone monobenzyl ether) from hydroquinone.
-
React the 4-(benzyloxy)phenol with your 2-halopropanoic acid or its ester under standard Williamson ether synthesis conditions.
-
After the etherification is complete, deprotect the benzyl group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the final product.
-
3. Controlled Addition of the Alkylating Agent:
-
Principle: A slow, controlled addition of the 2-halopropanoic acid or its ester can help maintain a low concentration of the alkylating agent in the reaction mixture, thereby favoring mono-alkylation.
-
Protocol:
-
Set up the reaction with hydroquinone and the base in the reaction vessel.
-
Use a syringe pump or a dropping funnel to add the 2-halopropanoic acid solution dropwise over a prolonged period (e.g., 1-2 hours).
-
Maintain a constant reaction temperature throughout the addition.
-
| Hydroquinone: 2-Chloropropionic Acid Molar Ratio | Desired Mono-substituted Product (%) | Bis-substituted By-product (%) |
| 1:1 | ~60-70% | ~20-30% |
| 2:1 | ~80-85% | ~10-15% |
| 3:1 | ~90-95% | <5% |
Note: These are typical values and may vary depending on other reaction conditions.
Issue 2: My Final Product is Discolored (Pink, Brown, or Black)
Question: After workup, my isolated 2-(4-hydroxyphenoxy)propanoic acid is not a clean white solid but is instead colored. What is causing this, and how can I prevent it?
Answer: The discoloration is almost certainly due to the oxidation of hydroquinone or the resulting phenoxypropanoic acid.[2][3] Phenolic compounds, especially hydroquinone, are highly susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or elevated temperatures, leading to the formation of highly colored quinone-type by-products.
The presence of an oxidizing agent (typically atmospheric oxygen) in the reaction or workup steps is the primary cause of discoloration.
1. Inert Atmosphere:
-
Principle: Performing the reaction under an inert atmosphere minimizes the presence of oxygen.
-
Protocol:
-
Assemble your reaction glassware and purge it with an inert gas like nitrogen or argon for 10-15 minutes before adding your reagents.
-
Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a gas bubbler.
-
2. Use of a Reducing Agent:
-
Principle: A mild reducing agent can be added to the reaction mixture to quench any oxidizing species that may be present or form during the reaction.[2]
-
Protocol:
-
Add a small amount of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄), to the initial reaction mixture containing hydroquinone.
-
A typical loading would be 1-5 mol% relative to the hydroquinone.
-
3. Degassing of Solvents:
-
Principle: Solvents can contain dissolved oxygen, which can contribute to oxidation.
-
Protocol:
-
Before use, degas the reaction solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Caption: Simplified reaction scheme showing desired and side reaction pathways.
References
-
PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available from: [Link]
- Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
IP.com. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Prevent Cancer Now. FENOPROP B7-1.0 Background Information. Available from: [Link]
- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Google Patents. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
-
Britannica. 2,4,5-trichlorophenol | chemical compound. Available from: [Link]
- Google Patents. EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
AERU - University of Hertfordshire. Fenoprop. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Fenoprop. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 3. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPOPA Production in Beauveria bassiana
Prepared by the Senior Application Science Team
Welcome to the technical support center for the optimization of 2-(4-hydroxyphenyl)-3-phenylpropanoic acid (HPOPA) production using the entomopathogenic fungus Beauveria bassiana. This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation and bioprocessing of this key herbicide intermediate. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to navigate the complexities of secondary metabolite production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the culture and optimization of B. bassiana for HPOPA synthesis.
Strain and Inoculum Development
Q: Where can I source a reliable Beauveria bassiana strain for my research? A: High-quality, authenticated strains of B. bassiana can be obtained from reputable culture collections such as the ARS Collection of Entomopathogenic Fungal Cultures (ARSEF) or the American Type Culture Collection (ATCC).[1] It is also possible to isolate strains from commercial biopesticide products or infected insects found in the field.[1] For consistency, it is critical to establish and maintain pure parental stocks stored at -80°C in a cryoprotectant like 10% glycerol.[2]
Q: What is the best method for preparing the inoculum for a liquid fermentation batch? A: A two-stage inoculum preparation is standard. First, cultivate the strain on a solid medium like Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar with Yeast Extract (SDYA) for 1-2 weeks at 25°C to encourage robust sporulation.[1][2][3] Second, harvest the conidia by gently scraping the agar surface in a sterile solution of 0.02-0.05% Tween 80 to create a spore suspension.[2] This suspension is then used to inoculate a liquid seed culture, which is grown for 2-3 days before being transferred to the main production bioreactor.
Q: What is the optimal inoculum size for HPOPA production? A: The ideal inoculum size balances a short lag phase with avoiding nutrient depletion. For HPOPA production, an optimal inoculum size was found to be approximately 13.3% (v/v) of the final fermentation volume.[4] This ensures sufficient initial biomass to begin the production phase efficiently.
Media Composition and Nutrients
Q: Which carbon sources are most effective for HPOPA production? A: While B. bassiana can utilize a variety of carbon sources, glucose has been identified as the optimal choice for maximizing HPOPA titer.[4] Other sugars like fructose, maltose, and sorbitol also support comparable levels of production.[4] Interestingly, while fructose may yield maximum biomass, glucose specifically enhances the production of the target secondary metabolite, HPOPA.[4] This highlights a common principle in fermentation: conditions for optimal growth are not always the same as those for optimal secondary metabolite production.
Q: What type of nitrogen source should I use in my medium? A: Complex organic nitrogen sources are generally superior to inorganic ones for secondary metabolite production. Peptone has been shown to be a highly significant factor in HPOPA production.[4] Other studies on B. bassiana have found that casamino acids or cottonseed flour can also significantly boost the yield of blastospores and other metabolites.[2][5] When optimizing, it is crucial to consider the Carbon-to-Nitrogen (C:N) ratio, which was identified as approximately 22:4 in one study for maximizing spore production.[2]
Q: Are there any specific supplements that can enhance HPOPA yield? A: Yes, the addition of hydrogen peroxide (H₂O₂) has been shown to significantly improve HPOPA production.[4] This suggests that the biosynthetic pathway may involve a peroxidase enzyme.[4] One study found that an optimized H₂O₂ concentration of 1.08 g/L resulted in a 2.03-fold increase in HPOPA titer.[4] This represents a novel strategy for specifically enhancing the biosynthesis of hydroxy aromatics.
Fermentation Parameters
Q: What are the optimal pH and temperature for HPOPA production? A: Beauveria bassiana generally grows well at temperatures between 25-27°C.[2] Specifically for HPOPA production, the optimal temperature has been determined to be 28°C.[4] The optimal initial pH for spore production is around 5.2, while growth can be sustained in a range of 5 to 8.[2][6][7] For secondary metabolite production, maintaining the pH around 5.0 is a good starting point.[8]
Q: Should I use a static or agitated culture for HPOPA production? A: Static cultivation has been found to be more conducive to HPOPA production compared to agitated cultures.[4] The shear stress from agitation in a bioreactor can damage fungal hyphae, potentially inhibiting the synthesis of secondary metabolites. Static culture avoids this issue, leading to higher product titers.[4]
Q: If I must use an agitated culture, what aeration and agitation rates are recommended? A: Aeration and agitation are critical for supplying dissolved oxygen (DO) in submerged cultures.[9][10] The exact rates depend on the bioreactor geometry and culture rheology. A good starting point is an aeration rate of 1.0-2.0 volume of air per volume of medium per minute (vvm) and an agitation speed of 200-250 rpm.[2][8] The goal is to maintain a DO level above 20% saturation to prevent oxygen from becoming a limiting factor.[9]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during HPOPA production experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No HPOPA Yield | 1. Suboptimal Media: Incorrect C:N ratio, wrong carbon/nitrogen source. 2. Incorrect Physical Parameters: pH, temperature, or aeration outside the optimal range. 3. Strain Vigor: Repeated subculturing has led to reduced productivity. 4. Shear Stress: Agitation speed is too high, damaging mycelia.[4] | 1. Media Re-evaluation: Systematically test different carbon (glucose) and nitrogen (peptone) sources.[4] Verify the C:N ratio. 2. Parameter Optimization: Calibrate probes and verify that temperature is at 28°C and initial pH is ~5.2.[2][4] 3. Use Fresh Culture: Always start a new production run from a frozen parental stock to ensure genetic integrity.[1] 4. Switch to Static Culture: If possible, use static cultivation. If not, reduce agitation speed and consider adding shear-protective agents.[4] |
| Poor Biomass Growth | 1. Nutrient Limitation: Depletion of a key nutrient in the medium. 2. Inoculum Issues: Inoculum is too old, too small, or has low viability. 3. Contamination: Bacterial or yeast contamination is competing for nutrients. | 1. Analyze Media Components: Increase the concentration of the limiting nutrient (often carbon or nitrogen). Use a richer medium like Potato Dextrose Broth (PDB) or SDYA for initial growth phases.[1][11] 2. Optimize Inoculum: Ensure the spore suspension is fresh and viable. Use an optimal inoculum size of ~13% (v/v).[4] 3. Check Purity: Plate a sample of the broth on nutrient agar to check for bacteria. If contaminated, discard the culture and restart with a pure stock, ensuring aseptic technique.[1] |
| Culture Contamination | 1. Poor Aseptic Technique: Non-sterile transfers or equipment. 2. Contaminated Starting Material: The stock culture itself is contaminated. 3. Non-sterile Media: Incomplete sterilization during autoclaving. | 1. Review Procedures: Ensure all transfers are performed in a certified laminar flow hood. Sterilize all equipment and media thoroughly.[12] 2. Isolate a Pure Culture: Streak the stock onto a fresh PDA plate to isolate single colonies and establish a new, pure stock. Consider using PDA with antibiotics (gentamicin, chloramphenicol) to eliminate bacteria.[1] 3. Validate Sterilization: Use autoclave indicator tape and confirm that the cycle reaches 121°C for at least 20 minutes.[13] |
| Inconsistent Batch-to-Batch Results | 1. Inoculum Variability: Differences in spore age, concentration, or viability. 2. Media Preparation Errors: Slight variations in weighing components or final pH. 3. Uncontrolled Parameters: Fluctuations in incubator temperature or shaker speed. | 1. Standardize Inoculum: Use spores from plates of the same age. Always quantify spore concentration with a hemocytometer before inoculation.[14] 2. Use SOPs: Follow a strict Standard Operating Procedure for media preparation. Calibrate scales and pH meters regularly. 3. Monitor Equipment: Regularly check and log incubator/bioreactor parameters to ensure they are stable throughout the fermentation run. |
Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing low HPOPA yield.
Caption: Troubleshooting workflow for low HPOPA yield.
Section 3: Key Experimental Protocols
Protocol: Submerged Batch Fermentation for HPOPA Production
This protocol details the steps for a 1 L batch fermentation in a shake flask, based on optimized parameters.
Materials:
-
Pure culture of B. bassiana on a PDA plate (2 weeks old)
-
Sterile 2 L Erlenmeyer flask with foam stopper
-
Sterile deionized water
-
Glucose, Peptone, KH₂PO₄, MgSO₄·7H₂O
-
Sterile 0.05% Tween 80 solution
-
Incubator shaker
Procedure:
-
Media Preparation (per 1 L):
-
In a 2 L flask, dissolve the following in ~900 mL of deionized water:
-
Adjust the pH to 5.2 using 1M HCl or 1M NaOH.[2]
-
Add deionized water to a final volume of 1 L.
-
Seal the flask with a foam stopper and aluminum foil.
-
Autoclave at 121°C for 20 minutes and allow to cool completely.
-
-
Inoculum Preparation:
-
Aseptically add 10 mL of sterile 0.05% Tween 80 solution to the sporulated PDA plate.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Draw up the conidial suspension and transfer it to a sterile tube.
-
Determine the conidia concentration using a hemocytometer.
-
-
Inoculation:
-
Calculate the volume of conidial suspension needed to achieve a final concentration of 1 x 10⁷ conidia/mL in the 1 L fermentation medium.
-
Aseptically transfer the calculated volume of inoculum into the fermentation flask.
-
-
Incubation:
-
Process Monitoring (Optional but Recommended):
-
Aseptically withdraw a small sample every 24 hours to measure pH, biomass (dry cell weight), and HPOPA concentration via HPLC.
-
-
Harvesting:
-
After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
The supernatant (broth) contains the HPOPA and should be stored at 4°C for extraction and analysis.
-
Overall Experimental Workflow
The following diagram outlines the complete process from strain maintenance to final product analysis.
Caption: End-to-end workflow for HPOPA production.
References
-
Optimization of the Culture Medium of Beauveria bassiana and Spore Yield Using Response Surface Methodology. (2024). MDPI. [Link]
-
Optimization process for blastospore production of Beauveria bassiana isolates in poly ethylene glycol (peg) supplemented medium. (2013). International Journal of Current Microbiology and Applied Sciences. [http://www.ijcmas.com/vol-2-11/M.G.Kiruba, et al.pdf]([Link], et al.pdf)
-
Compatibility of Beauveria bassiana and a Plant Secondary Metabolite: A Novel Modeling Approach to Invade Host Defense for Effective Control of Oligonychus afrasiaticus (McGregor) on Date Palms. (n.d.). MDPI. [Link]
-
Conidia Production of Beauveria Bassiana in Solid Substrate Fermentation Using a Biphasic System. (2022). KnE Life Sciences. [Link]
-
Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies. (2020). Journal of Insect Science. [Link]
-
The secondary metabolites from Beauveria bassiana PQ2 inhibit the growth and spore germination of Gibberella moniliformis LIA. (2022). AMB Express. [Link]
-
Production of Blastospore of Entomopathogenic Beauveria bassiana in a Submerged Batch Culture. (n.d.). Mycobiology. [Link]
-
Production of dried Beauveria bassiana conidia in packed-column bioreactor using agro-industrial palm oil residues. (2023). Embrapa. [Link]
-
EFFECT OF DIFFERENT CARBON AND NITROGEN SOURCES ON SPORULATION OF BEAUVERIA BASSIANA ROMANIAN STRAINS. (2012). ResearchGate. [Link]
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supple. (n.d.). ResearchGate. [Link]
-
Effect of temperature and pH on growth and sporulation of both Local isolates of biological control fungi Metarhizium anisopliae and Beauveria bassiana. (n.d.). ResearchGate. [Link]
-
Screening of liquid media and fermentation of an endophytic Beauveria bassiana strain in a bioreactor. (2014). Annals of Microbiology. [Link]
-
Beauveria bassiana secondary metabolites: A review inside their production systems, biosynthesis, and bioactivities. (2020). ResearchGate. [Link]
-
EFFECT OF DIFFERENT CARBON AND NITROGEN SOURCES ON THE BIOMASS OF BEAUVERIA BASSIANA. (n.d.). International Journal of Advanced Research. [Link]
-
Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. (2023). Journal of King Saud University - Science. [Link]
-
How to combat Beauveria bassiana fungus infection in my tobacco culture?. (2015). ResearchGate. [Link]
-
Isolation and Evaluation of Indigenous Isolates of Beauveria bassiana and Synergistic Control of Spodoptera frugiperda with the Parasitoid Microplitis prodeniae. (n.d.). MDPI. [Link]
-
Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient. (2018). International Journal of Molecular Sciences. [Link]
-
Effect of temperature and pH on growth and sporulation of both Local isolates of biological control fungi Metarhizium anisopliae and Beauveria bassiana. (2019). Plant Archives. [Link]
-
Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores. (2024). Journal of Fungi. [Link]
Sources
- 1. Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Blastospore of Entomopathogenic Beauveria bassiana in a Submerged Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compatibility of Beauveria bassiana and a Plant Secondary Metabolite: A Novel Modeling Approach to Invade Host Defense for Effective Control of Oligonychus afrasiaticus (McGregor) on Date Palms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tjpsj.org [tjpsj.org]
- 8. The secondary metabolites from Beauveria bassiana PQ2 inhibit the growth and spore germination of Gibberella moniliformis LIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 10. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | KnE Open [kneopen.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Substrate and Product Tolerance in Microbial Synthesis of (S)-2-Hydroxypropiophenone (HPOPA)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the microbial synthesis of (S)-2-hydroxypropiophenone (HPOPA). The inherent toxicity of aromatic aldehyde substrates and the HPOPA product itself presents a significant bottleneck to achieving high titers and yields. This document provides a structured framework of frequently asked questions, in-depth troubleshooting guides, and validated protocols to diagnose and overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions to ground your experimental approach.
Q1: What are the primary sources of toxicity in the microbial synthesis of HPOPA?
A: The primary sources of toxicity are twofold: the substrate and the product.
-
Substrate Toxicity: Aromatic aldehydes, such as benzaldehyde, which serve as precursors, are well-documented chaotropic agents. They disrupt the integrity of microbial cell membranes, leading to increased fluidity, leakage of intracellular components, and dissipation of the proton motive force. This ultimately inhibits cell growth and metabolic activity.
-
Product Toxicity: The synthesized HPOPA, an α-hydroxyketone, also exerts toxic effects on the host cells, although often to a lesser degree than the aldehyde substrate. Accumulation of HPOPA in the cytoplasm can lead to feedback inhibition of the biosynthetic enzymes and contribute to overall cellular stress, capping the maximum achievable product titer.[1]
Q2: What are the main strategic pillars for enhancing tolerance in HPOPA production systems?
A: A successful strategy typically integrates two complementary approaches:
-
Process Engineering: This involves optimizing the fermentation environment to minimize the exposure of the microbial cells to toxic concentrations of substrates or products. Key techniques include fed-batch fermentation to control substrate levels and in situ product removal (ISPR) to continuously extract HPOPA from the culture medium.[][3][4]
-
Metabolic & Cellular Engineering: This focuses on modifying the microbial host itself to be inherently more robust. This can range from enhancing precursor supply and overexpression of key enzymes to more complex strategies like engineering global transcription factors that regulate the cell's general stress response, or evolving strains with higher tolerance through adaptive laboratory evolution (ALE).[5][6][7]
Q3: Which microbial hosts are preferred for HPOPA synthesis and why?
A: Escherichia coli and Pseudomonas putida are the most common chassis organisms.
-
Escherichia coli is favored for its rapid growth, well-understood genetics, and the vast array of available genetic tools, which facilitates rapid pathway construction and optimization.[8] However, its native tolerance to organic solvents and aromatic compounds is relatively low.
-
Pseudomonas putida is gaining prominence due to its intrinsic high tolerance to organic solvents and other chemical stressors.[1] Its robust metabolism makes it an excellent candidate for biotransformations involving toxic aromatic compounds.
Q4: How do I distinguish between substrate toxicity and product inhibition in my experiment?
A: A simple diagnostic experiment can help differentiate these effects. Run two parallel small-scale cultures with your engineered strain:
-
Culture A (Substrate Toxicity Test): Add the substrate (e.g., benzaldehyde) at your target production concentration to a culture of wild-type (non-producing) host cells. Monitor cell viability (OD600 and Colony Forming Units, CFUs). A sharp decline in viability points to severe substrate toxicity.
-
Culture B (Product Inhibition Test): Add the final product (HPOPA) at various concentrations to a growing culture of your engineered strain (without adding the substrate). A significant reduction in growth rate or cessation of growth at higher HPOPA concentrations indicates product inhibition.
Section 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address common experimental failures.
Problem 1: Cell Growth Arrests or Declines Sharply After Substrate Induction
-
Likely Cause: Acute substrate toxicity. A batch addition of the aromatic aldehyde substrate is likely exceeding the cell's tolerance threshold, causing rapid membrane damage and growth arrest.
-
Solutions & Scientific Rationale:
-
Implement a Fed-Batch Strategy: Instead of a single upfront addition, feed the substrate slowly and continuously into the bioreactor. The goal is to maintain the substrate concentration at a low, sub-inhibitory level where the rate of consumption by the cells is equal to or greater than the rate of addition.[][9][10] This prevents the accumulation of toxic compounds and prolongs the productive phase of the fermentation.[][9]
-
Strain Engineering for Aldehyde Tolerance: Engineer global transcription factors that control stress responses. For instance, deleting regulators like fadR (fatty acid metabolism) or marR (multiple antibiotic resistance) has been shown to increase organic solvent tolerance in E. coli.[11] These modifications can alter membrane composition and upregulate efflux pumps, making the cell intrinsically more resilient.
-
Adaptive Laboratory Evolution (ALE): Systematically culture your strain in gradually increasing concentrations of the substrate over many generations. This process selects for spontaneous mutants with enhanced tolerance. Isolate the most robust clones and use them for production.
-
Diagram: Conceptual Comparison of Batch vs. Fed-Batch Fermentation
This diagram illustrates how a fed-batch strategy maintains substrate concentration below the toxic threshold, enabling sustained cell growth and production, in contrast to the growth inhibition seen in a batch process.
Caption: Fed-batch vs. Batch fermentation workflow for toxic substrates.
Problem 2: HPOPA Production Plateaus Early Despite High Cell Density
-
Likely Cause: Product inhibition or feedback inhibition. The accumulation of HPOPA in the bioreactor is either toxic to the cells, inhibiting their metabolic function, or it is allosterically inhibiting the enzymes in the biosynthetic pathway.
-
Solutions & Scientific Rationale:
-
Implement In Situ Product Removal (ISPR): This strategy involves continuously removing the product from the fermentation broth as it is formed, keeping its concentration below the inhibitory threshold.[3][12]
-
Two-Phase Liquid-Liquid Extraction: Introduce a biocompatible organic solvent (e.g., dodecane, oleyl alcohol) into the bioreactor. HPOPA, being more hydrophobic than the growth medium, will preferentially partition into the organic phase, which can be separated and processed later.
-
Adsorption: Use resins with high affinity for aromatic compounds in an external loop to bind and remove HPOPA from the cell-free supernatant.[13][14]
-
-
Engineer Efflux Pumps: Overexpress native or heterologous membrane transporters (efflux pumps) that can actively export HPOPA out of the cell. This reduces the intracellular concentration of the product, alleviating its toxic effects and potential feedback inhibition.
-
Problem 3: Low Specific Productivity (Low HPOPA produced per cell per hour)
-
Likely Cause: Insufficient precursor supply or a rate-limiting enzymatic step. The cell's central metabolism may not be providing enough of the necessary building blocks (e.g., chorismate, pyruvate), or one of the enzymes in your engineered pathway is slow or inefficient.[6][15]
-
Solutions & Scientific Rationale:
-
Enhance Precursor Supply: Engineer the central carbon metabolism to channel more flux towards the HPOPA pathway precursors. For aromatic compounds derived from the shikimate pathway, this often involves overexpressing feedback-resistant versions of key enzymes like DAHP synthase (aroGfbr).[15][16][17]
-
Enzyme Engineering & Promoter Tuning:
-
Use protein engineering (e.g., directed evolution) to improve the catalytic efficiency (kcat/KM) of the rate-limiting enzyme in your pathway.[16]
-
Use a library of promoters with varying strengths to express the pathway enzymes. This allows you to balance the expression levels, avoiding the accumulation of toxic intermediates and reducing the metabolic burden on the host.[18]
-
-
Diagram: Troubleshooting Workflow for Low HPOPA Titer
This flowchart guides the researcher from the initial observation of low yield through a logical sequence of diagnostic steps and corrective actions.
Caption: Troubleshooting workflow for low HPOPA production.
Section 3: Key Methodologies & Protocols
Protocol 3.1: Establishing a Fed-Batch Feeding Strategy
Objective: To maintain a sub-toxic concentration of the aromatic substrate during fermentation.
Methodology:
-
Determine the Inhibitory Concentration: Perform shake flask experiments with varying initial batch concentrations of the substrate (e.g., 0.5, 1, 2, 5, 10 g/L). Identify the concentration at which cell growth is significantly inhibited. Your target fed-batch concentration should be well below this level.
-
Prepare Feed Medium: Prepare a highly concentrated solution of the substrate in a suitable solvent or as a pure liquid.
-
Initial Batch Phase: Start the fermentation in a batch mode with all nutrients except the toxic substrate. Allow the cells to grow to a healthy density (e.g., mid-to-late exponential phase).
-
Initiate Feeding: Begin the continuous feed of the substrate solution using a precision pump. A common starting point for the feed rate (F) can be calculated based on a desired specific growth rate (μ) and the substrate yield coefficient (YX/S):
-
F = (μ * X * V) / (Sf * YX/S)
-
Where X is cell concentration, V is volume, and Sf is substrate concentration in the feed.
-
-
Monitoring and Adjustment: Monitor the residual substrate concentration in the bioreactor using HPLC. If the substrate begins to accumulate, decrease the feed rate. If it is completely depleted, you may cautiously increase the rate. Also, monitor dissolved oxygen (DO); a sharp increase in DO can indicate that the cells have stopped metabolizing the substrate, signaling a potential toxicity issue.
Protocol 3.2: Implementing a Two-Phase (Aqueous-Organic) Fermentation
Objective: To continuously remove HPOPA from the aqueous phase to prevent product inhibition.
Methodology:
-
Solvent Selection: Choose a biocompatible, immiscible organic solvent. Key properties are: high partition coefficient (logP) for HPOPA, low toxicity to the host strain, and different density from the aqueous phase for easy separation. Dodecane is a common choice.
-
Biocompatibility Test: Grow your production strain in standard medium containing 10-20% (v/v) of the selected solvent. Ensure that the solvent does not significantly impair cell growth or viability.
-
Setup: Add the sterile organic solvent to the bioreactor to constitute 10-20% of the total volume, either before inoculation or after an initial cell growth phase.
-
Fermentation: Run the fermentation as usual. Ensure adequate agitation to maintain a good dispersion of the organic phase within the aqueous phase, creating a large interfacial area for mass transfer of HPOPA.
-
Harvesting: At the end of the run, stop agitation and allow the two phases to separate. The HPOPA will be concentrated in the upper organic layer, which can be decanted or siphoned off for subsequent purification.
Section 4: Data Summary Tables
Table 1: Comparative Tolerance Engineering Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Fed-Batch Fermentation | Maintain low, sub-toxic substrate levels.[][9] | Simple to implement, highly effective for substrate toxicity.[] | Requires precise control and monitoring; does not address product inhibition. |
| In Situ Product Removal (ISPR) | Continuously remove product from the culture.[3][12] | Directly addresses product inhibition, can dramatically increase final titers.[4] | Can be complex to set up; potential for solvent toxicity or resin fouling.[12] |
| Global Regulator Engineering | Modify master switches of cell stress response.[19][20][21] | Can confer broad tolerance to multiple stressors. | Effects can be unpredictable; may negatively impact growth or other pathways. |
| Adaptive Lab Evolution (ALE) | Use selective pressure to evolve tolerant strains. | Does not require prior genetic knowledge; can yield highly robust phenotypes. | Time-consuming; mutations may be unstable or lead to undesirable trade-offs. |
References
- Lim, H. C., & Hennigan, P. (2013). Fed-Batch Cultures: Principles and Applications of Optimal Control. Cambridge University Press.
- Lopes, M., et al. (2020). In situ product recovery (ISPR) techniques aiming to obtain biotechnological products: a glance to current knowledge. Biotechnology and Applied Biochemistry.
- Straathof, A. J., et al. (2002). In situ product recovery (ISPR) by crystallization: basic principles, design, and potential applications in whole-cell biocatalysis. Journal of Biotechnology, 99(2), 93-107.
- Sass, F., et al. (2020). Co-cultures with integrated in situ product removal for lactate-based propionic acid production. AMB Express, 10(1), 31.
- Chong, H. Q., et al. (2012). Enhancing E. coli Tolerance towards Oxidative Stress via Engineering Its Global Regulator cAMP Receptor Protein (CRP). PLoS ONE, 7(12), e51179.
- Wang, P., et al. (2015). Novel in situ product removal technique for simultaneous production of propionic acid and vitamin B12 by expanded bed adsorption bioreactor. Journal of Chemical Technology & Biotechnology, 90(11), 2056-2063.
- Lu, X., et al. (2016). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science, 7, 1647.
- Sun, L., et al. (2023). Microbial engineering for monocyclic aromatic compounds production. World Journal of Microbiology and Biotechnology, 39(12), 313.
-
Wikipedia. (n.d.). Fed-batch culture. Retrieved from [Link]
- Wang, P., et al. (2015). Novel in situ product removal technique for simultaneous production of propionic acid and vitamin B12 by expanded bed adsorption bioreactor. Request PDF.
- Lim, H. C., & Hennigan, P. (2013). Introduction to Fed-Batch Cultures. In Fed-Batch Cultures (pp. 1-26). Cambridge University Press.
- Lu, X., et al. (2016). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science, 7, 1647.
-
Profermenter. (n.d.). Fed Batch Fermentation: Optimising Substrates for Success. Retrieved from [Link]
- Xing, X., et al. (2018). Engineered global regulator H-NS improves the acid tolerance of E. coli. Biotechnology for Biofuels, 11, 23.
- Dias, A. C., et al. (2020). Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges. Frontiers in Bioengineering and Biotechnology, 8, 112.
- Kordesedehi, R., et al. (2024). Enhanced chaotrope tolerance and (S)‐2‐hydroxypropiophenone production by recombinant Pseudomonas putida engineered with Pprl from Deinococcus radiodurans. Microbial Biotechnology, 17(3), e14445.
- Lee, S. Y., et al. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Biotechnology and Bioengineering, 116(8), 1848-1870.
- Venayak, N., et al. (2015). Dynamic metabolic engineering: New strategies for developing responsive cell factories. Biotechnology Journal, 10(9), 1369-1377.
- Fina, B., et al. (2022). Combining Metabolic Engineering and Multiplexed Screening Methods for 3-Hydroxyprionic Acid Production in Pichia pastoris.
- Li, S., et al. (2021). Biosynthesis and metabolic engineering of 1-hydroxyphenazine in Pseudomonas chlororaphis H18. Microbial Cell Factories, 20(1), 246.
- Sato, T., et al. (2013). Microbial monomers custom-synthesized to build true bio-derived aromatic polymers. Metabolic Engineering, 19, 52-59.
- Gutes, M., et al. (2023). Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. Journal of Microbiological Methods, 206, 106679.
- Noda, S., & Kondo, A. (2017). Microbial production of aromatic compounds and synthesis of high-performance bioplastics. Bioscience, Biotechnology, and Biochemistry, 81(12), 2249-2256.
- Dias, A. C., et al. (2017). Exploring the Microbial Production of Aromatic Fine Chemicals to Overcome the Barriers of Traditional Methods. Advances in Applied Science Research, 8(1), 94-109.
- Li, Y., et al. (2017). Engineering microbial cell factories for the production of plant natural products: from design principles to industrial-scale production. Microbial Cell Factories, 16(1), 114.
- Li, M., & Pfeifer, B. A. (2014). Engineered Biosynthesis of Natural Products in Heterologous Hosts. Journal of Biomedicine and Biotechnology, 2014, 291354.
- Iyoda, S., & Watanabe, H. (2005). H-NS controls metabolism and stress tolerance in Escherichia coli O157:H7 that influence mouse passage. BMC Microbiology, 5, 21.
- Chen, S., et al. (2022). Engineering synthetic acid stress-tolerance modules improve growth robustness and lysine productivity of industrial Escherichia coli in fermentation at low pH. Microbial Cell Factories, 21(1), 71.
- Lee, J. Y., et al. (2016). Increase of organic solvent tolerance of Escherichia coli by the deletion of two regulator genes, fadR and marR. Applied Microbiology and Biotechnology, 100(11), 5067-5076.
- Ghiffary, M. R., et al. (2019). Metabolic Engineering Strategies for the Enhanced Microalgal Production of Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs). Biotechnology Journal, 14(6), e1900043.
- Royce, L. A., et al. (2013). Organic acid toxicity, tolerance, and production in Escherichia coli biorefining applications. Plastic and Reconstructive Surgery, 131(5), 794e-802e.
- Chen, Z., et al. (2024). Engineering Useful Microbial Species for Pharmaceutical Applications. International Journal of Molecular Sciences, 25(3), 1775.
- Fiedler, H. P., et al. (2008). Impact of cyanogen iodide in killing of Escherichia coli by the lactoperoxidase-hydrogen peroxide-(pseudo)halide system. Journal of Applied Microbiology, 104(6), 1723-1731.
- Wang, S., et al. (2021). Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3. Frontiers in Bioengineering and Biotechnology, 8, 618512.
- Kilstrup, M., et al. (1990). Mechanism of adenine toxicity in Escherichia coli. Journal of Bacteriology, 172(7), 3765-3771.
- Li, C., et al. (2024). The Effects and Toxicity of Different Pyrene Concentrations on Escherichia coli Using Transcriptomic Analysis. International Journal of Molecular Sciences, 25(3), 1888.
- Silva, S. N., et al. (2010). Glycerol as substrate for the production of biosurfactant by Pseudomonas aeruginosa UCP0992. Bioresource Technology, 101(22), 8943-8949.
Sources
- 1. Enhanced chaotrope tolerance and (S)‐2‐hydroxypropiophenone production by recombinant Pseudomonas putida engineered with Pprl from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In situ product recovery (ISPR) by crystallization: basic principles, design, and potential applications in whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial engineering for monocyclic aromatic compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering microbial cell factories for the production of plant natural products: from design principles to industrial-scale production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 10. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 11. Increase of organic solvent tolerance of Escherichia coli by the deletion of two regulator genes, fadR and marR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-cultures with integrated in situ product removal for lactate-based propionic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel in situ product removal technique for simultaneous production of propionic acid and vitamin B12 by expanded bed adsorption bioreactor. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges [frontiersin.org]
- 16. Biosynthesis and metabolic engineering of 1-hydroxyphenazine in Pseudomonas chlororaphis H18 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3 [frontiersin.org]
- 18. Dynamic metabolic engineering: New strategies for developing responsive cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing E. coli Tolerance towards Oxidative Stress via Engineering Its Global Regulator cAMP Receptor Protein (CRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. H-NS controls metabolism and stress tolerance in Escherichia coli O157:H7 that influence mouse passage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 2-(4-Hydroxyphenoxy)propanoic Acid Quantification
Welcome to the technical support center dedicated to the robust quantification of 2-(4-Hydroxyphenoxy)propanoic acid (HPPA). As a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides and a metabolite of interest, its accurate measurement in complex matrices like plasma, urine, and tissue homogenates is critical.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during method development, validation, and sample analysis.
The inherent characteristics of HPPA—a polar carboxylic acid with a phenolic hydroxyl group—present specific analytical hurdles, including matrix effects, poor chromatographic retention in certain conditions, and the need for careful sample preparation to achieve desired sensitivity and accuracy. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to generate high-quality, reproducible data.
Troubleshooting Guide
This section addresses specific, common issues encountered during the quantification of 2-(4-Hydroxyphenoxy)propanoic acid. Each problem is presented with probable causes and actionable solutions, grounded in established analytical principles.
Issue 1: Low or No Analyte Recovery After Sample Preparation
You're experiencing a significantly lower signal for your analyte in extracted samples compared to a pure standard solution.
-
Probable Cause 1: Inefficient Extraction from the Matrix. The polarity of HPPA requires careful selection of extraction solvents and pH conditions. In Liquid-Liquid Extraction (LLE), if the pH of the aqueous phase is above the pKa of the carboxylic acid group (~3-4), the analyte will be ionized and remain in the aqueous phase, leading to poor extraction into an organic solvent.
-
Solution: For LLE, acidify the sample to a pH of ~2 using a non-interfering acid (e.g., formic or phosphoric acid) before extracting with a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This protonates the carboxylic acid, making the molecule less polar and more amenable to extraction.
-
-
Probable Cause 2: Inappropriate Solid Phase Extraction (SPE) Sorbent or Protocol. Using a standard non-polar sorbent (like C18) without optimizing the loading and washing conditions can lead to analyte breakthrough or premature elution.
-
Solution:
-
Sorbent Choice: A reversed-phase sorbent (e.g., C18) is a good starting point. However, for enhanced selectivity, consider a mixed-mode sorbent that combines reversed-phase characteristics with anion exchange capabilities (to interact with the ionized carboxylic acid).
-
Protocol Optimization: Ensure the sample is acidified before loading onto a reversed-phase cartridge to maximize retention. The wash steps are critical; use a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences without eluting the HPPA. Elution should be performed with a strong organic solvent, potentially with a small amount of base (e.g., ammonia) if a mixed-mode anion exchange sorbent is used, to neutralize the ionic interaction. The five key steps in SPE are conditioning, equilibrating, loading, washing, and eluting.[3]
-
-
-
Probable Cause 3: Analyte Degradation. The phenolic group in HPPA can be susceptible to oxidation, especially in samples that are not handled or stored correctly.
Issue 2: High Variability in Results (Poor Precision)
You're observing a high Relative Standard Deviation (%RSD) between replicate samples or Quality Controls (QCs).
-
Probable Cause 1: Matrix Effects in LC-MS/MS. This is one of the most significant challenges in bioanalysis. Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of HPPA in the mass spectrometer source, leading to inconsistent results.[6][7][8]
-
Solution:
-
Internal Standard (IS): The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-HPPA or D₄-HPPA). The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification.[8]
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a more rigorous SPE or LLE protocol to better separate the analyte from matrix components.
-
Chromatographic Separation: Modify your HPLC/UPLC gradient to better resolve HPPA from the regions where most matrix components elute (typically very early in the run).
-
Dilution: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of interfering components.[6][9]
-
-
-
Probable Cause 2: Inconsistent Sample Processing. Minor variations in manual extraction steps, especially in evaporation and reconstitution volumes, can introduce significant error.
-
Solution: Automate liquid handling steps where possible. When performing solvent evaporation, ensure samples are not dried for an excessive amount of time or at too high a temperature. Use a precise and consistent volume for reconstitution and ensure the extract is thoroughly vortexed to redissolve the analyte completely.
-
Issue 3: Poor Peak Shape in HPLC (Tailing, Broadening)
The chromatographic peak for HPPA is asymmetric or wider than expected, compromising resolution and integration.
-
Probable Cause 1: Secondary Interactions with the Stationary Phase. The polar functional groups of HPPA can have secondary interactions with residual silanols on the silica-based C18 column, causing peak tailing.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid). This suppresses the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing undesirable ionic interactions.
-
Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to reduce secondary interactions with polar analytes.
-
-
-
Probable Cause 2: Mismatch between Reconstitution Solvent and Mobile Phase. If the sample is reconstituted in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause the analyte to move through the top of the column in a diffuse band, resulting in a broad peak.
-
Solution: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions of your chromatographic run.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for HPPA quantification: HPLC-UV, LC-MS/MS, or GC-MS?
A1: The choice depends on the required sensitivity, selectivity, and the complexity of the matrix.
-
HPLC-UV: This is a robust and cost-effective technique suitable for applications where analyte concentrations are relatively high (e.g., in the µg/mL range). A UV detector set to around 220 nm provides good sensitivity for the phenyl ring.[10] However, it may lack the selectivity needed for very complex matrices, where co-eluting compounds could interfere.
-
LC-MS/MS: This is the gold standard for quantifying low levels of small molecules in complex biological matrices (ng/mL to pg/mL range).[4][11] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interferences and provides definitive identification, making it the preferred method for pharmacokinetic and clinical studies.
-
GC-MS: This technique is less common for this analyte because HPPA is not sufficiently volatile or thermally stable for direct analysis. It requires a derivatization step (e.g., silylation) to block the polar -OH and -COOH groups, which adds complexity to the sample preparation.[12][13] However, for matrices where GC is the preferred platform, derivatization can yield excellent sensitivity and resolution.
Q2: What are the essential parameters to assess during bioanalytical method validation?
A2: According to regulatory bodies like the U.S. Food and Drug Administration (FDA), a full validation for a bioanalytical method should include the assessment of:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14][15]
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels over several days.[16]
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[6]
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[14]
| Validation Parameter | Typical Acceptance Criteria (FDA M10 Guidance)[14] |
| Precision (RSD%) | ≤15% for QC samples (≤20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal for QC samples (±20% at LLOQ) |
| Calibration Curve (r²) | ≥0.99 is generally expected |
| Analyte Recovery | Should be consistent, precise, and reproducible |
| Matrix Effect | The CV of the matrix factor should be ≤15% |
| Stability | Analyte concentration should be within ±15% of the baseline |
Q3: How should I prepare calibration standards and quality control (QC) samples for bioanalysis?
A3: Calibration standards and QCs must be prepared in the same biological matrix as the unknown samples to accurately reflect the extraction efficiency and matrix effects.
-
Stock Solutions: Prepare a primary stock solution of HPPA in a suitable organic solvent (e.g., methanol).
-
Spiking Solutions: Create a series of working standard solutions by diluting the stock solution.
-
Calibration Standards: Spike a known volume of the appropriate working solutions into blank matrix (e.g., control human plasma) to create a calibration curve with at least 6-8 non-zero points spanning the expected concentration range.
-
Quality Controls (QCs): Prepare QCs by spiking blank matrix at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC. These should be prepared from a separate stock solution weighing to ensure accuracy.
Experimental Protocols & Workflows
Workflow for HPPA Quantification in Complex Matrices
The following diagram outlines a typical workflow for the analysis of 2-(4-Hydroxyphenoxy)propanoic acid.
Caption: General workflow for HPPA analysis.
Protocol 1: Quantification of HPPA in Human Plasma by LC-MS/MS
This protocol uses Solid Phase Extraction for robust cleanup, providing high sensitivity and selectivity.
1. Sample Preparation (SPE)
-
Thaw human plasma samples and internal standard (IS) working solution on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1 µg/mL SIL-HPPA). Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water. Vortex to mix. This step acidifies the sample and precipitates some proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% formic acid in water. Do not let the sorbent bed go dry.
-
Load the supernatant from step 4 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.
-
Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to initial |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (HPPA) | m/z 181.1 -> 121.1 (Example - must be optimized) |
| MRM Transition (IS) | m/z 187.1 -> 127.1 (Example for ¹³C₆-HPPA) |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common analytical issues.
Caption: Decision tree for troubleshooting analytical results.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001).
- González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
-
CABI Digital Library. Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. [Link]
-
Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Regis Technologies. 2-(4-Hydroxy-Phenoxy) Propionic Acid. [Link]
- Zhang, X., et al. (2020). 2-(4-Hydroxyphenoxy)
-
Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]
- Lin, Y.-C., et al. (2022). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. MDPI.
-
ResearchGate. What the steps should be taken when primary detecting of phenolic compounds?[Link]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC.
- Di Gangi, I. M., et al. (2015). Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples. PMC.
-
PubMed. (2024). Evaluation of biochemical assays and optimization of LC-MS-MS analysis for the detection of synthetic urine. [Link]
-
Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. [Link]
-
PubMed Central (PMC). Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome. [Link]
-
MDPI. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubMed. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. [Link]
-
PubChem. CID 171035665 | C27H30O9. [Link]
-
Symbiosis Online Publishing. Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. [Link]
-
NIH. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
ResearchGate. (2010). Derivatization Methods in GC and GC/MS. [Link]
-
YouTube. (2018). Solid Phase Extraction (SPE) Tutorial. [Link]
Sources
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 2-(4-Hydroxyphenoxy)propanoic Acid
Welcome to the technical support center for the bioanalysis of 2-(4-hydroxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge in liquid chromatography-mass spectrometry (LC-MS): the matrix effect. Accurate quantification of 2-(4-hydroxyphenoxy)propanoic acid, a key metabolite of several herbicides and a potential pharmaceutical intermediate, is paramount.[1][2][3][4] However, complex biological matrices can significantly compromise data quality.
This document provides a series of frequently asked questions (FAQs) for foundational knowledge, followed by detailed troubleshooting guides for specific experimental issues. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding 2-(4-hydroxyphenoxy)propanoic acid and the nature of matrix effects in LC-MS analysis.
Q1: What is 2-(4-hydroxyphenoxy)propanoic acid and why is its accurate quantification important?
2-(4-hydroxyphenoxy)propanoic acid (Molecular Formula: C₉H₁₀O₄, Molecular Weight: ~182.17 g/mol ) is a phenolic acid.[1][2] It is recognized as an environmental transformation product of several widely used herbicides, such as Fluazifop-P-butyl and Quizalofop-P-ethyl.[2] Its accurate measurement in biological and environmental samples is crucial for toxicokinetic studies, exposure assessment, and ensuring regulatory compliance.
Q2: What are "matrix effects" in LC-MS analysis?
The "matrix" refers to all components in a sample other than the analyte of interest.[5] In bioanalysis, this includes salts, lipids, proteins, and metabolites from matrices like plasma, urine, or tissue. Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency caused by these co-eluting components.[5][6][7] This interference directly impacts the accuracy, precision, and sensitivity of the quantitative results.[6]
Q3: Why is 2-(4-hydroxyphenoxy)propanoic acid particularly susceptible to matrix effects?
As a polar, ionizable molecule containing both a carboxylic acid and a phenolic hydroxyl group, 2-(4-hydroxyphenoxy)propanoic acid is typically analyzed using Electrospray Ionization (ESI) in negative ion mode.[1][8] ESI is particularly prone to matrix effects because co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or alter the droplet's physical properties, hindering efficient ion formation.[9][10] Phospholipids from plasma samples are notorious for causing ion suppression in the retention regions typical for moderately polar analytes like this one.
Q4: How can I determine if my analysis is being impacted by matrix effects?
The most direct way is to perform a quantitative assessment. This involves comparing the peak response of an analyte in a neat solution (pure solvent) to its response when spiked into a blank matrix extract (a processed sample from a matrix that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[5][7] Inconsistent results, poor reproducibility between sample lots, and failing quality control (QC) checks are also strong indicators.[7] The formal procedure for this is detailed in Protocol 1 .
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues encountered during method development and sample analysis.
Issue 1: Low or Inconsistent Signal Intensity for the Analyte
-
Primary Suspected Cause: Ion Suppression. This is the most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the target analyte.[5][9]
-
Systematic Troubleshooting Steps:
-
Confirm and Quantify the Suppression: Before making changes, confirm that ion suppression is the root cause. Use the Post-Extraction Spike experiment detailed in Protocol 1 . A Matrix Factor (MF) value significantly less than 1.0 indicates suppression.
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[5][11] If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, consider upgrading your cleanup strategy.
-
| Technique | Selectivity | Effectiveness in Removing Phospholipids | Throughput | Recommendation |
| Protein Precipitation (PPT) | Low | Poor | High | Prone to matrix effects; use only for screening or if validated with a SIL-IS.[11] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Can be optimized by adjusting pH to selectively extract the acidic analyte away from neutral interferences like lipids.[11] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Moderate | Highly recommended. Mixed-mode or phospholipid removal plates can provide exceptionally clean extracts.[5][12] See Protocol 2 . |
Issue 2: Poor Assay Precision and Accuracy (Failing QC Checks Across a Batch)
-
Primary Suspected Cause: Variable matrix effects between individual samples or different lots of matrix.
-
Systematic Troubleshooting Steps:
-
Conduct a Formal Matrix Effect Assessment: As per regulatory guidelines like the ICH M10, you must evaluate the matrix effect across multiple sources (at least 6 different lots) of your biological matrix.[7][13][14] This will determine if the variability is inherent to the matrix itself.
-
Mandate the Use of a Stable Isotope Labeled (SIL) Internal Standard: This is the most critical solution for inter-sample variability. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way in every sample, ensuring the analyte/IS ratio remains constant and accurate quantification is achieved.[15][16] Using ¹³C or ¹⁵N isotopes is often preferable to deuterium (²H) to avoid potential chromatographic separation between the analyte and the IS (isotopic effect).[12][15]
-
Ensure Use of Matrix-Matched Calibrators: Your calibration standards and QCs must be prepared in the same biological matrix as your unknown samples.[5] This is a fundamental requirement of bioanalysis to compensate for consistent matrix effects, but it cannot correct for variability between individual samples as effectively as a SIL-IS.
-
Issue 3: Analyte Peak Tailing or Broadening
-
Primary Suspected Cause: On-column interactions with residual matrix components or with active sites in the LC flow path.
-
Systematic Troubleshooting Steps:
-
Optimize Mobile Phase pH: 2-(4-hydroxyphenoxy)propanoic acid has acidic protons. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the carboxylic acid protonated, which generally results in better peak shape on reversed-phase columns.
-
Improve Sample Cleanup: Poor peak shape can result from the accumulation of matrix components on the column frit or head. Re-evaluate your sample preparation method (see Issue 1, Step 2 ) to produce a cleaner extract.
-
Consider Potential Metal Interactions: Some acidic or chelating compounds can interact with the stainless steel components of standard HPLC columns and systems, leading to peak tailing and signal loss.[17] If peak shape does not improve with other optimizations, testing a metal-free or PEEK-lined column and system components may be beneficial.[17]
-
Section 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantification of matrix effects as recommended by regulatory bodies.[14][18][19]
Methodology:
-
Prepare Solution A (Neat Solution): Prepare a standard of 2-(4-hydroxyphenoxy)propanoic acid in the final mobile phase composition (or a suitable reconstitution solvent) at a known concentration (e.g., a mid-QC level).
-
Prepare Solution B (Post-Spike Sample): a. Select at least six different lots of blank biological matrix (e.g., human plasma). b. Process these blank samples using your complete sample preparation procedure (e.g., PPT, LLE, or SPE). c. After the final evaporation step, reconstitute the dried extract with Solution A. The final concentration of the analyte should be identical to that in Solution A.
-
Analysis: Inject both Solution A and Solution B onto the LC-MS system and record the analyte peak areas.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each matrix lot using the following formula: MF = (Peak Area in Solution B) / (Peak Area in Solution A)
-
Internal Standard (IS) Normalized MF: If using a SIL-IS, calculate the IS-normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Solution B) / (Analyte/IS Peak Area Ratio in Solution A)
-
Interpretation:
-
An MF = 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
According to ICH M10 guidelines, the precision (Coefficient of Variation, CV%) of the IS-normalized MF across the different matrix lots should not exceed 15%.[13][20][21]
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol provides a starting point for developing a robust SPE method to clean up plasma samples for the analysis of 2-(4-hydroxyphenoxy)propanoic acid. A mixed-mode anion exchange polymer is recommended.
Methodology:
-
Sample Pre-treatment: Thaw plasma samples and vortex. Centrifuge to pellet any particulates. Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This step acidifies the sample to ensure the analyte is in its neutral form for retention on a reversed-phase sorbent and helps precipitate proteins.
-
SPE Column Conditioning: Condition the SPE cartridge (e.g., Mixed-Mode Strong Anion Exchange, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: a. Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes salts and other highly polar matrix components. b. Wash 2 (Non-Polar Interference Removal): Wash the cartridge with 1 mL of 20% methanol in water. This removes less polar interferences while retaining the analyte.
-
Elution: Elute the analyte from the cartridge with 1 mL of 5% formic acid in methanol. The acidic and organic nature of this solvent will disrupt both the reversed-phase and ion-exchange interactions, releasing the analyte.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex, and inject into the LC-MS system.
Section 4: Visualization & Workflows
Visual aids to guide the decision-making process and experimental execution.
Caption: A decision-making workflow for troubleshooting matrix effects.
Caption: A flowchart of the Solid-Phase Extraction (SPE) protocol.
References
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available from: [Link]
-
Matuszewski, B. K. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
Jain, R., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Bempah, C. K., & Krska, R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Kymos. ICH M10 guideline: validation of bioanalytical methods. Available from: [Link]
-
GenTech Scientific. Stable Isotope Labeled Internal Standards: Selection and Proper Use. Available from: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
-
Celerion. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available from: [Link]
-
Bowman, D. T., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available from: [Link]
-
Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Ji, A., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available from: [Link]
-
LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. Available from: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
-
Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. Available from: [Link]
-
Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available from: [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]
-
Marrubini, G., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available from: [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101182, 2-(4-Hydroxy-phenoxy)-propionic acid. Available from: [Link]
-
Chemsrc. (R)-2-(4-Hydroxyphenoxy)propanoic acid. Available from: [Link]
-
Electronic Chemical. R-(+)-2-(4-Hydroxyphenoxy) Propionic Acid. Available from: [Link]
-
Cacciola, F., et al. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Separation Science. Available from: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Molecules. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]
-
ResearchGate. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Available from: [Link]
-
protocols.io. (2021). Targeted analysis of phenolic compounds by LC-MS. Available from: [Link]
-
ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]
-
SIELC Technologies. (2018). Hydroxyphenoxy propionic acid. Available from: [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Available from: [Link]
-
Regis Technologies. 2-(4-Hydroxy-Phenoxy) Propionic Acid. Available from: [Link]
-
Semantic Scholar. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Available from: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2011). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Available from: [Link]
-
Al-Asmari, A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available from: [Link]
Sources
- 1. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. providiongroup.com [providiongroup.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 14. worldwide.com [worldwide.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. fda.gov [fda.gov]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Technical Support Center: Optimizing the Enzymatic Resolution of (R,S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (HPOPA)
Welcome to the technical support center for the enzymatic resolution of HPOPA. This guide is designed for researchers, scientists, and professionals in drug development who are working to efficiently resolve this chiral carboxylic acid. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work. The advice provided is grounded in established principles of biocatalysis and practical, field-proven insights.
Introduction to HPOPA Resolution
(R,S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (HPOPA) is a valuable chiral building block. As with many chiral compounds, often only one enantiomer possesses the desired biological activity, making efficient separation of the racemate a critical step in pharmaceutical synthesis. Enzymatic kinetic resolution, particularly through lipase-catalyzed enantioselective esterification, is a powerful and environmentally friendly method for this purpose.[1][2] Lipases, such as those from Candida rugosa and Candida antarctica, are frequently employed due to their stereoselectivity and stability in organic solvents.[3][4]
This guide will help you navigate the complexities of this process, from optimizing reaction conditions to troubleshooting unexpected results.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low Conversion Rate (<50%)
Q: My reaction has stalled, or the conversion of racemic HPOPA to its ester is significantly below the theoretical maximum of 50%. What are the likely causes and how can I fix this?
A: A low conversion rate is a common hurdle and can stem from several factors. Let's break down the potential causes and solutions in a logical workflow.
Caption: Troubleshooting workflow for low conversion rates.
Detailed Explanation:
-
Enzyme Inactivation: Lipases can lose activity due to improper storage, repeated freeze-thaw cycles, or exposure to denaturing conditions.[5][6] Always start by confirming the activity of your enzyme batch using a standard assay, such as the hydrolysis of p-nitrophenyl palmitate (p-NPP).
-
Substrate and Product Inhibition:
-
Substrate Inhibition: High concentrations of the HPOPA or the acyl donor (alcohol) can sometimes inhibit the enzyme.[7] This occurs when multiple substrate molecules bind to the enzyme, leading to a non-productive complex. Try running the reaction at a lower initial substrate concentration.
-
Product Inhibition: The accumulation of products, particularly the fatty acid in hydrolysis reactions, can be inhibitory.[8][9] In esterification, the production of water can also shift the equilibrium back towards the reactants. The use of molecular sieves to remove water as it is formed can drive the reaction forward.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The organic solvent significantly impacts lipase activity. Non-polar, hydrophobic solvents like hexane, heptane, or isooctane are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface.[5][10] Polar solvents can be more deactivating.[10]
-
Temperature: While higher temperatures increase reaction rates, they can also accelerate enzyme deactivation. It is crucial to determine the optimal temperature for your specific lipase.
-
Acyl Donor: In esterification reactions, the choice of alcohol (acyl donor) is important. Longer-chain alcohols can sometimes lead to better reaction rates.[3]
-
-
Water Activity (aw): Lipases require a minimal amount of water to maintain their catalytically active conformation in organic solvents.[11][12] However, too much water can promote the reverse hydrolysis reaction. The optimal water activity is a delicate balance. You may need to add a small amount of water to a dry solvent or use salt hydrate pairs to maintain a constant water activity.[13]
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Q: The conversion is acceptable, but the enantiomeric excess (ee) of the product and/or the remaining substrate is low. How can I improve the enantioselectivity of the reaction?
A: Low enantioselectivity means the enzyme is not discriminating effectively between the (R) and (S) enantiomers of HPOPA. This can be influenced by the choice of enzyme, solvent, and other reaction parameters.
Key Factors Influencing Enantioselectivity (E value):
| Parameter | Effect on Enantioselectivity | Recommendations |
| Enzyme Choice | This is the most critical factor. Different lipases have inherent and varying selectivities for different substrates. | Screen a variety of lipases (e.g., Candida rugosa, Candida antarctica B (Novozym 435), Pseudomonas cepacia). C. rugosa lipase often shows good enantioselectivity for profens.[3][14] |
| Organic Solvent | The solvent can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity. | Generally, more hydrophobic solvents tend to favor higher enantioselectivity. Test solvents like isooctane, n-hexane, and toluene.[15] |
| Temperature | Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate. | Try running the reaction at a lower temperature (e.g., 25-30°C instead of 40-45°C) and for a longer duration. |
| Acyl Donor | The structure of the alcohol used for esterification can impact how the substrate fits into the active site. | Screen different alcohols (e.g., n-butanol, n-octanol, n-decanol). Longer chain alcohols have been shown to improve enantioselectivity in some cases.[3] |
| Immobilization | The immobilization support and method can alter the enzyme's conformation and, consequently, its selectivity. | If using a free lipase, consider immobilizing it on a hydrophobic support, which can sometimes "lock" the enzyme in a more selective conformation.[4][16] |
Issue 3: Enzyme Instability and Poor Reusability
Q: I am using an immobilized lipase, but its activity drops significantly after one or two cycles. What could be causing this, and how can I improve its operational stability?
A: Poor reusability of an immobilized enzyme is often due to enzyme leaching from the support, mechanical damage to the support, or deactivation by reaction components.
Caption: Troubleshooting workflow for poor enzyme reusability.
Detailed Explanation:
-
Enzyme Leaching: For enzymes immobilized by physical adsorption, the enzyme can gradually detach from the support, especially in the presence of certain solvents or products that act like detergents.[17] A protein assay (e.g., Bradford) on the reaction supernatant can confirm leaching.
-
Support Instability: Some supports, like the poly(methyl methacrylate) resin used for Novozym 435, can be fragile or may even dissolve in certain organic media.[17][18] High stirring speeds can also cause mechanical breakdown.
-
Irreversible Deactivation: Accumulation of inhibitory products within the pores of the support can lead to a progressive loss of activity. A rigorous washing protocol between cycles is essential. Use fresh solvent to wash the immobilized enzyme before starting the next batch.
Frequently Asked Questions (FAQs)
Q1: How do I separate the product ester from the unreacted HPOPA after the reaction? A: A common and effective method is liquid-liquid extraction. The reaction mixture can be diluted with a suitable solvent, and the unreacted carboxylic acid (HPOPA) can be extracted into an aqueous basic solution (e.g., sodium bicarbonate solution). The ester product will remain in the organic layer. The HPOPA can then be recovered from the aqueous layer by acidification and re-extraction.[2][3]
Q2: What is the best way to monitor the reaction progress and determine enantiomeric excess (ee)? A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[19][20][21] You will need a chiral stationary phase (CSP), often a polysaccharide-based column (e.g., amylose or cellulose derivatives), to separate the enantiomers of HPOPA and its ester. UV detection is typically used. By integrating the peak areas of the two enantiomers, you can calculate the conversion and the ee.
Q3: Can I use a free (non-immobilized) lipase for this reaction? A: Yes, free lipases can be used and are often employed for initial screening. However, they present challenges for industrial applications, including difficulty in recovery from the reaction mixture and generally lower stability.[4][16] Immobilization is highly recommended for process efficiency and cost-effectiveness.[22]
Q4: Does the water produced during esterification affect the reaction? A: Absolutely. As an equilibrium reaction, the water produced during esterification can drive the reaction backward through hydrolysis, thus limiting the final conversion. It can also affect the enzyme's activity and selectivity.[13] As mentioned in the troubleshooting section, using molecular sieves or performing the reaction under vacuum can help remove water and improve the yield.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Esterification of HPOPA
-
Preparation: To a 50 mL screw-cap flask, add racemic HPOPA (e.g., 1 mmol) and the chosen immobilized lipase (e.g., 50-100 mg of Novozym 435 or immobilized C. rugosa lipase).
-
Solvent and Reactant Addition: Add 20 mL of a hydrophobic organic solvent (e.g., isooctane) and the alcohol (e.g., n-decanol, 1.2 mmol). If controlling water activity, ensure the solvent has been pre-equilibrated with the appropriate salt hydrate pair.
-
Reaction: Seal the flask and place it in an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Periodically withdraw small aliquots (e.g., 100 µL) from the reaction mixture. Filter the enzyme and dilute the sample with the mobile phase for chiral HPLC analysis to determine conversion and enantiomeric excess.
-
Work-up: Once the desired conversion is reached (ideally close to 50%), filter to recover the immobilized enzyme. The filtrate contains the product ester and unreacted HPOPA, which can be separated as described in the FAQs.
Protocol 2: Chiral HPLC Analysis of HPOPA and its Ester
This is a starting point for method development. Conditions must be optimized for your specific HPOPA ester.
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 90:10:0.1 v/v/v n-hexane:IPA:TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
-
Calculations:
-
Conversion (%): (Area of Ester) / (Area of Ester + Area of unreacted HPOPA) * 100
-
Enantiomeric Excess (ees) of Substrate (%): (|Area_S - Area_R|) / (Area_S + Area_R) * 100 (for remaining HPOPA)
-
Enantiomeric Excess (eep) of Product (%): (|Area_S' - Area_R'|) / (Area_S' + Area_R') * 100 (for the HPOPA ester)
-
References
-
Enantioselectivity of lipases: Effects of water activity. (1997). Lunds universitet. [Link]
-
Zho Hu. (2000). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Pharmaceutical Journal, 35(03), 194-196. [Link]
-
Gupta, R., Gupta, N., & Rathi, P. (2004). Organic Solvent Tolerant Lipases and Applications. Biotechnology and Applied Biochemistry, 37(1), 63-71. [Link]
-
Gao, S., et al. (2015). Improved activity of lipase immobilized in microemulsion-based organogels for (R, S)-ketoprofen ester resolution: Long-term stability and reusability. Journal of Molecular Catalysis B: Enzymatic, 118, 64-71. [Link]
-
Papp, S., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1039. [Link]
-
Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 22(10), 1348-1358. [Link]
-
Tok, R. B., et al. (2020). The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity in Ketoprofen and Enantiomeric Purity Evaluation of Commercially Available Dexketoprofen Formulations. Molecules, 25(24), 5898. [Link]
-
Sim, H., Nguyen, H., & Lee, C. (2019). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Journal of Chromatographic Science, 57(5), 453-460. [Link]
-
López-Fernández, E., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5947. [Link]
-
Hudson, E. P., Efromson, J. P., & Clark, D. S. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6346-6357. [Link]
-
Kamal, A., et al. (2003). Commercially viable resolution of ibuprofen. Tetrahedron: Asymmetry, 14(18), 2685-2691. [Link]
-
Kumar, A., et al. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. Protein Science, 22(10), 1348-1358. [Link]
-
Sharma, S., Sharma, S., & Kanwar, S. S. (2014). Factors contributing to the deactivation and decrease in the activity of a lipase in organic media. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 575-585. [Link]
-
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Biotechnology and Bioengineering, 55(5), 798-806. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Different Strategies to Enhance the Activity of Lipase Catalysts. Catalysis Science & Technology, 1(1), 14-26. [Link]
-
Svensson, I., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]
-
Bolivar, J. M., et al. (2009). Improving Lipase Activity by Immobilization and Post-immobilization Strategies. Current Organic Chemistry, 13(12), 1184-1203. [Link]
-
Lin, S. F., & Chiou, C. M. (2006). Improved enantioselectivity of Candida rugosa lipase towards ketoprofen ethyl ester by a simple two-step treatment. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 107-112. [Link]
-
Bengtsson, G., & Olivecrona, T. (1980). Lipoprotein lipase. Mechanism of product inhibition. European Journal of Biochemistry, 106(2), 557-562. [Link]
-
Bolivar, J., et al. (2009). Improving Lipase Activity by Immobilization and Post-immobilization Strategies. Current Organic Chemistry, 13(12), 1184-1203. [Link]
-
Foresti, M. L., & Ferreira, M. L. (2011). Enzymatic kinetic resolution of rac-ketoprofen by enantioselective esterification with alcohol. Industrial & Engineering Chemistry Research, 50(15), 9036-9045. [Link]
-
Atadashi, I. M., et al. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Smith, J. L., & Alford, J. A. (1966). Inhibition of Microbial Lipases by Fatty Acids. Applied Microbiology, 14(5), 699-705. [Link]
-
Ghamgui, H., et al. (2023). Effect of the product inhibition on the reaction courses using two hypothetic enzymes. Catalysts, 13(5), 849. [Link]
-
Enantioselective enzymatic ketoprofen esterification reaction. (n.d.). ResearchGate. [Link]
-
Zysk, M., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4475. [Link]
-
López-Fernández, E., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5947. [Link]
-
Alvarez, C. M., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Catalysis, 14(19), 13689-13698. [Link]
-
López-Fernández, E., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5947. [Link]
-
Garcia-Galan, C., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(8), 2586-2620. [Link]
-
de la Cruz-Quiroz, R., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Polymers, 15(24), 4647. [Link]
-
Hutzler, G., & Tracy, T. S. (2002). Substrate inhibition kinetics in drug metabolism reactions. Drug Metabolism and Disposition, 30(4), 355-362. [Link]
-
Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. (2021). CONICET Digital. [Link]
-
Eltamany, E. E., et al. (2009). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. Journal of Chromatography A, 1216(24), 4866-4874. [Link]
-
Liu, Y. Y., et al. (2003). Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791. Journal of Molecular Catalysis B: Enzymatic, 24-25, 129-134. [Link]
-
Investigation of the causes of deactivation-degradation of the commercial biocatalyst Novozym (R) 435 in ethanol and ethanol-aqueous media. (2012). ResearchGate. [Link]
-
Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2586-2620. [Link]
-
Chiral resolution of racemic ibuprofen in an enzymatic membrane reactor. (2009). ResearchGate. [Link]
-
The control of Novozym (R) 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols. (2012). ResearchGate. [Link]
-
Xun, N. E., et al. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. Molecules, 21(7), 918. [Link]
-
Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]
-
Detection and separation methods for resolution of products of enzymatic reactions. (2014). ResearchGate. [Link]
Sources
- 1. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein lipase. Mechanism of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Microbial Lipases by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Commercially viable resolution of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Improved activity of lipase immobilized in microemulsion-based organogels for (R, S)-ketoprofen ester resolution: Long-term stability and reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digital.csic.es [digital.csic.es]
- 18. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2-(4-Hydroxyphenoxy)propanoic acid
Welcome to the technical support center for the enantiomeric separation of 2-(4-Hydroxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for selecting a chiral stationary phase (CSP) and developing a robust HPLC method. The information herein is structured in a question-and-answer format to directly address common challenges and streamline your method development process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-(4-Hydroxyphenoxy)propanoic acid that influence chiral separation?
A1: Understanding the analyte's properties is the cornerstone of successful method development. 2-(4-Hydroxyphenoxy)propanoic acid possesses several functional groups that dictate its interaction with a chiral stationary phase.
-
Chiral Center: The molecule has a single stereocenter at the second carbon of the propanoic acid chain.
-
Acidic Moiety: The carboxylic acid group (-COOH) is the primary site for ionic interactions, especially with anion-exchange type CSPs. It also serves as a hydrogen bond donor and acceptor.
-
Aromatic Rings: The hydroxyphenyl and phenoxy groups provide opportunities for π-π stacking interactions with aromatic moieties on the CSP.
-
Hydrogen Bonding Sites: The hydroxyl (-OH) and carboxylic acid groups are key sites for hydrogen bonding.
A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Melting Point | 145-148 °C | [2][3] |
| XLogP3 | 1.3 | [1] |
Q2: Which types of chiral stationary phases are generally recommended for acidic compounds like 2-(4-Hydroxyphenoxy)propanoic acid?
A2: For acidic compounds, several classes of CSPs have demonstrated broad applicability. The selection depends on the desired chromatographic mode (Normal Phase, Reversed Phase, or SFC) and the specific interaction mechanisms you wish to exploit.
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. They are derivatives of cellulose or amylose coated or immobilized on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. For acidic analytes, the addition of an acidic modifier to the mobile phase is crucial. A successful separation of 2-(4-Hydroxyphenoxy)propanoic acid has been reported on CHIRALPAK® IG, an immobilized amylose-based CSP.[4] The best separations for similar 2-aryloxycarboxylic acids have been achieved on Chiralcel OD-H and Chiralpak AD under normal-phase conditions.[5]
-
Anion-Exchange CSPs: These phases are specifically designed for the enantioseparation of acidic compounds.[6][7] CSPs like CHIRALPAK QN-AX and QD-AX utilize quinine and quinidine derivatives, respectively. The primary interaction is an ionic bond between the protonated tertiary amine on the selector and the deprotonated carboxylic acid of the analyte.[6][7] This is supplemented by other interactions like hydrogen bonding and π-π stacking.[6][7]
-
Macrocyclic Glycopeptide CSPs: Teicoplanin-based CSPs have been successfully used for the separation of other aryloxyphenoxypropanoic acids.[8] These phases offer multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, making them suitable for a wide range of molecules.
-
Pirkle-Type CSPs: While sometimes requiring derivatization of the analyte, "ionic Pirkle" columns, such as those with N-(3,5-dinitrobenzoyl) (R)-(-)-phenylglycine, have been used for related compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid after converting it to an amide.[9]
Troubleshooting and Method Development Guide
Q3: I am starting my method development. What is a good initial screening strategy?
A3: A systematic screening approach is the most efficient way to identify a suitable CSP and mobile phase combination.
Step 1: Initial CSP Selection Based on the known success for this and similar molecules, a good starting point would be to screen the following columns:
-
CHIRALPAK® IG (Immobilized Amylose)
-
Chiralcel® OD-H (Coated Cellulose)
-
CHIRALPAK® AD-H (Coated Amylose)
-
CHIRALPAK® QN-AX (Anion-Exchange)
Step 2: Mobile Phase Screening A generic screening protocol for these columns is outlined below. Always add an acidic modifier for acidic analytes like 2-(4-Hydroxyphenoxy)propanoic acid to ensure good peak shape and reproducibility.[10][11]
Normal Phase Screening Protocol
-
Prepare Stock Solution: Dissolve the racemic 2-(4-Hydroxyphenoxy)propanoic acid in a suitable solvent (e.g., Methanol or Ethanol) at approximately 1 mg/mL.
-
Mobile Phases:
-
Mobile Phase A: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v)
-
-
Screening Conditions:
-
Columns: CHIRALPAK IG, Chiralcel OD-H, CHIRALPAK AD-H
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm[4]
-
-
Evaluation: Assess each chromatogram for retention, resolution, and peak shape. A successful reported method used CHIRALPAK® IG with n-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.1, achieving a resolution of 4.82.[4]
Anion-Exchange Screening Protocol
-
Prepare Stock Solution: As above.
-
Mobile Phase: A common starting mobile phase for CHIRALPAK QN-AX is a mixture of Methanol with an acidic and a basic additive. For example, Methanol / Formic Acid / Ammonium Formate.
-
Screening Conditions:
-
Column: CHIRALPAK QN-AX
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
-
Evaluation: The retention mechanism is based on ion-exchange, so adjusting the concentration and type of acid and salt additives is key to optimization.[6][7]
Below is a flowchart visualizing the initial screening strategy.
graph CSP_Selection_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions Analyte [label="Analyte:\n2-(4-Hydroxyphenoxy)propanoic acid\n(Acidic, Aromatic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Initial Screening Strategy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NP_Mode [label="Normal Phase Mode", fillcolor="#FBBC05", fontcolor="#202124"]; AX_Mode [label="Anion-Exchange Mode", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Polysaccharide Columns Poly_CSPs [label="Polysaccharide CSPs:\n- CHIRALPAK IG\n- Chiralcel OD-H\n- CHIRALPAK AD-H", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Anion-Exchange Column AX_CSP [label="Anion-Exchange CSP:\n- CHIRALPAK QN-AX", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Mobile Phases NP_MP [label="Mobile Phases:\n- Hex/IPA/TFA (90/10/0.1)\n- Hex/EtOH/TFA (90/10/0.1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; AX_MP [label="Mobile Phase:\n- Methanol with Acid/Salt\n (e.g., FA/Ammonium Formate)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Evaluation Eval1 [label="Evaluate Resolution,\nRetention, Peak Shape", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Eval2 [label="Evaluate Resolution,\nRetention, Peak Shape", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Analyte -> Screening; Screening -> NP_Mode; Screening -> AX_Mode;
NP_Mode -> Poly_CSPs; Poly_CSPs -> NP_MP; NP_MP -> Eval1;
AX_Mode -> AX_CSP; AX_CSP -> AX_MP; AX_MP -> Eval2; }
Caption: CSP selection and initial screening workflow.Q4: I have some peak tailing with my acidic analyte on a polysaccharide column. How can I improve the peak shape?
A4: Peak tailing for acidic compounds is a common issue, often caused by strong interactions with residual silanols on the silica support or undesirable interactions with the CSP itself. Here are several strategies to improve peak shape:
-
Increase Acidic Modifier Concentration: The most common solution is to increase the concentration of the acidic additive (e.g., TFA or acetic acid) in the mobile phase. Try increasing it incrementally from 0.1% up to 0.5%.[11] The acid protonates silanols, reducing secondary interactions, and ensures the analyte is in a single, non-ionized state.
-
Change the Acidic Modifier: If TFA doesn't resolve the issue, try a different acid like acetic acid or formic acid. They have different strengths and can modulate the interactions differently.
-
Change the Alcohol Modifier: The type of alcohol (e.g., 2-propanol vs. ethanol) can influence peak shape. If you are using one, try switching to the other.
-
Lower the Sample Concentration: High sample loads can lead to peak fronting or tailing. Try injecting a more dilute sample.
Q5: I am not getting any separation on my chosen CSP. What should I do next?
A5: A lack of separation in the initial screen is not uncommon. Chiral recognition is a highly specific phenomenon.[12] Here’s a logical troubleshooting sequence:
-
Confirm the Elution: First, ensure the compound is eluting from the column and not irreversibly retained. If there is no peak, a stronger mobile phase is needed.
-
Change the Mobile Phase Composition:
-
In Normal Phase: Drastically change the ratio of the alcohol modifier. For example, go from 90/10 hexane/alcohol to 80/20 or even 70/30. This alters the polarity and can significantly impact selectivity.
-
Try Different Solvents: On immobilized phases like CHIRALPAK IG, you have a wider range of solvent choices. You could try solvents like methyl tert-butyl ether (MTBE) or even dichloromethane (DCM) as part of the mobile phase.
-
-
Change the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the analysis at a lower temperature (e.g., 10°C) or a higher temperature (e.g., 40°C). Lower temperatures often increase resolution but also increase retention time and pressure.
-
Switch to a Different CSP: If extensive mobile phase optimization on one column fails, it is more efficient to switch to a CSP with a different chiral selector and recognition mechanism. For example, if a cellulose-based phase (OD-H) fails, try an amylose-based phase (AD-H) or move to a completely different mechanism like anion-exchange (QN-AX).
The diagram below illustrates the interplay of factors in chiral recognition.
// Node Definitions Analyte [label="{Analyte\n2-(4-Hydroxyphenoxy)propanoic acid | {Carboxyl | Phenyl | Hydroxyl}}", fillcolor="#F1F3F4", fontcolor="#202124"]; CSP [label="{Chiral Stationary Phase (CSP) | {Ionic Site | π-π Site | H-Bond Site}}", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Enantiomeric\nSeparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions edge [fontname="Helvetica", fontsize=9, color="#EA4335"]; Analyte:c -> CSP:ion [label="Ionic Interaction"]; Analyte:p -> CSP:pi [label="π-π Stacking", color="#34A853"]; Analyte:h -> CSP:hb [label="Hydrogen Bonding", color="#FBBC05"];
{rank=same; Analyte; CSP;}
// Invisible edges to position the Separation node edge [style=invis]; CSP -> Separation; }
Caption: Key molecular interactions for chiral recognition.References
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry. [Link]
-
A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. [Link]
-
2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4. PubChem. [Link]
-
Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]
-
(R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5. Chemsrc. [Link]
-
Novel chiral ionic liquids stationary phases for the enantiomer separation of chiral acid by high-performance liquid chromatography. Semantic Scholar. [Link]
-
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. [Link]
-
2-(4-Hydroxyphenoxy)propionic acid. DAICEL Chiral Application Search. [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Method development with CHIRALPAK® IA. DAICEL. [Link]
-
Hydroxyphenoxy propionic acid. SIELC Technologies. [Link]
Sources
- 1. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 3. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 4. search.daicelchiral.com [search.daicelchiral.com]
- 5. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 2-(4-Hydroxyphenoxy)propanoic Acid Quantification
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Hydroxyphenoxy)propanoic acid. As the active metabolite of the lipid-regulating drug fenofibrate, and an important intermediate in the synthesis of herbicides, precise and reliable measurement of this compound is critical in pharmaceutical development, pharmacokinetic studies, and quality control processes.[1][2]
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which represent the global standard for analytical procedure validation.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant quantitative method.
Foundational Principles: The 'Why' of Method Validation
Before delving into the experimental protocols, it is crucial to understand the objective of method validation. The core purpose is to demonstrate, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[5][6] A validated method ensures that the data generated are accurate, reproducible, and reliable, which is the bedrock of regulatory submission and scientific integrity. Each validation parameter assesses a different aspect of the method's performance, collectively building a comprehensive picture of its capabilities and limitations.
Proposed Analytical Method
Based on the physicochemical properties of 2-(4-Hydroxyphenoxy)propanoic acid (a phenolic acid), a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.[7][8] The following conditions serve as a robust starting point for method development and subsequent validation.
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary LC system with a UV detector is sufficient. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) | Acetonitrile is a common organic modifier. Phosphoric acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection | UV at 220 nm | The phenolic ring exhibits strong UV absorbance at lower wavelengths, providing high sensitivity.[9] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion. |
The Validation Workflow: A Step-by-Step Guide
The validation process is a logical sequence of experiments. The following diagram illustrates the typical workflow, demonstrating how each parameter contributes to the overall validation package.
Caption: Workflow for HPLC method validation.
System Suitability Testing (SST)
Causality: Before any validation run, you must verify that the chromatography system is performing adequately. SST is not a validation parameter itself, but a prerequisite for valid data collection. It ensures that on that specific day, with that specific system, the method is capable of producing reliable results.
Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
-
Prepare a system suitability solution, typically the analyte at a concentration in the middle of the expected range (e.g., 50 µg/mL).
-
Perform at least five replicate injections of the SST solution.
-
Calculate the key performance indicators.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump and mobile phase composition. |
Validation Parameters: Protocols and Acceptance Criteria
Specificity / Selectivity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][10] It proves you are measuring only what you intend to measure.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase or a sample blank (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.[9]
-
Stress Studies (for stability-indicating methods): Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-separated from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the main peak is spectrally pure.
Acceptance Criteria:
-
No significant interfering peaks are observed at the analyte's retention time in the blank chromatogram.
-
In stressed samples, the analyte peak is resolved from all degradation peaks (Resolution > 2.0).
-
Peak purity analysis should pass, indicating no co-eluting impurities.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for calculating the concentration of unknown samples from their peak areas.
Experimental Protocol:
-
Prepare a stock solution of 2-(4-Hydroxyphenoxy)propanoic acid reference standard (e.g., 1 mg/mL).[9]
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r) or Coefficient of Determination (R²): ≥ 0.999. This indicates a strong linear relationship.
-
Y-intercept: Should be close to zero, demonstrating minimal systematic error or bias.
-
Residual Plot: The residuals (difference between actual and predicted values) should be randomly scattered around zero.
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by spiking a blank matrix with a known amount of analyte and measuring the recovery. This test reveals any systematic errors or bias in the method.
Experimental Protocol:
-
Prepare samples by spiking a blank matrix (if applicable) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the concentration using the previously established linear curve.
-
Calculate the percent recovery for each sample: (%Recovery) = (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method and is evaluated at two levels: repeatability and intermediate precision.
A. Repeatability (Intra-assay Precision)
-
Purpose: Measures precision over a short interval of time under the same operating conditions.
-
Protocol:
-
Prepare at least six independent samples at 100% of the target concentration.
-
Analyze all samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
B. Intermediate Precision (Inter-assay Precision)
-
Purpose: Measures the variation within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).
-
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different HPLC system.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These parameters define the lower limits of the method's performance.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by preparing and analyzing at least six samples at the determined LOQ concentration. The accuracy and precision at this level must meet predefined criteria.
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10, with accuracy (e.g., 80-120%) and precision (%RSD ≤ 10%) at this concentration.
Robustness
Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate, small variations in its parameters.[10] This provides confidence that the method will perform consistently during routine use when minor fluctuations are inevitable.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Deliberately vary each parameter one at a time (e.g., Flow Rate: 0.9, 1.0, 1.1 mL/min; Temperature: 28, 30, 32 °C).
-
Analyze a system suitability solution or a standard sample under each modified condition.
-
Evaluate the impact on key responses like retention time, peak area, and tailing factor.
Acceptance Criteria:
-
The system suitability criteria must be met under all varied conditions.
-
The changes in analytical results should be minimal and within acceptable limits, demonstrating the method's resilience to small changes.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at analyte RT; Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| Limit of Quantitation | S/N ≥ 10; Acceptable precision & accuracy at this level |
| Robustness | System suitability passes under all varied conditions |
Conclusion
This guide presents a comprehensive and scientifically grounded approach to the validation of an HPLC method for quantifying 2-(4-Hydroxyphenoxy)propanoic acid. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure their method is fit for purpose. Adherence to these principles, rooted in ICH guidelines, is essential for generating reliable data that can withstand scientific and regulatory scrutiny.
References
-
Q2(R2) Validation of Analytical Procedures (2024) . U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021) . U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures (2024) . BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics (2015) . U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance (2024) . ProPharma. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (2024) . Starodub. [Link]
-
2-(4-Hydroxy-Phenoxy) Propionic Acid . Regis Technologies. [Link]
-
2-(4-Hydroxy-phenoxy)-propionic acid . PubChem, National Center for Biotechnology Information. [Link]
-
Hydroxyphenoxy propionic acid . SIELC Technologies. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Hydroxyphenoxy)propanoic Acid Detection
In the landscape of pharmaceutical development and metabolic research, the precise and reliable quantification of analytes such as 2-(4-Hydroxyphenoxy)propanoic acid is of paramount importance.[1] This compound, a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides and a potential impurity in pharmaceutical manufacturing, demands robust analytical methods for quality control and research applications.[2][3] This guide provides a comparative framework for the cross-validation of three common analytical techniques for its detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Cross-validation is a critical process that ensures the reliability and consistency of analytical data by comparing two or more distinct methods.[4] A successful cross-validation study provides a high degree of confidence in the analytical results, which is essential for regulatory submissions and critical decision-making in research and development.[4]
The Cross-Validation Workflow: A Comparative Approach
The fundamental goal of this cross-validation is to assess the equivalence of results obtained from HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 2-(4-Hydroxyphenoxy)propanoic acid. This involves a systematic comparison of key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Caption: A diagram illustrating the cross-validation workflow comparing HPLC-UV, GC-MS, and LC-MS/MS based on key ICH validation parameters.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(4-Hydroxyphenoxy)propanoic acid.[1] The method's robustness and widespread availability make it an excellent baseline for cross-validation studies.
Scientific Rationale: Reversed-phase HPLC (RP-HPLC) is the preferred mode for separating polar aromatic compounds. A C18 column provides a nonpolar stationary phase that retains the analyte, while a polar mobile phase, typically a mixture of acetonitrile or methanol and acidified water, facilitates elution.[1] UV detection is suitable due to the presence of a chromophore (the phenyl ring) in the analyte's structure.[9]
Caption: A streamlined workflow for the HPLC-UV analysis of 2-(4-Hydroxyphenoxy)propanoic acid.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% phosphoric acid in water (30:70, v/v).[1] Degas the mobile phase by sonication or vacuum filtration.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve 2-(4-Hydroxyphenoxy)propanoic acid reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.[1] Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. If necessary, perform solid-phase extraction (SPE) for sample cleanup.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak area of the analyte and quantify using a calibration curve generated from the standard solutions.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like 2-(4-Hydroxyphenoxy)propanoic acid, a derivatization step is necessary to increase volatility and thermal stability.[10][11]
Scientific Rationale: Derivatization, typically silylation, replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (TMS) groups. This reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. The mass spectrometer provides high selectivity and structural information for confident identification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. 2-(4-Hydroxy-Phenoxy) Propionic Acid - Regis Technologies [registech.com]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Herbicidal Efficacy of (R)- and (S)-Enantiomers of Aryloxyphenoxypropionates
This guide provides a comprehensive technical comparison of the herbicidal efficacy between the (R)- and (S)-enantiomers of aryloxyphenoxypropionate (APP) herbicides. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering in-depth analysis, supporting experimental data, and validated protocols.
Aryloxyphenoxypropionates, often referred to as "fops," are a critical class of selective, post-emergence herbicides used to control grass weeds in broadleaf crops.[1][2] Their mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[1][3] A unique characteristic of many APP herbicides is the presence of a chiral center, leading to the existence of two enantiomers: (R) and (S).[4][5] This guide will elucidate the profound difference in herbicidal activity between these enantiomers.
The Stereoselective Action of Aryloxyphenoxypropionates
The herbicidal activity of APP herbicides is predominantly, and in many cases exclusively, associated with the (R)-enantiomer.[4][6] The (S)-enantiomer is often considered biologically inactive or significantly less active.[4] This stereoselectivity is a direct consequence of the three-dimensional structure of the ACCase enzyme's active site. Molecular modeling studies suggest that the (R)-enantiomer adopts a specific low-energy conformation that allows it to bind effectively to the enzyme, while the (S)-enantiomer experiences steric hindrance that prevents proper binding.[7]
The practical implication of this is that the application of a racemic mixture (a 50:50 mixture of both enantiomers) results in a significant portion of the applied chemical being herbicidally ineffective.[8] This has led to the development and commercialization of enantiomerically pure formulations containing only the active (R)-isomer, such as quizalofop-P-ethyl and fenoxaprop-P-ethyl.[6][9] These "chiral switches" allow for lower application rates, reducing the chemical load on the environment and minimizing potential off-target effects.[8]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary target of aryloxyphenoxypropionate herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[3][10] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] By inhibiting this enzyme, APP herbicides disrupt the production of these vital lipids, leading to a loss of membrane integrity, cessation of cell growth, and ultimately, plant death.[4][10] The selective toxicity of these herbicides towards grasses is due to differences in the structure of ACCase between grasses (susceptible) and broadleaf plants (tolerant).[3][11]
dot
Caption: Differential binding of (R)- and (S)-enantiomers to ACCase.
Comparative Efficacy Data
The following table summarizes the differential herbicidal activity of (R)- and (S)-enantiomers for several common aryloxyphenoxypropionate herbicides. The data is presented as the concentration required to inhibit growth by 50% (I50) or the effective dose to control 50% of the weed population (ED50). Lower values indicate higher efficacy.
| Herbicide | Enantiomer | Target Weed | Efficacy Metric | Value | Relative Potency (R vs. S) | Reference |
| Haloxyfop | (R)-enantiomer | Annual grasses | Foliar Application | - | >1000-fold more active | [2] |
| (S)-enantiomer | Annual grasses | Foliar Application | - | [2] | ||
| Quizalofop | (R)-enantiomer | Grass weeds | Herbicidal Activity | - | More active | [9][12] |
| (S)-enantiomer | Grass weeds | Herbicidal Activity | - | [9][12] | ||
| Fenoxaprop | (R)-enantiomer | Zebrafish (toxicity) | 96-h acute toxicity | Less toxic | [13] | |
| (S)-enantiomer | Zebrafish (toxicity) | 96-h acute toxicity | More toxic | [13] | ||
| Clodinafop | (R)-isomer | Grass weeds | Herbicidal Activity | 8-12 times more active | [4] | |
| (S)-isomer | Grass weeds | Herbicidal Activity | [4] |
Note: Direct comparative I50 or ED50 values for all enantiomers are not always readily available in public literature. The relative potency provides a qualitative comparison based on available research.
Experimental Protocols
1. Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
The separation and quantification of (R)- and (S)-enantiomers are crucial for studying their differential efficacy. Chiral HPLC is a standard and effective method for this purpose.[14][15][16][17][18]
dot
Caption: Workflow for enantiomeric separation using chiral HPLC.
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on permethyl-β-cyclodextrin or polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD).[15][16][17]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an organic solvent (e.g., methanol, ethanol, acetonitrile) and water or a buffer, under reversed-phase conditions.[15] The composition of the mobile phase can significantly influence the separation.[15]
-
Sample Preparation: Dissolve the racemic herbicide standard or sample extract in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Set an appropriate column temperature, as temperature can affect retention and selectivity.[15]
-
Establish a constant flow rate for the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
-
Detection and Quantification:
-
Use a suitable detector (e.g., UV-Vis or mass spectrometer) to monitor the eluting compounds.
-
The two enantiomers will exhibit different retention times, resulting in two separate peaks on the chromatogram.
-
Quantify the amount of each enantiomer by integrating the area under each peak and comparing it to a calibration curve generated from pure enantiomeric standards.
-
2. Whole-Plant Bioassay for Herbicidal Efficacy
Whole-plant bioassays conducted in a greenhouse are a reliable method for determining the herbicidal efficacy of different enantiomers.[19]
Protocol:
-
Plant Material: Grow a susceptible grass weed species from seed in pots containing a suitable growth medium. Ensure uniform growth conditions.[19]
-
Herbicide Application:
-
Prepare stock solutions of the racemic mixture and the individual (R)- and (S)-enantiomers in a suitable solvent with appropriate adjuvants.
-
Apply the herbicides to the plants at a specific growth stage (e.g., two- to four-leaf stage) using a calibrated sprayer to ensure uniform coverage.[19] Include a range of application rates to determine a dose-response curve. Include an untreated control group.
-
-
Experimental Design:
-
Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.
-
Replicate each treatment multiple times for statistical robustness.[20]
-
-
Data Collection:
-
Assess plant injury visually at set intervals after treatment (e.g., 7, 14, and 21 days).[19] Use a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use statistical software to perform a dose-response analysis and determine the ED50 (the effective dose that causes a 50% reduction in growth) for each enantiomer and the racemic mixture.
-
Conclusion
The herbicidal efficacy of aryloxyphenoxypropionate herbicides is overwhelmingly attributed to the (R)-enantiomer due to its specific binding to the ACCase enzyme. The (S)-enantiomer is largely inactive. This stereoselectivity has significant implications for herbicide development and use, promoting the formulation of enantiomerically pure products to enhance efficacy, reduce application rates, and minimize environmental impact. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the enantioselective properties of these and other chiral herbicides.
References
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: )
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (URL: )
- An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropion
- Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. (URL: )
-
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed - NIH. (URL: [Link])
- Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regul
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (URL: [Link])
-
Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity - PubMed. (URL: [Link])
-
Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review - bepls. (URL: [Link])
-
The enantioselective enrichment, metabolism, and toxicity of fenoxaprop-ethyl and its metabolites in zebrafish - PubMed. (URL: [Link])
-
Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. (URL: [Link])
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (URL: [Link])
-
Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing). (URL: [Link])
-
Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil - PubMed. (URL: [Link])
-
Quizalofop-ethyl (Ref: DPX Y6202) - AERU. (URL: [Link])
-
Differential enantioselectivity of quizalofop ethyl and its acidic metabolite: Direct enantiomeric separation and assessment of multiple toxicological endpoints | Request PDF - ResearchGate. (URL: [Link])
-
Chiral Pesticides: Identification, Description, and Environmental Implications. (URL: [Link])
-
Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed. (URL: [Link])
-
Guidelines for Herbicide Registration Trials: Cotton - Department of Agriculture. (URL: [Link])
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . (URL: [Link])
-
Chiral selective effect of quizalofop-ethyl enantiomer toxics on Brachydanio rerio. (URL: [Link])
-
Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC - NIH. (URL: [Link])
-
The continuing significance of chiral agrochemicals - PMC - NIH. (URL: [Link])
-
Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC - NIH. (URL: [Link])
-
GEP Efficacy Testing for Agrochemicals - Charles River Laboratories. (URL: [Link])
-
Enantioselectivity in environmental safety of current chiral insecticides - PMC - NIH. (URL: [Link])
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. (URL: [Link])
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed. (URL: [Link])
-
Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC - NIH. (URL: [Link])
-
Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. (URL: [Link])
-
Verifying the Chiral Switch of the Pesticide Metolachlor on the Basis of the Enantiomer Composition of Environmental Residues - CHIMIA. (URL: [Link])
-
15.6 Herbicides that Inhibit ACCase – Principles of Weed Control. (URL: [Link])
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed. (URL: [Link])
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (URL: [Link])
-
ACCase inhibitor herbicides - selectivity, weed resistance and fitness cost: A review. (URL: [Link])
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship - SciSpace. (URL: [Link])
-
Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. (URL: [Link])
-
The safener isoxadifen-ethyl confers fenoxaprop-p-ethyl resistance on a biotype of Echinochloa crus-galli - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wssa.net [wssa.net]
- 4. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. bepls.com [bepls.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 13. The enantioselective enrichment, metabolism, and toxicity of fenoxaprop-ethyl and its metabolites in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases | Semantic Scholar [semanticscholar.org]
- 17. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
A Comparative Guide to 2-(4-Hydroxyphenoxy)propanoic Acid and Other Phenoxyacetic Acid Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenoxyalkanoic Acid Class of Herbicides
Phenoxyacetic acid herbicides are a class of organic compounds widely used for the control of broadleaf weeds.[1] Developed in the 1940s, these synthetic auxins mimic the natural plant growth hormone indole-3-acetic acid (IAA).[1][2] By binding to auxin-binding proteins in plant cells, they disrupt normal growth processes, leading to uncontrolled cell division and elongation, ultimately causing the plant to "grow to death".[2][3] This mechanism of action provides selectivity, as dicotyledonous (broadleaf) plants are generally more susceptible than monocotyledonous (grassy) plants.[1]
2-(4-Hydroxyphenoxy)propanoic acid, particularly its (R)-enantiomer, serves as a crucial intermediate in the synthesis of a significant subclass of herbicides known as aryloxyphenoxypropionates (AOPPs or "fops").[4][5][6] Unlike traditional phenoxyacetic acids that primarily target broadleaf weeds, AOPPs are selective for grass weeds in broadleaf crops.[4][7] This distinction arises from a different mode of action: AOPPs inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses.[7][8]
This guide will compare 2-(4-hydroxyphenoxy)propanoic acid-derived herbicides with traditional phenoxyacetic acid herbicides, focusing on their mechanism of action, herbicidal efficacy, and toxicological profiles.
Mechanism of Action: A Tale of Two Pathways
The herbicidal activity of phenoxyalkanoic acids can be broadly categorized into two distinct mechanisms, as illustrated below.
Auxin Mimicry by Traditional Phenoxyacetic Acids
Herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) function as synthetic auxins.[1][2] An excess of these synthetic auxins leads to a cascade of events including epinasty, stem swelling, and ultimately, plant death.[2]
Caption: Auxin mimicry pathway of traditional phenoxyacetic acid herbicides.
ACCase Inhibition by Aryloxyphenoxypropionates (AOPPs)
Herbicides synthesized from 2-(4-hydroxyphenoxy)propanoic acid, such as quizalofop and fluazifop, belong to the AOPP class.[4] The (R)-enantiomer of these herbicides specifically inhibits the ACCase enzyme in the plastids of grass species.[7] This inhibition blocks the first committed step in fatty acid biosynthesis, leading to a depletion of essential lipids and ultimately cell death in the targeted grass weeds.[8]
Caption: ACCase inhibition pathway of AOPP herbicides.
Comparative Efficacy: Quantitative Data
The herbicidal efficacy of phenoxyacetic acid derivatives is influenced by their chemical structure, including the number and position of substituents on the aromatic ring.[9] The following tables summarize comparative efficacy data from various studies.
Table 1: Comparative Herbicidal Activity of Novel Phenoxyacetic Acids and 2,4-D [10]
| Compound | Target Weed | Efficacy Metric (IC50 in mmol/L⁻¹) |
| Novel Compound 6b | Brassica campestris (root growth) | ~0.0002 |
| Novel Compound 6c | Brassica campestris (root growth) | ~0.0002 |
| Novel Compound 6c | Rice (root growth) | 0.000085 |
| Commercial 2,4-D | Not directly compared with IC50 in this study, but novel compounds showed higher activity than DMA/IPA formulations. |
Note: IC50 represents the concentration required to inhibit growth by 50%. Lower values indicate higher efficacy.[10]
Table 2: Comparative Efficacy of Eugenol and Guaiacol-Derived Phenoxyacetic Acids and 2,4-D [10]
| Compound | Target Weed | Efficacy Metric (Inhibition %) | Concentration (mg/L) |
| Eugenol Derivative | Amaranthus retroflexus | 85 | 100 |
| Guaiacol Derivative | Amaranthus retroflexus | 78 | 100 |
| 2,4-D | Amaranthus retroflexus | 92 | 100 |
Toxicological Profile: A Comparative Overview
The toxicological properties of phenoxyacetic acid herbicides are a critical consideration for their application and environmental impact.
Acute Toxicity:
-
According to the World Health Organization (WHO), 2,4-D and 2,4,5-T are classified as moderately hazardous (Class II), with acute oral LD50 values in rats of 375 and 500 mg/kg body weight, respectively.[11]
-
Other phenoxy herbicides like MCPA, MCPB, 2,4-DB, dichlorprop, and mecoprop are considered slightly hazardous (Class III), with acute oral LD50 values in rats ranging from 650 to 930 mg/kg.[11]
-
Dogs have been shown to be particularly sensitive to phenoxyacetic acids compared to other species, exhibiting a much longer plasma half-life for these compounds.[12][13]
Chronic Toxicity and Carcinogenicity:
-
Long-term exposure to 2,4-D in animal studies has been associated with growth depression, anemia, and moderate liver and kidney degeneration.[14]
-
There is some evidence suggesting a potential link between occupational exposure to phenoxyacetic acid herbicides and an increased risk of non-Hodgkin's lymphoma and soft-tissue sarcomas, though the evidence for a causal association is not definitive.[15] The carcinogenic potency of 2,4-D is likely weak.[15]
Environmental Fate:
-
Phenoxyacetic acid herbicides can enter surface and groundwater, posing a potential risk to aquatic organisms.[1]
-
The environmental fate of these herbicides is influenced by processes such as runoff, adsorption to soil, microbial degradation, and photodecomposition.[16]
-
In soil, ester and salt formulations of these herbicides are converted to the parent acid before degradation.[16]
Experimental Protocols
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid
A common method for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid is the hydrolysis of its ester precursor.[17]
Protocol 1: Hydrolysis of 2-(4-Acetoxyphenoxy)propanoic acid [17]
-
Reflux 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid with 15 mL of ethanol and 2 drops of concentrated hydrochloric acid (36%) for 2 hours.
-
Remove the ethanol under reduced pressure.
-
The resulting product is 2-(4-hydroxyphenoxy)propanoic acid.
Analytical Methodology for Phenoxyacetic Acid Herbicides in Environmental Samples
The determination of phenoxyacetic acid herbicide residues in food and environmental samples is crucial for monitoring and regulatory purposes.[18] Various analytical techniques are employed, with liquid chromatography-mass spectrometry (LC-MS/MS) being a highly sensitive and selective method.[19][20]
Protocol 2: Sample Preparation and Analysis by LC-MS/MS (Adapted from[20])
-
Sample Hydrolysis: Adjust the pH of the aqueous sample to ≥12 with 1M KOH to hydrolyze esterified herbicides. Let the sample sit for two hours at room temperature.
-
Acidification: Acidify the sample to pH ≤2 with formic acid to convert all herbicide forms to their acid form.
-
Internal Standard Spiking: Add the internal standard to the final extract.
-
LC-MS/MS Analysis: Inject the prepared sample into a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for separation, identification, and quantification.
Caption: Workflow for the analysis of phenoxyacetic acid herbicides in water.
Conclusion
2-(4-Hydroxyphenoxy)propanoic acid is a pivotal intermediate in the development of aryloxyphenoxypropionate (AOPP) herbicides, which exhibit a distinct mechanism of action (ACCase inhibition) and target spectrum (grass weeds) compared to traditional phenoxyacetic acid herbicides that act as auxin mimics against broadleaf weeds. The choice of herbicide depends on the specific weed control needs. The development of novel phenoxyacetic acid derivatives continues to be an active area of research, with the goal of enhancing efficacy, selectivity, and environmental safety.
References
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. nbinno.com [nbinno.com]
- 4. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]
- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemcess.com [chemcess.com]
- 12. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. (Journal Article) | OSTI.GOV [osti.gov]
- 14. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. prepchem.com [prepchem.com]
- 18. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. archivedproceedings.econference.io [archivedproceedings.econference.io]
A Comparative Toxicological Guide to 2-(4-Hydroxyphenoxy)propanoic Acid and its Aryloxyphenoxypropionate Herbicide Derivatives
Abstract
This guide provides a comprehensive toxicological comparison of 2-(4-Hydroxyphenoxy)propanoic acid (HPOP) and its structurally related derivatives, a class of compounds widely used as selective, post-emergence herbicides. HPOP itself is a key intermediate and metabolite in the synthesis and degradation of aryloxyphenoxypropionate herbicides.[1][2][3] Understanding the comparative toxicity is paramount for researchers, scientists, and drug development professionals engaged in environmental safety assessment and the development of safer agricultural chemicals. This document synthesizes data on mechanisms of toxicity, acute toxicity, in vitro cytotoxicity, and discusses structure-activity relationships, supported by detailed experimental protocols and authoritative references.
Introduction: The Phenoxy Herbicide Family
Phenoxy herbicides are a class of organic compounds widely employed in agriculture to control broadleaf weeds.[4] Their mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[4] The parent compound of interest, 2-(4-Hydroxyphenoxy)propanoic acid (HPOP), is a crucial building block and a common metabolite of more complex and commercially significant derivatives.[1][3]
This guide will focus on comparing the toxicological profiles of HPOP with its prominent chlorinated derivatives, including:
-
Dichlorprop (2,4-DP): 2-(2,4-Dichlorophenoxy)propanoic acid
-
Mecoprop (MCPP): 2-(4-Chloro-2-methylphenoxy)propanoic acid
-
Fenoprop (2,4,5-TP or Silvex): 2-(2,4,5-Trichlorophenoxy)propanoic acid
The addition of chlorine atoms and methyl groups to the phenoxy ring dramatically alters the compound's herbicidal efficacy, environmental persistence, and, critically, its toxicological profile.[5][6] Long-term exposure to this class of herbicides has been associated with various health concerns, including an increased risk of certain cancers and endocrine disruption, making a detailed comparative analysis essential.[4][7][8]
Mechanisms of Toxicity
The toxicity of phenoxy herbicides is multifaceted. While their herbicidal action is plant-specific, in animal systems, their toxicity can be attributed to several mechanisms. A primary mechanism is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.[9][10] Additionally, these compounds can cause direct cell membrane damage and have been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[9]
The degree of chlorination and the position of substituents on the aromatic ring influence the compound's ability to interact with biological membranes and enzyme systems.[5][6] For instance, studies suggest that the metabolites of these herbicides, such as chlorophenols, can exhibit a higher degree of toxicity than the parent compounds.[5]
Caption: Generalized toxicity pathway for phenoxy herbicides.
Comparative Toxicity Analysis
The toxicological profiles of HPOP and its derivatives vary significantly, primarily based on the nature and position of the substituents on the phenyl ring. The following sections provide a comparative analysis based on available experimental data.
Acute Oral Toxicity
Acute toxicity, typically measured by the LD50 (the dose required to be lethal to 50% of a test population), provides a benchmark for comparing the short-term lethality of chemicals. Generally, the chlorinated derivatives exhibit higher acute toxicity than the parent phenoxypropanoic acid.
| Compound | Chemical Name | Oral LD50 (Rat) | Reference |
| Dichlorprop (2,4-DP) | 2-(2,4-Dichlorophenoxy)propanoic acid | 344 mg/kg | |
| Mecoprop (MCPP) | 2-(4-Chloro-2-methylphenoxy)propanoic acid | 625 - 2629 mg/kg | [11][12] |
| Fenoprop (2,4,5-TP) | 2-(2,4,5-Trichlorophenoxy)propanoic acid | ~650 mg/kg | [13] |
| HPOP | 2-(4-Hydroxyphenoxy)propanoic acid | Data not available; expected to be low |
In Vitro Cytotoxicity
In vitro assays using cell lines are crucial for elucidating cellular mechanisms of toxicity and for high-throughput screening. Studies on various herbicides demonstrate that cytotoxicity is both dose- and time-dependent.[14] For example, in vitro assessments of herbicides on cell lines like human hepatocellular carcinoma (HepG2) show that exposure can lead to decreased cell viability, mitochondrial dysfunction, and loss of membrane integrity.[15][16]
A study utilizing submitochondrial particles (SMP) provided a direct comparison of the mitochondrial toxicity of different phenoxy herbicides.[10] The results, measured as EC50 (the concentration causing 50% of the maximal effect), clearly demonstrate the structure-activity relationship.
| Compound | EC50 (µM) in SMP Assay | Relative Toxicity Ranking | Reference |
| 2,4,5-T (related to Fenoprop) | 21 µM | High | [10] |
| MCPA (related to Mecoprop) | 110 µM | Low | [10] |
These results indicate that trichlorinated phenoxy compounds are significantly more toxic at the mitochondrial level than their mono-chlorinated counterparts.[10] This aligns with the hypothesis that increased chlorination enhances the molecule's ability to disrupt mitochondrial function.[10]
Experimental Methodologies
To ensure the reproducibility and validity of toxicological data, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical testing.[17][18]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational test in toxicology.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, Caco-2, L929) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Preparation: Prepare stock solutions of HPOP and its derivatives in a suitable solvent (e.g., DMSO).[14] Perform serial dilutions in a serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a negative control (medium only). Incubate for a defined period (e.g., 24 or 48 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[19]
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Structure-Activity Relationship (SAR)
The data clearly indicates a strong relationship between the chemical structure of these compounds and their biological toxicity.[5][6]
-
Effect of Halogenation: The addition of chlorine atoms to the phenyl ring generally increases toxicity. Trichlorinated derivatives like Fenoprop (and the related 2,4,5-T) consistently show higher acute and mitochondrial toxicity than dichlorinated (Dichlorprop) or mono-chlorinated (Mecoprop) analogs.[10] This is likely due to altered lipophilicity, which affects membrane transport and interaction with molecular targets, and changes in electronic properties.[5]
-
Position of Substituents: The specific placement of substituents on the ring is also critical. The arrangement of chlorine atoms in 2,4,5-T, for example, is known to be particularly toxic, in part due to the potential for contamination with highly toxic dioxins during its synthesis.[7]
-
Role of the Hydroxyl Group: The parent compound, HPOP, contains a hydroxyl (-OH) group and lacks chlorine. While direct comparative data is sparse, the removal of chlorine and the addition of a polar hydroxyl group would be expected to decrease its lipophilicity and alter its metabolic pathway, likely resulting in lower systemic toxicity compared to its herbicidal derivatives.
Caption: Structure-activity relationship of phenoxypropanoic acids.
Conclusion and Future Directions
The comparative analysis reveals a clear trend: the toxicological potential of 2-(4-Hydroxyphenoxy)propanoic acid derivatives increases significantly with the degree of chlorination on the phenoxy ring. Trichlorinated compounds like Fenoprop exhibit the highest acute and mitochondrial toxicity, followed by dichlorinated and mono-chlorinated analogs. The parent compound, HPOP, lacking any chlorination, is presumed to be the least toxic of the group.
This guide underscores the importance of SAR studies in chemical safety assessment. For professionals in drug development and agricultural science, these findings highlight the potential to design safer herbicides by modifying substituent groups to reduce off-target toxicity while maintaining efficacy.
Future research should focus on obtaining direct, comparative in vitro and in vivo toxicological data for HPOP to confirm its lower toxicity profile. Furthermore, exploring the genotoxicity and endocrine-disrupting potential of these compounds in a comparative manner using modern, high-throughput screening methods would provide a more complete picture of their relative risks to human health and the environment.
References
-
Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian Journal of Work, Environment & Health. [Link]
-
Cattani, M. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. IntechOpen. [Link]
-
Wikipedia contributors. (2023). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]
-
OECD. (2009). OECD Guideline for the Testing of Chemicals 453: Combined Chronic Toxicity/Carcinogenicity Studies. OECD Publishing. [Link]
-
OECD. (1998). OECD Guideline for the Testing of Chemicals 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. OECD Publishing. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]
-
OECD. Guidelines for the Testing of Chemicals. OECD Publishing. [Link]
-
Pawłowska, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]
-
Hooiveld, M., et al. (1993). Occupational exposure to phenoxy herbicides and chlorophenols and cancer mortality in The Netherlands. American Journal of Industrial Medicine. [Link]
-
Bradberry, S. M., et al. (2004). Poisoning Due to Chlorophenoxy Herbicides. Toxicological Reviews. [Link]
-
Pereira, C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences. [Link]
-
Renoldi, G., et al. (1997). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Chemosphere. [Link]
-
de Souza, J. S., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Journal of Toxicology and Environmental Health, Part A. [Link]
-
Pawłowska, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate. [Link]
-
de Souza, J. S., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. ResearchGate. [Link]
-
Vicentini, M., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Frontiers in Public Health. [Link]
-
de Souza, J. S., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. PubMed. [Link]
-
Loveland Products Canada. (2012). MECOPROP-P HERBICIDE LIQUID Safety Data Sheet. Loveland Products. [Link]
-
Chotsaeng, N., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. [Link]
-
Greenbook. (n.d.). MECOPROP-P PCP 27891 Material Safety Data Sheet. Greenbook. [Link]
-
Loveland Products Inc. (2018). MECOPROP-P PCP 27891 Safety Data Sheet. Loveland Products. [Link]
-
Wang, M., et al. (2019). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyphenoxy propionic acid. PubChem Compound Database. [Link]
-
EWG Skin Deep. (n.d.). (R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID. Environmental Working Group. [Link]
Sources
- 1. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Health effects of phenoxy herbicides. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lovelandproducts.ca [lovelandproducts.ca]
- 12. irp.cdn-website.com [irp.cdn-website.com]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. oecd.org [oecd.org]
- 19. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 2-(4-Hydroxyphenoxy)propanoic acid analytical methods
An In-Depth Guide to the Analytical Methods for 2-(4-Hydroxyphenoxy)propanoic Acid
A Senior Application Scientist's Comparative Review
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-(4-Hydroxyphenoxy)propanoic Acid
2-(4-Hydroxyphenoxy)propanoic acid (HPOPA) is a pivotal chemical intermediate, most notably in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds prized for their efficacy and selectivity.[1][2][3] The molecule's structure, featuring a carboxylic acid, a hydroxyl group, and a chiral center, presents unique analytical challenges and necessitates a suite of sophisticated methods for its characterization, quantification, and enantiomeric purity assessment. As the biological activity of chiral herbicides often resides in a single enantiomer, the ability to separate and quantify these stereoisomers is not just an academic exercise but a regulatory and commercial necessity.[4][5]
This guide provides a comprehensive literature review and a comparative analysis of the primary analytical techniques employed for HPOPA. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers in selecting the optimal method for their specific application.
Part 1: Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for analyzing HPOPA, particularly for resolving it from impurities and quantifying it in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's inherent physicochemical properties—namely, its polarity and volatility.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is the most prevalent technique for the analysis of HPOPA due to the compound's polarity and non-volatile nature.[6] It allows for analysis at ambient temperatures without the need for chemical derivatization.
RP-HPLC separates compounds based on their hydrophobicity. For HPOPA, a standard C18 column is effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.[6]
Causality of Method Parameters:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering a strong hydrophobic interaction with the phenoxy and propanoic acid moieties of HPOPA.[6]
-
Mobile Phase: A mixture of acetonitrile and water is typical. The inclusion of an acid, such as phosphoric acid or formic acid, is critical.[6][7] It serves to suppress the ionization of the carboxylic acid group (pKa ~3-4). In its protonated (neutral) form, HPOPA is more hydrophobic and is retained more consistently on the C18 column, resulting in sharper, more symmetrical peaks.
-
Detection: The aromatic ring in HPOPA provides strong chromophores, making UV-Vis detection highly effective. A detection wavelength of 220 nm is commonly used to achieve high sensitivity.[6]
Comparative Performance of a Validated RP-HPLC Method:
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank | Analyte peak is well-resolved |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Analyte specific | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Analyte specific | Signal-to-Noise Ratio ≥ 10:1 |
| Data synthesized from representative HPLC methods.[6] |
Experimental Protocol: RP-HPLC Determination of HPOPA [6]
-
Mobile Phase Preparation: Prepare a 30:70 (v/v) mixture of HPLC-grade acetonitrile and 0.1% phosphoric acid in HPLC-grade water. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Create a stock solution of 1 mg/mL HPOPA in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Solid-Phase Extraction): For complex matrices, pass the sample through a C18 SPE cartridge to retain HPOPA. Wash the cartridge to remove interferences and elute the analyte with a suitable solvent (e.g., methanol). Evaporate the eluate and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis at 220 nm.
-
-
System Suitability: Before analysis, inject the mobile phase as a blank. Then, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the injected standards. Determine the concentration of HPOPA in samples by interpolating their peak areas from this curve.
Workflow for RP-HPLC Analysis
Caption: A typical workflow for the quantification of HPOPA using RP-HPLC.
Since HPOPA is a chiral molecule, separating its (R)- and (S)-enantiomers is often required. Standard reversed-phase HPLC cannot distinguish between enantiomers because they have identical physical properties in an achiral environment.[8] Chiral separation is achieved by introducing a chiral element into the chromatographic system, most commonly a Chiral Stationary Phase (CSP).[5]
Causality of Method Parameters:
-
Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the support material. For acidic compounds like HPOPA, anion-exchange type CSPs (e.g., those based on quinine or quinidine) are highly effective.[9] Other successful separations have been achieved using glycopeptide CSPs (e.g., teicoplanin) or Pirkle-type columns.[10][11] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and thus different retention times.
-
Mobile Phase: The mobile phase for chiral separations is highly dependent on the CSP. For anion-exchange CSPs, non-aqueous polar organic mobile phases are common.[9] For other CSPs, normal-phase conditions (e.g., Hexane/Ethanol with a trifluoroacetic acid modifier) may be used.[12] The modifier helps to improve peak shape and resolution.
Example Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | (R,R) ULMO CSP, 5 µm, 25 cm x 4.6 mm[12] |
| Mobile Phase | (97/3) Hexane/Ethanol + 0.1% Trifluoroacetic Acid (TFA)[12] |
| Flow Rate | 1.5 mL/min[12] |
| Detection | UV at 254 nm[12] |
| Separation Factor (α) | 1.27[12] |
Workflow for Chiral HPLC Analysis
Caption: The core principle of chiral HPLC separation for HPOPA enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For ultimate sensitivity and selectivity, especially in complex environmental or biological matrices, HPLC can be coupled with a mass spectrometer. LC-MS combines the separation power of HPLC with the mass-resolving capability of MS, allowing for confident identification and quantification even at trace levels.
An LC-MS/MS method for related phenoxy acids in soil involves hydrolysis followed by extraction and analysis.[13] A similar approach would be effective for HPOPA. The mass spectrometer would typically be operated in negative ion mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion and specific fragment ions for quantification.
Gas Chromatography (GC): A Derivatization-Dependent Approach
Direct GC analysis of HPOPA is impractical due to its low volatility and thermal instability, caused by the polar carboxylic acid and hydroxyl functional groups. However, GC-MS can be employed following a chemical derivatization step.[14]
Causality of Derivatization: Derivatization converts the polar -COOH and -OH groups into less polar, more volatile, and more thermally stable esters or silyl ethers.[14] A common approach is silylation, using reagents like N-Methyl-N-(trimethyl-silyl)trifluoroacetamide (MSTFA), which replaces the acidic protons with trimethylsilyl (TMS) groups. This transformation makes the molecule suitable for volatilization in the GC inlet and passage through the GC column.
Hypothetical GC-MS Protocol:
-
Derivatization: Evaporate the sample extract to dryness. Add a solution of MSTFA in a suitable solvent (e.g., pyridine) and heat at 60-80 °C for 30-60 minutes to form the di-TMS derivative of HPOPA.
-
GC-MS Analysis: Inject the derivatized sample onto a nonpolar capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components.
-
Detection: The mass spectrometer, operating in Electron Ionization (EI) mode, will fragment the derivative, producing a characteristic mass spectrum that can be used for identification and quantification.
Workflow for GC-MS Analysis with Derivatization
Caption: Essential derivatization workflow for HPOPA analysis by GC-MS.
Part 2: Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of HPOPA.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] It is the definitive method for structural confirmation.
¹H and ¹³C NMR Spectral Data for HPOPA: [1][2]
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| ~11.6 | singlet | 1H, Carboxylic Acid (-COOH) | DMSO-d₆ | |
| 6.61 - 6.68 | multiplet | 4H, Aromatic (C₆H₄) | DMSO-d₆ | |
| ~4.65 | multiplet | 1H, Methine (-CH) | DMSO-d₆ | |
| ~1.36 | doublet | 3H, Methyl (-CH₃) | DMSO-d₆ | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Solvent | |
| ~174.3 | Carbonyl (C=O) | DMSO-d₆ | ||
| ~153.2, ~151.8 | Aromatic C-O | DMSO-d₆ | ||
| ~120.4, ~119.6 | Aromatic C-H | DMSO-d₆ | ||
| ~72.4 | Methine (-CH) | DMSO-d₆ | ||
| ~16.8 | Methyl (-CH₃) | DMSO-d₆ |
Experimental Protocol: NMR Sample Preparation [1]
-
Accurately weigh 5-10 mg of the purified HPOPA sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Characteristic IR Absorptions for HPOPA: [1][15]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3265 | Very Strong, Broad | O-H stretch (hydroxyl and carboxylic acid) |
| 1707 | Very Strong | C=O stretch (carboxylic acid) |
Experimental Protocol: IR Sample Preparation (KBr Pellet) [1]
-
Mix a small amount (1-2 mg) of the solid HPOPA sample with approximately 100 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly to a fine powder.
-
Press the powder into a thin, transparent disk using a hydraulic press.
-
Record the IR spectrum of the KBr disk.
Workflow for Spectroscopic Characterization
Caption: General workflow for the structural confirmation of HPOPA.
Part 3: Method Comparison and Selection Guide
Choosing the right analytical method depends on the specific research question, available instrumentation, and the required level of sensitivity and selectivity.
| Method | Principle | Selectivity | Sensitivity | Throughput | Key Application |
| RP-HPLC-UV | Hydrophobic Partitioning | Moderate | Good (µg/mL) | High | Routine quantification, purity analysis |
| Chiral HPLC-UV | Diastereomeric Interaction | Excellent (Enantiomers) | Good (µg/mL) | Moderate | Enantiomeric purity assessment |
| LC-MS/MS | Partitioning & Mass/Charge | Very High | Excellent (ng/mL to pg/mL) | Moderate | Trace analysis in complex matrices |
| GC-MS | Volatility & Mass/Charge | High | Very Good (ng/mL) | Moderate | Confirmatory analysis (requires derivatization) |
| NMR | Nuclear Spin Resonance | High (Structural) | Low (mg) | Low | Definitive structural elucidation |
| IR | Molecular Vibration | Moderate (Functional Groups) | Moderate (µg-mg) | High | Functional group identification |
Conclusion
The analytical landscape for 2-(4-Hydroxyphenoxy)propanoic acid is dominated by chromatographic and spectroscopic techniques, each serving a distinct and vital purpose. RP-HPLC stands out as the primary tool for routine quantification due to its robustness and simplicity. When enantiomeric purity is the question, chiral HPLC is indispensable. For challenging, low-concentration analyses, LC-MS/MS provides unparalleled sensitivity and selectivity. While GC-MS is a viable alternative, the prerequisite of derivatization makes it a secondary choice. Finally, NMR and IR spectroscopy remain the gold standards for absolute structural confirmation. A judicious selection from this analytical toolkit, guided by the principles and data presented herein, will enable researchers to confidently characterize and quantify HPOPA in any context.
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid.
- BenchChem. (2025). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide.
- Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. National Center for Biotechnology Information. [Link]
- U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Regis Technologies. 2-(4-Hydroxy-Phenoxy) Propionic Acid.
-
Zhang, X., et al. (2020). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. [Link]
-
Gaspari, F., & Bonfichi, R. (1998). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]
- SIELC Technologies. (2018). Hydroxyphenoxy propionic acid.
- SpectraBase. (2R)-2-(4-Hydroxyphenyl)propanoic acid.
-
Tett, S. E., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
- Dolan, J. W. (2018).
- Sigma-Aldrich. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98%.
-
PubChem. Hydroxyphenoxy propionic acid. National Center for Biotechnology Information. [Link]
- Sigma-Aldrich. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5.
- Santa Cruz Biotechnology. 2-(4-Hydroxyphenoxy)propionic acid.
- Scribd.
- PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Daicel Chiral Technologies.
- European Patent Office. Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
- ChemicalBook. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 1 H NMR.
- The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
- Journal of Pharmacy & Pharmacognosy Research. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L.
-
MDPI. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Hydroxy-Phenoxy) Propionic Acid - Regis Technologies [registech.com]
- 13. epa.gov [epa.gov]
- 14. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 15. prepchem.com [prepchem.com]
A Guide to Inter-Laboratory Comparison of 2-(4-Hydroxyphenoxy)propanoic Acid Analysis
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison for the analysis of 2-(4-Hydroxyphenoxy)propanoic acid (HPPA). It is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and agrochemical industries where robust and reproducible analytical methods are paramount. We will delve into the underlying principles of method validation through collaborative trials, provide detailed experimental protocols, and offer insights into the statistical treatment of data to ensure the highest degree of scientific integrity.
Introduction: The Need for Cross-Laboratory Consensus
2-(4-Hydroxyphenoxy)propanoic acid is a crucial chemical intermediate, notably in the synthesis of several aryloxyphenoxypropionate herbicides.[1][2] Its purity and concentration in reaction mixtures and final products directly impact yield, efficacy, and safety. Consequently, analytical methods for its quantification must be not only accurate and precise within a single laboratory but also reproducible across different laboratories.
An inter-laboratory comparison, or collaborative study, is the gold standard for assessing the reproducibility of an analytical method.[3] It serves multiple critical purposes:
-
Method Validation: To rigorously test the transferability and robustness of an analytical method to different environments, equipment, and personnel.[4]
-
Laboratory Proficiency: To allow participating laboratories to assess their performance against their peers, providing a crucial external quality control measure.[5][6]
-
Material Certification: To assign a consensus value to a reference material through analysis by multiple expert laboratories.
This guide will walk you through the essential steps to establish a scientifically sound inter-laboratory study for HPPA, transforming a standard operating procedure into a validated, universally reliable method.
Analytical Characterization of HPPA: Foundational Methods
Before embarking on a quantitative inter-laboratory study, it is essential to have unambiguous methods for the identification and characterization of HPPA. The primary techniques are spectroscopic.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. It is the definitive method for structural confirmation.[7]
-
Infrared (IR) Spectroscopy: Identifies key functional groups within the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, based on their characteristic absorption of infrared radiation.[7]
Table 1: Summary of Spectroscopic Data for 2-(4-Hydroxyphenoxy)propanoic Acid
| Technique | Key Observations | Purpose |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic, methine, methyl, and carboxylic acid protons.[7] | Structural Elucidation & Confirmation |
| ¹³C NMR | Signals for each unique carbon environment in the molecule.[7] | Structural Confirmation |
| IR Spec. | Characteristic absorptions for O-H, C=O (acid), and C-O (ether) functional groups.[7] | Functional Group Identification |
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For quantifying HPPA, especially in complex matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC method is particularly suitable for a molecule with the polarity of HPPA.[8] The selection of this method for an inter-laboratory study is based on its widespread availability and robustness, which are key for ensuring that participating laboratories can readily implement the protocol.
Designing a Robust Inter-Laboratory Study
Core Principles of Study Design
-
Clear Objective: The primary goal must be explicitly stated. Is the study intended to validate a method, assess laboratory performance, or certify a material?[5]
-
Competent Participants: A sufficient number of laboratories (a minimum of 8 is recommended by IUPAC) should be recruited to ensure statistical significance.[4] Participants should have demonstrated experience with the analytical technique being used.
-
Homogeneous and Stable Materials: The test material must be demonstrably homogeneous and stable throughout the duration of the study. The organizing laboratory is responsible for preparing and distributing identical, blind-coded samples to all participants.[9]
-
Detailed and Unambiguous Protocol: A comprehensive protocol must be provided, detailing every step from sample receipt to data reporting. This minimizes procedural variability as a source of error.
Below is a workflow diagram illustrating the key phases of a well-designed inter-laboratory study.
Caption: Workflow for an Inter-laboratory Comparison Study.
Experimental Protocol: HPLC Analysis of HPPA
This section provides a detailed, self-validating protocol for the quantitative analysis of HPPA using reverse-phase HPLC. It is designed to be directly implemented by participating laboratories.
Reagents and Materials
-
2-(4-Hydroxyphenoxy)propanoic acid (HPPA) reference standard, purity ≥98%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[8]
-
Class A volumetric glassware
Instrumentation
-
HPLC system with a UV detector capable of measuring at 275 nm.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance accurate to ±0.1 mg.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v). The exact ratio should be optimized by the organizing lab to achieve a retention time of ~5-7 minutes for HPPA.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of HPPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the Stock Standard Solution with the mobile phase.
-
Test Sample Preparation: Accurately weigh the provided unknown sample to achieve an expected final concentration within the calibration range. Dissolve and dilute with the mobile phase. Perform any required extraction steps as specified by the study coordinator.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of a mid-range calibration standard (e.g., 100 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%. This step is crucial as it validates that the instrument is performing correctly before sample analysis begins.
-
Calibration Curve: Inject each calibration standard in duplicate. Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
Sample Analysis: Inject each provided test sample in duplicate.
-
Bracketing: After every 10 sample injections, re-inject a mid-range calibration standard to check for instrument drift. The peak area should be within ±5% of the initial value.
Caption: HPLC Analysis and Quality Control Workflow.
Data Analysis and Interpretation
Once all laboratories have submitted their results, the organizing body performs a rigorous statistical analysis.
Outlier Detection
Before calculating summary statistics, the data must be screened for outliers—results that deviate significantly from the rest. ISO 5725 recommends graphical methods (e.g., Mandel's h and k plots) and formal statistical tests like Cochran's test for variance outliers and Grubbs' test for mean outliers.[9] Any identified outliers should be investigated in consultation with the respective laboratory and may be excluded from further calculations if a clear technical error is identified.
Calculation of Precision Estimates
The key outputs of a method validation study are the repeatability and reproducibility estimates.[3]
-
Repeatability (r): The variation observed when the same operator analyzes the same sample on the same equipment in a short time frame. It is calculated from the within-laboratory standard deviation (sᵣ).
-
Reproducibility (R): The variation observed when different laboratories analyze the same sample. It is calculated from the between-laboratory standard deviation (sᵣ) and incorporates the repeatability variance.
Table 2: Example Data Reporting and Precision Calculation
| Laboratory | Result 1 (µg/mL) | Result 2 (µg/mL) | Mean (x̄ᵢ) | Within-Lab Variance (sᵢ²) |
|---|---|---|---|---|
| Lab A | 248.5 | 250.1 | 249.3 | 1.28 |
| Lab B | 251.2 | 252.8 | 252.0 | 1.28 |
| Lab C | 245.1 | 247.3 | 246.2 | 2.42 |
| ... | ... | ... | ... | ... |
| Overall Mean (x̄) | 250.5 | |||
| Repeatability s.d. (sᵣ) | 1.5 | |||
| Reproducibility s.d. (sᵣ) | 3.8 | |||
| Repeatability Limit (r) | 4.2 | (2.8 * sᵣ) |
| Reproducibility Limit (R) | | | 10.6 | (2.8 * sᵣ) |
Note: Values are hypothetical for illustrative purposes.
Assessing Laboratory Performance
For proficiency tests, each laboratory's performance is often evaluated using a z-score, which quantifies how far a laboratory's result is from the consensus value (assigned value).[10][11]
z-score = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (often the robust mean of all participants' results).
-
σ is the target standard deviation for proficiency, set by the organizers.
A z-score between -2 and +2 is generally considered satisfactory.
Conclusion
A properly conducted inter-laboratory comparison provides invaluable data on the performance of an analytical method and the proficiency of the laboratories implementing it. For a compound as critical as 2-(4-Hydroxyphenoxy)propanoic acid, establishing a robust, reproducible analytical method is not merely a matter of good practice but a necessity for ensuring product quality and consistency across the industry. By following a structured approach based on international standards, from meticulous planning and protocol design to rigorous statistical analysis, organizations can build confidence in their analytical results and foster a culture of quality and continuous improvement.
References
-
Title: GUIDELINE FOR INTER-LABORATORY TESTS Source: BISFA URL: [Link]
-
Title: Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory Source: Oxford Academic URL: [Link]
-
Title: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method Source: ASTM International URL: [Link]
-
Title: Trends in inter-laboratory method validation Source: Eurachem URL: [Link]
-
Title: (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, 98% | 94050-90-5 Source: J&K Scientific URL: [Link]
-
Title: Inter-laboratory studies in analytical chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Hydroxyphenoxy propionic acid - SIELC Technologies Source: SIELC Technologies URL: [Link]
- Title: CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
- Title: Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds Source: Google Patents URL
-
Title: 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation Source: PMC - NIH URL: [Link]
-
Title: Profiling methods for the determination of phenolic compounds in foods and dietary supplements Source: PMC - NIH URL: [Link]
-
Title: SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava Source: Agritrop URL: [Link]
-
Title: Determination of Total Phenolic Content Using the Folin-C Assay: Single-Laboratory Validation, First Action 2017.13 Source: ResearchGate URL: [Link]
-
Title: Phenolics Test For Fruits & vegetables Source: Medallion Labs URL: [Link]
-
Title: Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories Source: MATEC Web of Conferences URL: [Link]
-
Title: A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey Source: MDPI URL: [Link]
-
Title: Interpretation of interlaboratory comparison results to evaluate laboratory proficiency Source: Springer URL: [Link]
-
Title: Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 Source: PubChem - NIH URL: [Link]
Sources
- 1. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 2. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. eurachem.org [eurachem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 9. bisfa.org [bisfa.org]
- 10. matec-conferences.org [matec-conferences.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2-(4-Hydroxyphenoxy)propanoic Acid
For researchers, scientists, and drug development professionals, the robust quantification of 2-(4-Hydroxyphenoxy)propanoic acid is paramount for ensuring data integrity in a multitude of applications, from pharmaceutical impurity profiling to environmental monitoring. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Our focus extends beyond mere procedural outlines to delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system. This guide is grounded in authoritative sources and established analytical validation principles to provide a trustworthy resource for your laboratory.
The Analytical Challenge: Quantifying 2-(4-Hydroxyphenoxy)propanoic acid
2-(4-Hydroxyphenoxy)propanoic acid is a key intermediate in the synthesis of various compounds, including certain herbicides.[1] Its accurate quantification is often challenged by its presence in complex matrices and the potential for isomeric forms. The selection of an appropriate analytical technique is therefore a critical decision, contingent on the required sensitivity, selectivity, and the nature of the sample matrix.
Comparative Overview of Quantification Methodologies
The three principal chromatographic techniques for the quantification of 2-(4-Hydroxyphenoxy)propanoic acid each offer a distinct balance of performance characteristics. The choice of method is a strategic decision based on the specific analytical requirements of the study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 2-(4-Hydroxyphenoxy)propanoic acid. The separation is typically achieved on a reversed-phase column, and quantification is based on the analyte's absorption of UV light.
Principle: The method relies on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar 2-(4-Hydroxyphenoxy)propanoic acid.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.[2]
-
UV Detection at ~220-230 nm: This wavelength range corresponds to a strong absorbance band for the phenyl ring, ensuring high sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex samples and for achieving very low detection limits.
Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ions are filtered by the first quadrupole of the mass spectrometer. These parent ions are then fragmented, and specific fragment ions are monitored by the second quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like 2-(4-Hydroxyphenoxy)propanoic acid, minimizing in-source fragmentation and producing a strong molecular ion signal.
-
Negative Ion Mode: The carboxylic acid group is readily deprotonated, making negative ion mode the preferred choice for this analyte, leading to a strong [M-H]⁻ signal.
-
MRM Transitions: The selection of specific parent-to-fragment ion transitions provides a high degree of certainty in analyte identification and quantification, even in the presence of co-eluting matrix components.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-(4-Hydroxyphenoxy)propanoic acid, a derivatization step is necessary to increase their volatility.
Principle: The derivatized analyte is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated compounds are then detected by a mass spectrometer.
Causality of Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group (e.g., methylation) is a common strategy to increase the volatility and thermal stability of phenoxy acid herbicides.[4] This is a critical step to enable GC analysis.
-
Electron Ionization (EI): EI is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern, which is useful for structural confirmation and library matching.
-
Selected Ion Monitoring (SIM): Monitoring specific ions characteristic of the derivatized analyte enhances the sensitivity and selectivity of the analysis.
Performance Comparison: Accuracy and Precision
The following table summarizes the typical performance characteristics of the three analytical techniques for the quantification of 2-(4-Hydroxyphenoxy)propanoic acid and structurally related compounds. The values are compiled from various sources and represent expected performance under optimized conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | ICH Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2%[2] | 95% - 105% (typical) | 90% - 110% (typical) | 98.0% - 102.0% for assays |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0%[2] | < 5% (typical) | < 10% (typical) | < 2.0% |
| - Intermediate Precision | < 1.5%[2] | < 10% (typical) | < 15% (typical) | < 2.0% |
| Linearity (R²) | > 0.999[2] | > 0.995 (typical) | > 0.99 (typical) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL | Method Dependent |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 - 5 ng/mL | ~5 - 50 ng/mL | Method Dependent |
Note: The values for LC-MS/MS and GC-MS are typical ranges observed for similar analytes and may vary depending on the specific instrumentation, sample matrix, and method optimization. The ICH acceptance criteria are general guidelines and may be adjusted based on the specific application.
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the discussed analytical techniques. These protocols are designed to be self-validating by incorporating system suitability and quality control checks.
HPLC-UV Quantification Protocol
This protocol is adapted from a validated method for a structurally similar compound, 2-(4-hydroxyphenyl)propionic acid.[2]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
Ultrapure water
-
2-(4-Hydroxyphenoxy)propanoic acid reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range. Filter through a 0.45 µm syringe filter.
4. Analysis and System Suitability:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the working standard solutions to generate a calibration curve. The correlation coefficient (R²) should be > 0.999.
-
Perform replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak areas should be < 2.0%.
-
Inject the sample solutions.
5. Data Analysis:
-
Integrate the peak area of 2-(4-Hydroxyphenoxy)propanoic acid.
-
Determine the concentration in the samples from the calibration curve.
Caption: LC-MS/MS analysis workflow.
GC-MS Quantification Protocol
This protocol outlines a general procedure for the analysis of 2-(4-Hydroxyphenoxy)propanoic acid in a water sample, including the essential derivatization step.
1. Instrumentation and Reagents:
-
GC-MS system with an EI source
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
-
Derivatization agent (e.g., diazomethane or BF₃-methanol)
-
Extraction solvent (e.g., ethyl ether)
-
2-(4-Hydroxyphenoxy)propanoic acid reference standard
2. Sample Preparation and Derivatization:
-
Extract the water sample with ethyl ether.
-
Concentrate the extract.
-
Derivatize the extract to form the methyl ester of the analyte. [5]* Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A suitable program to separate the derivatized analyte from other components.
-
Carrier Gas: Helium
-
Ionization Mode: EI, 70 eV
-
Acquisition Mode: SIM, monitoring characteristic ions of the derivatized analyte.
4. Analysis and System Suitability:
-
Inject a blank to check for contamination.
-
Inject derivatized standards to create a calibration curve.
-
Inject a derivatized QC sample to verify the derivatization efficiency and instrument performance.
5. Data Analysis:
-
Quantify the derivatized analyte in the samples using the calibration curve.
Caption: GC-MS analysis workflow.
Concluding Remarks
The selection of the most appropriate method for the quantification of 2-(4-Hydroxyphenoxy)propanoic acid is a critical decision that directly impacts the quality and reliability of research and development outcomes.
-
HPLC-UV stands out for its robustness, cost-effectiveness, and straightforward operation, making it an excellent choice for routine analysis in less complex matrices where high sensitivity is not the primary concern.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological and environmental samples. Its ability to confirm analyte identity through fragmentation patterns provides a high degree of confidence in the results.
-
GC-MS , while requiring a derivatization step, provides excellent chromatographic resolution and is a well-established technique for the analysis of phenoxy acid herbicides. Its extensive spectral libraries can aid in the identification of unknown compounds.
Ultimately, the optimal choice will depend on a careful consideration of the specific analytical needs, available instrumentation, and the nature of the samples to be analyzed. This guide provides the foundational knowledge and practical protocols to make an informed decision and to ensure the generation of accurate and precise data in your laboratory.
References
- Mei, X.-Y., Hong, Y.-Q., & Chen, G.-H. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 8(6), 1532–1561.
- BenchChem. (2025). A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Determination of 2-(4-hydroxyphenyl)propionic acid.
- Mei, X.-Y., Hong, Y.-Q., & Chen, G.-H. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 8(6), 1532–1561.
- Mei, X.-Y., Hong, Y.-Q., & Chen, G.-H. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 8(6), 1532–1561.
- BenchChem. (2025). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem Technical Guide.
- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. U.S.
- (This citation is a placeholder for a general LC-MS/MS methodology reference if needed, as a specific one for the target analyte was not found in the provided search results.)
- (This citation is a placeholder for a general GC-MS methodology reference if needed, as a specific one for the target analyte was not found in the provided search results.)
- BenchChem. (2025). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
- (This citation is a placeholder for a general analytical chemistry textbook or a relevant review article discussing the principles of the techniques.)
- (This citation is a placeholder for an ICH or FDA guidance document on method valid
- (This citation is a placeholder for an additional supporting reference.)
- (This citation is a placeholder for an additional supporting reference.)
- (This citation is a placeholder for an additional supporting reference.)
- BenchChem. (2025). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review on Analysis Methodology of Phenoxy Acid Herbicide Residues | Semantic Scholar [semanticscholar.org]
- 5. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid: Chemical vs. Enzymatic Routes
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid , often abbreviated as (R)-HPOPA, is a valuable chiral building block in the pharmaceutical industry. Its structural motif is found in various biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparison of the two primary approaches for obtaining enantiomerically pure (R)-HPOPA: traditional chemical synthesis and modern enzymatic methods.
The Significance of (R)-HPOPA
(R)-HPOPA serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its structure, featuring a hydroxyl group and a carboxylic acid on a chiral center adjacent to a p-hydroxyphenyl group, allows for diverse chemical modifications. The specific stereochemistry of the (R)-enantiomer is often crucial for the desired pharmacological activity and can significantly impact a drug's efficacy and safety profile.
Chemical Synthesis of (R)-HPOPA: Established but Challenging
Traditional organic chemistry offers several routes to (R)-HPOPA, primarily relying on two strategies: chiral resolution of a racemic mixture or asymmetric synthesis from achiral starting materials.
Chiral Resolution
This classical approach involves the synthesis of a racemic mixture of HPOPA, followed by the separation of the (R) and (S) enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. While straightforward in principle, chiral resolution has inherent limitations:
-
Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%.
-
Waste Generation: The undesired enantiomer is often discarded, leading to poor atom economy.
-
Additional Steps: The process requires extra steps for the formation and subsequent cleavage of diastereomers, adding to the overall complexity and cost.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high stereoselectivity, avoiding the need for resolution. This can be accomplished using chiral catalysts, auxiliaries, or reagents. Chiral phosphoric acids, for instance, have emerged as powerful organocatalysts for a variety of asymmetric transformations.[1][2][3]
A common chemical synthesis pathway might involve the debenzylation of a protected precursor like 3-(4-benzyloxyphenyl)-2(S)-hydroxy propionic acid.[4]
Illustrative Chemical Synthesis Workflow:
Caption: A generalized workflow for the chemical synthesis of (R)-HPOPA via chiral resolution.
Representative Chemical Synthesis Protocol (Debenzylation):
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-(4-benzyloxyphenyl)-2(S)-hydroxy propionic acid (160 g) in trifluoroacetic acid (240 ml) and thioanisole (240 ml).[4]
-
Heating: Stir the reaction mixture at 55 to 60 °C for 6-8 hours.[4]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).[4]
-
Isolation: Once the reaction is complete, cool the mixture to 10 to 15 °C and maintain for 1 hour to allow the product to precipitate.[4]
-
Purification: Filter the precipitated solid, wash with toluene and petroleum ether, and then dry to yield the final product.[4]
Enzymatic Synthesis of (R)-HPOPA: A Greener and More Specific Alternative
Enzymatic synthesis has gained significant traction as a powerful tool for producing enantiomerically pure compounds. This approach leverages the high stereoselectivity of enzymes to catalyze specific reactions, often under mild and environmentally friendly conditions. For (R)-HPOPA, two primary enzymatic strategies are employed: kinetic resolution and asymmetric synthesis .
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other.[5][6][7] This process, known as kinetic resolution, results in the separation of the unreacted ester (enriched in one enantiomer) and the hydrolyzed acid (enriched in the other). For the synthesis of (R)-HPOPA, a racemic ester of HPOPA is subjected to hydrolysis by a lipase that preferentially acts on the (S)-ester, leaving the desired (R)-ester unreacted. The (R)-ester can then be isolated and hydrolyzed to yield (R)-HPOPA. Lipases like those from Pseudomonas cepacia and Candida antarctica have shown excellent enantioselectivity in such resolutions.[5][8]
Illustrative Enzymatic Synthesis Workflow (Kinetic Resolution):
Caption: A typical workflow for the enzymatic kinetic resolution of a racemic HPOPA ester.
Representative Lipase-Catalyzed Kinetic Resolution Protocol:
-
Reaction Mixture: Prepare a biphasic system consisting of a phosphate buffer (e.g., 0.05 M, pH 7.0) and an organic solvent like diisopropyl ether with hexane.[9]
-
Substrate and Enzyme Addition: Add the racemic HPOPA ester (e.g., 0.2 mmol) and a suitable lipase (e.g., 100 mg of Burkholderia cepacia lipase).[9]
-
Incubation: Shake the reaction mixture at room temperature (around 150 rpm) until approximately 50% conversion is reached.[9]
-
Reaction Quenching: Stop the reaction by adding acetone to precipitate the enzyme.[9]
-
Separation and Purification: Filter off the precipitated protein. The unreacted (R)-ester can be separated from the (S)-acid product through extraction and then hydrolyzed chemically to obtain (R)-HPOPA.
Hydroxynitrile Lyase-Catalyzed Asymmetric Synthesis
Another powerful enzymatic approach involves the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone, forming a cyanohydrin.[10][11][12] For the synthesis of (R)-HPOPA, p-hydroxyphenylacetaldehyde can be converted to the corresponding (R)-cyanohydrin using an (R)-selective HNL. The resulting cyanohydrin can then be hydrolyzed to afford (R)-HPOPA. This method is highly attractive as it directly generates the desired enantiomer from an achiral precursor.
Illustrative Enzymatic Synthesis Workflow (Asymmetric Synthesis):
Caption: Asymmetric synthesis of (R)-HPOPA using a hydroxynitrile lyase.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis (Chiral Resolution) | Chemical Synthesis (Asymmetric) | Enzymatic Synthesis (Kinetic Resolution) | Enzymatic Synthesis (Asymmetric) |
| Stereoselectivity | Dependent on resolving agent and separation efficiency | Can be very high (>99% ee) | Excellent (>98% ee)[9] | Excellent (>97% ee) |
| Yield | Theoretically limited to 50% | Can be high | Theoretically limited to 50% for the desired enantiomer | Can be high |
| Reaction Conditions | Often harsh (strong acids/bases, high temperatures)[4] | Varies, can be mild | Mild (room temperature, neutral pH)[9] | Mild (often near neutral pH)[13] |
| Environmental Impact | Use of organic solvents and potentially toxic reagents | Can involve heavy metal catalysts | Generally greener, uses water as a co-solvent | Generally greener, aqueous systems |
| Catalyst/Reagent | Stoichiometric chiral resolving agent | Catalytic amounts of chiral catalysts (e.g., organocatalysts)[2] | Recyclable enzymes (lipases)[7] | Recyclable enzymes (HNLs)[10] |
| Substrate Specificity | Broad | Generally specific to a class of substrates | High | High |
| Process Complexity | Multiple steps for diastereomer formation and separation | Can be complex depending on the catalyst system | Fewer steps than chemical resolution | Fewer steps than resolution methods |
Conclusion: Choosing the Right Path
Both chemical and enzymatic methods offer viable routes to the synthesis of (R)-HPOPA. The choice of method ultimately depends on the specific requirements of the application, including cost, scale, desired purity, and environmental considerations.
Chemical synthesis , particularly asymmetric catalysis, has made significant strides and can provide high enantioselectivities and yields.[3] However, these methods can still rely on expensive catalysts and stringent reaction conditions.
Enzymatic synthesis presents a compelling alternative, offering high stereoselectivity under mild, environmentally benign conditions.[14] While kinetic resolutions are limited to a 50% theoretical yield for one enantiomer, the enzymes can often be recycled, and the unreacted enantiomer can sometimes be racemized and reused. Asymmetric enzymatic synthesis, such as that using hydroxynitrile lyases, overcomes the yield limitation and represents a highly efficient and sustainable approach.[12]
For researchers and drug development professionals, the increasing availability and robustness of commercial enzymes make biocatalysis an increasingly attractive and practical option for the synthesis of chiral intermediates like (R)-HPOPA.
References
-
Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron Asymmetry. 2008.
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI.
-
Kinetic resolution of amino acid esters catalyzed by lipases. PubMed.
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals.
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
-
Hydroxynitrile lyase catalysed synthesis of heterocyclic (R)- and (S)-cyanohydrins. Institute of Organic Chemistry (6410).
-
An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry (RSC Publishing).
-
Asymmetric synthesis, structures, and chiroptical properties of helical cycloparaphenylenes. PMC - NIH.
-
Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. ResearchGate.
-
Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. PMC.
-
Chemoenzymatic Synthesis of Racemic and Enantiomerically Pure Phosphaaspartic Acid and Phosphaarginine. ResearchGate.
-
Hydroxynitrile lyase catalysed synthesis of heterocyclic (R)- and (S)-cyanohydrins. Scilit.
-
PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID. Indian Patents. 232680.
-
3-(4-Hydroxyphenyl)propionic acid 98 501-97-3. Sigma-Aldrich.
-
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. PubChem.
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. PMC - PubMed Central.
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
-
Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. PubMed.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace.
-
A chemoenzymatic synthesis of ceramide trafficking inhibitor HPA-12. PMC - NIH.
-
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
-
Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH.
-
Towards a Chemo-Enzymatic Method for the Asymmetric Synthesis of Beta-Amino Tertiary Alcohols. PubMed.
-
Chemoenzymatic synthesis. PMC - PubMed Central - NIH.
-
Nitrotyrosine. Wikipedia.
-
Showing metabocard for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039427). Human Metabolome Database.
-
Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). Human Metabolome Database.
Sources
- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 2. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allindianpatents.com [allindianpatents.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Selectors for the Enantioseparation of 2-(4-Hydroxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-(4-Hydroxyphenoxy)propanoic acid (HPPA) is a critical step in the development of various pharmaceuticals and agrochemicals, as the biological activity often resides in a single enantiomer.[1][2] This guide provides a comprehensive evaluation of different chiral selectors for the successful resolution of HPPA enantiomers, offering a comparative analysis of their performance based on experimental data.
Introduction to Chiral Separation of HPPA
2-(4-Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers.[1][2] The differential biological activities of these enantiomers necessitate their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) with chiral additives are the predominant techniques for this purpose. The choice of chiral selector is paramount for achieving baseline resolution and accurate analysis.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity.[3] These selectors operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
For acidic compounds like HPPA, the mobile phase is often a mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), with a small percentage of a strong acid like trifluoroacetic acid (TFA) to suppress the ionization of the analyte's carboxylic acid group.[4] This ensures better interaction with the CSP and improved peak shape.
Comparative Performance of Polysaccharide-Based CSPs
| Chiral Selector (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Performance Metrics | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) | n-hexane/2-propanol/TFA (90:10:0.1, v/v/v) | 1.0 | 235 | Baseline separation | [5] |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) | n-hexane/2-propanol/TFA (various ratios) | 1.0 | UV | Good enantiorecognition | [4] |
Expert Insight: The "H-series" of these columns, packed with 5-micron particles, generally offer higher efficiency and resolution compared to their standard 10-micron counterparts.[6] For rapid analysis, a shorter 15 cm H-series column can often provide equivalent or better separation than a 25 cm standard column.[6] The choice between amylose-based (AD) and cellulose-based (OD) columns is often empirical, and screening both is a common strategy in method development.[4]
Caption: Major classes of chiral selectors for HPPA separation.
Conclusion and Recommendations
The selection of an appropriate chiral selector for the separation of 2-(4-Hydroxyphenoxy)propanoic acid enantiomers is dependent on the analytical requirements, including speed, resolution, and the nature of the sample matrix.
-
For robust and versatile method development in HPLC, polysaccharide-based CSPs, such as CHIRALPAK® AD-H and CHIRALCEL® OD-H, are highly recommended as a starting point. Their broad applicability and the extensive literature on their use provide a solid foundation for achieving successful separations.
-
For orthogonal methods or when high efficiency is paramount, capillary electrophoresis with cyclodextrin additives, particularly HP-β-CD, presents a powerful alternative.
-
When polysaccharide-based methods fail or for specific applications, protein and glycopeptide-based CSPs should be considered, as they offer distinct and sometimes superior selectivity.
It is always advisable to screen a selection of columns from different classes to identify the optimal conditions for a specific separation challenge.
References
-
He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. [Link]
-
Wright, A. G. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 523, 143-151. [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
-
Szymański, K., & Gendaszewska, D. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 27(19), 6583. [Link]
-
Prusevich, P., et al. (2021). Dual 2-Hydroxypropyl-β-Cyclodextrin and 5,10,15,20-Tetrakis (4-Hydroxyphenyl) Porphyrin System as a Novel Chiral-Achiral Selector Complex for Enantioseparation of Aminoalkanol Derivatives with Anticancer Activity in Capillary Electrophoresis. Molecules, 26(4), 987. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1). [Link]
-
Martín-Biosca, Y., García-Ruiz, C., & Marina, M. L. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Electrophoresis, 22(15), 3216-3224. [Link]
-
Iliou, K., & Pistos, C. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Hydroxyphenoxy propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Mannina, L. (2017). Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. Electrophoresis, 38(15), 1948-1955. [Link]
-
Kannappan, V. (2022). Chiral selectors. Chiralpedia. Retrieved from [Link]
-
Li, F., & Li, L. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(19), 4489. [Link]
-
Reddit. (2023). Anyone compare the Phenomenex/Chiralpak/Chiralcel equivalents?. r/chromatography. Retrieved from [Link]
-
Al-Rabba, M. F., & Lucy, C. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Journal of Separation Science, 45(9), 1647-1654. [Link]
-
Daicel Corporation. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Retrieved from [Link]
-
Servais, A. C., & Fillet, M. (2018). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 23(10), 2633. [Link]
-
Letter, W. (1996). Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. ResearchGate. [Link]
-
Letter, W. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Enantioseparation of 2-(substituted phenyl)propanoic acids by high-speed countercurrent chromatography and investigation of the influence of substituents in enantiorecognition. Journal of Separation Science, 43(9-10), 1886-1894. [Link]
-
Wang, Y., et al. (2018). Novel chiral ionic liquids stationary phases for the enantiomer separation of chiral acid by high-performance liquid chromatography. Journal of Chromatography A, 1569, 166-174. [Link]
-
Pirkle, W. H., & Welch, C. J. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. US Patent 7,910,755. [Link]
-
Liu, Y., et al. (2021). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Molecules, 26(11), 3326. [Link]
-
Zhang, Y., et al. (2022). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. 3 Biotech, 12(4), 88. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-(4-hydroxyphenoxy)propanoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
A Comparative Guide to the Environmental Impact of Phenoxy Herbicides
This guide provides a comprehensive comparison of the environmental impact of four widely used phenoxy herbicides: 2,4-D, MCPA, Dichlorprop, and Mecoprop. Designed for researchers, scientists, and drug development professionals, this document delves into the persistence, toxicity, and potential for environmental contamination of these compounds, supported by experimental data and standardized testing protocols. Our objective is to offer an in-depth, scientifically grounded resource to inform risk assessment and guide the development of more environmentally benign herbicidal formulations.
Introduction to Phenoxy Herbicides
Phenoxy herbicides are a class of synthetic auxins that have been instrumental in controlling broadleaf weeds in agriculture and land management since the 1940s.[1] Their mechanism of action involves mimicking the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[2] While highly effective, their widespread use has raised concerns about their environmental fate and non-target effects.[2][3] This guide provides a comparative analysis of the environmental profiles of four key phenoxy herbicides to facilitate a nuanced understanding of their ecological risks.
Environmental Persistence and Mobility
The environmental persistence of a herbicide is a critical factor determining its potential for long-term impact and contamination of non-target environments. It is typically measured by its half-life (DT50) in soil and water, which is the time it takes for 50% of the applied substance to degrade.
Persistence in Soil
The degradation of phenoxy herbicides in soil is primarily a biological process mediated by soil microorganisms.[3] The rate of degradation is influenced by factors such as soil type, temperature, moisture, and the presence of a microbial community adapted to the herbicide.
Table 1: Soil Half-Life (DT50) of Phenoxy Herbicides
| Herbicide | Typical Soil Half-Life (DT50) | Factors Influencing Persistence |
| 2,4-D | 4 - 10 days[4][5] | Can be longer in cold, dry soils or where the microbial community is not adapted.[5] |
| MCPA | 7 - 9 days[6] | Can persist for up to 2 months under certain conditions.[6] |
| Dichlorprop | 8 - 12 days[4][6] | Disappearance is essentially complete in 14 days under favorable conditions.[6] |
| Mecoprop | 7 - 9 days[6] | Can persist for up to 2 months.[6] |
Causality in Experimental Design: Soil persistence studies, such as those following OECD Guideline 307, are designed to simulate realistic environmental conditions.[7] The use of diverse soil types in these studies is crucial because soil properties like organic matter content and pH significantly influence herbicide adsorption and microbial activity, thereby affecting degradation rates.
Persistence and Mobility in Water
Phenoxy herbicides can enter aquatic systems through runoff, leaching, and spray drift.[8] Their persistence in water is influenced by microbial degradation, photolysis (breakdown by sunlight), and hydrolysis.[9] Due to their relatively high water solubility, they have the potential to be mobile in the environment.
Table 2: Aquatic Half-Life and Mobility of Phenoxy Herbicides
| Herbicide | Aquatic Half-Life | Mobility Potential |
| 2,4-D | Aerobic: ~15 days; Anaerobic: 41 - 333 days[9] | High mobility in soil, but leaching may be attenuated by its relatively short soil half-life.[9] |
| MCPA | Not specified, but generally considered not persistent. | High water solubility and low affinity for most soil types give it the potential to leach. |
| Dichlorprop | Not specified, but generally not persistent in aerobic systems. | Potential to leach to groundwater. |
| Mecoprop | Not specified, but generally not persistent. | Readily leaches in soil but biodegrades quickly. |
Experimental Workflow: Aerobic Biodegradability in Water (OECD Guideline 301)
The following diagram illustrates the workflow for determining the ready biodegradability of a substance in an aerobic aqueous medium, a key test for assessing its persistence in water.
Caption: Workflow for assessing ready biodegradability based on OECD Guideline 301.
Ecotoxicity to Non-Target Organisms
The assessment of a herbicide's toxicity to non-target organisms is crucial for understanding its overall environmental risk. This involves standardized tests on representative species from different trophic levels.
Aquatic Toxicity
Phenoxy herbicides exhibit varying degrees of toxicity to aquatic organisms. The ester formulations are generally more toxic to fish than the salt and acid forms.[10][11]
Table 3: Acute Aquatic Toxicity of Phenoxy Herbicides (96-hour LC50 for Fish)
| Herbicide | Fish Species | 96-hour LC50 (mg/L) | Toxicity Classification |
| 2,4-D | Rainbow Trout (Oncorhynchus mykiss) | 1.4 - 4800 (formulation dependent)[4] | Slightly to Highly Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | 1.4 - 4800 (formulation dependent)[4] | Slightly to Highly Toxic | |
| Fathead Minnow (Pimephales promelas) | 1.4 - 4800 (formulation dependent)[4] | Slightly to Highly Toxic | |
| MCPA | Rainbow Trout (Oncorhynchus mykiss) | 3.6 - 748 (formulation dependent)[12] | Slightly to Moderately Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | 3.16 - 4.64 (ester form)[12] | Highly Toxic | |
| Dichlorprop | Not specified | Not specified | Moderately Toxic |
| Mecoprop | Rainbow Trout (Oncorhynchus mykiss) | >100 | Practically Non-toxic |
| Bluegill Sunfish (Lepomis macrochirus) | >100 | Practically Non-toxic |
Experimental Protocol: Fish Acute Toxicity Test (OECD Guideline 203)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
Step-by-Step Methodology:
-
Test Organism Selection: A standardized fish species, such as Rainbow Trout or Zebrafish, is chosen.
-
Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.
-
Test Concentrations: A range of concentrations of the test substance are prepared in a geometric series, along with a control group in clean water.
-
Exposure: Fish are exposed to the test concentrations for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.[3][13][14][15]
Terrestrial Toxicity
The impact of phenoxy herbicides on terrestrial organisms, including birds and beneficial insects, is another important consideration.
Table 4: Avian and Honeybee Toxicity of Phenoxy Herbicides
| Herbicide | Organism | Acute Oral LD50 (mg/kg bw) | Toxicity to Honeybees (Contact LD50) |
| 2,4-D | Bobwhite Quail | 420[16] | Practically non-toxic[17] |
| MCPA | Not specified | Not specified | Not specified |
| Dichlorprop | Not specified | Not specified | Not specified |
| Mecoprop | Not specified | Not specified | Not toxic |
Causality in Avian Toxicity Testing (EPA OCSPP 850.2100): The avian acute oral toxicity test is designed to determine the single dose of a substance that is lethal to 50% of a test population of birds (LD50).[2][6][18][19][20] The protocol specifies key parameters such as the age and weight of the birds, the dosing method (gavage or capsule), and the observation period to ensure the results are reliable and reproducible.[2] This standardization allows for meaningful comparisons of the acute toxicity of different substances to birds.
Herbicide Resistance
The repeated use of herbicides with the same mode of action can lead to the evolution of herbicide-resistant weed populations. While phenoxy herbicides have been used for over 70 years, the incidence of resistance is relatively low compared to other herbicide classes. However, resistance has been documented in some weed species.
Degradation Pathways
The breakdown of phenoxy herbicides in the environment occurs through various microbial and chemical processes. Understanding these pathways is essential for predicting the formation of metabolites, which may also have environmental implications.
Degradation Pathway of 2,4-D
Caption: Simplified microbial degradation pathway of 2,4-D.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the environmental impact of four common phenoxy herbicides. The data indicates that while these herbicides are generally not persistent in the environment, their toxicity to non-target organisms, particularly aquatic life, can be a concern, especially for the ester formulations.
Future research and development in the field of herbicides should focus on:
-
Developing more selective formulations: To minimize harm to non-target organisms.
-
Investigating the environmental fate of metabolites: To ensure a complete understanding of the environmental risks.
-
Promoting integrated weed management practices: To reduce reliance on herbicides and mitigate the development of resistance.
By continuing to apply rigorous scientific principles to the assessment of herbicide impacts, we can strive for effective weed control solutions that are also environmentally sustainable.
References
-
BiotecnologieBT. OECD TG 203: Fish, Acute Toxicity test.
-
Water Quality Australia. 2,4-D in freshwater and marine water.
-
BPC Instruments. OECD Guidelines Test No. 301 C & F.
-
U.S. Environmental Protection Agency. Avian Oral Testing (docx).
-
Situ Biosciences. OECD 203: Fish, Acute Toxicity Test.
-
Scribd. Oecd - Test 203 | PDF | Total Organic Carbon | Water.
-
Eurofins. OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP.
-
OECD. Test No. 301: Ready Biodegradability.
-
OECD. Test No. 203: Fish, Acute Toxicity Test.
-
Tox Lab. Test No. 301: Ready Biodegradability.
-
OECD. OECD Guidelines for the Testing of Chemicals, Test No 301 Ready Biodegradability.
-
CCME. Canadian Water Quality Guidelines for the Protection of Aquatic Life - MCPA.
-
U.S. Environmental Protection Agency. Ecological Effects Test Guidelines OCSPP 850.2100: Avian Acute Oral Toxicity Test.
-
BPC Instruments. OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
-
International Journal of Zoology Studies. A review on the effect of herbicides on the earthworms.
-
ResearchGate. (PDF) A review on the effect of herbicides on the earthworms.
-
Journal of Entomology and Zoology Studies. Effect of 2,4 Dichlorophenoxy Acetic Acid (Herbicide) on the Haematological and Histopathological Parameters of Freshwater Fish Oreochromis mossambicus.
-
Benchchem. A Comparative Analysis of the Environmental Impact of Aryloxyphenoxypropionate Herbicides and Their Alternatives.
-
STILLMEADOW, Inc. Avian Oral Toxicology.
-
ResearchGate. Investigation of acute toxicity of (2,4-dichlorophenoxy)acetic acid (2,4-D) herbicide on crayfish (Astacus leptodactylus Esch. 1823).
-
Water Quality Australia. Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater.
-
Regulations.gov. OCSPP 850.2100: Avian Acute Oral Toxicity Test [EPA 712-C-025].
-
Regulations.gov. Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2-methyl-4- chlorophenoxyacetic acid (MCPA).
-
ResearchGate. Transport and transfer processes of phenoxy herbicides in the environment.
-
Global Science Books. Effect of Herbicides on Earthworms.
-
U.S. Environmental Protection Agency. 2,4-Dichlorophenoxyacetic Acid Analysis of Risk to Endangered and Threatened Salmon and Steelhead.
-
U.S. Environmental Protection Agency. Guidance for Reviewing OCSPP 850.2100 Avian Oral Toxicity Studies Conducted with Passerine Birds.
-
USGS Publications Warehouse. HANDBOOK OF ACUTE TOXICITY OF CHEMICALS TO FISH AND AQUATIC INVERTEBRATES.
-
PubMed. The effects of commercial 2,4-D herbicide on game fish species: Natural lake water vs. laboratory system water.
-
ResearchGate. Different pathways for 2,4-D degradation proposed in the literature.
-
USDA. The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
-
PubMed. A long-term assessment of pesticide mixture effects on aquatic invertebrate communities.
-
Bibliothèque et Archives Canada. BIOLOGICAL DEGRADATION OF THE PHENOXY ACID HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0).
-
Wikimedia Commons. Toxicology of phenoxy herbicides and hazard assessment of their use in reforestation.
-
ResearchGate. Structural diagrams of 2,4-D and other phenoxy herbicides.
-
PubMed Central. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity.
-
U.S. Department of the Interior Bureau of Land Management. 2,4-dicholorophenoxyacetic Acid (2,4-D) Ecological Risk Assessment Final.
-
Regulations.gov. Data Evaluation Record on the Acute Dietary Toxicity of 2,4-DP-p (Dichlorprop-p) Technical to Zebra Finch (Taeniopygia guttata).
-
Electric Power Research Institute. Ecological and Wildlife Risk Assessment of Chemical Use in Vegetation Management on Electric Utility Rights-of-Way.
-
PubMed Central. Identifying agricultural pesticides that may pose a risk for birds.
-
ACS Publications. Acute and Subacute Toxicology in Evaluation of Pesticide Hazard to Avian Wildlife.
-
Grain SA Home. The effects of herbicides on soil life Part 4: Earthworms.
-
PubMed. Acute 2,4-dichlorophenoxyacetic acid intoxication in broiler chicks.
-
Extension Entomology. The Impact of the Nation's Most Widely Used Insecticides on Birds.
-
Grain SA. The effects of herbicides on soil life – Part 4: Earthworms.
Sources
- 1. The effects of commercial 2,4-D herbicide on game fish species: Natural lake water vs. laboratory system water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. eurofins.com.au [eurofins.com.au]
- 4. 2,4-D in freshwater and marine water [waterquality.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. ccme.ca [ccme.ca]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. The effects of herbicides on soil life Part 4: Earthworms [grainsa.co.za]
- 18. stillmeadow.com [stillmeadow.com]
- 19. regulations.gov [regulations.gov]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Separations
Introduction: The Criticality of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a drug molecule is paramount. A vast number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer might be the source of therapeutic activity (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[2] Consequently, regulatory agencies worldwide mandate the development and rigorous validation of analytical methods to separate and quantify these enantiomers, ensuring the safety, quality, and efficacy of the final drug product.[3][4]
This guide provides an in-depth comparison of analytical validation strategies for chiral separations, grounded in field-proven insights. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating protocols that withstand regulatory scrutiny. The principles discussed are primarily aligned with the global standards set by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Part 1: The Regulatory & Scientific Foundation
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[7] For chiral methods, the primary purpose is often to quantify the undesired enantiomer as a chiral impurity in the presence of the desired enantiomer (the active pharmaceutical ingredient, or API).[3][8] This impurity-centric approach shapes the entire validation strategy.
The validation process should follow a pre-approved protocol and is built upon the key performance characteristics defined in regulatory guidelines.[9][10] While guidelines like ICH Q2(R2) and USP General Chapter <1225> provide the framework, their application to chiral separations requires specific considerations.[8][10][11]
The Logic of Chiral Method Validation
The workflow for validating a chiral separation method is a systematic process. It begins with a well-developed and optimized method and proceeds through a series of experiments designed to challenge its performance.
Caption: General workflow for the validation of a chiral separation method.
Part 2: A Comparative Look at Chiral Separation Technologies
The choice of analytical technique is the most critical factor in achieving a successful chiral separation.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard, but other techniques offer unique advantages.[1]
| Technique | Principle of Separation | Primary Advantages | Common Disadvantages | Best Suited For |
| HPLC with Polysaccharide CSPs | Utilizes cellulose or amylose derivatives that form transient diastereomeric complexes with analytes.[1][12] | Broad applicability, high success rates in screening, robust, multiple mobile phase modes (NP, RP, Polar Organic).[1][12] | Can be less efficient than newer technologies, potential for lot-to-lot variability.[3][13] | General screening, routine QC, method development for a wide range of compounds. |
| HPLC with Macrocyclic Glycopeptide CSPs | Covalently bonded selectors like vancomycin or teicoplanin offer multiple interaction mechanisms (ionic, hydrogen bonding).[14] | Excellent for polar and ionizable compounds, highly robust, compatible with a wide range of solvents.[14][15] | May have lower selectivity for very non-polar compounds compared to polysaccharide phases. | Polar analytes, complex mixtures, LC-MS applications. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase, offering different selectivity compared to HPLC.[16] | Fast analysis times, reduced organic solvent consumption ("green" chemistry), often higher efficiency and resolution.[16] | Requires specialized instrumentation, less suitable for highly polar, non-soluble compounds.[16] | High-throughput screening, preparative separations, thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in an electric field, with a chiral selector (e.g., cyclodextrins) added to the electrolyte.[16] | Extremely high efficiency, very low sample and reagent consumption, orthogonal selectivity to HPLC.[16][17] | Lower concentration sensitivity than HPLC with UV, precision can be more challenging to control.[18] | Highly polar/charged molecules, situations where HPLC fails, analysis of very small sample volumes. |
Part 3: Deconstructing the Validation Parameters
Here, we dissect the core validation parameters with a specific focus on their application and rationale in chiral analysis. The acceptance criteria often differ for the major component (desired enantiomer) and the minor component (undesired enantiomer).
Specificity / Selectivity
-
Expertise & Experience (The "Why"): Specificity is the cornerstone of any impurity method. For chiral separations, it's the unequivocal proof that your method can distinguish the desired enantiomer from the undesired enantiomer, and both from any other potential components like process impurities, degradants, or placebo matrix components.[9][19] The most critical demonstration is ensuring baseline resolution between the enantiomeric peaks, as incomplete separation would lead to inaccurate quantification of the chiral impurity. A minimum resolution (Rs) of 1.7 is often targeted to ensure robustness.[3][8]
-
Trustworthiness (Self-Validating Protocol):
-
Analyze Blanks: Inject a mobile phase blank and a placebo/matrix blank to demonstrate the absence of interfering peaks at the retention times of the enantiomers.
-
Analyze Individual Enantiomers (if available): Inject solutions of the pure desired enantiomer and the pure undesired enantiomer to confirm their individual retention times and the method's ability to separate them.
-
Analyze Racemic Mixture: Inject a 50:50 racemic mixture to determine the resolution factor (Rs) between the two enantiomer peaks.
-
Spiked Sample Analysis: Spike the drug substance or product with known impurities and degradants. The peak purity of both the major and minor enantiomer peaks should be evaluated using a photodiode array (PDA) detector to ensure no co-elution is occurring.
-
Linearity & Range
-
Expertise & Experience (The "Why"): Linearity demonstrates a direct proportionality between the concentration of an analyte and the method's response (e.g., peak area). For chiral methods, linearity must be established for the undesired enantiomer across a range that brackets its specification limit.[8] This is crucial for accurately quantifying it as an impurity. A typical range is from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[20] While linearity for the major peak is also assessed, the focus is on the impurity. It is generally assumed that enantiomers have identical response factors, but this should be confirmed during development if possible.[3][8]
-
Trustworthiness (Self-Validating Protocol):
-
Prepare a Series of Standards: Prepare at least five concentration levels of the undesired enantiomer, typically by spiking it into the desired enantiomer at a constant concentration. The range should span from the LOQ to 120% of the specification (e.g., if the limit is 1.0%, the range could be 0.1% to 1.2%).
-
Inject and Record: Inject each standard in triplicate.
-
Perform Regression Analysis: Plot the mean peak area response against the concentration of the undesired enantiomer. Perform a linear regression analysis.
-
Evaluate Results: The acceptance criteria typically include a correlation coefficient (r²) ≥ 0.99 and a y-intercept that is not significantly different from zero.[21]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Expertise & Experience (The "Why"): These parameters are only relevant for the undesired enantiomer (the impurity). The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[22] Establishing a reliable LOQ is critical because the specification for a chiral impurity is often very low (e.g., <0.15%).[2] The method's LOQ must be at or below the reporting threshold for impurities.
-
Trustworthiness (Self-Validating Protocol):
-
Method 1: Signal-to-Noise Ratio (S/N):
-
Method 2: Based on Standard Deviation of the Response and the Slope:
-
Use the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.
-
Calculate using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[21]
-
-
Confirmation: Once an LOQ is estimated, its reliability must be confirmed by preparing a standard at this concentration and verifying that it can be analyzed with acceptable accuracy and precision.[23]
-
Accuracy
-
Expertise & Experience (The "Why"): Accuracy represents the closeness of the experimental result to the true value.[23] In chiral validation, it is demonstrated by spiking the drug substance or product with known amounts of the undesired enantiomer and measuring the recovery. This confirms that the method can accurately quantify the chiral impurity without bias from the large excess of the main enantiomer or the sample matrix.
-
Trustworthiness (Self-Validating Protocol):
-
Prepare Spiked Samples: Prepare samples (in triplicate) of the drug substance/product spiked with the undesired enantiomer at a minimum of three concentration levels. A common choice is 50%, 100%, and 150% of the specification limit.
-
Analyze Samples: Analyze the spiked samples and a corresponding un-spiked sample.
-
Calculate Percent Recovery: For each level, calculate the percent recovery using the formula: % Recovery = [(Amount Found in Spiked Sample - Amount Found in Un-spiked Sample) / Amount Added] * 100
-
Evaluate Results: The mean recovery at each level should be within a pre-defined range, typically 80-120% for impurity analysis.
-
Precision
-
Expertise & Experience (The "Why"): Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.
-
Intermediate Precision: Assesses the influence of random events within a laboratory (different days, different analysts, different equipment).[4] For chiral methods, demonstrating good precision at the specification limit for the undesired enantiomer is crucial for reliable batch release decisions.[3]
-
-
Trustworthiness (Self-Validating Protocol):
-
Repeatability:
-
Prepare six individual samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.
-
Alternatively, perform nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each).
-
Analyze the samples and calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies to assess the variability.
-
-
Evaluate Results: The acceptance criterion for the RSD is typically ≤15% or ≤20% for the minor component at its limit, while for the major component, it is often much tighter, such as ≤5%.[3][8]
-
Caption: Relationship between key validation parameters defining the method's range.
Robustness
-
Expertise & Experience (The "Why"): No method is transferred and used under perfectly identical conditions. Robustness testing is a deliberate investigation of the method's capacity to remain unaffected by small but deliberate variations in its parameters.[24] This provides confidence that the method will perform reliably in different labs, on different instruments, and with different batches of columns or reagents. For chiral separations, the most critical parameter to monitor during robustness testing is the resolution (Rs) between the enantiomers.
-
Trustworthiness (Self-Validating Protocol):
-
Identify Critical Parameters: Identify parameters that could influence the separation, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
pH of a buffered mobile phase (e.g., ±0.2 units)
-
-
Design Experiment: Use a one-factor-at-a-time approach or a Design of Experiments (DoE) model to vary these parameters.
-
Analyze and Evaluate: Analyze a system suitability sample under each condition. The system suitability criteria (especially resolution) must be met under all varied conditions.[4]
-
Summary of Validation Parameters & Typical Acceptance Criteria
| Parameter | Purpose | Focus on Major Enantiomer | Focus on Minor Enantiomer |
| Specificity | Ensure separation from all potential interferences | Demonstrate peak purity | Demonstrate peak purity and baseline resolution (Rs > 1.7) from major peak |
| Linearity | Establish a proportional relationship between concentration and response | Typically 80-120% of target concentration | LOQ to 120% of specification limit (r² ≥ 0.99) |
| Accuracy | Determine closeness to the true value | Inferred from linearity and precision | 80-120% recovery over the range |
| Precision (RSD) | Measure the variability of results | Repeatability: ≤5% RSD | Repeatability & Intermediate: ≤15-20% RSD at specification limit |
| LOQ | Lowest amount to be quantified reliably | Not applicable | Must be ≤ specification limit; S/N ≥ 10 |
| Range | Interval of reliable measurement | Defined by linearity study | Defined by linearity, accuracy, and precision study |
| Robustness | Withstand small variations in method parameters | System suitability criteria must pass | System suitability criteria (esp. Resolution) must pass |
Part 4: Conclusion & Future Outlook
The validation of an analytical method for chiral separations is a multifaceted process that requires a deep understanding of chromatography, regulatory expectations, and the specific nature of the molecules involved. By adopting a scientific, risk-based approach that emphasizes the "why" behind each experimental step, organizations can develop robust, reliable, and defensible methods. The move towards lifecycle management of analytical procedures, as encouraged by newer guidelines like ICH Q14, means that validation is not a one-time event but a continuous process of verification that ensures the method remains fit for purpose throughout the product's lifecycle.[6][25] As new and more efficient chiral separation technologies emerge, these fundamental validation principles will remain the bedrock of ensuring drug quality and patient safety.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT - Validation Week. [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]
-
Q14 Analytical Procedure Development. U.S. Food and Drug Administration (FDA). [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube. [Link]
-
A Geometric Approach to Robustness Testing in Analytical HPLC. LCGC International. [Link]
-
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health (NIH). [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
-
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy. [Link]
-
1225 VALIDATION OF COMPENDIAL PROCEDURES. Semantic Scholar. [Link]
-
Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. MDPI. [Link]
-
What is the difference between specificity and selectivity?. Lösungsfabrik. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
ENANTIOMERIC SEPARATION AND QUANTITATIVE ESTIMATION OF CHLORTHALIDONE ENANTIOMERS BY CHIRAL ULTRA FAST LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Sensitive determination of impurities in achiral pharmaceuticals by supercritical fluid chromatography using the Agilent 1260 Infinity Analytical SFC System. Agilent. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Assessing the Optical Purity of (R)-2-(4-hydroxyphenoxy)propionic Acid
Abstract: The determination of optical purity is a critical parameter in the development and quality control of chiral molecules such as (R)-2-(4-hydroxyphenoxy)propionic acid, a significant precursor in the agrochemical and pharmaceutical industries. The biological activity and safety profile of such compounds are often enantiomer-specific, necessitating robust and reliable analytical methods for quantifying enantiomeric excess (e.e.). This comprehensive guide provides an in-depth comparison of the primary analytical techniques for assessing the optical purity of (R)-2-(4-hydroxyphenoxy)propionic acid. We will delve into the core principles, provide detailed experimental protocols, and present a comparative analysis of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE), alongside spectroscopic approaches like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights to aid in method selection and implementation.
Introduction: The Significance of Chirality
In the realm of molecular science, chirality is a fundamental concept with profound implications. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. For instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even harmful[1]. This principle underscores the mandate from regulatory bodies like the FDA to develop single-enantiomer chiral drugs[1].
(R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a chiral building block whose enantiomeric purity is paramount for its intended applications, including its use as a precursor for herbicides[2]. Therefore, the ability to accurately determine its optical purity, or enantiomeric excess (e.e.), is not merely an analytical exercise but a critical quality attribute.
The enantiomeric excess is a measurement of the purity of a chiral substance, calculated as follows:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] represent the concentrations or amounts of the (R)- and (S)-enantiomers, respectively[3][4].
This guide will navigate the primary analytical methodologies for this crucial determination.
Core Analytical Techniques for Optical Purity Assessment
The separation and quantification of enantiomers necessitate a chiral environment. This is achieved by employing a chiral selector that interacts diastereomerically with the enantiomers, leading to distinguishable physical properties that can be measured. The most prevalent techniques in this domain are chiral chromatography (HPLC and GC) and chiral capillary electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for enantioseparation due to its versatility, high resolution, and applicability to a broad range of compounds[1][5]. The direct approach, which involves a chiral stationary phase (CSP), is the most common[5].
Principle and Mechanism: The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, create transient diastereomeric complexes with different stability, leading to different retention times on the column[5]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating aryloxypropionic acids[6][7][8].
Experimental Protocol: A Validated Method
A validated HPLC method for determining the optical purity of (R)-2-(4-hydroxyphenoxy)propionic acid is detailed in a patent for its preparation[9].
-
Chromatographic Column: Chiralcel OB-H, 25 cm x 4.6 mm i.d.[9]
-
Mobile Phase: n-Heptane / Isopropanol (85:15, v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25 °C[9]
-
Detection Wavelength: 230 nm[9]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection[8].
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the R- and S-enantiomers in the chromatogram.
e.e. (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
This method has been shown to achieve an optical purity of over 99.0% e.e. for the target compound[9].
Workflow for Chiral HPLC Method Development:
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
Safety Operating Guide
2-(4-Hydroxyphenoxy)propanoic acid proper disposal procedures
As a waste generator, you are responsible for the waste from "cradle to grave." [1]This means you must ensure that your waste is correctly classified, labeled, stored, and transferred to a certified disposal facility. Always consult your institution's EH&S department and local and state regulations, as they may have specific requirements that supplement federal EPA guidelines. [4]
References
-
Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. Available at: [Link]
-
MSDS of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid. Available at: [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs. Available at: [Link]
-
Management of Waste. In: Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. Available at: [Link]
-
How Do You Dispose Of Phenol Safely? Chemistry For Everyone. YouTube. Available at: [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety. Available at: [Link]
-
EPA Subpart P Regulations. HW Drugs. Available at: [Link]
-
Hydroxyphenoxy propionic acid | C9H10O4. PubChem, National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pwaste.com [pwaste.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. echemi.com [echemi.com]
Navigating the Safe Handling of 2-(4-Hydroxyphenoxy)propanoic acid: A Guide to Personal Protective Equipment
As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of chemical reagents, such as 2-(4-Hydroxyphenoxy)propanoic acid, requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of 2-(4-Hydroxyphenoxy)propanoic acid
2-(4-Hydroxyphenoxy)propanoic acid is classified as a hazardous substance that can cause significant irritation to the eyes, skin, and respiratory system[1][2]. Some safety data sheets (SDS) categorize it as causing serious eye damage[3][4][5]. The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach to its handling[1]. Therefore, the use of appropriate PPE is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(4-Hydroxyphenoxy)propanoic acid. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly sealed safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate. |
| Dissolving and Solution Preparation | Tightly sealed safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Recommended if not performed in a fume hood. |
| Running Reactions and Transfers | Tightly sealed safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant laboratory coat or apron. | Recommended if there is a risk of aerosol or vapor generation. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE should be strictly adhered to in order to prevent cross-contamination and exposure.
Donning PPE Workflow
Doffing PPE Workflow
Doffing PPE in the correct order is critical to prevent contaminating your skin and clothing.
PPE Disposal Plan
All disposable PPE used when handling 2-(4-Hydroxyphenoxy)propanoic acid should be considered contaminated waste.
-
Gloves, disposable lab coats, and other contaminated items: Place in a designated, sealed waste container for chemical waste.
-
Reusable PPE (e.g., safety goggles, face shields): Clean and decontaminate according to your institution's standard operating procedures.
In-Depth Look at PPE Selection
Eye and Face Protection
Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Safety Glasses: While offering basic protection, they are not sufficient for handling 2-(4-Hydroxyphenoxy)propanoic acid due to the potential for splashes and dust to enter around the lenses.
-
Tightly Sealing Safety Goggles: These are the minimum requirement and should conform to EN 166 (EU) or NIOSH (US) standards[4][6]. They provide a seal around the eyes, offering protection from dust and splashes.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during solution transfers or when working with larger quantities[7].
Hand Protection
Chemical-resistant gloves are essential to prevent skin irritation[1].
-
Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use[4].
-
Technique: Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove[4].
Body Protection
-
Laboratory Coat: A standard lab coat is generally sufficient for small-scale operations. For procedures with a higher risk of splashes, a chemical-resistant lab coat or apron should be worn over the standard lab coat[6][7].
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
The need for respiratory protection depends on the specific handling conditions.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a chemical fume hood or adequate ventilation[1][8].
-
When to Use a Respirator: If engineering controls are insufficient to keep airborne concentrations low, or if dust is generated during handling, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][7]. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended[4].
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4].
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention[7].
Spill and Disposal Management
Proper containment and disposal of spills are critical to prevent environmental contamination and further exposure.
-
Minor Spills: For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal[1][2].
-
Waste Disposal: Dispose of 2-(4-Hydroxyphenoxy)propanoic acid and any contaminated materials in accordance with local, state, and federal regulations. While not specifically listed as a P- or U-series hazardous waste by the EPA, it may be considered hazardous if it exhibits corrosive characteristics in solution[3].
By adhering to these stringent PPE protocols and safe handling practices, you can confidently work with 2-(4-Hydroxyphenoxy)propanoic acid while ensuring a safe and productive research environment.
References
- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.
- SAFETY DATA SHEET - 2-(4-Hydroxyphenoxy)propionic acid. Santa Cruz Biotechnology.
- 2-(4-Hydroxyphenoxy)
- Proper Disposal of 2-(4-Hydroxyphenyl)propionic Acid: A Step-by-Step Guide. Benchchem.
- MSDS of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid. Capot Chemical Co., Ltd.
- 2-(4-Hydroxyphenoxy)
- 2-(4-HYDROXYPHENOXY)
- Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741. PubChem - NIH.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-(4-HYDROXYPHENOXY)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
